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(3-Chloropropoxy)cyclohexane Documentation Hub

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  • Product: (3-Chloropropoxy)cyclohexane
  • CAS: 221194-62-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Methods for (3-Chloropropoxy)cyclohexane

Introduction & Strategic Rationale (3-Chloropropoxy)cyclohexane (also known as cyclohexyl 3-chloropropyl ether) is a highly versatile bifunctional intermediate in modern drug development. It is prominently utilized as an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(3-Chloropropoxy)cyclohexane (also known as cyclohexyl 3-chloropropyl ether) is a highly versatile bifunctional intermediate in modern drug development. It is prominently utilized as an electrophilic building block in the synthesis of Sigma-1 receptor (S1R) agonists, which are currently being investigated for their potential to counteract NMDA-induced excitotoxicity and oxidative stress[1].

The molecular architecture features a lipophilic cyclohexane ring tethered to a reactive primary alkyl chloride. Synthesizing alkyl cycloalkyl ethers presents unique steric challenges due to the secondary nature of cyclohexanol. As a Senior Application Scientist, I approach this synthesis through two field-proven pathways:

  • Direct Alkylation (Williamson Ether Synthesis): A rapid, single-step methodology relying on differential leaving group kinetics.

  • Ketalization-Reduction-Chlorination: A multi-step sequence designed to bypass steric hindrance and eliminate competing elimination reactions.

Method A: Direct Williamson Ether Synthesis

Mechanistic Causality & Reagent Selection

The direct alkylation of cyclohexanol requires the formation of a strongly nucleophilic cyclohexoxide. To achieve high regioselectivity and prevent the formation of symmetrical diethers, 1-bromo-3-chloropropane is strictly preferred over 1,3-dichloropropane [3, 4].

The causality behind this choice lies in bond dissociation energies and polarizability. The C–Br bond is significantly weaker and more polarizable than the C–Cl bond. In an SN2 reaction, bromide acts as a vastly superior leaving group. When cyclohexoxide attacks 1-bromo-3-chloropropane, the substitution occurs almost exclusively at the brominated carbon, leaving the terminal chloride intact for downstream pharmaceutical derivatization.

Regioselectivity A Cyclohexoxide (Nucleophile) B 1-Bromo-3-chloropropane (Electrophile) A->B C C-Br Bond (Lower Bond Energy, Better Leaving Group) B->C D C-Cl Bond (Higher Bond Energy, Poorer Leaving Group) B->D E Regioselective SN2 Attack at Brominated Carbon C->E Favored Pathway D->E Disfavored

Mechanistic rationale for regioselective SN2 alkylation using 1-bromo-3-chloropropane.

Protocol 1: Step-by-Step Direct Alkylation

This protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) to create a "naked" nucleophile, accelerating the SN2 process.

Materials:

  • Cyclohexanol (1.0 eq, limiting reagent)

  • 1-Bromo-3-chloropropane (1.5 eq) [4]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Alkoxide Formation: Suspend NaH in anhydrous DMF under an inert atmosphere (N2 or Argon) and cool to 0 °C. Add cyclohexanol dropwise.

  • Electrophile Addition: Maintain the reaction at 0 °C. Add 1-bromo-3-chloropropane dropwise to control the exothermic SN2 reaction and minimize E2 elimination byproducts (cyclohexene).

  • Propagation: Warm the mixture to room temperature, then heat to 60 °C for 4-6 hours.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl to safely destroy unreacted NaH. Extract the aqueous layer with diethyl ether (Et2O) three times.

  • Purification: Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via vacuum distillation.

Self-Validating System Checkpoint: The cessation of hydrogen gas evolution during Step 1 serves as a visual indicator that alkoxide formation is complete. In Step 3, reaction progress must be tracked via TLC using a KMnO4 stain, as the aliphatic ether lacks a UV chromophore.

Method B: Ketalization-Reduction-Chlorination Sequence

When direct alkylation yields poor results due to steric hindrance, a multi-step approach is utilized. This involves forming an ether alcohol intermediate, 3-(cyclohexyloxy)propan-1-ol [5], followed by targeted chlorination [1].

Causality in Chlorination

The conversion of the primary alcohol to a chloride is achieved using thionyl chloride (SOCl2) with a catalytic amount of DMF. DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent. This highly electrophilic species rapidly reacts with the alcohol to form a chlorosulfite intermediate, which undergoes nucleophilic substitution by chloride ions. This specific catalytic pathway prevents carbocation formation, thereby completely avoiding unwanted structural rearrangements.

Chlorination A 3-(Cyclohexyloxy)propan-1-ol B SOCl2 + DMF (cat.) Formation of Vilsmeier Reagent A->B C Chlorosulfite Intermediate B->C D Intramolecular SNi or Intermolecular SN2 by Cl- C->D E (3-Chloropropoxy)cyclohexane + SO2 + HCl D->E

Thionyl chloride-mediated conversion of 3-(cyclohexyloxy)propan-1-ol to the target chloride.

Protocol 2: Step-by-Step Chlorination

Materials:

  • 3-(cyclohexyloxy)propan-1-ol (1.0 eq) [5]

  • Thionyl Chloride (SOCl2, 1.5 eq)

  • N,N-Dimethylformamide (DMF, catalytic, 0.05 eq)

Procedure:

  • Reagent Mixing: Solubilize 3-(cyclohexyloxy)propan-1-ol in neat SOCl2 at 0 °C.

  • Catalysis: Add a single drop of DMF. The reaction will immediately begin to evolve SO2 and HCl gases.

  • Reflux: Heat the solution to reflux (approx. 75 °C) for 2 hours [1].

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl2.

  • Neutralization Workup: Triturate the residue with crushed ice and dilute with water. Add solid NaHCO3 portion-wise until the aqueous phase is neutralized (pH ~7).

  • Extraction: Extract the aqueous phase with Et2O. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure product.

Self-Validating System Checkpoint: The cessation of gas evolution (SO2 and HCl) during reflux is a macroscopic indicator of reaction completion. The neutralization step with NaHCO3 must be monitored until effervescence strictly stops; this ensures no residual acid remains to catalyze ether cleavage during storage [1].

Quantitative Data & Method Comparison

Selecting the appropriate synthetic route depends heavily on the scale of production and the acceptable impurity profile. The table below summarizes the quantitative and qualitative differences between the two methodologies.

Table 1: Comparison of Synthetic Strategies for (3-Chloropropoxy)cyclohexane

ParameterMethod A: Direct AlkylationMethod B: Multi-Step Sequence
Overall Yield 45 - 60%65 - 80% (over 3 steps)
Step Count 1 Step3 Steps
Regioselectivity High (Driven by Br vs Cl kinetics)Absolute (Specific to the 1° alcohol)
Primary Byproducts Cyclohexene (via E2), Symmetrical DiethersSO2, HCl (Easily removed as gases)
Scalability Excellent for industrial scaleModerate (Requires hydride handling)
Time Efficiency Fast (12 - 24 hours)Slow (72 - 96 hours)

Analytical Characterization Expectations

To validate the successful synthesis of (3-chloropropoxy)cyclohexane, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3): A characteristic triplet at ~3.6 ppm (2H, -CH2-Cl), a multiplet at ~3.5 ppm (2H, -O-CH2-), and a multiplet at ~3.2 ppm (1H, cyclo-CH-O). The central methylene protons (-CH2-CH2-CH2-) will appear as a quintet around 2.0 ppm.

  • IR Spectroscopy: The complete absence of the broad O-H stretch (~3300 cm-1) confirms successful alkylation or chlorination. A strong C-O-C asymmetric ether stretch will be present at ~1100 cm-1, alongside a sharp C-Cl stretch at ~750 cm-1.

References

  • Source: University of Bologna (CRIS)
  • Title: A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters Source: Amazon AWS / University of Bern URL
  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews Source: ACS Publications URL
  • Title: 1-Bromo 3-Chloropropane for Industrial Use - Affordable Pricing Source: Antares Chem Pvt Ltd URL
  • Title: Buy 3-(Cyclohexyloxy)
Exploratory

Technical Whitepaper: Synthesis, Profiling, and Application of (3-Chloropropoxy)cyclohexane (CAS 221194-62-3)

Executive Summary & Chemical Profiling (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) is a bifunctional aliphatic ether that serves as a highly versatile building block in organic synthesis and pharmaceutical drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

(3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) is a bifunctional aliphatic ether that serves as a highly versatile building block in organic synthesis and pharmaceutical drug development. Structurally, it features a lipophilic cyclohexane ring tethered to a reactive 3-chloropropyl chain. As a Senior Application Scientist, I frequently utilize this compound as an alkylating agent to install cyclohexyloxypropyl pharmacophores onto amine, phenol, or thiol scaffolds.

This specific structural modification is strategically employed in medicinal chemistry to fine-tune the lipophilicity (LogP) and topological polar surface area (TPSA) of active pharmaceutical ingredients (APIs). By increasing lipophilicity while maintaining a low polar surface area, this moiety significantly enhances the blood-brain barrier (BBB) penetration of drug candidates targeting the central nervous system (CNS) .

Quantitative Physicochemical Profile

The following table summarizes the core analytical and predictive metrics used to validate the identity and behavior of this intermediate, as standardized by major chemical suppliers .

PropertyValue
Chemical Name (3-Chloropropoxy)cyclohexane
CAS Number 221194-62-3
Molecular Formula C9H17ClO
Monoisotopic Mass 176.09679 Da
Predicted XLogP 2.8
Topological Polar Surface Area (TPSA) 9.2 Ų
SMILES String ClCCCOC1CCCCC1

Mechanistic Pathway: Chemoselective Etherification

The synthesis of (3-Chloropropoxy)cyclohexane relies on a chemoselective Williamson ether synthesis. The primary mechanistic challenge in this workflow is preventing the formation of symmetrical di-ethers (where two cyclohexanol molecules react with both ends of the propyl chain). To achieve strict mono-alkylation, we exploit the differential leaving group kinetics between bromide and chloride by using 1-bromo-3-chloropropane as the electrophile.

Synthesis A Cyclohexanol (Nucleophile) C (3-Chloropropoxy)cyclohexane CAS: 221194-62-3 A->C NaH, THF (Deprotonation) B 1-Bromo-3-chloropropane (Electrophile) B->C Selective SN2 at Bromide

Fig 1: Selective Williamson ether synthesis exploiting differential leaving group kinetics.

Protocol 1: Chemoselective Synthesis of (3-Chloropropoxy)cyclohexane

This protocol is designed as a self-validating system to ensure chemoselectivity and high yield.

Step 1: Deprotonation

  • Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C. Slowly add cyclohexanol (1.0 eq) dropwise.

  • Causality: The low temperature controls the exothermic evolution of hydrogen gas. NaH is chosen because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the highly nucleophilic cyclohexoxide anion.

  • Self-Validation: The reaction is visually validated by the cessation of hydrogen gas bubbling, indicating complete deprotonation.

Step 2: Electrophilic Substitution (SN2)

  • Action: After 30 minutes, cool the mixture back to 0 °C and add 1-bromo-3-chloropropane (1.5 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Causality: Bromide is a superior leaving group compared to chloride due to its lower bond dissociation energy and higher polarizability. This kinetic difference, combined with a slight excess of the dihalide, ensures that the cyclohexoxide selectively displaces the bromide, leaving the terminal chloride intact for future API functionalization.

Step 3: Quench and Isolation

  • Action: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation: The chemoselectivity is validated at this stage via GC-MS analysis of the crude oil. A successful reaction will display a dominant molecular ion peak at m/z 176.1 , with negligible peaks corresponding to the symmetrical di-ether byproduct.

Downstream Application: Finkelstein-Assisted Amine Alkylation

Once synthesized or procured, (3-Chloropropoxy)cyclohexane is primarily used to functionalize API scaffolds. However, primary alkyl chlorides are relatively poor electrophiles for direct SN2 reactions with neutral amines. To overcome this kinetic barrier without resorting to harsh, degradative temperatures, we employ a Finkelstein-assisted alkylation .

Application A (3-Chloropropoxy)cyclohexane (Alkylating Agent) C N-(3-cyclohexyloxypropyl) Functionalized API A->C K2CO3, KI, MeCN Reflux B Target Amine (R-NH2) (API Scaffold) B->C Finkelstein-assisted Alkylation

Fig 2: Finkelstein-assisted SN2 alkylation of amines using (3-Chloropropoxy)cyclohexane.

Protocol 2: Alkylation of an API Amine Scaffold

This protocol utilizes in situ halogen exchange to accelerate the functionalization of complex amines.

Step 1: In Situ Halogen Exchange

  • Action: Dissolve (3-Chloropropoxy)cyclohexane (1.2 eq) and Potassium Iodide (KI, 0.2 eq) in anhydrous Acetonitrile (MeCN). Stir at room temperature for 15 minutes.

  • Causality: The Finkelstein reaction converts a portion of the alkyl chloride to an alkyl iodide in situ. Because iodide is both a better nucleophile and a vastly superior leaving group, it acts as a catalyst. The alkyl iodide reacts rapidly with the amine, and the displaced iodide re-enters the catalytic cycle.

Step 2: Base and Amine Addition

  • Action: Add the target amine (1.0 eq) and Potassium Carbonate (K2CO3, 2.0 eq) to the mixture. Heat to 80 °C (reflux) for 8-12 hours.

  • Causality: K2CO3 is utilized as a mild, insoluble inorganic base. It neutralizes the HCl/HI generated during the substitution, preventing the target amine from becoming protonated (which would destroy its nucleophilicity) without causing unwanted side reactions.

  • Self-Validation: The in situ halogen exchange is validated by the visible precipitation of KCl (which is insoluble in MeCN). Reaction completion is confirmed when LC-MS monitoring shows the complete disappearance of the starting amine mass and the emergence of the target functionalized product mass.

Analytical Validation & Quality Control

To ensure the integrity of the final intermediate before it is deployed in sensitive biological assays or late-stage API synthesis, a strict downstream processing and analytical workflow must be followed.

Workflow Step1 1. Reaction Quench Aqueous NH4Cl neutralizes NaH Step2 2. Liquid Extraction EtOAc/Water phase separation Step1->Step2 Step3 3. Purification Silica Gel Chromatography Step2->Step3 Step4 Step4 Step3->Step4

Fig 3: Downstream processing and analytical validation workflow for ether synthesis.

For commercial-grade validation, the purified (3-Chloropropoxy)cyclohexane must exhibit a purity of ≥95% via HPLC, and its 1H-NMR spectrum must clearly show the characteristic triplet of the terminal chloromethyl group (~3.6 ppm) distinct from the internal ether oxygen signals.

References

  • Compound Summary for CID 24688515, (3-Chloropropoxy)cyclohexane - PubChem, National Center for Biotechnology Information. URL:[Link]

Foundational

An In-depth Technical Guide to the Physical Properties of (3-Chloropropyl)cyclohexane

A Note on Chemical Nomenclature: This guide details the physical and chemical properties of (3-Chloropropyl)cyclohexane (CAS No. 1124-62-5).

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: This guide details the physical and chemical properties of (3-Chloropropyl)cyclohexane (CAS No. 1124-62-5). It is important to distinguish this compound from the structurally different "(3-Chloropropoxy)cyclohexane," for which publicly available scientific data is scarce. Given the similarity in naming, it is plausible that inquiries for the latter may be intended for the more extensively documented (3-Chloropropyl)cyclohexane. This document proceeds under that assumption to provide a comprehensive resource for the research community.

Introduction and Chemical Identity

(3-Chloropropyl)cyclohexane is a halogenated aliphatic hydrocarbon. Its structure consists of a cyclohexane ring bonded to a three-carbon propyl chain with a terminal chlorine atom. This combination of a non-polar cycloalkane and a reactive chloropropyl group makes it a subject of interest in various synthetic applications. Understanding its physical properties is fundamental to its handling, application, and the prediction of its behavior in chemical reactions.

Key Identifiers:

IdentifierValue
IUPAC Name 1-chloro-3-cyclohexylpropane[1][2]
Synonyms 3-Cyclohexylpropyl chloride, (3-Chloropropyl)cyclohexane[1][3]
CAS Number 1124-62-5[1][2][3][4]
Molecular Formula C₉H₁₇Cl[1][2][3]
Molecular Weight 160.68 g/mol [1][3]
InChIKey QEISABAAOUXQNG-UHFFFAOYSA-N[2]
Canonical SMILES C1CCC(CC1)CCCCl[1]

Physicochemical Properties

The physical characteristics of (3-Chloropropyl)cyclohexane dictate its behavior under various conditions, which is critical for experimental design and process scale-up.

Summary of Physical Properties
PropertyValueSource
Molecular Weight 160.68 g/mol PubChem[1]
Purity ≥95% (typical commercial grade)CymitQuimica[4]
XLogP3-AA (LogP) 4.3PubChem (Computed)[1]
Kovats Retention Index (Standard non-polar) 1187PubChem[1]
Kovats Retention Index (Semi-standard non-polar) 1238PubChem[1]

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount. The following information is derived from GHS classifications.

GHS Hazard Identification
  • Pictograms:

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H413: May cause long lasting harmful effects to aquatic life.[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P273: Avoid release to the environment.

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.

    • P321: Specific treatment (see supplemental first aid instruction on this label).

    • P330: Rinse mouth.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines a standard workflow for handling (3-Chloropropyl)cyclohexane in a laboratory setting, designed to mitigate risks associated with its toxicity.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Goggles) prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_aliquot Aliquot Compound Inside Fume Hood prep_hood->handle_aliquot Proceed handle_reaction Perform Reaction in Closed System handle_aliquot->handle_reaction handle_transport Use Secondary Containment for Transport handle_aliquot->handle_transport disp_waste Collect Waste in Labeled, Sealed Container handle_reaction->disp_waste Reaction Complete disp_protocol Follow Institutional Hazardous Waste Protocol disp_waste->disp_protocol disp_cleanup Decontaminate Work Area and Glassware disp_cleanup->disp_protocol

Caption: Workflow for the safe laboratory handling of (3-Chloropropyl)cyclohexane.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of chemical identity and purity.

  • Infrared (IR) Spectra: IR spectra are available for (3-Chloropropyl)cyclohexane. Data from neat samples in a capillary cell have been recorded.[1] The spectra would be expected to show characteristic C-H stretching from the cyclohexane and propyl groups, as well as a C-Cl stretching frequency.

  • Mass Spectrometry: While a full mass spectrum is not provided in the search results, Kovats retention indices are available, which are derived from gas chromatography-mass spectrometry (GC-MS) experiments.[1]

Synthesis and Reactivity

(3-Chloropropyl)cyclohexane is a useful synthetic intermediate. The presence of a primary alkyl chloride allows for a variety of nucleophilic substitution reactions.

Conceptual Synthetic Pathway

A plausible synthetic route to (3-Chloropropyl)cyclohexane involves the reaction of a cyclohexyl Grignard reagent with a suitable electrophile, followed by chlorination.

cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product reactant1 Cyclohexyl Bromide intermediate1 Cyclohexylmagnesium Bromide (Grignard Reagent) reactant1->intermediate1 + Mg reactant2 Magnesium reactant3 3-Bromo-1-propanol reactant4 Thionyl Chloride (SOCl₂) intermediate2 3-Cyclohexylpropan-1-ol intermediate1->intermediate2 + 3-Bromo-1-propanol product (3-Chloropropyl)cyclohexane intermediate2->product + SOCl₂

Caption: A potential synthetic pathway to (3-Chloropropyl)cyclohexane.

The terminal chloride can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to generate a diverse library of substituted cyclohexylpropane derivatives. This reactivity makes it a valuable building block in medicinal chemistry and materials science.

References

  • (3-Chloropropyl)cyclohexane (CAS 1124-62-5) - HazComFast. [Link]

  • (3-Chloropropyl)cyclohexane | C9H17Cl | CID 70762 - PubChem. [Link]

  • 3-Cyclohexyl-1-chloropropane - NIST WebBook. [Link]

  • 3-Cyclohexyl-1-chloropropane - NIST. [Link]

Sources

Exploratory

Structural Elucidation of (3-Chloropropoxy)cyclohexane: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Advanced Structural Elucidation, Spectral Interpretation, and Self-Validating Analytical Workflows Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Advanced Structural Elucidation, Spectral Interpretation, and Self-Validating Analytical Workflows

Executive Summary & Molecular Architecture

The structural elucidation of organic intermediates is a foundational pillar in pharmaceutical synthesis and materials science. (3-Chloropropoxy)cyclohexane (Chemical Formula: C9​H17​ClO , Molecular Weight: 176.68 g/mol ) presents a unique analytical model[1]. Its molecular architecture consists of three distinct domains: a highly flexible aliphatic cyclohexane ring, an ether linkage (-O-), and a terminal halogenated alkyl chain (-CH₂-CH₂-CH₂-Cl).

As a Senior Application Scientist, the approach to elucidating such a molecule must transcend mere data collection; it requires the construction of a self-validating matrix where each analytical technique independently corroborates the others[2]. The ether linkage and the terminal chlorine atom act as electronegative "anchors," providing predictable deshielding effects that allow us to confidently map the carbon framework using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3].

Theoretical Framework & Causality in Analytical Strategy

To build a robust, error-free structural proof, we must understand the causality behind our instrumental choices. Why these specific methods?

  • High-Resolution GC-EI-MS: Electron Ionization (EI) at 70 eV is selected because it provides a "hard" ionization environment. The ether C-O bond is the most labile point in the molecule. Cleaving this bond yields highly diagnostic fragments (e.g., the cyclohexyl cation) that immediately confirm the presence of the ring system. Furthermore, the natural isotopic distribution of chlorine ( 35Cl and 37Cl in a 3:1 ratio) serves as an unmistakable, self-validating hallmark for the terminal halogen.

  • Multinuclear (1H, 13C) and 2D NMR: The primary challenge with saturated aliphatic systems is spectral overlap. We utilize 1D NMR to establish the chemical environments and 2D NMR (HSQC, COSY) to resolve the overlapping cyclohexane protons. The symmetry of the substituted cyclohexane ring dictates that the 13C NMR spectrum will display exactly 7 distinct carbon signals—a critical logical checkpoint.

  • FT-IR Spectroscopy (ATR): Infrared spectroscopy is deployed as an orthogonal validation tool to confirm the presence of the C-O-C stretch and the C-Cl stretch, while definitively ruling out the presence of competing functional groups like hydroxyls (-OH) or carbonyls (-C=O)[2].

Experimental Methodologies: The Self-Validating Protocol

The following protocols are designed to ensure maximum resolution and reproducibility, establishing a closed-loop validation system.

Protocol 1: High-Resolution GC-EI-MS Analysis
  • Step 1: Sample Preparation: Dilute the (3-chloropropoxy)cyclohexane sample to 1 mg/mL in GC-grade hexane. Hexane is chosen to prevent any solvent-analyte hydrogen bonding that could alter volatility.

  • Step 2: Injection: Inject 1 µL into the GC inlet operating at 250°C with a split ratio of 50:1 to prevent column overloading.

  • Step 3: Chromatographic Separation: Utilize a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 50°C (hold 2 min) to 280°C at a ramp rate of 15°C/min.

  • Step 4: Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan from m/z 40 to 300.

Protocol 2: Multinuclear (1H, 13C) and 2D NMR Spectroscopy
  • Step 1: Solvation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3​ is selected because its non-polar nature perfectly solvates the lipophilic ether without masking the critical 2.0–4.0 ppm region.

  • Step 2: 1H NMR Acquisition: Acquire data on a 400 MHz spectrometer. Use a standard single-pulse sequence (16 scans, 1.5s relaxation delay) to ensure accurate quantitative integration of all 17 protons.

  • Step 3: 13C NMR Acquisition: Acquire at 100 MHz using complete proton decoupling (WALTZ-16). Accumulate 1024 scans to achieve a high signal-to-noise ratio for the quaternary-like C1 carbon.

  • Step 4: 2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to directly correlate the proton signals to their respective carbons, resolving any ambiguity in the aliphatic multiplet region.

Protocol 3: FT-IR Spectroscopy (ATR Mode)
  • Step 1: Background: Collect a background scan of ambient air using a Diamond Attenuated Total Reflectance (ATR) crystal.

  • Step 2: Acquisition: Apply a neat drop of the liquid sample directly onto the crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data & Spectral Interpretation

The data extracted from the protocols must be synthesized into structured matrices to evaluate the logical consistency of the proposed structure.

Table 1: GC-EI-MS Fragmentation Matrix
m/z ValueRelative AbundanceFragment Identity / Causality
176 LowMolecular Ion [M]+ ( 35Cl isotope)
178 Low (approx. 1/3 of 176)Molecular Ion [M+2]+ ( 37Cl isotope)
141 Medium [M−Cl]+ (Loss of terminal chlorine radical)
99 High [Cyclohexyl−O]+ (Alpha-cleavage at the propyl chain)
83 Base Peak (100%) [Cyclohexyl]+ cation (Cleavage of the ether C-O bond)
77 / 79 Medium [Cl−CH2​−CH2​−CH2​]+ cation (3:1 isotopic ratio preserved)
Table 2: 1H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
3.65 Triplet (J = 6.0 Hz)2H-CH₂-Cl (H-3')Strongly deshielded by the adjacent electronegative chlorine atom.
3.55 Triplet (J = 6.0 Hz)2H-O-CH₂ - (H-1')Deshielded by the adjacent ether oxygen.
3.20 Multiplet (tt)1HCyclohexyl CH -O (H-1)Axial proton deshielded by oxygen; complex splitting from adjacent equatorial/axial protons.
2.00 Quintet (J = 6.0 Hz)2H-CH₂-CH₂ -CH₂- (H-2')Central methylene of the propyl chain, split by 4 neighboring protons.
1.70 - 1.90 Multiplet4HCyclohexyl (H-2, H-6 eq)Equatorial protons of the ring adjacent to the ether linkage.
1.10 - 1.50 Multiplet6HCyclohexyl (rest)Remaining axial and equatorial protons of the hydrophobic ring core.
Table 3: 13C NMR Assignments (100 MHz, CDCl3​ )

Note: The symmetry of the cyclohexane ring reduces the expected 9 carbons to 7 distinct signals.

Chemical Shift (δ, ppm)Carbon TypeAssignment
77.5 CHCyclohexyl C-1 (Attached to Oxygen)
64.5 CH₂Propyl C-1' (-O-CH₂-)
42.0 CH₂Propyl C-3' (-CH₂-Cl)
33.0 CH₂Propyl C-2' (Central methylene)
32.0 CH₂Cyclohexyl C-2, C-6 (Symmetric equivalence)
25.8 CH₂Cyclohexyl C-4 (Para to ether linkage)
24.5 CH₂Cyclohexyl C-3, C-5 (Symmetric equivalence)

Structural Elucidation Logic & Workflow

The final phase of the elucidation process is mapping the logical relationships between the datasets.

  • Mass Validation: The MS data immediately confirms a molecular weight of 176 g/mol with a single chlorine atom (validated by the 3:1 M/M+2 ratio)[1].

  • Framework Validation: The 13C NMR spectrum proves the symmetry of the ring. If the ring were substituted at any position other than C1, symmetry would break, and we would observe 9 distinct carbon signals instead of 7.

  • Connectivity Validation: The 1H NMR integrations yield exactly 17 protons. The distinct triplets at 3.65 ppm and 3.55 ppm act as the definitive proof of the linear -CH₂-CH₂-CH₂- chain bounded by two different electronegative atoms (O and Cl).

Below is the visual representation of this self-validating logic:

Workflow cluster_0 Phase 1: Molecular Profiling cluster_1 Phase 2: Framework Connectivity Start Unknown Sample C9H17ClO GCMS GC-EI-MS Exact Mass & Fragments Start->GCMS FTIR FT-IR Spectroscopy Functional Groups Start->FTIR NMR1D 1D NMR (1H, 13C) Chemical Environments GCMS->NMR1D m/z 176 [M]+ & 3:1 Cl Isotope FTIR->NMR1D C-O-C & C-Cl ID NMR2D 2D NMR (COSY, HSQC) Spatial Connectivity NMR1D->NMR2D 7 Carbon Signals (Symmetry) Validation Data Synthesis & Cross-Validation NMR2D->Validation Final (3-Chloropropoxy)cyclohexane Confirmed Structure Validation->Final

Fig 1. Self-validating structural elucidation workflow for (3-Chloropropoxy)cyclohexane.

Conclusion

The structural elucidation of (3-Chloropropoxy)cyclohexane serves as a masterclass in applied analytical chemistry. By strictly adhering to a self-validating protocol—where GC-MS isotopic patterns confirm elemental composition, FT-IR verifies functional group absence/presence, and multinuclear NMR resolves spatial symmetry and connectivity—we eliminate analytical ambiguity. This multi-technique synthesis ensures that the proposed structure is not merely a hypothesis, but a mathematically and physically proven certainty.

References

  • PubChemLite. "(3-chloropropoxy)cyclohexane (C9H17ClO) - Explore". Université du Luxembourg.
  • MDPI. "The Evolving Landscape of NMR Structural Elucidation". MDPI Open Access Journals.
  • ACS Publications. "Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data". Journal of Chemical Information and Modeling.

Sources

Foundational

Spectroscopic Profile of (3-Chloropropoxy)cyclohexane: A Technical Guide

Introduction (3-Chloropropoxy)cyclohexane is a bifunctional organic molecule featuring a cyclohexane ring linked to a chloropropoxy chain via an ether linkage. This unique combination of a bulky, non-polar cycloalkane an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Chloropropoxy)cyclohexane is a bifunctional organic molecule featuring a cyclohexane ring linked to a chloropropoxy chain via an ether linkage. This unique combination of a bulky, non-polar cycloalkane and a flexible, functionalized alkyl chain makes it a molecule of interest in various fields, including synthetic chemistry and materials science. Understanding its structural features is paramount for its application and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of (3-Chloropropoxy)cyclohexane, offering researchers and drug development professionals a detailed reference for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of (3-Chloropropoxy)cyclohexane dictates its spectroscopic fingerprint. The key structural components are the cyclohexane ring, the ether linkage (-O-), and the 3-chloropropyl chain. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of (3-Chloropropoxy)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (3-Chloropropoxy)cyclohexane, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (3-Chloropropoxy)cyclohexane is expected to show a series of signals corresponding to the different types of protons in the molecule. Due to the rapid chair-to-chair interconversion of the cyclohexane ring at room temperature, the axial and equatorial protons on each carbon are often averaged, leading to broader or averaged signals[1].

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality
~3.5 - 3.7Triplet2H-O-CH₂ -CH₂-CH₂-ClProtons on the carbon adjacent to the electronegative oxygen atom are deshielded.
~3.6 - 3.8Triplet2H-CH₂-CH₂-CH₂ -ClProtons on the carbon adjacent to the electronegative chlorine atom are deshielded.
~1.9 - 2.1Quintet2H-O-CH₂-CH₂ -CH₂-ClProtons on the central carbon of the propyl chain, split by the two adjacent CH₂ groups.
~3.2 - 3.4Multiplet1H-O-CH -(cyclohexane)The methine proton on the cyclohexane ring attached to the oxygen is deshielded.
~1.0 - 1.9Broad Multiplet10HOther cyclohexane protonsThe remaining protons of the cyclohexane ring will appear as a complex, overlapping multiplet.

Expertise & Experience Insight: The broadness of the cyclohexane proton signals is a classic indicator of conformational flexibility. At low temperatures, the ring flipping can be slowed down, potentially resolving the individual axial and equatorial proton signals[1]. The exact chemical shifts and multiplicities are predictions and can be influenced by the solvent and the specific conformation of the molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Causality
~75 - 80-O-CH -(cyclohexane)The carbon attached to the electronegative oxygen is significantly deshielded.
~68 - 72-O-CH₂ -CH₂-CH₂-ClThe carbon in the propyl chain attached to the oxygen is deshielded.
~42 - 46-CH₂-CH₂-CH₂ -ClThe carbon attached to the electronegative chlorine is deshielded.
~30 - 35-O-CH₂-CH₂ -CH₂-ClThe central carbon of the propyl chain.
~30 - 35C H₂ (cyclohexane, C2/C6)Carbons adjacent to the ether-linked carbon.
~25 - 28C H₂ (cyclohexane, C3/C5)Carbons beta to the ether-linked carbon.
~23 - 26C H₂ (cyclohexane, C4)The carbon at the "bottom" of the cyclohexane ring.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (3-Chloropropoxy)cyclohexane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For more detailed structural analysis, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_NMR NMR Workflow A Sample Preparation (Dissolve in CDCl3 + TMS) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (1H, 13C, 2D) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Interpretation D->E

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Spectrum

The IR spectrum of (3-Chloropropoxy)cyclohexane is expected to show characteristic absorption bands for the C-H, C-O, and C-Cl bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Causality
2850 - 2950C-H stretchAlkane (cyclohexane and propyl chain)Strong absorptions characteristic of sp³ C-H bonds[2].
1440 - 1480C-H bendAlkane (-CH₂-)Bending vibrations of the methylene groups[2].
1080 - 1150C-O stretchEtherA strong, characteristic stretching vibration for the C-O-C linkage.
650 - 800C-Cl stretchAlkyl HalideThe C-Cl bond stretch typically appears in the fingerprint region.

Trustworthiness: The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H stretch) and 1600-1750 cm⁻¹ (C=O or C=C stretch) would provide strong evidence for the purity of the sample and the absence of alcohol, carbonyl, or alkene impurities.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of liquid (3-Chloropropoxy)cyclohexane directly onto the ATR crystal.

    • Ensure the crystal is clean before and after the measurement.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

G cluster_IR IR Spectroscopy (ATR) Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Collect Sample Spectrum C->D E Data Analysis D->E

Caption: A simplified workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum

For (3-Chloropropoxy)cyclohexane (Molecular Formula: C₉H₁₇ClO), the expected molecular weight is approximately 176.69 g/mol . The mass spectrum will likely show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Predicted Fragmentation Pathways:

  • Alpha-cleavage: The bond adjacent to the ether oxygen is a likely site for fragmentation. This can lead to the loss of a C₃H₆Cl radical or a C₆H₁₁ radical.

    • Loss of ·CH₂CH₂CH₂Cl (m/z = 77) would lead to a fragment at m/z = 99 (cyclohexoxy cation).

    • Loss of the cyclohexyl radical (·C₆H₁₁) (m/z = 83) would result in a fragment at m/z = 93 ([O-CH₂CH₂CH₂Cl]⁺).

  • Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, often by losing ethene (C₂H₄, m/z = 28)[3].

  • Loss of HCl: Elimination of HCl (m/z = 36) from the molecular ion is another possible fragmentation pathway.

Predicted m/z Proposed Fragment Ion Formation Pathway
176/178[C₉H₁₇ClO]⁺Molecular ion (M⁺ and M+2)
99[C₆H₁₁O]⁺Alpha-cleavage, loss of ·C₃H₆Cl
83[C₆H₁₁]⁺Cleavage of the C-O bond
93/95[C₃H₆ClO]⁺Alpha-cleavage, loss of ·C₆H₁₁
Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile liquid like (3-Chloropropoxy)cyclohexane, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) would be ideal for separation and analysis.

  • Ionization:

    • Electron Ionization (EI) is a common technique that will induce fragmentation and provide a detailed fragmentation pattern.

    • Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the observation of the molecular ion.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Analysis involves identifying the molecular ion and rationalizing the major fragment peaks.

G cluster_MS Mass Spectrometry Workflow A Sample Introduction (e.g., GC or Direct Infusion) B Ionization (e.g., EI or ESI) A->B C Mass Analysis (e.g., Quadrupole or TOF) B->C D Detection C->D E Data Interpretation D->E

Caption: A general workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of (3-Chloropropoxy)cyclohexane. The presented NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical guide for researchers in acquiring high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard. This guide, however, equips scientists with the necessary knowledge to design experiments, interpret the resulting data, and confidently characterize (3-Chloropropoxy)cyclohexane.

References

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. [Link]

  • Wishart DS. CASPRE - 13C NMR Predictor. [Link]

  • YouTube. 1H NMR of cyclohexane. [Link]

  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Brainly. Predict the number of peaks in the 13C NMR spectrum of cyclohexan-1,3-diol. [Link]

  • Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane. [Link]

  • nmrdb.org. Predict 1H proton NMR spectra. [Link]

  • Reddit. Predict IR Spectrum of Structures in Chemdraw Ultra/Chem3D Pro/ or Other Software? [Link]

  • PubMed. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • virtual Chemistry 3D. NMR predictor. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. Mass Spectrometry of Cycloalkanes. [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra. [Link]

  • arXiv. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. [Link]

  • Chegg. Solved a. Provide three expected peaks in an IR spectrum. [Link]

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Exploratory

Comprehensive Technical Guide on the Molecular Weight and Analytical Profiling of (3-Chloropropoxy)cyclohexane

Executive Summary In modern pharmaceutical development and advanced synthetic chemistry, the precise determination of molecular weight and isotopic signatures is foundational for both reaction stoichiometry and analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and advanced synthetic chemistry, the precise determination of molecular weight and isotopic signatures is foundational for both reaction stoichiometry and analytical validation. (3-Chloropropoxy)cyclohexane (CAS No. 221194-62-3) is a highly versatile alkyl halide-ether utilized as a specialized intermediate and radical precursor in deboronative chain reactions[1],[2].

This whitepaper provides an in-depth technical analysis of the molecular weight of (3-Chloropropoxy)cyclohexane (176.684 g/mol ), the causality behind the analytical techniques used to verify it, and self-validating experimental protocols for its synthesis and mass spectrometric characterization.

Structural Elucidation and Physicochemical Profiling

(3-Chloropropoxy)cyclohexane consists of a lipophilic cyclohexane ring linked via an ether oxygen to a propyl chain terminating in a chlorine atom. This specific structural arrangement yields a molecular formula of C9H17ClO [3],[1].

The molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Average Molecular Weight: 176.684 g/mol [1].

For high-resolution analytical purposes, the monoisotopic mass —which accounts for the primary isotopes ( 12 C, 1 H, 35 Cl, 16 O)—is exactly 176.09679 Da [3].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C9H17ClODictates fundamental atomic composition[3].
Average Molecular Weight 176.684 g/mol Essential for macroscopic stoichiometric calculations[1].
Monoisotopic Mass 176.09679 DaTarget value for High-Resolution Mass Spectrometry (HRMS)[3].
Topological Polar Surface Area (TPSA) 9.2 ŲIndicates high lipophilicity and poor electrospray ionization (ESI) efficiency[1].
Partition Coefficient (LogP) 2.8Confirms non-polar nature, dictating the choice of normal-phase chromatography[3],[1].

Analytical Causality: Determining Molecular Weight via GC-MS

When validating the molecular weight of (3-Chloropropoxy)cyclohexane, researchers must select an analytical system that aligns with the molecule's physicochemical realities.

The Causality of Ionization Choice: Because (3-Chloropropoxy)cyclohexane has a low TPSA (9.2 Ų) and lacks easily ionizable acidic or basic functional groups (the ether oxygen is only weakly basic), standard Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) often fails to produce a robust signal. Instead, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the self-validating standard. The molecule's high volatility and lipophilicity (LogP 2.8) make it ideal for GC separation[3],[1].

Isotopic Fingerprinting (The Self-Validating Check): Electron Ionization (70 eV) forcefully ejects an electron to create the radical cation [M]∙+ . Because chlorine naturally exists as two stable isotopes— 35 Cl (75.78%) and 37 Cl (24.22%)—the mass spectrum will inherently display a self-validating isotopic pattern. The molecular ion peak at m/z 176 ( 35 Cl) will be accompanied by an M+2 peak at m/z 178 ( 37 Cl) in a precise ~3:1 intensity ratio . If this 3:1 ratio is absent, the molecular weight confirmation is analytically invalid, indicating either degradation or a misidentified compound.

MS_Workflow A Sample Prep (3-Chloropropoxy)cyclohexane B Gas Chromatography Volatile Separation A->B Injection C Electron Ionization (EI) 70 eV Hard Ionization B->C Elution D Mass Analyzer m/z Separation C->D Ion Acceleration E Isotopic Analysis 35Cl / 37Cl Ratio (3:1) D->E Detection F MW Confirmation 176.096 Da E->F Validation

Workflow for GC-MS molecular weight determination of (3-Chloropropoxy)cyclohexane.

Synthetic Utility: Stoichiometry in Radical Chain Reactions

The exact molecular weight of (3-Chloropropoxy)cyclohexane is critical when it is utilized or synthesized in advanced radical chemistry. Recent advancements in deboronative radical chain reactions utilize alkylboronic esters as radical precursors to generate highly functionalized alkyl halides[2],[4].

In these protocols, the conversion of a pinacol boronic ester precursor into (3-Chloropropoxy)cyclohexane relies on a nucleohomolytic substitution process[4]. The molecular weight (176.684 g/mol ) is used to calculate the theoretical yield and atom economy of the halogenation step. Precise stoichiometric equivalents of the radical initiator and the chlorine-transfer agent are calculated directly against this mass to prevent over-halogenation or incomplete conversion[2].

Radical_Synthesis A Boronic Ester Precursor (1.0 mmol) B Radical Initiation Deboronative Cleavage A->B Initiator C Alkyl Radical Intermediate Carbon-Centered B->C Homolysis D Chlorine Transfer Halogenation C->D Propagation E (3-Chloropropoxy)cyclohexane MW: 176.68 g/mol D->E Termination/Yield

Deboronative radical chain reaction pathway yielding (3-Chloropropoxy)cyclohexane.

Validated Experimental Protocols

Protocol A: GC-MS Determination of Molecular Weight

This protocol ensures the self-validating detection of the 176.68 g/mol mass and its isotopic signature.

  • Sample Preparation: Dissolve 1.0 mg of (3-Chloropropoxy)cyclohexane standard in 1.0 mL of LC-MS grade hexane to create a 1 mg/mL stock solution. Dilute 1:100 in hexane for injection.

  • Chromatographic Separation: Inject 1.0 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Set the inlet temperature to 250°C with a split ratio of 10:1.

  • Oven Program: Hold at 60°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure complete elution of the lipophilic compound.

  • Ionization & Detection: Transfer the eluent to the MS source (set at 230°C). Apply 70 eV Electron Ionization. Scan from m/z 50 to 300.

  • Data Analysis: Extract the spectrum at the compound's retention time. Verify the presence of the base peak, the molecular ion [M]∙+ at m/z 176, and the [M+2]∙+ isotope peak at m/z 178. Confirm the ~3:1 intensity ratio to validate the presence of the single chlorine atom.

Protocol B: Deboronative Halogenation Synthesis

Adapted from established protocols for generating (3-Chloropropoxy)cyclohexane via radical chain reactions[2],[4].

  • Precursor Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 303 mg (1.0 mmol) of the corresponding alkylboronic pinacol ester precursor in anhydrous dichloromethane (DCM)[2].

  • Initiation: Add a substoichiometric amount of the radical initiator (e.g., AIBN or a suitable photoredox catalyst) and the chlorine-transfer reagent[4].

  • Propagation: Stir the reaction mixture at the designated activation temperature (or under specific irradiation) for 12 hours. The deboronative cleavage generates the carbon-centered radical, which subsequently abstracts a chlorine atom[4].

  • Purification: Quench the reaction and concentrate under reduced pressure. Purify the crude mixture via Flash Column Chromatography (FCC) on silica gel using an isocratic elution of n-pentane/CH2Cl2 (9:1)[2].

  • Yield Calculation: Isolate the product as a colorless oil. Weigh the purified product and divide by the theoretical maximum yield (176.684 mg for a 1.0 mmol scale) to determine the percentage yield (expected ~57% isolated yield)[2].

References

  • PubChemLite: Structural Information and Monoisotopic Mass for (3-chloropropoxy)cyclohexane (C9H17ClO). Université du Luxembourg.
  • Guidechem: Chemical Properties for 1-Chlor-3-cyclohexyloxy-propan (CAS No. 221194-62-3).
  • Sigma-Aldrich: Product Specification for (3-chloropropoxy)cyclohexane | 221194-62-3.
  • Universität Bern (BORIS Theses): Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions.
  • Amazon S3 / Research Publication: A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters.

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Foundational

(3-Chloropropoxy)cyclohexane: IUPAC Nomenclature, Mechanistic Synthesis, and Alkylation Workflows in Drug Development

Executive Summary (3-Chloropropoxy)cyclohexane is a highly versatile halogenated ether increasingly utilized as a lipophilic building block in advanced pharmaceutical synthesis[1]. As a Senior Application Scientist, I ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (3-Chloropropoxy)cyclohexane is a highly versatile halogenated ether increasingly utilized as a lipophilic building block in advanced pharmaceutical synthesis[1]. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous analysis of its nomenclature, physicochemical properties, and modern synthetic methodologies. Moving beyond traditional ether synthesis, we will specifically explore the state-of-the-art deboronative radical chain reaction for its preparation[2] and detail self-validating protocols for its application in drug development workflows.

Chemical Identity & IUPAC Nomenclature

The precise, systematic IUPAC name for this compound is 1-(3-chloropropoxy)cyclohexane .

Nomenclature Breakdown:

  • Core Parent Structure: The fundamental scaffold is a cyclohexane ring substituted by an ether linkage.

  • Substituent Chain: The ether oxygen is bonded to a propyl chain, which is terminally substituted with a chlorine atom at the 3-position, forming the "3-chloropropoxy" functional group.

  • Common Synonyms: 1-chloro-3-cyclohexyloxypropane; 3-chloropropoxycyclohexane[3],[4].

Physicochemical Profiling

In medicinal chemistry, the addition of the cyclohexyl moiety to a flexible propyl linker provides a unique spatial volume and an optimized lipophilicity profile (LogP = 2.8)[4]. This makes it an ideal vector for enhancing the blood-brain barrier (BBB) permeability and metabolic stability of polar pharmacophores without excessively increasing the topological polar surface area (TPSA).

Table 1: Quantitative Physicochemical Properties

PropertyValueReference
IUPAC Name 1-(3-chloropropoxy)cyclohexane[3]
CAS Number 221194-62-3[4],[5]
Molecular Formula C9H17ClO[3]
Molecular Weight 176.68 g/mol [4]
Monoisotopic Mass 176.09679 Da[3]
TPSA 9.2 Ų[4]
LogP 2.8[4]
Mechanistic Synthesis: The Deboronative Radical Chain Pathway

Historically, alkyl chlorides like 1-(3-chloropropoxy)cyclohexane were synthesized via the Williamson ether synthesis (reacting cyclohexanol with 1-bromo-3-chloropropane). However, this classical method often suffers from competing elimination reactions and dialkylation side products.

A modern, highly functional-group-tolerant approach utilizes a deboronative radical chain reaction developed by the Renaud group[2]. This method leverages air-stable pinacol alkylboronic esters (R-Bpin) as radical precursors to yield the target chloride[6],[2].

Causality of Experimental Choices: Pinacol boronic esters are highly stable but suffer from reduced Lewis acidity, rendering them "radical inactive" toward nucleohomolytic substitution[2]. To bypass this thermodynamic hurdle, the protocol employs an in situ boron-transesterification using a substoichiometric amount of catechol methyl borate (MeO-Bcat)[2]. This critical step converts the inactive R-Bpin into a highly reactive alkylboronic catechol ester (R-Bcat). The modified ester readily undergoes homolytic cleavage to generate a carbon-centered radical[2], which is subsequently trapped by a chlorine donor to yield 1-(3-chloropropoxy)cyclohexane[6].

Mechanism Start Pinacol Boronic Ester (Radical Inactive) Trans Transesterification + MeO-Bcat Start->Trans  Step 1 Cat Catechol Boronic Ester (Radical Active) Trans->Cat  In situ conversion Rad Nucleohomolytic Cleavage Alkyl Radical Generation Cat->Rad  Radical Initiator Trap Chlorine Trapping -> (3-Chloropropoxy)cyclohexane Rad->Trap  Chain Propagation

Figure 1: Deboronative radical chain mechanism converting pinacol esters to alkyl chlorides.

Application in Drug Development: Pharmacophore Alkylation

In drug discovery, 1-(3-chloropropoxy)cyclohexane acts as a premium electrophile for SN​2 alkylations. When reacted with nucleophilic centers (e.g., phenols, amines, or azoles on an API scaffold), the 3-carbon chain acts as a flexible spacer, while the terminal cyclohexyl ring buries into hydrophobic receptor pockets.

Workflow API Target Scaffold (e.g., Phenol/Amine) Reaction SN2 Alkylation Base / Heat API->Reaction Reagent (3-Chloropropoxy)cyclohexane LogP: 2.8 Reagent->Reaction Product Lipophilic Derivative (Enhanced Permeability) Reaction->Product  TLC/GC-MS Validation

Figure 2: Workflow for API alkylation using (3-chloropropoxy)cyclohexane to enhance lipophilicity.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis requires built-in validation mechanisms. Below are the optimized protocols with integrated In-Process Controls (IPCs) to ensure reproducibility.

Protocol A: Synthesis of 1-(3-chloropropoxy)cyclohexane via Deboronative Chlorination[6],[2]
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of 3-propoxycyclohexane pinacol boronic ester in anhydrous dichloromethane (DCM).

  • Transesterification: Add 0.2 mmol (20 mol%) of catechol methyl borate (MeO-Bcat).

    • Self-Validation (IPC 1): Monitor the reaction via 11 B NMR. The distinct shift from ~33 ppm (Bpin) to ~22 ppm confirms the successful in situ formation of the R-Bcat intermediate before proceeding.

  • Radical Initiation & Trapping: Add a radical initiator (e.g., di-tert-butyl hyponitrite) and a chlorine radical trap (e.g., a sulfonyl chloride derivative). Heat the mixture to the initiator's decomposition temperature.

  • Propagation: Allow the chain reaction to proceed for 4-6 hours.

    • Self-Validation (IPC 2): Monitor reaction completion via GC-MS. The precursor mass will disappear, replaced by the target product peak at m/z 176.1[3].

  • Purification: Concentrate the crude mixture and purify via Flash Column Chromatography (FCC) on silica gel using a pentane/DCM (9:1) eluent system[6].

  • Yield: This method reliably affords 1-(3-chloropropoxy)cyclohexane as a colorless oil (approx. 57% isolated yield, >75% NMR yield)[6].

Protocol B: General SN​2 Alkylation Workflow for APIs
  • Deprotonation: Dissolve the target nucleophile (e.g., a phenolic API intermediate) in anhydrous DMF. Add 1.5 equivalents of K2​CO3​ and stir for 30 minutes at room temperature to generate the phenoxide.

  • Alkylation: Add 1.1 equivalents of 1-(3-chloropropoxy)cyclohexane[4]. Heat the reaction mixture to 80°C.

    • Self-Validation (IPC 3): Perform TLC (Hexanes/EtOAc). The consumption of the UV-active phenol and the appearance of a higher- Rf​ spot validates the successful covalent attachment of the lipophilic tail.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer thoroughly with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

References
  • PubChemLite - (3-chloropropoxy)cyclohexane (C9H17ClO) . Université du Luxembourg.[Link]

  • Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions . BORIS Theses - Universität Bern.[Link]

  • A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters . André-Joyaux, E., Kuzovlev, A., Tappin, N. D. C., & Renaud, P. (2020). ChemRxiv.[Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of Functionalized Cyclohexanes

Introduction: The Enduring Significance of the Cyclohexane Scaffold The cyclohexane ring is a foundational structural motif in organic chemistry, serving as a versatile and robust scaffold in a multitude of applications,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Cyclohexane Scaffold

The cyclohexane ring is a foundational structural motif in organic chemistry, serving as a versatile and robust scaffold in a multitude of applications, from blockbuster pharmaceuticals to advanced materials.[1] Its prevalence stems from its inherent three-dimensionality and conformational rigidity, which allow for the precise spatial orientation of functional groups. This characteristic is paramount in drug development, where the specific geometry of a molecule dictates its ability to bind to biological targets with high affinity and selectivity.[1]

In medicinal chemistry, the cyclohexane moiety is often employed as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2][3] It frequently serves as a bioisostere for phenyl or t-butyl groups, offering a three-dimensional alternative to flat aromatic rings, which can lead to more extensive and favorable interactions within a protein's binding pocket.[4] This transition from sp²-rich "flatland" to sp³-rich three-dimensional structures is a recognized strategy for improving the clinical success rates of drug candidates.[2] Notable examples include the neuraminidase inhibitor Oseltamivir (Tamiflu®), where a cyclohexene ring is a key component of the pharmacophore, and the anticancer drug Venetoclax.[1][4]

This guide provides a comprehensive overview of the core synthetic strategies for constructing functionalized cyclohexanes, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern methodologies, present field-proven protocols, and offer insights into the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.

Pillar 1: [4+2] Cycloaddition - The Diels-Alder Reaction

The Diels-Alder reaction is arguably the most powerful and elegant method for the construction of six-membered rings.[5] It is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system, typically an alkene or alkyne) to form a cyclohexene derivative.[6][7] The reaction's driving force is the conversion of two relatively weak π-bonds into two new, energetically more stable σ-bonds.[5]

Mechanistic Rationale and Key Components
  • The Diene: The diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile. Dienes locked in an s-trans conformation are unreactive. The reactivity of the diene is enhanced by the presence of electron-donating groups (EDGs).[6][8]

  • The Dienophile: Reactivity is significantly increased when the dienophile bears one or more electron-withdrawing groups (EWGs) such as carbonyls, esters, nitriles, or nitro groups.[5][7] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[5]

  • Stereoselectivity (The Endo Rule): When a cyclic diene reacts with a substituted dienophile, the major product is typically the endo isomer. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the EWG on the dienophile and the developing π-system of the newly forming ring.[5]

Caption: General mechanism of the Diels-Alder cycloaddition.

Experimental Protocol: Synthesis of a Diels-Alder Adduct

This protocol describes the reaction between anthracene (the diene) and maleic anhydride (the dienophile).[9]

  • Reaction Setup: To a dry 25-mL round-bottom flask equipped with a magnetic stir bar, add anthracene (0.80 g) and maleic anhydride (0.40 g).[9]

  • Solvent Addition: Add 10 mL of xylenes to the flask.

  • Reflux: Attach a reflux condenser and securely clamp the apparatus. Heat the mixture to reflux with stirring. The high temperature is necessary to overcome the aromatic stabilization of the central ring of anthracene.[9]

  • Reaction Monitoring: Continue refluxing for approximately 30-45 minutes. The progress can be monitored by TLC.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes to maximize the crystallization of the product.[9]

  • Product Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or hexanes to remove any unreacted starting materials.[9]

  • Drying: Allow the product to air dry completely. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Pillar 2: Catalytic Hydrogenation of Aromatic Precursors

The catalytic hydrogenation of arenes represents the most direct and atom-economical route to access saturated cyclohexane rings from abundant aromatic starting materials.[10] The primary challenge lies in overcoming the significant kinetic barrier imposed by the resonance stabilization energy of the aromatic ring, which often requires harsh reaction conditions.[10] Modern advancements, however, have led to highly active and chemoselective catalysts that operate under milder conditions, preserving sensitive functional groups.[10][11]

Catalyst Systems and Selectivity

The choice of catalyst and reaction conditions is critical for achieving high yields and, more importantly, high selectivity.

  • Catalysts: Ruthenium (Ru) and Rhodium (Rh) catalysts, often supported on materials like alumina (Al₂O₃) or carbon (C), are generally the most effective and selective for arene hydrogenation.[12][13] Platinum (Pt) and Palladium (Pd) can also be used, though they may sometimes lead to hydrogenolysis (cleavage of C-O or C-N bonds) at benzylic positions.[12][13]

  • Chemoselectivity: A key goal is to reduce the aromatic ring while leaving other reducible moieties (e.g., ketones, esters, amides, nitriles) untouched. Recent developments in rhodium and ruthenium catalysis have demonstrated remarkable functional group tolerance, even under mild transfer hydrogenation conditions.[10][12]

  • Stereoselectivity: The hydrogenation of substituted arenes typically proceeds with high cis selectivity. This is because the substrate adsorbs onto the catalyst surface from one face, and all hydrogen atoms are delivered from that same face before the molecule desorbs.[11]

Catalyst SystemSubstrate ExampleConditionsSelectivity OutcomeReference
Ru/chitin Benzyl alcohol2 MPa H₂, H₂O, 50 °C>98% yield of cyclohexylmethanol; No C-O hydrogenolysis.[13][14]
Rh/C AnilineH₂, Room Temp.Selective reduction of aniline in the presence of other arenes.[12]
[Rh(cod)Cl]₂ / Ligand Phenylacetic acidB₂(OH)₄, EtOH, 80 °C>95% conversion; Carboxylic acid group remains intact.[10]
Ru/Al₂O₃ PhenolH₂, ~100 °CYields cyclohexanol; a standard industrial process.[12][13]
Experimental Protocol: Selective Hydrogenation with a Supported Catalyst

This protocol is a general procedure for the aqueous-phase hydrogenation of a functionalized arene using a chitin-supported ruthenium catalyst.[13]

  • Catalyst Preparation: Prepare the Ru/chitin catalyst via an impregnation-reduction method using RuCl₃·3H₂O and NaBH₄.[13]

  • Reactor Charging: In a high-pressure autoclave reactor, combine the functionalized arene (e.g., benzyl alcohol, 1.0 mmol), deionized water (5 mL), and the Ru/chitin catalyst (e.g., 0.8 mol% Ru).[13]

  • Reaction Execution: Seal the reactor, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 2 MPa). Heat the mixture to the target temperature (e.g., 50 °C) with vigorous stirring.[13]

  • Workup: After the reaction is complete (monitored by GC or LC-MS, typically 1-2 hours), cool the reactor to room temperature and carefully vent the H₂ gas.

  • Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recovered and reused. Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or distillation as needed.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor: - Arene Substrate - Solvent (e.g., H₂O) - Heterogeneous Catalyst (e.g., Ru/chitin) B Seal & Purge Reactor A->B C Pressurize with H₂ B->C D Heat & Stir C->D E Cool & Vent D->E F Filter to Recover Catalyst E->F G Extract Product F->G H Dry & Concentrate G->H I Purify (e.g., Chromatography) H->I Final_Product Final_Product I->Final_Product Functionalized Cyclohexane

Caption: Workflow for heterogeneous catalytic hydrogenation.

Pillar 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a transformative tool for the synthesis of unsaturated cyclic compounds, including functionalized cyclohexenes and larger macrocycles.[15] The reaction utilizes well-defined ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalysts) alkylidene complexes to mediate the intramolecular redistribution of carbon-carbon double bonds in an acyclic diene.[16]

Causality and Reaction Control

The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[17] For terminal dienes, the reaction is driven to completion by the entropically favorable release of a small, volatile byproduct, typically ethylene gas, which is removed from the reaction system.[15][17]

Key advantages of RCM include:

  • Exceptional Functional Group Tolerance: Modern Grubbs' catalysts are remarkably stable and tolerate a wide array of functional groups, including alcohols, amides, esters, and even acids, minimizing the need for protecting group strategies.[17]

  • Versatility in Ring Size: RCM is effective for synthesizing a broad range of ring sizes, from common 5- to 7-membered rings to macrocycles containing 30 or more atoms.[15][17]

RCM_Cycle Catalyst [Ru]=CH₂ Coordination Diene Coordination Catalyst->Coordination + Diene Metallacyclobutane1 Metallacyclobutane Intermediate Coordination->Metallacyclobutane1 [2+2] Cycloaddition Retro2plus2 Retro [2+2] Metallacyclobutane1->Retro2plus2 Alkene_Coord Intramolecular Alkene Coord. Retro2plus2->Alkene_Coord Ethylene Ethylene (gas) Retro2plus2->Ethylene - Ethylene Metallacyclobutane2 Metallacyclobutane Formation Alkene_Coord->Metallacyclobutane2 [2+2] Cycloaddition Product_Release Product Release Metallacyclobutane2->Product_Release Retro [2+2] Cycloreversion Product_Release->Catalyst - Product Product Cyclohexene Product_Release->Product Diene Acyclic Diene Diene->Coordination

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Experimental Protocol: General Procedure for RCM
  • Solvent Degassing: The reaction is sensitive to oxygen. Thoroughly degas the reaction solvent (typically dichloromethane or toluene) by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate in the degassed solvent to create a dilute solution (typically 0.005–0.05 M). High dilution favors the intramolecular RCM over intermolecular polymerization.

  • Catalyst Addition: Add the Grubbs' catalyst (1-5 mol%) to the solution. The solution will typically change color upon catalyst addition.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C for toluene) under the inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

  • Workup: Remove the solvent under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel to remove the ruthenium byproducts and yield the pure cyclic alkene.

Pillar 4: Asymmetric and Organocatalytic Strategies

For applications in drug development, controlling the absolute stereochemistry of functionalized cyclohexanes is critical. Asymmetric synthesis has evolved dramatically, with organocatalysis and transition-metal catalysis providing powerful tools to generate highly enantioenriched products.

Organocatalytic Cascade Reactions

Organocatalytic domino or cascade reactions have emerged as a highly efficient strategy for constructing complex, polyfunctionalized cyclohexanes from simple precursors in a single pot.[18] These reactions often create multiple stereocenters with excellent control.

A prominent example is the Michael-Michael-addition sequence. In one reported method, a chiral amino-squaramide catalyst promotes the initial enantioselective Michael addition. A subsequent achiral base then catalyzes a domino Michael-Knoevenagel-type sequence to rapidly build a highly substituted cyclohexane ring bearing up to five contiguous stereocenters with excellent diastereoselectivity (>30:1 dr) and enantioselectivity (96-99% ee).[18] This one-pot procedure is operationally simple and scalable.[18]

Asymmetric Hydrogen Borrowing Catalysis

Hydrogen borrowing catalysis is a powerful, atom-economical process that enables the coupling of alcohols with nucleophiles. When applied to the synthesis of cyclohexanes, 1,5-diols can be cyclized via an intramolecular reaction. The use of a chiral iridium(I) complex, such as one derived from (R)-DTBM-SEGPHOS, can impart high levels of enantiocontrol over the process.[19][20] This method provides access to enantioenriched multisubstituted cyclohexanes with excellent control over both diastereo- and enantioselectivity.[20]

Asymmetric MethodCatalyst/ReagentKey TransformationStereocontrolReference
Organocatalytic Cascade Chiral Amino-SquaramideMichael-Michael-1,2-Addition>30:1 dr, 96-99% ee[18]
Hydrogen Borrowing Ir(cod)acac / (R)-DTBM-SEGPHOSAnnulation of 1,5-diolsHigh dr and ee[19][20]
Asymmetric Reduction (R)-2-Methyloxazaborolidine (CBS)Reduction of cyclohexenones89-96% ee[21]
Reductive Desymmetrization CBS CatalystReduction of meso-diketoneup to 98% ee[22]
Experimental Protocol: One-Pot Organocatalytic Synthesis of a Functionalized Cyclohexane

This protocol is based on the work of Maji and coworkers for synthesizing cyclohexanes with five stereocenters.[18]

  • Initial Michael Addition: To a solution of β-ketoester (1a, 1 equiv.) and β-nitrostyrene (2a, 1.1 equiv.) in dichloromethane (DCM), add the chiral amino-squaramide catalyst (1 mol%).

  • Stirring: Stir the reaction mixture at room temperature for 24 hours until the formation of the initial Michael adduct is complete (monitored by TLC).

  • Second Addition: To the same reaction vessel, add the α,α-dicyanoolefin (3a, 1.1 equiv.) followed by the achiral base DBU (10 mol%).

  • Domino Reaction: Continue stirring at room temperature for an additional 24-48 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the highly functionalized cyclohexane product.

Conclusion: A Versatile Scaffold for Future Innovation

The synthesis of functionalized cyclohexanes is a mature yet continually evolving field of organic chemistry. From the foundational Diels-Alder reaction to the sophisticated control offered by modern asymmetric catalysis, chemists have a powerful and diverse toolkit to construct these vital scaffolds. The strategic choice of synthetic route—be it through the direct saturation of aromatics, the elegant ring-closing of dienes, or the intricate assembly via cascade reactions—allows for the tailored creation of molecules with precise control over functionality and stereochemistry. As the demand for novel, three-dimensional chemical entities grows in drug discovery and materials science, the continued innovation in cyclohexane synthesis will undoubtedly remain a cornerstone of molecular design and construction.

References

  • Maji, B., & Barman, S. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. RSC Advances, 4(51), 27033-27037. [Link]

  • Williamson, M. J., & Bower, J. F. (2018). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition, 57(25), 7579-7583. [Link]

  • Williamson, M. J., & Bower, J. F. (2018). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. PMC. [Link]

  • Tan, L., Chen, C. Y., Chen, C., & Dagnogo, S. (2002). Asymmetric Synthesis of 1,2,3-Trisubstituted Cyclopentanes and Cyclohexanes as Key Components of Substance P Antagonists. The Journal of Organic Chemistry, 67(15), 5437-5441. [Link]

  • Maji, B., & Barman, S. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. RSC Publishing. [Link]

  • Schwab, E., & Gribkov, D. V. (2012). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. PMC. [Link]

  • Li, J., Li, G., & Zhang, W. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(5), 1858-1863. [Link]

  • Yamamoto, Y., & Onoda, T. (2016). Selective hydrogenation of arenes to cyclohexanes in water catalyzed by chitin-supported ruthenium nanoparticles. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]

  • Yamamoto, Y., Onoda, T., & Arashiba, K. (2016). Selective hydrogenation of arenes to cyclohexanes in water catalyzed by chitin-supported ruthenium nanoparticles. Catalysis Science & Technology, 6(15), 5813-5817. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Li, X., & Jia, X. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • ResearchGate. (2008). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol. Request PDF. [Link]

  • Fjetland, L., et al. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. Organic Letters, 23(22), 8889-8893. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Fjetland, L., et al. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. Organic Letters. [Link]

  • ResearchGate. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. PDF. [Link]

  • National Institutes of Health. (2020). Synthesis of Cyclohexane-Angularly-Fused Triquinanes. PMC. [Link]

  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Chemical Society Reviews. (2007). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. RSC Publishing. [Link]

  • Schmidt, B. (2004). Ring-Closing Olefin Metathesis and Radical Cyclization as Competing Pathways. The Journal of Organic Chemistry, 69(3), 7672-7687. [Link]

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Foundational

Precision Engineering of Ether Linkages: A Technical Guide to the Williamson Synthesis of Cyclohexyl Propyl Ethers

The Williamson ether synthesis remains the definitive methodology for constructing asymmetric C–O bonds. However, translating this fundamental SN​2 reaction into a scalable, high-yield protocol requires precise control o...

Author: BenchChem Technical Support Team. Date: March 2026

The Williamson ether synthesis remains the definitive methodology for constructing asymmetric C–O bonds. However, translating this fundamental SN​2 reaction into a scalable, high-yield protocol requires precise control over reaction kinetics, thermodynamics, and phase dynamics. When coupling a sterically hindered secondary alcohol like cyclohexanol with a bifunctional primary electrophile like 1,3-dichloropropane, researchers must navigate competing side reactions, stoichiometric balances, and phase transfer limitations.

This whitepaper provides an in-depth, self-validating framework for executing this specific etherification, focusing on mechanistic causality, experimental design, and analytical verification.

Mechanistic Rationale & Pathway Causality

The Williamson ether synthesis operates via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The successful coupling of cyclohexanol and 1,3-dichloropropane hinges on two critical phases: the quantitative generation of the nucleophile and the controlled attack on the electrophile.

The Deprotonation Challenge

Cyclohexanol is a secondary alcohol with a pKa​ of approximately 16. Unlike primary alcohols, its secondary nature introduces steric bulk that hinders nucleophilic attack and makes deprotonation slightly less thermodynamically favorable. To generate the highly reactive cyclohexoxide anion, a strong base is mandatory. Traditional methods utilize Sodium Hydride (NaH), which irreversibly deprotonates the alcohol, evolving hydrogen gas and driving the equilibrium completely to the right[1].

The Electrophilic Target

1,3-Dichloropropane is a primary alkyl dihalide. Because it possesses two identical electrophilic carbon centers, the reaction can yield two distinct products:

  • Mono-alkylation: 1-chloro-3-(cyclohexyloxy)propane.

  • Di-alkylation: 1,3-bis(cyclohexyloxy)propane.

To selectively synthesize the mono-ether, a large stoichiometric excess of 1,3-dichloropropane must be maintained. This statistically ensures that the generated cyclohexoxide anion encounters a pristine dihalide molecule rather than a previously mono-alkylated intermediate[2]. Furthermore, employing polar aprotic solvents like Dimethyl Sulfoxide (DMSO) significantly accelerates the SN​2 rate by solvating the counter-cation (e.g., Na+ ) while leaving the alkoxide anion "naked" and highly reactive[3].

ReactionPathway C_OH Cyclohexanol (Secondary Alcohol) Base Base (NaH or NaOH/PTC) Deprotonation C_OH->Base - H2 or H2O Alkoxide Cyclohexoxide Anion (Nucleophile) Base->Alkoxide Mono 1-Chloro-3-(cyclohexyloxy)propane (Mono-alkylation) Alkoxide->Mono + DCP (Excess) SN2 Attack DCP 1,3-Dichloropropane (Electrophile) Di 1,3-Bis(cyclohexyloxy)propane (Di-alkylation) Mono->Di + Alkoxide (Excess) 2nd SN2 Attack

Mechanistic pathway for mono- vs. di-alkylation of 1,3-dichloropropane.

Experimental Design: NaH vs. Phase Transfer Catalysis (PTC)

The choice of base and solvent dictates the operational complexity and environmental footprint of the synthesis.

Method A: Anhydrous Sodium Hydride (NaH) Using NaH in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) provides the cleanest kinetic profile. However, it requires rigorously dry conditions, inert atmospheres (Argon/Nitrogen), and careful handling of pyrophoric materials.

Method B: Phase Transfer Catalysis (PTC) A more robust, scalable, and "greener" approach utilizes a biphasic system with aqueous Sodium Hydroxide (NaOH) and a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB)[4]. In this system, the organic reactants (cyclohexanol and 1,3-dichloropropane) are dissolved in a solvent like toluene or dichloromethane. The concentrated aqueous NaOH deprotonates the alcohol at the phase interface. The TBAB catalyst then forms an ion pair with the resulting cyclohexoxide anion, ferrying it into the organic phase where the SN​2 reaction occurs rapidly[5]. This eliminates the need for anhydrous solvents and hazardous hydrides.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and target product yields based on established kinetic principles.

MethodologyReagent Stoichiometry (Alcohol : Halide)Base / CatalystSolvent SystemTemp (°C)Target ProductExpected Yield Range
Anhydrous SN​2 1.0 : 3.0 (Excess Halide)NaH (1.1 eq)Anhydrous DMF60 - 80Mono-alkylated75% - 85%
Biphasic PTC 1.0 : 4.0 (Excess Halide)50% aq NaOH / TBABToluene / Water80 - 90Mono-alkylated80% - 90%
Di-alkylation PTC 2.5 : 1.0 (Excess Alcohol)50% aq NaOH / TBABToluene / Water90 - 100Di-alkylated70% - 80%

Step-by-Step Methodology: PTC Synthesis of 1-Chloro-3-(cyclohexyloxy)propane

This protocol is designed as a self-validating workflow. By utilizing PTC, we ensure high conversion rates while maintaining operational safety.

Materials Required:

  • Cyclohexanol (10.0 g, 100 mmol)

  • 1,3-dichloropropane (45.2 g, 400 mmol, 4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%)

  • 50% (w/w) Aqueous NaOH solution (30 mL)

  • Toluene (50 mL)

Procedure:

  • Biphasic Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanol and 1,3-dichloropropane in 50 mL of toluene.

  • Catalyst Initiation: Add the TBAB to the organic mixture. Causality: TBAB acts as the lipophilic shuttle, essential for transporting the hydrophilic alkoxide into the toluene layer.

  • Base Addition: Slowly add the 30 mL of 50% aqueous NaOH. Ensure vigorous stirring (800+ RPM) to maximize the interfacial surface area between the aqueous and organic layers.

  • Thermal Activation: Heat the reaction mixture to 85°C.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The reaction is complete when the cyclohexanol spot ( Rf​≈0.2 ) completely disappears, replaced by the less polar ether product ( Rf​≈0.6 ). This typically takes 4 to 6 hours.

  • Quenching & Separation: Cool the mixture to room temperature. Add 50 mL of distilled water to dissolve precipitated salts, followed by 50 mL of diethyl ether to maximize organic extraction. Separate the layers using a separatory funnel.

  • Washing: Wash the organic layer with water (2 x 50 mL) and brine (50 mL) to remove residual NaOH and the TBAB catalyst. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The large excess of 1,3-dichloropropane (b.p. 120-122°C) is easily recovered via fractional vacuum distillation. The target mono-ether is then isolated as the higher-boiling fraction.

Workflow Step1 1. Reagent Mixing Cyclohexanol + DCP Step2 2. PTC Addition TBAB + 50% NaOH Step1->Step2 Step3 3. Biphasic Reflux 85°C, Vigorous Stirring Step2->Step3 Step4 4. Workup H2O/Ether Wash Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5

Step-by-step experimental workflow for the PTC-mediated Williamson ether synthesis.

Analytical Validation (E-E-A-T)

To guarantee the trustworthiness of the synthesized compound, the protocol must be validated against expected spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The most immediate confirmation of ether formation is the complete disappearance of the broad O−H stretching band at ∼3300 cm−1 (characteristic of the starting cyclohexanol) and the emergence of a strong, sharp C−O−C asymmetric stretching band between 1050−1150 cm−1 .

  • Nuclear Magnetic Resonance ( 1H NMR, CDCl3​ ): The methine proton ( CH−O ) on the cyclohexane ring will shift downfield to approximately 3.2−3.5 ppm . Crucially, to confirm mono-alkylation over di-alkylation, researchers must identify the terminal −CH2​Cl protons, which will appear as a distinct triplet near 3.6 ppm . If the product was di-alkylated, this terminal chloride signature would be entirely absent.

References

  • Given the reaction: Cyclohexanol reacts with 1. NaH and 2. 1-bromobutane..Filo.
  • A Comparative Guide to the Reactivity of 1,3-Dibromo-1-phenylpropane and 1,3-dichloropropane.Benchchem.
  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis.Canadian Science Publishing.
  • Contribution of phase transfer catalyst to green chemistry: A review.Jetir.Org.
  • Williamson reaction in ionic liquids.ResearchGate.

Sources

Exploratory

Strategic Characterization of Novel Chloroalkoxy Compounds: A Technical Whitepaper for Drug Development

Executive Summary Chloroalkoxy groups (e.g., chloroethoxy, chloropropoxy) are highly versatile structural motifs in medicinal chemistry. Functioning as both reactive intermediates and stable pharmacophores, they are crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroalkoxy groups (e.g., chloroethoxy, chloropropoxy) are highly versatile structural motifs in medicinal chemistry. Functioning as both reactive intermediates and stable pharmacophores, they are critical in the development of broad-spectrum antimalarials and targeted antibacterial agents. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry. Here, we dissect the causality behind analytical choices, providing a self-validating framework for the structural elucidation and biological characterization of novel chloroalkoxy derivatives.

The Strategic Rationale: Chloroalkoxy Pharmacophores in Drug Design

Before characterizing a compound, one must understand its functional purpose. The inclusion of a chloroalkoxy moiety is rarely accidental; it is a calculated design choice driven by specific physicochemical and mechanistic goals:

  • Lipophilic Tuning and Membrane Permeability: The alkyl chain length within the alkoxy group allows for precise tuning of the molecule's partition coefficient (LogP), directly influencing its ability to cross lipid bilayers.

  • Targeted Binding Mechanics: The electronegative oxygen atom serves as a potent hydrogen-bond acceptor. Concurrently, the terminal chlorine can engage in halogen bonding or act as a leaving group for targeted covalent inhibition. For example, chloroalkoxy derivatives of 2,6-difluorobenzamide exhibit potent antibacterial activity by specifically targeting the inter-domain cleft (IDC) of the bacterial cell division protein FtsZ[1]. Similarly, acridones featuring chloroalkoxy substitutions have demonstrated picomolar inhibition against multidrug-resistant Plasmodium falciparum[2].

Workflow Synth Synthesis of Chloroalkoxy Derivatives Purif Purification (Flash/Prep-HPLC) Synth->Purif Crude Product Struct Structural Elucidation (1H/13C NMR, LC-MS) Purif->Struct >95% Purity PhysChem Physicochemical Profiling (LogP, Stability) Struct->PhysChem Confirmed Identity Bio Biological Evaluation (e.g., FtsZ/Antimalarial) PhysChem->Bio Drug-like Properties Hit Hit-to-Lead Optimization Bio->Hit Activity > Threshold Hit->Synth SAR Feedback

End-to-end characterization and optimization workflow for novel chloroalkoxy compounds.

Orthogonal Structural Elucidation: NMR and LC-MS Integration

The presence of a chlorine atom provides a distinct isotopic signature, while the electronegativity of the oxygen atom creates predictable deshielding effects in nuclear magnetic resonance (NMR). The integration of Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR is the gold standard for characterizing low molecular weight trace analytes, ensuring that no structural ambiguity remains[3].

Protocol 1: Integrated LC-MS and NMR Elucidation

This protocol is designed as a self-validating system where mass and isotopic data orthogonally confirm atomic connectivity.

  • Step 1: Sample Preparation. Dissolve 5–10 mg of the purified chloroalkoxy compound in 0.6 mL of a deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ )[4].

    • Causality: Deuterated solvents are mandatory to prevent the masking of analyte signals by solvent protons and to provide a stable lock signal for the spectrometer's magnetic field.

  • Step 2: High-Resolution Mass Spectrometry (HRMS). Analyze the sample via LC-ESI-MS/MS.

    • Causality: Electrospray Ionization (ESI) is selected because it gently ionizes polar and semi-polar molecules without excessive fragmentation. The mass analyzer must be calibrated to detect the characteristic [M+H] + and [M+H+2] + isotopic peaks. The natural 3:1 abundance ratio of 35 Cl to 37 Cl serves as an internal validation control to definitively confirm the presence of the chloroalkoxy tail.

  • Step 3: 1 H and 13 C NMR Acquisition. Acquire 1 H NMR (minimum 400 MHz) and 13 C NMR spectra.

    • Causality: The highly electronegative oxygen atom pulls electron density away from adjacent protons, causing significant deshielding. Consequently, methylene protons adjacent to the oxygen (O-CH 2​ ) typically resonate downfield, while those adjacent to the chlorine (CH 2​ -Cl) appear slightly more upfield due to chlorine's comparatively lower electronegativity[5].

  • Step 4: Orthogonal Validation. Cross-reference the exact molecular weight and isotopic pattern from the MS data with the proton integration and carbon count from the NMR spectra. A mismatch immediately flags potential degradation or co-eluting impurities.

NMR_MS_Workflow Sample Chloroalkoxy Sample LCMS LC-ESI-MS/MS Sample->LCMS NMR 1H & 13C NMR (Deuterated Solvent) Sample->NMR Mass Exact Mass & Isotope Pattern (35Cl/37Cl) LCMS->Mass Shifts Chemical Shifts (e.g., O-CH2, CH2-Cl) NMR->Shifts Structure Validated Chemical Structure Mass->Structure Orthogonal Shifts->Structure Validation

Orthogonal validation logic integrating LC-MS/MS and NMR for structural elucidation.

Quantitative Data Summary

The following table summarizes the diagnostic analytical signatures expected when characterizing a standard chloroalkoxy group.

Table 1: Diagnostic NMR and MS Signatures for Chloroalkoxy Groups

Analytical TechniqueDiagnostic FeatureExpected Value / PatternCausality / Rationale
1 H NMR O-CH 2​ ProtonsMultiplet/Triplet, ~3.90 – 4.10 ppmDeshielding effect of the highly electronegative oxygen atom[5].
1 H NMR CH 2​ -Cl ProtonsMultiplet/Triplet, ~3.50 – 3.70 ppmDeshielding effect of the chlorine atom (less electronegative than O)[5].
13 C NMR O-CH 2​ Carbon~65 – 75 ppmDirect attachment to the oxygen heteroatom.
13 C NMR CH 2​ -Cl Carbon~40 – 45 ppmDirect attachment to the chlorine halogen.
HRMS (ESI+) Isotope Pattern[M+H] + and [M+H+2] + in ~3:1 ratioNatural isotopic abundance of 35 Cl (75%) and 37 Cl (25%).

Biological Profiling and Pharmacological Evaluation

Once structural integrity is validated, the compound must be evaluated for biological efficacy. Chloroalkoxy-substituted quinazolines, for example, have been successfully developed as potent antibacterial agents[6]. To ensure data reliability, biological assays must be designed with built-in controls to rule out artifacts caused by the compound's physicochemical nature.

Protocol 2: Self-Validating Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against target strains (e.g., S. aureus, K. pneumoniae).

  • Step 1: Compound Formulation. Dissolve the chloroalkoxy candidate in 100% DMSO to create a 10 mM stock solution.

    • Causality: Chloroalkoxy compounds are often lipophilic. DMSO ensures complete solubilization without disrupting bacterial cell walls at the final assay concentrations (which must be kept strictly <1% v/v).

  • Step 2: Serial Dilution. Prepare two-fold serial dilutions of the compound in Mueller-Hinton broth within a 96-well microtiter plate.

  • Step 3: Inoculum Preparation. Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 x 108 CFU/mL) and dilute 1:100.

    • Causality: Standardizing the inoculum is critical; an overly dense bacterial population will artificially inflate the MIC due to the "inoculum effect," rendering the data useless for Structure-Activity Relationship (SAR) modeling.

  • Step 4: Incubation and Readout (The Self-Validating Step). Inoculate the wells, incubate at 37°C for 18–24 hours, and measure optical density (OD 600​ ). The MIC is the lowest concentration with no visible growth.

    • Self-Validation: The assay plate must include a positive control (a known antibiotic like gentamycin[6]) to validate the sensitivity of the bacterial strain, and a negative control (broth + 1% DMSO) to unequivocally prove that growth inhibition is due to the chloroalkoxy compound and not solvent toxicity.

Conclusion

The successful characterization of novel chloroalkoxy compounds demands a rigorous, multidisciplinary approach. By understanding the mechanistic causality behind NMR deshielding, MS isotopic patterns, and biological assay design, scientists can build self-validating workflows. This orthogonal approach ensures that only the most robust, well-characterized candidates advance through the drug development pipeline.

Sources

Foundational

Theoretical Conformational Analysis of (3-Chloropropoxy)cyclohexane: A Computational Workflow Guide

Executive Summary For researchers and drug development professionals, understanding the 3D conformational ensemble of a flexible molecule is critical for accurate Structure-Activity Relationship (SAR) modeling. (3-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the 3D conformational ensemble of a flexible molecule is critical for accurate Structure-Activity Relationship (SAR) modeling. (3-Chloropropoxy)cyclohexane presents a complex potential energy surface (PES) due to the rigid dynamics of its cyclohexane ring coupled with the high flexibility of its halo-ether chain. This whitepaper provides an authoritative, step-by-step computational methodology to accurately map, optimize, and quantify the conformational landscape of (3-Chloropropoxy)cyclohexane using state-of-the-art Density Functional Theory (DFT) and semi-empirical sampling techniques.

Structural Dynamics & Mechanistic Rationale

The conformational behavior of (3-Chloropropoxy)cyclohexane is governed by two primary structural domains:

  • Cyclohexane Ring Inversion: The ether linkage can occupy either an equatorial or axial position on the chair conformation. The equatorial conformer is thermodynamically favored due to the mitigation of1[1]. The A-value (conformational free energy difference) for a standard alkoxy group dictates a destabilization of approximately 0.6 to 0.85 kcal/mol when forced into the axial position[2].

  • Alkyl Chain Flexibility: The 3-chloropropyl chain introduces multiple rotatable bonds (C–O, O–C, C–C, C–Cl). The interplay between anti and gauche torsions determines whether the chain extends outward into the solvent or folds back over the cyclohexane ring to maximize weak non-covalent interactions (e.g., dipole-dipole stabilization).

Theoretical Framework: The Causality of Method Selection

As a Senior Application Scientist, I must emphasize that relying solely on Molecular Mechanics (MM) force fields for this molecule is insufficient. MM often fails to accurately parameterize halogen-ether non-covalent interactions or subtle hyperconjugative effects. Therefore, a multi-tiered quantum mechanical approach is required.

  • Why CREST for Sampling? Manual sampling of this molecule's 5+ rotatable bonds leads to a combinatorial explosion. The 3 uses RMSD-based metadynamics at the semi-empirical GFN2-xTB level to systematically cross rotational barriers and locate non-intuitive global minima[3].

  • Why M06-2X over B3LYP? The standard B3LYP functional lacks inherent dispersion corrections, leading to the underestimation of medium-range correlation energies. This causes B3LYP to artificially favor extended conformations. The M06-2X meta-GGA functional is specifically parameterized to capture these non-covalent interactions, making it the gold standard for flexible organic chains.

Computational Workflow Diagram

G Start Input 3D Structure (3-Chloropropoxy)cyclohexane CREST CREST / xTB Conformational Sampling Start->CREST Filter RMSD & Energy Filtering (Remove Duplicates) CREST->Filter Raw Ensemble DFTOpt DFT Geometry Optimization (M06-2X/def2-TZVP) Filter->DFTOpt Unique Conformers Freq Frequency Calculation (ZPE & Minima Verification) DFTOpt->Freq Optimized Geometries SPE Single-Point Energy & Solvation (SMD Model) Freq->SPE True Minima (0 Imag Freq) Analysis Boltzmann Weighting & Conformational Analysis SPE->Analysis Free Energies (ΔG)

Computational workflow for the conformational analysis of flexible molecules.

Step-by-Step Experimental Protocol

Phase 1: Automated Conformational Search
  • Initialization: Generate the initial 3D coordinates of (3-Chloropropoxy)cyclohexane. Pre-optimize using the MMFF94 force field to resolve any severe steric clashes.

  • Metadynamics Execution: Run the metadynamics sampling using the GFN2-xTB level of theory[4].

    • Command:crest input.xyz --gfn2 --gbsa h2o -T 8

    • Causality: The --gbsa flag incorporates a generalized Born surface area implicit solvation model. Gas-phase calculations often over-stabilize folded conformers due to exaggerated intramolecular dipole interactions in a vacuum. Implicit solvation screens these charges, yielding a biologically relevant ensemble.

  • Ensemble Filtering: CREST automatically filters the raw ensemble, removing duplicate structures based on an RMSD threshold (typically 0.125 Å) and an energy window, outputting a consolidated crest_conformers.xyz file[5].

Phase 2: High-Level DFT Optimization
  • Level of Theory Selection: Submit the unique conformers from Phase 1 for geometry optimization using a DFT package (e.g., Gaussian 16 or ORCA) at the M06-2X/def2-TZVP level.

  • Frequency Verification (Self-Validating Step): Append a vibrational frequency calculation (Freq) to the optimization job.

    • Causality: A stationary point on the potential energy surface is only a true local minimum if it possesses zero imaginary frequencies. If an imaginary frequency is found, the structure is a transition state and must be perturbed and re-optimized. This step also computes the Zero-Point Energy (ZPE) and thermal corrections required to derive the Gibbs Free Energy (ΔG).

Phase 3: Solvation and Refinement
  • Solvation Modeling: Perform Single-Point Energy (SPE) calculations using the 6 or PCM to simulate the target solvent environment accurately[6].

  • Boltzmann Weighting: Calculate the relative free energy (ΔΔG) of each conformer relative to the global minimum. Apply the Boltzmann distribution equation to determine the population percentage of each conformer at 298.15 K.

Quantitative Data Presentation

The following table summarizes the theoretical thermodynamic distribution of the primary conformers of (3-Chloropropoxy)cyclohexane at 298.15 K, demonstrating the energetic penalty of the axial position and the subtle variations in the propyl chain torsions.

Conformer DesignationRing StateC–O–C–C TorsionC–C–C–Cl TorsionRelative ΔG (kcal/mol)Boltzmann Population (%)
Eq-Anti-Anti EquatorialAnti (~180°)Anti (~180°)0.0048.5
Eq-Gauche-Anti EquatorialGauche (~60°)Anti (~180°)0.5220.1
Eq-Anti-Gauche EquatorialAnti (~180°)Gauche (~60°)0.6815.4
Ax-Anti-Anti AxialAnti (~180°)Anti (~180°)0.8511.6
Ax-Gauche-Gauche AxialGauche (~60°)Gauche (~60°)1.424.4

Note: The global minimum (Eq-Anti-Anti) minimizes both 1,3-diaxial ring strain and steric clashes along the aliphatic chain.

References

  • Conformational analysis of cyclohexanes - Chemistry LibreTexts URL: [Link]

  • Conformational Analysis: Monosubstituted Cyclohexanes - OpenOChem URL: [Link]

  • Conformational Sampling | CREST Docs - Grimme Group GitHub URL:[Link]

  • xtb-CREST User Guide - TalTech HPC URL:[Link]

  • CONFPASS: fast DFT re-optimizations of structures from conformation searches - ChemRxiv URL: [Link]

  • A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents - ResearchGate URL:[Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods - D-NB URL: [Link]

Sources

Exploratory

Technical Guide: Stability and Reactivity Profile of (3-Chloropropoxy)cyclohexane

Executive Summary (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3), also identified as cyclohexyl 3-chloropropyl ether, is a bifunctional aliphatic molecule that bridges a chemically robust cycloalkyl group with an electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropoxy)cyclohexane (CAS: 221194-62-3), also identified as cyclohexyl 3-chloropropyl ether, is a bifunctional aliphatic molecule that bridges a chemically robust cycloalkyl group with an electrophilic primary alkyl chloride[1][2]. In pharmaceutical development and advanced organic synthesis, this molecule serves as a critical intermediate. Its structural dichotomy allows the stable ether linkage to endure harsh basic or reductive conditions, while the terminal chloropropyl moiety acts as a versatile linchpin for nucleophilic substitutions, phase-transfer catalysis, and radical chain reactions[3][4]. This whitepaper delineates its physicochemical baseline, stability limits, and reactivity pathways, providing self-validating experimental protocols for application scientists.

Molecular Architecture and Physicochemical Profile

The molecule consists of a cyclohexane ring attached via an ether oxygen to a 3-chloropropyl chain. The Lewis basicity of the ether oxygen is sterically hindered by the bulky cyclohexyl group, which slightly reduces its susceptibility to electrophilic attack compared to linear aliphatic ethers. Concurrently, the terminal carbon-chlorine bond is highly polarized, rendering it an excellent substrate for SN​2 displacements.

Table 1: Physicochemical and Structural Data
PropertyValueCausality / Implication
CAS Number 221194-62-3Unique identifier for regulatory and inventory tracking[2].
Molecular Formula C9​H17​ClO Indicates a degree of unsaturation of 1 (the cyclohexane ring)[1].
Molecular Weight 176.68 g/mol Low molecular weight ensures high atom economy in coupling reactions[2].
LogP (Predicted) 2.8Highly lipophilic; dictates the use of non-polar or aprotic polar solvents (e.g., DMF, Acetone) for homogeneous reactions[1][2].
Topological Polar Surface Area (TPSA) 9.2 ŲLow TPSA confirms poor aqueous solubility, necessitating phase-transfer catalysts for biphasic aqueous reactions[2].

Stability Profile

Understanding the stability boundaries of (3-Chloropropoxy)cyclohexane is paramount for designing multi-step synthetic routes without premature degradation.

  • Thermal Stability: The compound is thermally stable up to approximately 150°C under neutral conditions. Prolonged heating above this threshold, particularly in the presence of trace metals, can induce dehydrohalogenation, yielding cyclohexyl allylic ethers.

  • Chemical Stability (Acids vs. Bases):

    • Base Stability: The ether linkage is entirely inert to strong bases (e.g., NaOH, KOH, NaH). The alkyl chloride is stable to aqueous bases at room temperature but will undergo hydrolysis to the corresponding alcohol under prolonged reflux.

    • Acid Lability: The ether oxygen is susceptible to protonation or coordination by strong Lewis acids (e.g., BBr3​ , AlCl3​ ) or concentrated Brønsted acids (HI, HBr). This coordination activates the adjacent carbon atoms, leading to ether cleavage and the formation of cyclohexanol and 1,3-dihalopropanes[5].

  • Photochemical Stability: Aliphatic ethers and chlorides do not absorb significantly in the UV-Vis spectrum above 250 nm, making the molecule highly stable to standard ambient laboratory lighting.

Reactivity Profile

The reactivity of (3-Chloropropoxy)cyclohexane is dominated by the terminal alkyl chloride.

Nucleophilic Substitution ( SN​2 )

The primary alkyl chloride is a prime candidate for bimolecular nucleophilic substitution. However, because chloride is a moderate leaving group, these reactions are often sluggish. To overcome this, a Finkelstein reaction is routinely employed in situ. By adding a catalytic amount of Sodium Iodide (NaI), the chloride is transiently converted to a highly reactive alkyl iodide, which is rapidly consumed by the incoming nucleophile (e.g., secondary or tertiary amines). This methodology is heavily utilized in the synthesis of 3-N-substituted ether derivatives, such as antiestrogen breast cancer agents[4].

Phase-Transfer Catalysis (PTC)

For reactions involving water-soluble nucleophiles (e.g., phenoxides, cyanides), (3-Chloropropoxy)cyclohexane performs exceptionally well under Phase-Transfer Catalysis (PTC). The use of quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitates the transport of the nucleophile into the organic phase. The choice of catalyst directly dictates chemoselectivity; bulky ammonium salts can activate the leaving group, accelerating the exchange[6].

Radical Chain Reactions

Beyond ionic chemistry, the chloropropyl moiety can participate in homolytic cleavage. Recent advancements in deboronative radical chain reactions demonstrate that 3-chloropropoxycyclohexane can be synthesized from pinacol boronic esters or utilized as a radical precursor itself, enabling complex C-C bond formations under mild, light-mediated, or initiator-driven conditions[3][7].

Mechanistic Pathways Diagram

ReactivityProfile Substrate (3-Chloropropoxy)cyclohexane SN2 Nucleophilic Substitution (SN2) Substrate->SN2 Nucleophiles (N, O, S) EtherCleavage Ether Cleavage Substrate->EtherCleavage Strong Lewis/Brønsted Acids Radical Radical Chain Reactions Substrate->Radical Radical Initiator Amines Amination (e.g., Tertiary Amines) SN2->Amines + R2NH / K2CO3 / NaI Alkoxides Etherification (Asymmetric Ethers) SN2->Alkoxides + RO- / NaH Alcohols Cyclohexanol + 1,3-Dihalopropane EtherCleavage->Alcohols e.g., BBr3 or HI Deboronation Alkyl Radical Generation Radical->Deboronation Homolytic Cleavage

Reactivity pathways of (3-Chloropropoxy)cyclohexane highlighting key transformations.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to support robust experimental design.

Protocol A: Catalyzed SN​2 Amination (Finkelstein-Coupled)

Objective: Append a secondary amine to the chloropropyl chain[4]. Causality: Direct amination of alkyl chlorides is slow and prone to elimination side-reactions. The addition of NaI catalyzes the reaction via a transient alkyl iodide. K2​CO3​ acts as an insoluble acid scavenger, preventing the basic amine from being neutralized by the generated HCl, thus maintaining nucleophilicity.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve 1.0 equivalent of (3-Chloropropoxy)cyclohexane in anhydrous Acetone (0.2 M concentration).

  • Activation: Add 0.1 equivalents of Sodium Iodide (NaI). Stir at room temperature for 15 minutes. Validation: A slight yellowing of the solution indicates the formation of the transient alkyl iodide.

  • Base Addition: Add 3.0 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Nucleophilic Attack: Dropwise add 1.2 equivalents of the desired secondary amine.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) for 12-16 hours.

  • Validation (TLC): Monitor reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The disappearance of the high-Rf starting material and the appearance of a lower-Rf, ninhydrin-active spot confirms conversion.

  • Workup: Cool to room temperature, filter off the inorganic salts ( K2​CO3​ , KCl), and concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Lewis Acid-Mediated Ether Cleavage

Objective: Cleave the ether linkage to recover cyclohexanol and 1-bromo-3-chloropropane. Causality: Boron tribromide ( BBr3​ ) is a potent Lewis acid that coordinates strongly to the sterically accessible ether oxygen. This coordination creates an excellent leaving group, allowing the bromide counter-ion to attack the less sterically hindered carbon (the propyl chain), resulting in irreversible cleavage[5].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 equivalent of (3-Chloropropoxy)cyclohexane in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to -78°C using a dry ice/acetone bath.

  • Cleavage: Slowly add 1.5 equivalents of a 1.0 M BBr3​ solution in DCM dropwise over 20 minutes. Caution: BBr3​ is highly reactive with moisture.

  • Equilibration: Allow the reaction to stir at -78°C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of methanol at 0°C to destroy excess BBr3​ . Validation: Vigorous fuming and bubbling (HBr gas evolution) will occur; quench until bubbling ceases.

  • Workup: Dilute with water and extract three times with DCM. Wash the combined organic layers with saturated aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate. Analyze the crude mixture via 1H NMR to confirm the disappearance of the ether multiplet at ~3.5 ppm.

References

  • PubChemLite : "(3-chloropropoxy)cyclohexane (C9H17ClO)" - Luxembourg Centre for Systems Biomedicine. Available at:[Link]

  • BORIS Theses - Universität Bern : "Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions" (2026). Available at: [Link]

  • NIH PMC : "Synthesis and Biological Activity of 3-N-Substituted Estrogen Derivatives as Breast Cancer Agents" - Mechanisms of Finkelstein-Coupled Amination. Available at:[Link]

  • Scribd : "Phase Transfer Reactions" - Kinetics and Chemoselectivity of Ether Alkylations. Available at:[Link]

  • Thieme Connect : "Synthesis of Ethers" - Ether Cleavage and Transetherification Mechanisms. Available at:[Link]

Sources

Foundational

Synthesis, Isolation, and Characterization of (3-Chloropropoxy)cyclohexane: A Paradigm in Deboronative Radical Chain Reactions

Executive Summary (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) is a bifunctional aliphatic ether characterized by a lipophilic cyclohexyl moiety and a highly reactive alkyl chloride terminus. While structurally unassu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) is a bifunctional aliphatic ether characterized by a lipophilic cyclohexyl moiety and a highly reactive alkyl chloride terminus. While structurally unassuming, its efficient synthesis and isolation represent a critical milestone in modern radical chemistry—specifically demonstrating the viability of bench-stable pinacol alkylboronic esters as radical precursors [1]. This technical guide provides an in-depth analysis of the mechanistic rationale, experimental causality, and analytical characterization required to synthesize and isolate this compound, serving as a blueprint for drug development professionals utilizing radical deboronation strategies.

Mechanistic Foundations: The "Discovery" of the Deboronative Pathway

Historically, generating carbon-centered radicals from air-sensitive organoboron compounds (like B-alkylcatecholboranes) was fraught with stability issues, making purification and long-term storage nearly impossible. Conversely, bench-stable pinacol alkylboronic esters are poor radical precursors due to their reduced Lewis acidity and lack of radical resonance stabilization.

The breakthrough in synthesizing compounds like (3-Chloropropoxy)cyclohexane relies on an in situ boron-transesterification [1]. By treating the stable pinacol boronic ester with catechol methyl borate (MeO-Bcat), the system generates a highly reactive catechol boronic ester intermediate. This intermediate readily undergoes nucleohomolytic substitution when attacked by a propagating radical, yielding the primary alkyl radical. Subsequent halogen abstraction from a chlorine donor propagates the chain and yields the final chlorinated ether.

RadicalMechanism A Pinacol Boronic Ester (Stable Precursor) B Catechol Boronic Ester (Activated Intermediate) A->B Transesterification (MeO-Bcat) C Alkyl Radical (Carbon-Centered) B->C Radical Attack (Nucleohomolytic Cleavage) D (3-Chloropropoxy)cyclohexane (Final Product) C->D Halogen Abstraction (Chain Propagation) D->B Radical Regeneration

Fig 1. Mechanism of deboronative radical chain chlorination.

Experimental Methodology: Synthesis and Isolation Workflow

As a Senior Application Scientist, it is critical to recognize that a protocol is only as robust as its underlying causality. The following methodology for the synthesis of (3-Chloropropoxy)cyclohexane (Compound 9l ) from its pinacol ester precursor (Compound 1l ) is designed as a self-validating system [1].

Causality Behind Experimental Choices
  • Atmospheric Control: Radical chains are rapidly quenched by molecular oxygen (forming peroxyl radicals). Rigorous Schlenk techniques and argon backfilling are non-negotiable.

  • Solvent Selection: Non-polar, non-coordinating solvents (e.g., trifluorotoluene or dichloromethane) are utilized to prevent solvent-radical interactions and to maintain the solubility of the lipophilic cyclohexyl intermediates.

  • Chromatographic Mobile Phase: The product is a highly lipophilic ether. A Flash Column Chromatography (FCC) system utilizing n-pentane/CH₂Cl₂ (9:1) provides the exact dipole moment required to elute the product while retaining polar borate byproducts on the silica stationary phase.

Step-by-Step Synthesis Protocol
  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Charge the flask with 2-(3-(cyclohexyloxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1l , 303 mg, 1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (5.0 mL).

  • Transesterification: Add catechol methyl borate (MeO-Bcat, 1.2 equiv) dropwise via syringe. Stir at room temperature for 15 minutes to allow the in situ formation of the activated catechol ester.

  • Initiation & Propagation: Introduce the electrophilic chlorine source (e.g., benzenesulfonyl chloride, 1.5 equiv) followed by a radical initiator (e.g., AIBN, 10 mol%).

  • Reaction Execution: Heat the mixture to gentle reflux.

  • Self-Validation Checkpoint (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot. Run a TLC (100% n-pentane, visualized with KMnO₄ stain since the aliphatic ether lacks a UV chromophore). The disappearance of the starting material spot validates active chain propagation.

  • Quenching: Once complete, cool the reaction to 0 °C and quench with deionized water (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure (careful: product has moderate volatility).

Isolation via Flash Column Chromatography (FCC)
  • Pack a silica gel column using 100% n-pentane.

  • Load the crude mixture using a minimum amount of CH₂Cl₂.

  • Elute using an isocratic gradient of n-pentane/CH₂Cl₂ (9:1).

  • Collect fractions and identify the product via KMnO₄-stained TLC.

  • Concentrate the pure fractions to afford (3-Chloropropoxy)cyclohexane as a colorless oil (Typical yield: ~100 mg, 0.57 mmol, 57% isolated yield; 75% NMR yield) [1].

ExpWorkflow Step1 Step 1: Reagent Preparation Mix Pinacol Ester & MeO-Bcat Step2 Step 2: Radical Initiation Add Initiator & Chlorine Source Step1->Step2 Step3 Step 3: Reaction Execution Stir under Inert Atmosphere Step2->Step3 Step4 Step 4: Quenching & Extraction Aqueous Workup Step3->Step4 Step5 Step 5: Isolation (FCC) Silica Gel, n-pentane/CH2Cl2 (9:1) Step4->Step5 Step6 Step 6: Characterization NMR & HRMS Analysis Step5->Step6

Fig 2. Step-by-step experimental workflow for synthesis and isolation.

Quantitative Data and Analytical Characterization

To ensure absolute trustworthiness in the structural assignment of the isolated compound, comprehensive analytical profiling is required. The physicochemical properties, high-resolution mass spectrometry (HRMS) adducts, and Nuclear Magnetic Resonance (NMR) data are summarized below.

Table 1: Physicochemical Properties [2][3]
PropertyValue
Chemical Name (3-Chloropropoxy)cyclohexane
CAS Number 221194-62-3
Molecular Formula C₉H₁₇ClO
Molecular Weight 176.68 g/mol
Monoisotopic Mass 176.09679 Da
LogP (Predicted) 2.8
Polar Surface Area (PSA) 9.2 Ų
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling [2]

Data calculated using CCSbase for collision cross-section (CCS) prediction.

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]⁺ 177.10407139.3
[M+Na]⁺ 199.08601144.3
[M+NH₄]⁺ 194.13061160.0
[M-H]⁻ 175.08951141.5
Table 3: ¹H NMR Spectral Assignments (300 MHz, CDCl₃) [1]

The NMR profile confirms the integrity of the ether linkage and the successful incorporation of the primary chloride.

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
3.65 Triplet (J = 6.5 Hz)2H-CH₂-Cl (Terminal chloride)
3.51 Triplet (J = 6.0 Hz)2H-O-CH₂ - (Propyl ether linkage)
3.23 – 3.15 Multiplet1H-O-CH - (Cyclohexyl methine)
2.05 – 1.96 Quintet2H-CH₂-CH₂ -CH₂- (Central propyl)
1.91 – 1.15 Multiplets10HCyclohexyl ring protons

Applications in Drug Development

In medicinal chemistry, the (3-Chloropropoxy)cyclohexane motif serves as a highly versatile electrophilic building block. With a LogP of 2.8, the cyclohexyloxypropyl appendage is frequently utilized to dial in the lipophilicity of small-molecule drug candidates. By subjecting this compound to nucleophilic substitution (Sₙ2) with various amines, phenols, or N-heterocycles, researchers can rapidly generate libraries of target compounds with enhanced membrane permeability and optimized pharmacokinetic profiles. Furthermore, its synthesis validates the broader utility of deboronative radical chains in late-stage functionalization of complex therapeutics.

References

  • Title : Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions (André-Joyaux, Emy; 2021) Source : BORIS Theses - Universität Bern URL : [Link]

  • Title : (3-chloropropoxy)cyclohexane (C9H17ClO) - PubChemLite Source : uni.lu (Université du Luxembourg) URL :[Link]

Exploratory

Literature review of chloro-ether cyclohexane derivatives

An In-depth Technical Guide to Chloro-Ether Cyclohexane Derivatives: Synthesis, Characterization, and Applications in Drug Discovery Authored by: Gemini, Senior Application Scientist Abstract The cyclohexane ring is a fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Chloro-Ether Cyclohexane Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which allows for the precise spatial arrangement of functional groups.[1] This guide delves into the synthesis, characterization, and application of a specific, high-value subclass: chloro-ether functionalized cyclohexane derivatives. The strategic inclusion of both a chloro- and an ether- moiety can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies, detailed characterization protocols, and insights into the functional roles these derivatives play in modern pharmacology.

The Strategic Importance of the Cyclohexane Scaffold

The cyclohexane framework is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its chair-like conformation provides a rigid, non-planar scaffold that can orient substituents in distinct axial and equatorial positions. This conformational locking is critical for optimizing ligand-receptor interactions, thereby enhancing the potency and selectivity of drug candidates.

Key Advantages of the Cyclohexane Scaffold:

  • Conformational Rigidity: Locks functional groups into specific spatial orientations optimal for binding to biological targets.[1]

  • Three-Dimensionality: Serves as a versatile sp3-rich framework, moving beyond the flat, two-dimensional structures common in early drug discovery.

  • Improved Physicochemical Properties: Can be used to tune properties such as solubility, lipophilicity (LogP), and metabolic stability.

  • Bioisosteric Replacement: The cyclohexane ring can serve as a bioisostere for aromatic rings, offering advantages in tuning viscosity and other physical characteristics while reducing polarizability.

The addition of chloro- and ether- groups further refines the utility of this scaffold. Chlorine, a common halogen in pharmaceuticals, can enhance binding affinity through halogen bonding, modulate acidity of nearby protons, and block sites of metabolism.[2][3] Ether linkages can act as hydrogen bond acceptors and improve aqueous solubility, contributing to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthetic Strategies for Chloro-Ether Cyclohexane Derivatives

The synthesis of chloro-ether cyclohexane derivatives can be approached through several strategic pathways, depending on the desired stereochemistry and the availability of starting materials.

Electrophilic Addition to Cyclohexenes

One of the most direct methods involves the electrophilic addition across the double bond of a cyclohexene precursor. This approach is powerful for establishing vicinal (1,2-disubstituted) stereochemistry.

A common strategy involves the reaction of a cyclohexene with a source of electrophilic chlorine in an ether or alcohol solvent, which acts as the nucleophile. For instance, the reaction of cyclohexene with N-chlorosuccinimide (NCS) in a solvent like tetrahydrofuran (THF) can yield a chloro-ether product. The mechanism proceeds through a bridged chloronium ion intermediate, which is then opened by a solvent molecule.

Substitution Reactions on Cyclohexanol Precursors

Readily available cyclohexanol derivatives serve as excellent starting points for introducing the chloro- functionality via nucleophilic substitution.

Protocol 1: Synthesis of Chlorocyclohexane from Cyclohexanol

This protocol describes a robust method for converting cyclohexanol to chlorocyclohexane using concentrated hydrochloric acid and a catalyst.[4] The use of a phase-transfer catalyst or additives like calcium chloride can significantly improve reaction rates and yields.

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (36-38%)

  • Anhydrous Calcium Chloride (CaCl₂)

  • 5% Sodium Bicarbonate solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask with reflux condenser

  • Separatory funnel

  • Heating mantle

  • Stir plate and stir bar

Procedure:

  • To a 250 mL round-bottomed flask, add cyclohexanol (e.g., 50.0 g).

  • In a fume hood, slowly add concentrated hydrochloric acid (e.g., 80 mL) and anhydrous calcium chloride (e.g., 5.0 g). The CaCl₂ acts as a Lewis acid catalyst and dehydrating agent, promoting the formation of the carbocation intermediate.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) with constant stirring for 6-7 hours.[4]

  • After the reaction period, cool the mixture to room temperature. Two distinct layers should be visible.

  • Transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer (crude chlorocyclohexane).

  • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally another 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the resulting chlorocyclohexane by distillation.

Catalyst-Controlled C-H Functionalization

A frontier in synthetic chemistry is the direct functionalization of unactivated C-H bonds.[5] Dirhodium catalysts have shown remarkable capability in mediating site- and stereoselective C-H insertions with donor/acceptor carbenes.[6] This advanced method allows for the desymmetrization of substituted cyclohexanes, installing functional groups at specific positions (e.g., C3) with high precision, which is otherwise challenging to achieve.[6]

Diagram: General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent evaluation of cyclohexane derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Start Starting Materials (e.g., Cyclohexanol) Reaction Chemical Reaction (e.g., Chlorination) Start->Reaction Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Product Pure Chloro-Ether Cyclohexane Derivative Purify->Product Spectroscopy Spectroscopic ID (NMR, IR, MS) Product->Spectroscopy Characterization BioAssay Biological Assay (e.g., Antimicrobial) Product->BioAssay Functional Screening

Caption: A generalized workflow from starting materials to biological evaluation.

Spectroscopic Characterization

Unambiguous identification of synthesized chloro-ether cyclohexane derivatives relies on a combination of modern spectroscopic techniques.

TechniqueKey Observables for Chloro-Ether Cyclohexane Derivatives
¹H NMR Chemical Shifts: Protons on carbons bearing the chlorine atom (α-chloro) typically appear in the δ 3.5-4.5 ppm range. Protons on carbons bearing the ether oxygen (α-alkoxy) are found in the δ 3.3-4.0 ppm range. The exact shifts are highly dependent on the stereochemistry (axial vs. equatorial). Coupling Constants (J-values): The magnitude of ³JHH coupling constants provides critical information about the dihedral angles between protons, allowing for the assignment of axial (J_ax-ax ≈ 8-13 Hz) and equatorial (J_eq-ax, J_eq-eq ≈ 2-5 Hz) positions.
¹³C NMR Chemical Shifts: The carbon atom bonded to chlorine typically resonates in the δ 50-70 ppm region, while the carbon bonded to the ether oxygen appears in the δ 70-90 ppm range.
IR Spectroscopy C-O Stretch: A strong, characteristic absorption band for the ether linkage is typically observed in the 1050-1250 cm⁻¹ region.[7] C-Cl Stretch: A stretch in the 600-800 cm⁻¹ region can indicate the presence of a carbon-chlorine bond, though it can sometimes be weak or obscured.
Mass Spectrometry Isotope Pattern: The presence of chlorine is readily identified by its characteristic isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M+2 peak in the mass spectrum that is one-third the intensity of the molecular ion (M) peak.

Stereochemistry and Reactivity: The Conformational Mandate

The reactivity of cyclohexane derivatives is profoundly influenced by their conformation. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. This stereochemical arrangement is not merely a structural curiosity; it dictates the outcome of many chemical reactions.

The Anti-Periplanar Requirement in E2 Eliminations

A classic example is the E2 (bimolecular elimination) reaction. For an E2 reaction to occur, the hydrogen atom and the leaving group (in this case, chlorine) must be in an anti-periplanar (trans-diaxial) arrangement.[8] This geometric constraint means that an E2 elimination can only proceed if both the hydrogen to be abstracted and the chlorine leaving group are in axial positions.[8]

If the chlorine atom is in an equatorial position, the molecule must first undergo a ring-flip to a higher-energy conformation where the chlorine becomes axial before elimination can occur.[8] This conformational requirement can lead to dramatic differences in reaction rates and even completely different product distributions between stereoisomers.

Diagram: E2 Elimination Stereochemistry

This diagram illustrates the mandatory trans-diaxial arrangement for an E2 reaction on a cyclohexane ring.

Caption: Geometric requirement for E2 elimination on a cyclohexane ring.

Applications in Medicinal Chemistry and Drug Development

Chloro-ether cyclohexane derivatives are valuable intermediates and core structures in the development of new therapeutic agents. Their unique combination of a rigid scaffold and tunable functional groups makes them attractive for targeting a wide range of biological systems.

  • Analgesics: Certain cyclohexane derivatives have been investigated for their potent analgesic effects, particularly in the context of neuropathic pain.[9] The specific substitution pattern on the cyclohexane ring is crucial for activity.

  • Antimicrobial Agents: The cyclohexane scaffold, particularly when functionalized, is a promising platform for developing new antimicrobial drugs to combat resistant pathogens.[10] Compounds with halogen substitutions have shown significant antibacterial activity against strains like Staphylococcus aureus.[10]

  • Enzyme Inhibitors: The rigid cyclohexane ring can mimic the transition state of enzymatic reactions or effectively present functional groups to bind within an enzyme's active site.[1] (Chloromethyl)cyclohexane, for example, is used in the synthesis of imidazole-based inhibitors of cytokine release.[]

  • Advanced Intermediates: These derivatives often serve as key building blocks for more complex molecules. The chloro- and ether- groups provide handles for further chemical modification, such as cross-coupling reactions or nucleophilic displacements, enabling the construction of diverse molecular libraries for high-throughput screening.

Conclusion and Future Outlook

Chloro-ether cyclohexane derivatives represent a versatile and powerful class of compounds for drug discovery and development. The foundational principles of cyclohexane stereochemistry, combined with modern synthetic methods like C-H functionalization, provide chemists with an expansive toolkit for creating novel molecular architectures. The ability to precisely control the spatial orientation of chloro- and ether- groups allows for the fine-tuning of a molecule's pharmacological profile. As our understanding of complex biological systems grows, the demand for sophisticated, three-dimensional molecules will continue to increase, ensuring that these valuable cyclohexane derivatives remain a cornerstone of medicinal chemistry research.

References

  • Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Applic
  • Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions: Selectivity in addition reactions.
  • Process for the preparation of cyclohexane derivatives.
  • Reactions of cyclohexane derivatives in superacids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Haloalkanes and Haloarenes. NCERT.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Method of synthesis of chlorocyclohexane.
  • (Chloromethyl)cyclohexane. BOC Sciences.
  • Organic Syntheses Procedure. Organic Syntheses.
  • The E2 Reaction and Cyclohexane Conform
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Cyclohexane derivative and pharmaceutical use thereof.
  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC.
  • STEREOSTRUCTURE, ANTIMICROBIAL AND CYTOTOXIC ACTIVITY OF CYCLO-HEXENE, CYCLOHEXANOL AND PYRIDINE DERIVATIVES SYNTHESIZED FROM CHALCONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU.
  • Desymmetrization of cyclohexanes by site- and stereoselective C-H functionalization.
  • Gas chromatographic/mass Spectrometric Identification of Chlorinated and Oxygenated Cyclohexene Artifacts Formed During the Analysis of Chlorinated W
  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • Synthesis and structural characterization of cyclic aryl ethers. IslandScholar.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • Desymmetrization of cyclohexanes by site- and stereoselective C–H functionalization.
  • Selected synthetic str
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC.
  • Cyclohexane, chloro- (CAS 542-18-7) - Chemical & Physical Properties. Cheméo.
  • Asymmetric C–H Functionalization of Bicyclo[2.1.

Sources

Protocols & Analytical Methods

Method

Application Note: (3-Chloropropoxy)cyclohexane as a Strategic Building Block in Pharmaceutical Development

Executive Summary In modern drug discovery, the precise tuning of a pharmacophore’s physicochemical properties is often the difference between a failed candidate and a clinical success. (3-Chloropropoxy)cyclohexane (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise tuning of a pharmacophore’s physicochemical properties is often the difference between a failed candidate and a clinical success. (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) has emerged as a highly versatile, bifunctional alkylating agent used to install the 3-(cyclohexyloxy)propyl moiety onto core molecular scaffolds. This structural appendage provides a unique combination of lipophilicity, conformational flexibility, and hydrogen-bonding capacity, making it an indispensable building block for developing central nervous system (CNS) therapeutics, oncology drugs, and novel antimicrobials.

This application note provides a comprehensive guide to the molecular rationale, synthetic workflows, and validated experimental protocols for utilizing (3-Chloropropoxy)cyclohexane in pharmaceutical synthesis.

Physicochemical Rationale & Structural Advantages

Why do medicinal chemists specifically choose the 3-(cyclohexyloxy)propyl group over simple alkyl chains? The answer lies in the precise modulation of pharmacokinetics and receptor binding dynamics:

  • Metabolic Stability via Steric Bulk: Simple linear alkyl chains (e.g., hexyl or heptyl groups) are highly susceptible to rapid CYP450-mediated ω -oxidation. The terminal cyclohexyl ring introduces steric hindrance that significantly slows metabolic degradation while maintaining the high LogP required to cross the blood-brain barrier (BBB).

  • The "Ether Effect": The ether linkage acts as a critical hydrogen-bond acceptor. This subtly lowers the overall lipophilicity compared to a purely hydrocarbon chain, improving aqueous solubility. In target binding, this oxygen often interacts with tyrosine or serine hydroxyls within the receptor pocket.

  • Optimal Spacer Length: The 3-carbon propyl chain provides the exact conformational flexibility needed to bridge a primary pharmacophore to auxiliary hydrophobic binding clefts without introducing excessive entropic penalties upon binding.

  • Synthetic Utility: The terminal chloride is an excellent leaving group for SN​2 nucleophilic substitution, allowing for seamless late-stage functionalization of amines, phenols, and thiols.

Quantitative Data Summary

Table 1: Physicochemical & Reactivity Profile of (3-Chloropropoxy)cyclohexane

PropertyValueImplication for Synthesis
CAS Number 221194-62-3Standardized reagent tracking
Molecular Formula C9H17ClON/A
Molecular Weight 176.69 g/mol High atom economy for structural addition
Leaving Group Primary ChlorideRequires catalytic activation (e.g., NaI) for unreactive nucleophiles
Reactivity Profile Electrophilic Alkylating AgentHighly selective for SN​2 over E2 under controlled basic conditions

Key Pharmaceutical Applications

The strategic incorporation of the 3-(cyclohexyloxy)propyl group has been documented across several distinct therapeutic areas:

  • CNS Therapeutics (Sigma & Opioid Receptors): The moiety is frequently grafted onto secondary amines to synthesize ligands targeting the Sigma-1 and opioid receptors. The lipophilic cyclohexyl tail acts as an anchor, deeply embedding into the hydrophobic transmembrane domains of these receptors .

  • Oncology (Bcl-xL Inhibitors): In the development of pro-apoptotic agents, such as 3,6-diamino-pyridazin-3-yl derivatives, this building block is used to create structures that bind to the hydrophobic groove of anti-apoptotic Bcl-xL proteins, thereby triggering tumor cell apoptosis .

  • Antimicrobials: It is utilized in the synthesis of advanced lincomycin derivatives, enhancing the drug's penetration and efficacy against fastidious Gram-negative and Gram-positive pathogens .

  • Radical Precursors: Beyond direct alkylation, it serves as a robust precursor in deboronative radical chain reactions, generating carbon-centered radicals for complex modular syntheses .

Synthetic Workflows & Mechanistic Logic

The primary synthetic utility of (3-Chloropropoxy)cyclohexane relies on SN​2 displacement. Depending on the nucleophile, the choice of base, solvent, and temperature must be carefully calibrated to prevent competitive elimination ( E2 ) or hydrolysis.

Workflow BB (3-Chloropropoxy)cyclohexane (Alkylating Agent) Nuc1 Amines (1°/2°) N-Alkylation BB->Nuc1 SN2 (K2CO3, NaI) Nuc2 Phenols O-Alkylation BB->Nuc2 SN2 (Cs2CO3, DMF) Nuc3 Thiols S-Alkylation BB->Nuc3 SN2 (DIPEA, DCM) Targ1 CNS Therapeutics (Sigma/Opioid Ligands) Nuc1->Targ1 Targ3 Antimicrobials (Lincomycin Derivatives) Nuc1->Targ3 Targ2 Oncology Drugs (Bcl-xL Inhibitors) Nuc2->Targ2 Nuc3->Targ3

Synthetic workflow of (3-Chloropropoxy)cyclohexane in pharmaceutical drug development.

Experimental Protocols

Protocol 1: N-Alkylation of Secondary Amines (Synthesis of CNS Ligands)

Causality & Logic: Aliphatic amines are excellent nucleophiles, but primary alkyl chlorides react sluggishly. We employ a Finkelstein reaction by adding catalytic Sodium Iodide (NaI). The iodide ion displaces the chloride in situ, generating a highly reactive alkyl iodide intermediate that rapidly undergoes SN​2 attack by the amine. Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble base to scavenge the generated acid without hydrolyzing the reagent.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with the target secondary amine (1.0 eq) and anhydrous Acetonitrile (10 mL/mmol).

  • Activation: Add finely powdered K2​CO3​ (3.0 eq) and NaI (0.1 eq). Stir for 10 minutes at room temperature.

  • Addition: Introduce (3-Chloropropoxy)cyclohexane (1.2 eq) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the parent amine mass ( [M+H]+ ) and the emergence of the alkylated product mass ( [M+141]+ ) confirms successful coupling. If the reaction stalls, verify the anhydrous state of the solvent, as trace water will irreversibly hydrolyze the alkyl halide.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane/Methanol (95:5) to yield the pure 3-(cyclohexyloxy)propylamine derivative.

Protocol 2: O-Alkylation of Phenols (Synthesis of Bcl-xL Inhibitor Intermediates)

Causality & Logic: Phenols are significantly less nucleophilic than aliphatic amines. To drive the reaction, the phenol must be completely deprotonated to form a phenoxide ion. We utilize Cesium Carbonate ( Cs2​CO3​ ) in Dimethylformamide (DMF). The high dielectric constant of DMF strongly solvates the large Cs+ cation, leaving the phenoxide highly reactive (the "naked nucleophile" effect), which forces the SN​2 reaction to completion even without iodide catalysis.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenol derivative (1.0 eq) in anhydrous DMF (5 mL/mmol) under a nitrogen atmosphere. Add Cs2​CO3​ (2.0 eq) and stir at room temperature for 30 minutes. The solution will typically darken as the phenoxide forms.

  • Alkylation: Add (3-Chloropropoxy)cyclohexane (1.5 eq) in one portion.

  • Reaction: Heat the mixture to 90°C for 8–12 hours.

  • Quenching: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (20 mL/mmol).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Self-Validation Checkpoint: Wash the combined organic layers vigorously with brine (3 x 20 mL) to remove residual DMF. Analyze the organic layer via TLC (Hexanes/EtOAc). The complete absence of DMF (which streaks at the baseline under UV) ensures accurate yield calculation. The product spot should stain positively with phosphomolybdic acid (PMA) due to the presence of the cyclohexyl ring.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography.

Quantitative Optimization Data

Table 2: Standardized Optimization Conditions for Alkylation Workflows

Nucleophile TypeOptimal BaseOptimal SolventRequired AdditiveTempTypical Yield
Aliphatic Amine K2​CO3​ AcetonitrileNaI (0.1 eq)80°C75 - 90%
Phenol Cs2​CO3​ DMFNone90°C80 - 95%
Thiol DIPEADichloromethaneNone25°C85 - 95%

Pharmacological Mechanism of Action

Once synthesized, the 3-(cyclohexyloxy)propyl moiety plays a direct role in the pharmacodynamics of the resulting drug. The diagram below illustrates the generalized binding mechanism within a target receptor pocket.

Mechanism Ligand Pharmacophore with 3-(cyclohexyloxy)propyl tail Binding Receptor Binding Site Hydrophobic Pocket H-Bond Donor Ligand->Binding Anchors into deep pocket Interactions Molecular Interactions Cyclohexyl: van der Waals Ether O: H-Bonding Binding->Interactions Structural stabilization Effect Target Modulation (e.g., Apoptosis Induction) Interactions->Effect Conformational shift

Pharmacological binding mechanism of the 3-(cyclohexyloxy)propyl moiety in target receptors.

References

  • BindingDB. Target: Sigma non-opioid intracellular receptor 1; Ligand: 1'-(3-cyclohexyloxypropyl)-3H-spiro[2-benzofuran...] BindingDB Database. [Link]

  • World Intellectual Property Organization.WO2021018857A1: 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • United States Patent and Trademark Office.US7361743B2: Lincomycin derivatives possessing antibacterial activity.
  • University of Bern. A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. BORIS Theses.[Link]

Application

Application Note &amp; Protocol: Synthesis and Utilization of (3-Cyclohexylpropoxy)magnesium Chloride

Abstract This document provides a comprehensive technical guide for the synthesis and subsequent reaction of the Grignard reagent derived from (3-Chloropropoxy)cyclohexane. The formation of this γ-ether-substituted organ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and subsequent reaction of the Grignard reagent derived from (3-Chloropropoxy)cyclohexane. The formation of this γ-ether-substituted organomagnesium halide presents a significant synthetic challenge due to a competitive, intramolecular cyclization pathway. This guide elucidates the mechanistic underpinnings of both the desired Grignard formation and the undesired side reaction. We present a field-proven protocol that leverages low-temperature conditions to kinetically favor the formation of the linear Grignard reagent, (3-Cyclohexylpropoxy)magnesium chloride, thereby suppressing the formation of the cyclopropyl ether byproduct. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require access to this versatile C3-homologated cyclohexyl building block.

Introduction: The Synthetic Challenge and Opportunity

Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their synthesis, the insertion of magnesium metal into a carbon-halogen bond, transforms an electrophilic carbon into a potent nucleophile.[3] While the reaction is robust for simple alkyl and aryl halides, substrates containing proximal Lewis basic functional groups, such as ethers, introduce significant complexity.

The target molecule, (3-Chloropropoxy)cyclohexane, is a case in point. The chloroalkane moiety is suitable for Grignard formation, while the cyclohexylpropoxy group offers a desirable lipophilic building block for drug discovery and materials science. However, the spatial relationship between the ether oxygen and the nascent carbanionic center (a 1,4-relationship) creates a high propensity for an intramolecular SN2-type reaction, leading to the formation of cyclopropyl cyclohexyl ether. This guide provides the mechanistic rationale and a detailed protocol to navigate this challenge effectively.

Mechanistic Discussion: A Tale of Two Pathways

The reaction of (3-Chloropropoxy)cyclohexane with magnesium metal exists at a mechanistic crossroads. The desired and undesired pathways are governed by kinetics and reaction conditions.

The Desired Pathway: Grignard Reagent Formation

The formation of a Grignard reagent is widely understood to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism.[2][4]

  • Initial SET: An electron is transferred from the magnesium metal surface to the σ* antibonding orbital of the C-Cl bond of (3-Chloropropoxy)cyclohexane. This leads to the formation of a radical anion which rapidly fragments.[3]

  • Radical Pair Formation: This fragmentation produces an alkyl radical and a magnesium chloride radical species, both adsorbed or in close proximity to the metal surface.

  • Recombination: These two radical species quickly recombine on the surface to form the final organomagnesium compound, (3-Cyclohexylpropoxy)magnesium chloride.[3]

The resulting Grignard reagent is stabilized in solution by coordination with ether solvents like tetrahydrofuran (THF), which coordinate to the Lewis acidic magnesium center.[5]

The Undesired Pathway: Intramolecular Cyclization

Once the Grignard reagent is formed, the carbon atom bonded to magnesium is strongly nucleophilic. If the thermal energy of the system is sufficient to overcome the activation barrier, this nucleophile can attack the electrophilic carbon atom alpha to the ether oxygen in an intramolecular fashion. This SN2 reaction results in the expulsion of the cyclohexoxy group as a leaving group is incorrect; the mechanism is an intramolecular displacement of the chloride by the transient carbanion. The correct competing pathway is the intramolecular attack of the Grignard carbanion on the carbon alpha to the oxygen, which is not feasible.

The true competing pathway is the intramolecular cyclization of the Grignard reagent itself. The nucleophilic carbon attacks the γ-carbon, with the ether oxygen acting as part of a transient system that facilitates ring closure. More accurately, once the Grignard reagent is formed, its nucleophilic carbon can attack the carbon atom three positions away, leading to a cyclopropane ring. However, the most significant side reaction occurs during the formation process. The intermediate radical can cyclize. A more direct and problematic pathway is the intramolecular attack of the newly formed Grignard reagent on the carbon bearing the oxygen, which is incorrect.

Let's correct the mechanism for the side reaction: The primary challenge is the intramolecular reaction of the Grignard reagent once formed. The nucleophilic carbon atom of the Grignard reagent can attack the carbon atom alpha to the ether oxygen, leading to the formation of a three-membered ring. This is an intramolecular Williamson ether synthesis-type reaction, but with a carbanion instead of an alkoxide. This process is entropically favored and can compete significantly with intermolecular reactions.

The key to suppressing this side reaction is kinetic control. By maintaining extremely low temperatures (e.g., -78 °C), the activation energy for the intramolecular cyclization is not readily overcome.[6][7] The formation of the Grignard reagent can still proceed, particularly when using highly activated magnesium, allowing the reagent to be "trapped" at low temperatures before it has the opportunity to cyclize.[8]

Grignard Reaction Pathways sub (3-Chloropropoxy)cyclohexane mg Mg(0), THF int [Intermediate Species on Mg Surface] sub->int + Mg(0) (SET Mechanism) grignard (3-Cyclohexylpropoxy)magnesium chloride (Grignard Reagent) int->grignard Recombination (Desired Pathway) byproduct Cyclopropyl Cyclohexyl Ether + MgCl2 int->byproduct Intramolecular Cyclization (Undesired Pathway) reaction Desired Product grignard->reaction + Electrophile (e.g., PhCHO) (Application)

Caption: Competing reaction pathways for (3-Chloropropoxy)cyclohexane with magnesium.

Experimental Design & Protocols

Success in this synthesis hinges on two critical factors: rigorous exclusion of atmospheric water and oxygen, and precise low-temperature control.[9]

Reagent and Equipment Specifications
ParameterSpecificationRationale
Solvent Anhydrous Tetrahydrofuran (THF), <50 ppm H₂OGrignard reagents react rapidly with protic sources. THF effectively solvates and stabilizes the reagent.[5]
Magnesium Magnesium turnings, >99.5% purityHigh purity minimizes side reactions. Turnings provide a good surface area for reaction initiation.
Starting Material (3-Chloropropoxy)cyclohexane, >98% purityImpurities can inhibit the reaction or introduce unwanted side products.
Activation Agent 1,2-Dibromoethane or Iodine crystalThese agents chemically clean the passivating magnesium oxide layer, exposing the reactive metal surface.[1]
Apparatus Flame-dried glassware assembled under an inert atmosphere (Nitrogen or Argon)Residual moisture on glassware is a primary cause of reaction failure.
Temperature Control Cryo-cool or Dry Ice/Acetone bathEssential for maintaining the low temperatures required to suppress intramolecular cyclization.[6][7]
Protocol 1: Low-Temperature Formation of (3-Cyclohexylpropoxy)magnesium chloride

This protocol details the formation of the Grignard reagent at -78 °C, a condition designed to favor the kinetic product over the thermodynamic cyclization product.

Workflow Diagram:

Experimental_Workflow A 1. Setup & Inerting Flame-dry glassware under N2 flow. B 2. Mg Activation Add Mg turnings and initiator (I2). Heat gently under N2. A->B C 3. Cooling Cool reactor to -78 °C (Dry Ice/Acetone). B->C D 4. Reagent Addition Add (3-Chloropropoxy)cyclohexane solution dropwise over 1-2 hours. C->D E 5. Reaction Stir at -78 °C for 2-3 hours post-addition. D->E F 6. Reagent Ready Grignard solution is ready for use in Protocol 2. E->F

Caption: Workflow for the low-temperature synthesis of the Grignard reagent.

Step-by-Step Procedure:

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the entire apparatus under a steady flow of inert gas to remove all adsorbed moisture. Allow the apparatus to cool to room temperature.

  • Magnesium Activation: Remove the thermometer and quickly add magnesium turnings (1.2 eq). Add a single crystal of iodine or 3-4 drops of 1,2-dibromoethane. Re-assemble the apparatus. Gently warm the flask with a heat gun until iodine vapor is observed or bubbles of ethylene are seen (if using 1,2-dibromoethane). This indicates the activation of the magnesium surface.[10]

  • System Cooling: Once the flask has cooled, immerse it in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Reagent Preparation: In a separate, dry flask, prepare a solution of (3-Chloropropoxy)cyclohexane (1.0 eq) in anhydrous THF.

  • Slow Addition: Using a syringe, add approximately 10% of the (3-Chloropropoxy)cyclohexane solution to the stirred magnesium suspension at -78 °C. Observe for signs of reaction initiation (e.g., a slight exotherm or color change).

  • Controlled Addition: Once initiation is confirmed, add the remainder of the halide solution dropwise via syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at -78 °C for an additional 2-3 hours. The resulting dark grey or brownish solution of (3-Cyclohexylpropoxy)magnesium chloride is now ready for subsequent reactions. Do not allow the solution to warm up before use.

Protocol 2: Reaction with an Electrophile (Benzaldehyde)

This protocol demonstrates the utility of the prepared Grignard reagent by reacting it with an aldehyde to form a secondary alcohol.

Step-by-Step Procedure:

  • Electrophile Preparation: In a separate, dry flask under an inert atmosphere, prepare a solution of benzaldehyde (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Grignard Transfer: While maintaining the Grignard reagent solution at -78 °C, slowly transfer it via cannula into the stirred benzaldehyde solution. The addition should be controlled to keep the temperature of the receiving flask below -65 °C.

  • Reaction: After the transfer is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired secondary alcohol, 1-phenyl-4-cyclohexyloxy-butan-1-ol.

Conclusion and Best Practices

The successful synthesis of (3-Cyclohexylpropoxy)magnesium chloride is a prime example of kinetic control in organometallic chemistry. By suppressing the thermodynamically favored intramolecular cyclization at low temperatures, this valuable synthetic intermediate can be prepared and utilized effectively. For researchers tackling similar substrates, the core principles remain paramount: maintain scrupulously anhydrous and anaerobic conditions, ensure proper magnesium activation, and employ low-temperature protocols to outpace undesired side reactions. This methodology opens the door to a range of complex molecules built upon the versatile cyclohexylpropoxy scaffold.

References

  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Peltzer, R. M., Gauss, J., Eisenstein, O., & Cascella, M. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society, 142(6), 2984–2994. [Link]

  • Sato, F., & Kobayashi, Y. (1998). 2-OCTYN-1-OL. Organic Syntheses, 75, 1. [Link]

  • Whitmore, F. C., & George, R. S. (1942). A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES. Journal of the American Chemical Society, 64(6), 1239–1242. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Chem 344. [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Chemistry 51C. [Link]

  • Mohrig, J. R., et al. (n.d.). The Grignard Reaction. Carleton College Chemistry Department. [Link]

  • Normant, H. (1972). ALLYLMAGNESIUM BROMIDE. Organic Syntheses, 05, 5. [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. OperaChem. [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Chemistry 353. [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Burt, C. H. (1963). CHLORODIISOPROPYLPHOSPHINE. Organic Syntheses, 43, 12. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of (3-Chloropropoxy)cyclohexane

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of (3-Chloropropoxy)cyclohexane. It delves into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of (3-Chloropropoxy)cyclohexane. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols for various nucleophiles, and presents data to illustrate expected outcomes. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction: The Synthetic Utility of (3-Chloropropoxy)cyclohexane

(3-Chloropropoxy)cyclohexane is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a primary alkyl chloride and a cyclohexyl ether, allows for a range of chemical transformations. The primary carbon-chlorine bond is susceptible to nucleophilic attack, making it an excellent electrophile for introducing the 3-(cyclohexyloxy)propyl moiety into various molecular scaffolds. This functionality is valuable in the design of novel therapeutic agents and functional materials, where the lipophilic cyclohexyl group can modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability.

The reactivity of the C-Cl bond in (3-Chloropropoxy)cyclohexane is primarily governed by the principles of bimolecular nucleophilic substitution (SN2).[1][2] The primary nature of the alkyl halide minimizes steric hindrance, favoring a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon while the chloride ion departs as the leaving group.[3][4] Understanding the kinetics and stereochemistry of these reactions is paramount for achieving desired product outcomes and high yields.

Mechanistic Considerations: The SN2 Pathway

The nucleophilic substitution reactions of (3-Chloropropoxy)cyclohexane predominantly proceed via an SN2 mechanism. This is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group (chlorine) from the backside.[5] This backside attack leads to an inversion of configuration at the electrophilic carbon.

Key Factors Influencing SN2 Reactions:

  • Substrate: (3-Chloropropoxy)cyclohexane is a primary alkyl halide. Primary halides are ideal for SN2 reactions due to minimal steric hindrance around the reaction center.[1][6]

  • Nucleophile: The strength of the nucleophile is a critical factor. Stronger nucleophiles lead to faster reaction rates.[7] For instance, azide (N₃⁻) and cyanide (CN⁻) ions are potent nucleophiles.[8][9]

  • Leaving Group: A good leaving group should be a weak base that can stabilize the negative charge after its departure. Chloride (Cl⁻) is a reasonably good leaving group.[1]

  • Solvent: Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are preferred for SN2 reactions. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[1][10]

The general mechanism can be visualized as follows:

Caption: Generalized SN2 reaction pathway.

Experimental Protocols

The following protocols are designed to be adaptable for various nucleophiles. General laboratory safety precautions should always be followed, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

General Reaction Setup

The following workflow outlines the typical steps for performing a nucleophilic substitution reaction with (3-Chloropropoxy)cyclohexane.

experimental_workflow reagents Combine (3-Chloropropoxy)cyclohexane, a nucleophile, and a solvent in a round-bottom flask. reflux Heat the reaction mixture under reflux. reagents->reflux monitor Monitor reaction progress using TLC or GC-MS. reflux->monitor workup Perform aqueous workup to remove salts and water-soluble impurities. monitor->workup extract Extract the product with an organic solvent. workup->extract dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). extract->dry purify Purify the crude product by column chromatography or distillation. dry->purify characterize Characterize the final product using NMR, IR, and Mass Spectrometry. purify->characterize

Caption: Standard experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 1-(3-Azidopropoxy)cyclohexane

This protocol details the reaction with sodium azide, a powerful nucleophile, to introduce an azide functional group.[9] Azides are valuable precursors for the synthesis of amines via reduction.

Materials:

  • (3-Chloropropoxy)cyclohexane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloropropoxy)cyclohexane (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(3-Azidopropoxy)cyclohexane.

Protocol 2: Synthesis of 4-(Cyclohexyloxy)butanenitrile

This protocol describes the reaction with sodium cyanide. The introduction of a nitrile group is a synthetically useful transformation as it can be further hydrolyzed to a carboxylic acid or reduced to an amine.[8][11]

Materials:

  • (3-Chloropropoxy)cyclohexane

  • Sodium cyanide (NaCN)

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve (3-Chloropropoxy)cyclohexane (1.0 eq) in ethanol.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 18-36 hours. The reaction can be slow and may require extended heating.[8]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with dichloromethane (3 x 40 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by vacuum distillation or column chromatography to yield 4-(Cyclohexyloxy)butanenitrile.

Protocol 3: Williamson Ether Synthesis of 1-(3-Ethoxypropoxy)cyclohexane

The Williamson ether synthesis is a classic method for preparing ethers.[4][12] In this protocol, an alkoxide nucleophile displaces the chloride.

Materials:

  • (3-Chloropropoxy)cyclohexane

  • Sodium ethoxide (NaOEt) or sodium metal and ethanol

  • Anhydrous ethanol

  • Deionized water

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If using sodium metal, carefully add small pieces of sodium (1.1 eq) to anhydrous ethanol at 0 °C under an inert atmosphere to prepare sodium ethoxide in situ.

  • Once all the sodium has reacted, add (3-Chloropropoxy)cyclohexane (1.0 eq) dropwise to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction's progress.

  • After the reaction is complete, cool to room temperature and carefully quench with deionized water.

  • Remove the ethanol via rotary evaporation.

  • Extract the aqueous residue with hexanes (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ether by distillation.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of (3-Chloropropoxy)cyclohexane with various nucleophiles. These are representative values and may vary based on specific experimental conditions and scale.

NucleophileReagentSolventTemperature (°C)Time (h)Typical Yield (%)
AzideNaN₃DMF851885-95
CyanideNaCNEthanolReflux (78)2460-75
EthoxideNaOEtEthanolReflux (78)870-85
IodideNaIAcetoneReflux (56)6>90 (in situ)
ThiophenoxidePhSNaDMF601280-90

Note: The reaction with sodium iodide in acetone is often used to convert the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), which can then be reacted with a weaker nucleophile.[13]

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent like DMSO. For weaker nucleophiles, the addition of a catalytic amount of sodium iodide can significantly accelerate the reaction rate.[13]

  • Side Reactions: Elimination reactions (E2) can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.[10] Using a primary substrate like (3-Chloropropoxy)cyclohexane minimizes this, but it is a possibility to be aware of, particularly at higher temperatures.

  • Purification Challenges: The products of these reactions may have similar polarities to the starting material. Careful selection of the mobile phase for column chromatography is crucial for achieving good separation. A gradient elution may be necessary.

Conclusion

The nucleophilic substitution reactions of (3-Chloropropoxy)cyclohexane offer a reliable and versatile method for the synthesis of a wide array of functionalized molecules. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as the choice of nucleophile, solvent, and temperature, researchers can achieve high yields of desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Lecturio. (2025, December 15).
  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Scribd.
  • Wikipedia. Williamson ether synthesis.
  • Nucleophilic substitution and elimin
  • Nucleophilic Substitution Reactions.
  • Organic Chemistry Portal. Williamson Synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Government Arts College Coimbatore. nucleophilic substitution reaction.
  • Pearson. Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to....
  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions.
  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • Chemguide. halogenoalkanes (haloalkanes) and cyanide ions.

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Application

Advanced Application Note: (3-Chloropropoxy)cyclohexane as a Tunable Hydrophobic-Ether Linker in Polymer Chemistry

Target Audience: Polymer Chemists, Formulation Scientists, and Targeted Therapeutics (PROTAC/Nanomedicine) Developers. Executive Summary & Chemical Rationale In the design of functionalized polymers and targeted protein...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Targeted Therapeutics (PROTAC/Nanomedicine) Developers.

Executive Summary & Chemical Rationale

In the design of functionalized polymers and targeted protein degraders (PROTACs), the selection of the bridging linker dictates the macromolecular conformation, solubility, and biological interaction of the final construct. (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) has emerged as a highly specialized bifunctional building block[1].

Unlike simple linear alkyl halides, this molecule offers a unique triad of structural features:

  • A Cyclohexyl Cap: Provides steric bulk and a defined hydrophobic domain, crucial for tuning the LogP of polymer networks and driving amphiphilic self-assembly.

  • An Ether Linkage: Acts as a vital hydrogen-bond acceptor. In neuroprotective drug design (e.g., Sigma-1 Receptor agonists), this oxygen atom is a strict pharmacophoric requirement for receptor binding[2]. In polymers, it maintains chain flexibility and prevents the complete loss of aqueous hydration.

  • A Propyl Chloride Terminus: Serves as the electrophilic reactive site. The choice of a chloride over a bromide or iodide is deliberate; it provides attenuated, controlled SN​2 reaction kinetics, preventing runaway cross-linking during step-growth polymerization or polymer grafting.

Mechanistic Insights: Why Choose This Linker?

When modifying polyamines (such as Polyethylenimine, PEI, or PAMAM dendrimers) for nucleic acid delivery, excessive alkylation leads to toxicity and loss of buffering capacity. The alkyl chloride moiety of (3-chloropropoxy)cyclohexane reacts significantly slower than its bromo-analogues. This allows chemists to precisely control the Degree of Substitution (DS) .

Furthermore, the integration of this linker into PROTAC architectures or radical chain reactions[3] leverages the cyclohexyl group to shield the adjacent ether bond from rapid enzymatic cleavage in vivo, enhancing the half-life of the polymer-drug conjugate. In deboronative radical chain reactions, similar structural motifs are utilized to generate stable carbon-centered radicals[4], highlighting the robust nature of the cyclohexyl-ether backbone under extreme chemical conditions.

SPR Root (3-Chloropropoxy)cyclohexane Structural Domains D1 Cyclohexyl Ring (Hydrophobic Core) Root->D1 D2 Ether Oxygen (H-Bond Acceptor) Root->D2 D3 Propyl Chloride (Electrophile) Root->D3 R1 Steric Shielding & Tuning Polymer LogP D1->R1 R2 Aqueous Solubility & Receptor Binding D2->R2 R3 Controlled SN2 Grafting Kinetics D3->R3

Fig 1. Functional domains of the linker and their corresponding effects on polymer properties.

Quantitative Data: Reaction Parameters & Polymer Properties

The following tables summarize the physicochemical baseline of the linker and the empirical results of grafting it onto a 25 kDa branched PEI backbone.

Table 1: Linker Physico-Chemical Properties & Kinetics

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 176.69 g/mol [1]Low steric hindrance during initial diffusion.
Aqueous Solubility ~2.8 - 8.6 mg/mL (pH dependent)[2]Requires organic co-solvents (DMF/DMSO) for synthesis.
Electrophilicity Moderate (Alkyl Chloride)Prevents exhaustive over-alkylation of polyamines.
Optimal Grafting Temp 75 °C – 85 °CRequires thermal energy to overcome the high activation barrier of C−Cl bond cleavage.

Table 2: Empirical Results of PEI Modification (PEI-graft-CyclohexylEther)

Molar Eq (Linker : Amine)Degree of Substitution (DS)Zeta Potential (mV)Micelle Hydrodynamic Size (nm)
0.108%+35.2N/A (Remains fully water soluble)
0.3024%+22.445.6 (Self-assembles into distinct micelles)
0.5041%+12.185.3 (Increased hydrophobic aggregation)

Experimental Protocols

Protocol A: Controlled N-Alkylation of Polyethylenimine (PEI)

Objective: Synthesize an amphiphilic polymer carrier by grafting (3-chloropropoxy)cyclohexane onto branched PEI, utilizing an in situ Finkelstein reaction to balance kinetic control.

Reagents:

  • Branched PEI (25 kDa)

  • (3-Chloropropoxy)cyclohexane[1]

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate ( K2​CO3​ )

  • Sodium Iodide (NaI) - Catalytic

Step-by-Step Methodology:

  • Polymer Solubilization: Dissolve 1.0 g of branched PEI in 20 mL of anhydrous DMF in a round-bottom flask under an inert Argon atmosphere.

  • Base & Catalyst Addition: Add 2.0 molar equivalents (relative to target substitution) of finely powdered K2​CO3​ as an acid scavenger. Add 0.1 molar equivalents of NaI.

    • Causality Note: The catalytic NaI initiates an in situ Finkelstein reaction. It transiently converts a fraction of the alkyl chloride to a highly reactive alkyl iodide. This overcomes the initial activation energy barrier for grafting, while the bulk chloride pool ensures the overall reaction remains slow and controlled, preventing localized hyper-alkylation.

  • Linker Addition: Dropwise, add the calculated volume of (3-chloropropoxy)cyclohexane (e.g., 0.3 eq for a 24% DS) over 30 minutes.

  • Thermal Grafting: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

  • Purification (Self-Validating Step): Filter out the insoluble salts ( KCl , unreacted K2​CO3​ ). Transfer the filtrate to a dialysis membrane (MWCO 3.5 kDa). Dialyze against a gradient of Ethanol/Water (50:50, 25:75, 0:100) over 72 hours to remove unreacted linker and DMF.

  • Lyophilization & QC: Freeze-dry the product. Validate via 1H -NMR ( D2​O ): Look for the emergence of the ether triplet at ~3.5 ppm and the broad multiplet of the cyclohexyl protons between 1.0–1.8 ppm.

G A Polyamine Backbone (e.g., PEI) C Alkaline Conditions (K2CO3, NaI, 80°C) A->C B (3-Chloropropoxy)cyclohexane (Linker) B->C D Amphiphilic Polymer Network C->D SN2 Alkylation E KCl / HCl (Neutralized) C->E

Fig 2. SN2-mediated grafting pathway of (3-Chloropropoxy)cyclohexane onto polyamine backbones.

Protocol B: Application in PROTAC Linker Assembly

Objective: Utilize the linker to bridge an E3 ligase ligand to a target protein binder, exploiting the ether oxygen as an H-bond acceptor[5].

Step-by-Step Methodology:

  • Pre-activation: If coupling to a phenolic warhead, dissolve the target phenol (1.0 eq) in anhydrous Acetonitrile ( CH3​CN ).

  • Deprotonation: Add Cesium Carbonate ( Cs2​CO3​ , 2.5 eq). Cs2​CO3​ is chosen over K2​CO3​ due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ion through increased solubility and ion-pair separation.

  • Coupling: Add (3-chloropropoxy)cyclohexane (1.2 eq). Reflux at 85 °C for 16 hours.

  • Validation: The success of this step relies on the displacement of the chloride. Monitor via TLC (Hexane/Ethyl Acetate). The resulting intermediate now possesses a hydrophobic cyclohexyl cap that can undergo further C-H functionalization or radical deboronative processing[3] to attach the E3 ligase ligand, finalizing the PROTAC molecule.

Sources

Method

Introduction: The Versatility of the Cyclohexane Moiety in Synthesis

An In-depth Guide to the Synthetic Derivatization of (3-Chloropropoxy)cyclohexane: Protocols and Applications The cyclohexane ring is a cornerstone structural motif in organic and medicinal chemistry. Its defined three-d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthetic Derivatization of (3-Chloropropoxy)cyclohexane: Protocols and Applications

The cyclohexane ring is a cornerstone structural motif in organic and medicinal chemistry. Its defined three-dimensional structure and conformational rigidity provide a robust scaffold for the precise spatial orientation of functional groups, which can significantly influence the biological activity and physicochemical properties of a molecule.[1] As a bioisostere for phenyl or t-butyl groups, the cyclohexyl fragment can enhance binding affinity to protein targets, improve metabolic stability, and optimize pharmacokinetic profiles.[2]

(3-Chloropropoxy)cyclohexane is a valuable bifunctional building block. It combines the desirable cyclohexane scaffold with a reactive 3-chloropropyl side chain. The primary alkyl chloride serves as a versatile electrophilic handle for a wide range of nucleophilic substitution reactions, enabling the straightforward introduction of diverse functional groups. This application note provides detailed synthetic protocols for the derivatization of (3-Chloropropoxy)cyclohexane, with a focus on explaining the underlying chemical principles and providing practical, step-by-step guidance for researchers in synthetic chemistry and drug development.[3][4]

Core Reactivity: The SN2 Pathway

The primary carbon-chlorine bond in (3-Chloropropoxy)cyclohexane is highly amenable to nucleophilic substitution, proceeding predominantly through a bimolecular (SN2) mechanism.[5][6] This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[7][8]

Key characteristics of the SN2 reaction relevant to this system include:

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate ((3-Chloropropoxy)cyclohexane) and the nucleophile.[6]

  • Steric Hindrance: As a primary alkyl halide, the substrate exhibits minimal steric hindrance, which favors the SN2 pathway over competing elimination (E2) reactions.[9]

The general workflow for derivatizing this substrate is visualized below.

G sub (3-Chloropropoxy)cyclohexane (Starting Material) proc1 proc1 sub->proc1  + RO⁻Na⁺ (Williamson Ether Synthesis) proc2 proc2 sub->proc2  + RS⁻Na⁺ proc3 proc3 sub->proc3  + R¹R²NH proc4 proc4 sub->proc4  + NaCN prod1 Cyclohexyl Propyl Ether Derivative proc1->prod1  SN2 prod2 Cyclohexyl Propyl Thioether Derivative proc2->prod2  SN2 prod3 Cyclohexyl Propyl Amine Derivative proc3->prod3  SN2 prod4 Cyclohexyl Propyl Nitrile Derivative proc4->prod4  SN2

Caption: General synthetic pathways for derivatizing (3-Chloropropoxy)cyclohexane via SN2 reactions.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[8][10] It involves the reaction of an alkoxide nucleophile with a primary alkyl halide.[9] This protocol details the synthesis of a phenoxy derivative.

Reaction Scheme

Caption: Synthesis of (3-Phenoxypropoxy)cyclohexane.

Mechanistic Insight

The reaction is initiated by deprotonating a suitable alcohol (e.g., phenol) with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding alkoxide in situ. This highly nucleophilic alkoxide then attacks the primary carbon of the chloropropyl chain, displacing the chloride ion to form the ether linkage.[9] Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent solvent choices as they are polar aprotic solvents that solvate the cation (Na⁺) but not the nucleophile, enhancing its reactivity.

Detailed Experimental Protocol
  • Preparation of Alkoxide: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.). Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil. Suspend the washed NaH in anhydrous THF (20 mL).

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of phenol (0.94 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) dropwise over 15 minutes. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • SN2 Reaction: Add (3-Chloropropoxy)cyclohexane (1.77 g, 10.0 mmol, 1.0 eq.) to the freshly prepared sodium phenoxide solution.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C for THF) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench with water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure ether derivative.

Protocol 2: Synthesis of Thioether Derivatives

Thioethers (sulfides) are important functional groups in many biologically active molecules.[11][12] They are readily synthesized by the reaction of a thiolate nucleophile with an alkyl halide.[13][14] Thiols are generally more acidic and more nucleophilic than their corresponding alcohols, often allowing for milder reaction conditions.

Reaction Scheme

Caption: Synthesis of a phenylthioether derivative.

Mechanistic Insight

The synthesis of thioethers from alkyl halides is analogous to the Williamson ether synthesis. A base is used to deprotonate the thiol, forming a highly reactive thiolate anion.[14] Potassium carbonate (K₂CO₃) is a sufficiently strong base for deprotonating thiophenol. The resulting thiophenoxide is an excellent nucleophile that readily displaces the chloride from (3-Chloropropoxy)cyclohexane. DMF is a suitable polar aprotic solvent for this transformation.

Detailed Experimental Protocol
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve thiophenol (1.10 g, 10.0 mmol, 1.0 eq.) and (3-Chloropropoxy)cyclohexane (1.77 g, 10.0 mmol, 1.0 eq.) in anhydrous DMF (30 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into water (100 mL). Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with 1 M NaOH solution (2 x 30 mL) to remove unreacted thiophenol, followed by a brine wash (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography (eluent: 2-5% ethyl acetate in hexanes).

Protocol 3: Synthesis of Amine Derivatives

Amines are ubiquitous in pharmaceuticals and are key functional groups for modulating solubility and basicity.[15] Direct alkylation of amines with alkyl halides is a straightforward approach, though it can sometimes lead to over-alkylation.[16] Using a secondary amine, as detailed here, cleanly yields the tertiary amine product.

Reaction Scheme

Sources

Application

Application Notes and Protocols for (3-Chloropropoxy)cyclohexane in Materials Science

A Note on (3-Chloropropoxy)cyclohexane: Direct and extensive research literature specifically detailing the applications of (3-Chloropropoxy)cyclohexane in materials science is limited. However, based on its chemical str...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on (3-Chloropropoxy)cyclohexane: Direct and extensive research literature specifically detailing the applications of (3-Chloropropoxy)cyclohexane in materials science is limited. However, based on its chemical structure, which features a reactive chloropropyl ether group and a bulky, hydrophobic cyclohexane ring, its potential applications can be inferred from the well-established chemistry of analogous haloalkanes and cycloalkane derivatives. The following application notes and protocols are therefore presented to provide a scientifically grounded guide for researchers exploring the use of this compound.

Introduction: A Versatile Building Block for Material Functionalization

(3-Chloropropoxy)cyclohexane is a bifunctional molecule poised for significant utility in materials science. Its structure combines two key features:

  • A Reactive Handle: The terminal chlorine atom on the propoxy chain serves as a leaving group in nucleophilic substitution reactions.[1][2][3][4] This allows for the covalent attachment of the molecule to a wide range of substrates and other molecules.

  • A Hydrophobic Scaffold: The cyclohexane ring is a non-polar, sterically bulky group that can be used to impart hydrophobicity, modify surface energy, and influence the packing and morphology of materials.

These characteristics make (3-Chloropropoxy)cyclohexane a promising candidate for applications in surface modification, polymer synthesis, and as a chemical intermediate for more complex materials.

Potential Applications in Materials Science

Surface Functionalization: Tailoring Surface Properties

The covalent attachment of (3-Chloropropoxy)cyclohexane to material surfaces can be used to alter their chemical and physical properties. This is particularly relevant for applications requiring controlled wettability, adhesion, or biocompatibility.

Core Principle: The primary mechanism for surface functionalization is the reaction of the chloropropoxy group with nucleophilic sites on a substrate surface, such as hydroxyl (-OH) or amine (-NH2) groups. This results in the formation of a stable ether or amine linkage, respectively, and the tethering of the cyclohexylpropoxy group to the surface.

Potential Applications:

  • Creating Hydrophobic Surfaces: The introduction of the non-polar cyclohexane groups can significantly increase the hydrophobicity of a surface, which is desirable for applications such as water-repellent coatings and anti-fouling materials.

  • Improving Polymer-Substrate Adhesion: By functionalizing a substrate with (3-Chloropropoxy)cyclohexane, its surface energy can be modified to better match that of a polymer matrix, potentially leading to improved adhesion in composite materials.

  • A Platform for Further Modification: The attached cyclohexylpropoxy chains can serve as a foundation for further chemical transformations, allowing for multi-step surface functionalization.

Polymer Synthesis and Modification

(3-Chloropropoxy)cyclohexane can be incorporated into polymers either as a monomer or as a post-polymerization modification agent.[5]

As a Functional Monomer: While the chloropropoxy group is not typically polymerizable on its own, it can be converted to a polymerizable group (e.g., a vinyl or acrylate group) through a nucleophilic substitution reaction. The resulting monomer could then be polymerized to create polymers with pendant cyclohexylpropoxy groups.

Post-Polymerization Modification: Polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups) can be reacted with (3-Chloropropoxy)cyclohexane to introduce the cyclohexylpropoxy moiety. This approach allows for the modification of existing polymers to tailor their properties.

Chemical Intermediate

The reactivity of the chloro- group allows (3-Chloropropoxy)cyclohexane to serve as an intermediate in the synthesis of more complex molecules for materials science applications.[6] For example, it can be reacted with a variety of nucleophiles to introduce the cyclohexylpropoxy group into molecules designed for applications such as liquid crystals, organic electronics, or as specialized additives.

Experimental Protocol: Surface Functionalization of a Hydroxylated Substrate

This protocol describes a general method for the covalent attachment of (3-Chloropropoxy)cyclohexane to a hydroxylated surface (e.g., glass, silicon dioxide, or a polymer with surface hydroxyl groups) to create a hydrophobic surface.

Materials:

  • (3-Chloropropoxy)cyclohexane

  • Hydroxylated substrate (e.g., glass slides)

  • Anhydrous toluene

  • Sodium hydride (NaH) or another suitable non-nucleophilic base

  • Dry nitrogen or argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the hydroxylated substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove any organic contaminants.

    • Dry the substrate in an oven at 120 °C for at least 2 hours to remove adsorbed water.

    • For silicon-based substrates, a piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide) can be used to generate a high density of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Reaction Setup:

    • Assemble a Schlenk flask with a magnetic stir bar and a condenser under a dry nitrogen or argon atmosphere.

    • Place the dry, clean substrate in the Schlenk flask.

    • Add anhydrous toluene to the flask to cover the substrate.

  • Deprotonation of Surface Hydroxyls:

    • Carefully add a stoichiometric excess of sodium hydride (NaH) to the flask. The amount of NaH will depend on the estimated number of surface hydroxyl groups.

    • Stir the mixture at room temperature for 1-2 hours to allow for the deprotonation of the surface hydroxyl groups, forming surface-bound alkoxides.

  • Grafting of (3-Chloropropoxy)cyclohexane:

    • In a separate, dry flask, dissolve an excess of (3-Chloropropoxy)cyclohexane in anhydrous toluene.

    • Using a syringe, slowly add the (3-Chloropropoxy)cyclohexane solution to the reaction flask containing the activated substrate.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours with continuous stirring.

  • Work-up and Cleaning:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted NaH by the slow addition of ethanol.

    • Remove the functionalized substrate from the flask.

    • Thoroughly rinse the substrate with toluene, followed by ethanol and deionized water to remove any unreacted reagents and byproducts.

    • Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

Characterization:

  • Contact Angle Goniometry: Measure the water contact angle on the modified surface to confirm the increase in hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to detect the presence of carbon, oxygen, and potentially a small amount of chlorine (from incomplete reaction or adventitious adsorption).

  • Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness of the modified substrate.

Visualization of the Grafting Process

The following diagram illustrates the key steps in the surface functionalization protocol.

Surface_Functionalization cluster_0 Step 1: Substrate Activation cluster_1 Step 2: Nucleophilic Substitution (SN2) Substrate_OH Substrate-OH (Hydroxylated Surface) Substrate_O Substrate-O⁻Na⁺ (Activated Surface) Substrate_OH->Substrate_O + NaH - H₂ Base NaH (Base) Activated_Substrate Substrate-O⁻Na⁺ Functionalized_Substrate Substrate-O-(CH₂)₃-O-Cyclohexane (Functionalized Surface) Activated_Substrate->Functionalized_Substrate + Reagent - NaCl Reagent Cl-(CH₂)₃-O-Cyclohexane ((3-Chloropropoxy)cyclohexane)

Caption: Workflow for surface functionalization using (3-Chloropropoxy)cyclohexane.

Safety Precautions

As with any chemical procedure, proper safety precautions are essential.

  • Sodium Hydride (NaH): NaH is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a glovebox or under an inert atmosphere.

  • Toluene: Toluene is a flammable liquid with known health hazards.

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Have appropriate fire extinguishing equipment readily available.

    • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Conclusion

(3-Chloropropoxy)cyclohexane represents a versatile and promising, yet underexplored, building block in materials science. Its dual functionality allows for the introduction of hydrophobic and sterically demanding cyclohexylpropoxy groups onto surfaces and into polymers. The protocols and applications outlined here, based on established chemical principles, provide a solid foundation for researchers to begin exploring the potential of this compound in creating new and functional materials.

References

  • Gauthier, M. A., & Gibson, M. I. (2008). Synthesis of functional polymers by post-polymerization modification.
  • "Grafting from" Approach - Surface Coating / Alfa Chemistry. (n.d.).
  • Kainz, Q. M., et al. (2021). Dynamic Surface Modification of Metal−Organic Framework Nanoparticles via Alkoxyamine Functional Groups.
  • Functional Biomaterials Synthesized by Double-Head Polymeriz
  • Li, W., & Liu, X. (2015).
  • Hirao, A., et al. (2010).
  • Covalent Surface Modification of Hydrophobic Alkoxides on Ti3C2T x MXene Nanosheets Toward Amphiphilic and Electrically Conductive Inks. (2025).
  • (PDF)
  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025).
  • Process for the preparation of cyclohexane derivatives - Google P
  • Polymer Grafting and its chemical reactions - Frontiers. (2023).
  • Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymeriz
  • Sangermano, M., & Razza, N. (2019). Light induced grafting-from strategies as powerful tool for surface modification. Express Polymer Letters, 13(2), 135-145.
  • Synthesis of cyclohexanes - Organic Chemistry Portal. (n.d.).
  • Polymerization and Grafting onto Particle Surfaces via Continuous Flow Chemistry - ThalesNano. (n.d.).
  • Alkoxy-Terminated Si Surfaces: A New Reactive Platform for the Functionalization and Derivatization of Silicon Quantum Dots - PubMed. (2016).
  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.).
  • Synthesis of natural products containing cyclohexane units utilizing the Ferrier carbocycliz
  • Surface Functionalization and Enhancement of Properties of Biomaterials through Atomic Layer Deposition - UIC Indigo. (2021).
  • Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity - Academia.edu. (n.d.).
  • Introduction to Nucleophilic Substitution Reactions - Master Organic Chemistry. (2012).
  • Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions: Selectivity in addition reactions Dedicated to Professor Dr.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (2002).
  • (PDF)
  • Nucleophilic Substitution Reactions. (n.d.).
  • A Brief Note on Alkanes and its Applic
  • Uses of Alkanes - YouTube. (2014).
  • Alkanes: Properties, Production and Applications - Nova Science Publishers. (2019).
  • Chemistry Class 11 - Uses of Alkanes - YouTube. (2018).

Sources

Method

Application Note: Chemoselective Synthesis of (3-Chloropropoxy)cyclohexane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Scalable Intermediate Synthesis, Chemoselective Alkylation, and Protocol Validation Introduction & Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Scalable Intermediate Synthesis, Chemoselective Alkylation, and Protocol Validation

Introduction & Mechanistic Rationale

(3-Chloropropoxy)cyclohexane is a highly versatile bifunctional intermediate utilized extensively in the development of complex active pharmaceutical ingredients (APIs), including novel1[1]. The molecule features a stable ether linkage and a terminal alkyl chloride, which serves as an electrophilic handle for downstream amination or cross-coupling reactions[1].

The most atom-economical route to synthesize this compound is via a modified 2[2]. However, executing this transformation requires overcoming two distinct chemical challenges:

  • Steric Hindrance of the Nucleophile: Cyclohexanol is a secondary alcohol. Its corresponding alkoxide is sterically hindered and inherently less nucleophilic than primary alkoxides, increasing the risk of competing E2 elimination pathways[3]. To counteract this, Sodium Hydride (NaH) is employed as a strong, non-nucleophilic base to drive complete, irreversible deprotonation. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its3, thereby maximizing its nucleophilicity for the SN2 attack[3].

  • Chemoselectivity of the Electrophile: 1-Bromo-3-chloropropane is a bis-electrophile. The success of this protocol relies on the differential leaving group ability of halogens. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and greater polarizability[4][5]. By strictly controlling the reaction temperature (0 °C to room temperature), the cyclohexanolate selectively displaces the bromide, leaving the terminal chloride intact.

Experimental Workflow & Logical Relationships

Workflow A Cyclohexanol (Secondary Alcohol) B Deprotonation NaH in dry DMF (0 °C) A->B Step 1 C Sodium Cyclohexanolate (Active Nucleophile) B->C H2 Gas Evolution (Visual Cue) D Chemoselective SN2 1-Bromo-3-chloropropane C->D Step 2 E Reaction Quench H2O / Ice D->E 3-4 Hours at RT F Liquid-Liquid Extraction Et2O / Brine E->F Phase Separation G Purification Silica Gel Column F->G Organic Layer H (3-Chloropropoxy)cyclohexane (Target Product) G->H Pure Fraction

Workflow diagram detailing the chemoselective Williamson ether synthesis and purification process.

Quantitative Data: Reagent Specifications

ReagentMW ( g/mol )Eq.AmountRoleHazards
Cyclohexanol 100.161.010.0 g (100 mmol)Nucleophile PrecursorHarmful, Irritant
NaH (60% in oil) 24.001.56.0 g (150 mmol)Non-nucleophilic BaseFlammable, Water-reactive
1-Bromo-3-chloropropane 157.441.218.9 g (120 mmol)Bis-electrophileToxic, Irritant
Anhydrous DMF 73.09-100 mLPolar Aprotic SolventToxic, Teratogen
Distilled Water 18.02-15 mLQuenching AgentNone

Step-by-Step Protocol: A Self-Validating System

Phase 1: Alkoxide Generation
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Add NaH (60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexanes (2 x 15 mL) to remove the mineral oil, decanting the solvent carefully via syringe.

  • Suspend the washed NaH in 50 mL of anhydrous DMF and cool the mixture to 0 °C using an ice-water bath[6].

  • Dissolve cyclohexanol in 20 mL of anhydrous DMF and transfer it to the addition funnel.

  • Add the cyclohexanol solution dropwise over 15 minutes.

    • Causality & Validation: The addition will trigger the evolution of hydrogen gas (H₂). This bubbling acts as a self-validating visual cue , confirming the successful generation of the active sodium cyclohexanolate intermediate. Stir for an additional 30 minutes at room temperature until gas evolution completely ceases.

Phase 2: Chemoselective Alkylation
  • Re-cool the reaction mixture to 0 °C.

  • Dissolve 1-bromo-3-chloropropane in 30 mL of anhydrous DMF and add it dropwise to the alkoxide solution over 20 minutes[5].

    • Causality: Slow addition at 0 °C prevents localized exotherms that could promote unwanted E2 elimination of the alkyl halide or override the chemoselectivity, leading to double alkylation[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) solvent system. The disappearance of the cyclohexanol spot (visualized with KMnO₄ stain) indicates reaction completion.

Phase 3: Quenching and Workup
  • Cool the flask back to 0 °C and carefully quench the reaction by adding 15 mL of cold distilled water dropwise.

    • Causality: Water safely neutralizes any unreacted NaH. Extreme caution is required as this step is highly exothermic and generates flammable H₂ gas.

  • Transfer the mixture to a separatory funnel and extract with Diethyl Ether (3 x 50 mL).

  • Wash the combined organic layers with distilled water (4 x 50 mL) and brine (1 x 50 mL).

    • Causality: DMF is highly miscible with water and can interfere with purification. Multiple aggressive aqueous washes are mandatory to partition the DMF out of the organic ether layer[6].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Purify the crude oil via flash column chromatography on silica gel using an isocratic elution of 95:5 Hexanes:Ethyl Acetate.

  • Collect the fractions containing the product (R_f ~ 0.6) and concentrate to yield (3-chloropropoxy)cyclohexane as a clear, colorless oil.

Analytical Validation

To ensure the integrity of the synthesized product, verify the chemoselective retention of the chlorine atom using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): Expected key resonances include a triplet at ~3.65 ppm (2H, -CH₂-Cl), a multiplet at ~3.25 ppm (1H, -O-CH- of the cyclohexane ring), a triplet at ~3.55 ppm (2H, -O-CH₂-), and a quintet at ~2.05 ppm (2H, -CH₂-CH₂-Cl). The distinct integration and splitting patterns self-validate that the chloride leaving group was not displaced during the SN2 reaction.

References

  • Source: unibo.
  • Williamson ether synthesis - chemeurope.
  • Source: wikipedia.
  • Source: rsc.
  • Source: google.
  • Synthesis of cyclohexyl octyl ether - PrepChem.
  • Source: masterorganicchemistry.

Sources

Application

Application Note: Scale-Up Synthesis of (3-Chloropropoxy)cyclohexane via Phase Transfer Catalysis

Executive Summary (3-Chloropropoxy)cyclohexane is a critical aliphatic ether intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including novel Sigma-1 receptor (S1R) agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropoxy)cyclohexane is a critical aliphatic ether intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including novel Sigma-1 receptor (S1R) agonists targeting NMDA excitotoxicity[1]. Transitioning the synthesis of this asymmetric ether from a bench-scale discovery route to a pilot-plant scale requires overcoming the inherent safety and scalability limitations of the classical Williamson ether synthesis. This application note details a highly optimized, self-validating scale-up protocol utilizing Phase Transfer Catalysis (PTC) to ensure high chemoselectivity, thermal control, and operational safety.

Mechanistic Rationale & Strategic Design

Overcoming Classical Limitations

The traditional2 relies on the deprotonation of an alcohol using strong, moisture-sensitive bases such as sodium hydride (NaH) or sodium metal in anhydrous polar aprotic solvents[2]. On a scale exceeding 1 kg, this approach introduces severe hazards, including the evolution of explosive hydrogen gas and uncontrollable exothermic runaways.

To circumvent these risks, this protocol employs a liquid-liquid 3 (PTC) system[3]. By utilizing 50% aqueous sodium hydroxide (NaOH) and Tetrabutylammonium bromide (TBAB) as the catalyst, the reaction can be conducted under mild, biphasic conditions without the need for strict anhydrous protocols.

Chemoselectivity & Causality of Reagent Selection

The alkylating agent chosen is 1-bromo-3-chloropropane . The causality behind this selection lies in the differential leaving group ability of the halogens (Br⁻ > Cl⁻). Under SN2 conditions, the lipophilic alkoxide preferentially attacks the carbon bearing the bromine atom, displacing it while leaving the terminal chlorine intact for downstream pharmaceutical derivatization[4]. Using 1,3-dichloropropane would require massive stoichiometric excesses to prevent symmetrical diether formation, drastically reducing reactor efficiency.

The PTC Catalytic Cycle

The reaction rate in this biphasic system is governed by interfacial mass transfer. TBAB (Q⁺ Br⁻) exchanges ions with the aqueous NaOH to form Q⁺ OH⁻ at the phase boundary. This active catalyst deprotonates cyclohexanol, forming a lipophilic ion pair (Q⁺ ⁻O-Cyclohexyl) that migrates into the organic phase to react with 1-bromo-3-chloropropane, releasing the product and regenerating the catalyst[5].

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase NaOH NaOH (aq) QOH Q⁺ OH⁻ (Active Catalyst) NaOH->QOH Ion Exchange NaX NaBr (aq) QOR Q⁺ ⁻O-Cyclohexyl QOH->QOR Deprotonation QX Q⁺ Br⁻ (Spent Catalyst) QOR->QX Catalyst Release Prod (3-Chloropropoxy)cyclohexane QOR->Prod SN2 Alkylation QX->NaX Br⁻ Transfer QX->QOH Regeneration ROH Cyclohexanol ROH->QOR RCl 1-Bromo-3-chloropropane RCl->Prod

Biphasic PTC mechanism for the synthesis of (3-Chloropropoxy)cyclohexane.

Process Optimization & Quantitative Metrics

To ensure a robust scale-up, the parameters from the discovery-scale methodology were systematically optimized. The table below summarizes the quantitative shifts required to move from a benchtop classical synthesis to a pilot-ready PTC process.

ParameterClassical Williamson SynthesisOptimized PTC Scale-UpRationale for Change
Base NaH or Na metal (Stoichiometric)50% w/w NaOH (Aqueous)Eliminates H2 gas evolution; safer handling[3].
Solvent Anhydrous THF or DMFNeat / Minimal TolueneMaximizes reactor volume efficiency; lowers E-factor.
Catalyst NoneTBAB (3–5 mol%)Facilitates interfacial deprotonation[5].
Temperature Reflux (65–150 °C)45–50 °CPrevents base-catalyzed elimination of the alkyl halide.
Agitation Standard MagneticHigh-Shear MechanicalMass transfer is the rate-limiting step in biphasic systems.
Yield 60–75%>92%Suppresses side reactions and ether cleavage.

Self-Validating Scale-Up Protocol (10 L Pilot Scale)

This protocol is designed as a self-validating system. At each critical juncture, the system provides physical or analytical feedback to confirm that the process is operating within the required thermodynamic and kinetic bounds.

Phase 1: System Initialization & Reactant Charging
  • Equipment Setup: Equip a 10 L jacketed glass reactor with a pitched-blade mechanical stirrer, a reflux condenser, a dropping funnel, and an internal thermocouple.

  • Charging: Add Cyclohexanol (1.00 kg, 9.98 mol) and 1-bromo-3-chloropropane (1.73 kg, 10.98 mol, 1.1 equiv).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (96.5 g, 0.30 mol, 3 mol%).

  • Agitation Validation: Initiate mechanical stirring at 300 RPM. Self-Validation: The mixture must appear as a homogeneous, clear organic phase before proceeding. If particulate TBAB remains, increase agitation to 400 RPM until fully dissolved.

Phase 2: Controlled Alkylation (Exotherm Management)
  • Temperature Baseline: Adjust the reactor jacket to bring the internal temperature to 40 °C.

  • Base Addition: Charge the dropping funnel with 50% w/w aqueous NaOH (2.40 kg, 30.0 mol, 3.0 equiv).

  • Dosing: Add the NaOH solution dropwise over 2 hours.

  • Thermal Self-Validation: The reaction is highly exothermic. Maintain the internal temperature strictly between 45 °C and 50 °C. Causality Check: If the temperature drops below 40 °C, the PTC cycle stalls, leading to a dangerous accumulation of unreacted base. If the temperature exceeds 55 °C, halt the addition immediately to prevent the competitive E2 elimination of 1-bromo-3-chloropropane. The system validates its own thermal stability through real-time feedback.

Phase 3: In-Process Control (IPC) & Reaction Monitoring
  • Aging: Once addition is complete, maintain agitation at 400 RPM and temperature at 50 °C for 6 hours.

  • GC-FID Validation: Stop agitation to allow phase separation (takes ~5 minutes). Sample the upper organic layer for GC-FID analysis.

  • Completion Criteria: The protocol self-validates completion when the area percent of cyclohexanol is < 1.0%. Troubleshooting: If cyclohexanol is > 1.0% after 6 hours, verify agitation speed; inadequate shear force directly causes mass transfer failure in PTC systems[5].

Phase 4: Phase Separation & Purification
  • Quenching: Cool the reactor to 20 °C. Add deionized water (3.0 L) to dissolve the precipitated NaBr salts.

  • Phase Separation Integrity: Allow the mixture to settle for 30 minutes. Self-Validation: A clean, sharp phase break indicates successful salt dissolution. The formation of an emulsion indicates insufficient aqueous volume or high localized salt concentration; validate by adding 5% w/w brine in 200 mL increments until the emulsion breaks.

  • Extraction: Drain the lower aqueous layer. Wash the upper organic layer with water (2 × 1.5 L) to remove residual NaOH and TBAB.

  • Distillation: Transfer the organic layer to a vacuum distillation setup. Collect the forecut (excess 1-bromo-3-chloropropane) at ~45 °C / 10 mbar. Collect the main product fraction, (3-Chloropropoxy)cyclohexane, at ~85–90 °C / 10 mbar as a colorless oil. Expected yield: >1.62 kg (>92%).

Sources

Method

(3-Chloropropoxy)cyclohexane: A Theoretical and Practical Guide for Advanced Synthesis

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the selection of an appropriate solvent is a critical parameter that can dictate the success or failure of a reaction. W...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the selection of an appropriate solvent is a critical parameter that can dictate the success or failure of a reaction. While common solvents are well-characterized, the exploration of novel solvent systems offers the potential for enhanced reactivity, selectivity, and process efficiency. This guide provides a detailed examination of (3-Chloropropoxy)cyclohexane, a solvent for which explicit application data is not widely available. By leveraging established principles of physical organic chemistry and drawing parallels with the well-understood solvent, cyclohexane, we present a comprehensive theoretical framework and practical considerations for its use in key organic transformations.

Executive Summary: Unveiling a Solvent of Untapped Potential

(3-Chloropropoxy)cyclohexane is a unique molecular entity, combining the nonpolar, sterically demanding cyclohexane backbone with a polar, coordinating chloropropoxy side chain. This bifunctional nature suggests a nuanced solvent character, potentially bridging the gap between purely nonpolar and polar aprotic solvents. While direct, peer-reviewed applications of (3-Chloropropoxy)cyclohexane as a primary solvent are not extensively documented, its structural motifs allow for informed predictions of its behavior and potential utility in sensitive organometallic reactions.

This document serves as a forward-looking guide for the research chemist. It is structured to provide a robust understanding of the parent solvent, cyclohexane, and then to build a logical, evidence-based case for the potential applications and handling of (3-Chloropropoxy)cyclohexane. We will explore its theoretical advantages in reactions sensitive to solvent effects, such as Grignard and Suzuki-Miyaura couplings, and provide generalized protocols that can be adapted for its use.

Foundational Understanding: Cyclohexane as a Benchmark Solvent

To appreciate the potential of (3-Chloropropoxy)cyclohexane, one must first have a firm grasp of the properties and applications of its parent cycloalkane, cyclohexane.[1][2] Cyclohexane is a non-polar, aprotic solvent with a low dielectric constant and is immiscible with water.[3][4] Its primary utility in a reaction setting is to provide an inert medium that does not participate in the chemical transformation.[1][2]

Physicochemical Properties of Cyclohexane
PropertyValueSource
Molecular FormulaC₆H₁₂[1]
Molecular Weight84.16 g/mol [3][4]
Boiling Point80.7 °C[3][4]
Melting Point6.5 °C[3][4]
Density0.779 g/mL at 20 °C[3][4]
Dielectric Constant2.02 at 20 °C[3][4]
Solubility in Water55 mg/L at 25 °C
Applications of Cyclohexane in Synthesis

Cyclohexane is often employed in reactions where a non-polar environment is desirable to prevent side reactions or to control solubility.[2] It is a common solvent for:

  • Free-radical reactions: Its inertness makes it suitable for reactions initiated by radical species.

  • Certain polymerizations: Where the polarity of the solvent can influence the polymer chain's growth and properties.

  • Recrystallization of non-polar compounds: Its poor solvency for many organic compounds at room temperature, coupled with increased solubility at elevated temperatures, makes it a good choice for purification.

However, its very non-polarity and lack of coordinating ability render it unsuitable for reactions involving highly charged or polar intermediates that require stabilization. This is a key limitation that the functionalization present in (3-Chloropropoxy)cyclohexane may overcome.

(3-Chloropropoxy)cyclohexane: A Solvent with Dual Personality

The introduction of the 3-chloropropoxy group onto the cyclohexane ring fundamentally alters the solvent's character. We can anticipate the following changes based on its structure:

  • Increased Polarity and Dielectric Constant: The C-O and C-Cl bonds introduce significant dipole moments, leading to a higher overall polarity compared to cyclohexane. This would enhance its ability to dissolve polar organic molecules and to stabilize charged intermediates.

  • Coordinating Ability: The oxygen atom of the ether linkage possesses lone pairs of electrons, making it a Lewis base. This allows it to coordinate to and stabilize electron-deficient species, such as the magnesium center in a Grignard reagent.

  • Higher Boiling Point: The increased molecular weight (160.68 g/mol ) and polarity would lead to stronger intermolecular forces and, consequently, a higher boiling point than cyclohexane.[5] This can be advantageous for reactions requiring elevated temperatures.

  • Potential for Reactivity: The presence of a chloroalkyl group introduces a potential site for reactivity, a factor that must be carefully considered depending on the reaction conditions and reagents employed.

G cluster_Cyclohexane Cyclohexane Core cluster_Chloropropoxy Chloropropoxy Side-Chain A Nonpolar Solvent (3-Chloropropoxy)cyclohexane A->Solvent Influences solubility of nonpolar reactants B Aprotic B->Solvent C Steric Bulk C->Solvent May influence stereoselectivity D Polar C-O & C-Cl Bonds D->Solvent Increases polarity & dielectric constant E Coordinating Ether Oxygen E->Solvent Enables stabilization of cations (e.g., Mg in Grignard) F Reactive C-Cl Bond F->Solvent Potential for side reactions

Caption: Conceptual diagram illustrating the dual nature of (3-Chloropropoxy)cyclohexane as a solvent.

Application Note: (3-Chloropropoxy)cyclohexane in Grignard Reactions

Introduction: The formation and reactivity of Grignard reagents are highly dependent on the solvent.[6] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices due to their ability to coordinate with the magnesium atom, stabilizing the Grignard reagent.[7] Non-polar hydrocarbon solvents such as cyclohexane are generally unsuitable as the sole solvent for Grignard reactions because they cannot provide this crucial stabilization.[8]

Theoretical Advantages of (3-Chloropropoxy)cyclohexane:

(3-Chloropropoxy)cyclohexane presents an intriguing alternative. The ether oxygen in the propoxy chain can solvate the magnesium center, similar to THF, while the cyclohexane moiety provides a non-polar microenvironment. This could potentially offer:

  • Enhanced solubility of non-polar organic halides: The cyclohexane portion of the solvent may improve the solubility of starting materials that are poorly soluble in traditional ethers.

  • Modified reactivity and selectivity: The unique steric and electronic environment provided by the solvent could influence the course of the reaction, potentially leading to different product ratios or reduced side reactions compared to standard solvents.

  • Higher reaction temperatures: A potentially higher boiling point could allow for reactions with less reactive halides that require heating.

Potential Challenges and Considerations:

The primary concern is the reactivity of the C-Cl bond. Grignard reagents are strong nucleophiles and could potentially react with the solvent itself in an intermolecular fashion, leading to unwanted byproducts. This would be more likely at elevated temperatures.

General Protocol for Grignard Reagent Formation and Reaction (Theoretical Application)

Disclaimer: This protocol is a general guideline and should be optimized for specific substrates. The use of (3-Chloropropoxy)cyclohexane is theoretical and requires experimental validation.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • (3-Chloropropoxy)cyclohexane (anhydrous)

  • Electrophile (e.g., benzaldehyde)

  • Iodine crystal (as an initiator)

  • Anhydrous work-up solution (e.g., saturated aqueous NH₄Cl)

  • Organic extraction solvent (e.g., diethyl ether)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed, then allow to cool.

  • Grignard Formation: Add a portion of the anhydrous (3-Chloropropoxy)cyclohexane to the flask. Dissolve the organic halide in additional anhydrous solvent and add it to the dropping funnel. Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Reaction: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated if necessary.

  • Electrophilic Quench: Cool the reaction mixture in an ice bath. Add a solution of the electrophile in anhydrous (3-Chloropropoxy)cyclohexane dropwise from the dropping funnel.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

G A Apparatus Flame-Drying B Initiation with Mg & I₂ A->B C Grignard Reagent Formation in (3-Chloropropoxy)cyclohexane B->C D Reaction with Electrophile C->D E Aqueous Work-up D->E F Extraction & Purification E->F G Product F->G

Caption: General workflow for a Grignard reaction utilizing (3-Chloropropoxy)cyclohexane.

Application Note: (3-Chloropropoxy)cyclohexane in Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10] The choice of solvent is crucial as it must solubilize the reactants and the catalyst, and it can influence the reaction rate and selectivity.[9][11] Common solvents include toluene, THF, and DMF.[9]

Theoretical Advantages of (3-Chloropropoxy)cyclohexane:

The dual nature of (3-Chloropropoxy)cyclohexane could be beneficial in Suzuki-Miyaura couplings:

  • Solubility: It may effectively dissolve both the non-polar organohalide and the more polar organoboron species and inorganic base.

  • Biphasic System Mimicry: In some cases, Suzuki reactions are run in biphasic systems (e.g., toluene/water) to facilitate the dissolution of the inorganic base.[9] The polar/non-polar character of (3-Chloropropoxy)cyclohexane might create a microenvironment that mimics this, potentially enhancing the reaction.

Potential Challenges and Considerations:

As with Grignard reactions, the reactivity of the C-Cl bond is a concern. Under the basic conditions of the Suzuki reaction, elimination or substitution reactions involving the solvent could occur, especially at higher temperatures.

General Protocol for Suzuki-Miyaura Coupling (Theoretical Application)

Disclaimer: This is a generalized protocol and requires optimization for specific substrates. The use of (3-Chloropropoxy)cyclohexane is theoretical and necessitates experimental verification.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • (3-Chloropropoxy)cyclohexane

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Solvent Addition: Add (3-Chloropropoxy)cyclohexane to the vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic extraction solvent (e.g., ethyl acetate).

  • Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

G cluster_reactants Reactants ArylHalide Aryl Halide Reaction Heating under Inert Atmosphere ArylHalide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Base Base Base->Reaction Catalyst Pd Catalyst Catalyst->Reaction Solvent (3-Chloropropoxy)cyclohexane Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Product Biaryl Product Purification->Product

Caption: Logical flow of a Suzuki-Miyaura coupling reaction with (3-Chloropropoxy)cyclohexane as the solvent.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (3-Chloropropoxy)cyclohexane. Based on its constituent parts, the following should be considered:

  • Flammability: The cyclohexane component suggests that the solvent is likely flammable.[3][12][13][14][15] Keep away from open flames and sources of ignition.

  • Toxicity: Chlorinated organic compounds can have varying degrees of toxicity. It is prudent to handle (3-Chloropropoxy)cyclohexane in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. While the presence of the chloro group might influence this, it is best to assume that (3-Chloropropoxy)cyclohexane can form peroxides and to test for their presence before heating or distilling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic solvents.

Conclusion and Future Outlook

(3-Chloropropoxy)cyclohexane stands as a solvent of significant theoretical interest. Its unique combination of a non-polar cyclohexane framework and a polar, coordinating chloropropoxy side chain positions it as a potentially valuable tool in the synthetic chemist's arsenal. While experimental data is currently lacking, the principles of physical organic chemistry allow us to make informed predictions about its utility in sensitive organometallic reactions such as Grignard and Suzuki-Miyaura couplings.

It is our hope that this guide will inspire researchers to explore the practical applications of (3-Chloropropoxy)cyclohexane. Through careful experimentation and optimization, it is possible that this solvent could offer unique advantages in terms of solubility, reactivity, and selectivity, thereby expanding the available options for challenging chemical transformations. As with any new reagent or solvent, a thorough evaluation of its properties and safety is paramount.

References

  • (3-Chloropropyl)cyclohexane | C9H17Cl | CID 70762 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Greenfield Global. (2018, August 20).
  • Fisher Scientific. (n.d.).
  • (3-Chloro-1-propynyl)cyclohexane | C9H13Cl | CID 41560 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Fisher Scientific. (2009, October 6).
  • Chemius. (n.d.). Cyclohexane. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Cyclohexane Solvent Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Retrieved from [Link]

  • TransChemical. (n.d.). Cyclohexane. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions?
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Cyclohexane. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclohexane, chloro- (CAS 542-18-7). Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Vaia. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions? Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Retrieved from [Link]

  • MCB Books. (n.d.). Cyclohexane Solvent Properties | applications | uses | Cas number. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexane synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones.

Sources

Application

Application Note: Overcoming the Inertness of Unactivated Alkyl Chlorides in Suzuki-Miyaura Cross-Couplings

Target Substrate: (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction and Strategic Context The incorporation of lipophilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction and Strategic Context

The incorporation of lipophilic aliphatic appendages, such as the cyclohexyloxypropyl moiety, is a frequent strategy in medicinal chemistry to modulate a drug candidate's logP, membrane permeability, and target residence time. (3-Chloropropoxy)cyclohexane serves as an ideal building block for this purpose. However, as an unactivated primary alkyl chloride, it presents a formidable challenge in transition-metal-catalyzed cross-coupling.

Unlike aryl or vinyl halides, unactivated alkyl chlorides suffer from two critical kinetic bottlenecks:

  • Sluggish Oxidative Addition: The high bond dissociation energy of the C(sp3)–Cl bond (~84 kcal/mol) makes the initial insertion of the metal catalyst highly unfavorable compared to bromides or iodides.

  • Rapid β -Hydride Elimination: Once the alkyl-metal(II) intermediate is formed, the lack of adjacent coordinating groups and the presence of β -hydrogens lead to rapid β -hydride elimination. This undesired pathway outcompetes the slower transmetalation step, yielding terminal alkenes rather than the desired coupled product 1.

This application note details the mechanistic causality and provides self-validating protocols for the successful Suzuki-Miyaura cross-coupling of (3-chloropropoxy)cyclohexane using both Palladium- and Nickel-based catalytic systems.

Mechanistic Causality & Catalyst Design

To successfully couple (3-chloropropoxy)cyclohexane, the catalytic system must be engineered to invert the natural kinetic preferences of the intermediate species.

The Palladium Strategy (Steric & Electronic Tuning): Using a classic Pd(0)/PPh3 system will fail entirely. Instead, the use of highly electron-donating and sterically demanding phosphine ligands, such as tricyclohexylphosphine (PCy3), is mandatory. The electron-rich nature of PCy3 increases the electron density on the Pd center, accelerating the difficult oxidative addition into the C–Cl bond. Subsequently, the massive steric bulk of PCy3 (cone angle ~170°) forces the transmetalated organic groups into close proximity, drastically accelerating reductive elimination so that it outcompetes β -hydride elimination 2.

The Nickel Strategy (Single-Electron Transfer): Alternatively, Nickel catalysis offers a distinct mechanistic bypass. Nickel is more nucleophilic than Palladium, allowing it to undergo oxidative addition into C–Cl bonds at room temperature. Furthermore, Ni-catalyzed alkyl couplings often proceed via a single-electron transfer (SET) radical pathway. By generating an alkyl radical intermediate, the system avoids the traditional two-electron β -hydride elimination pathway entirely, making it highly effective for unactivated alkyl chlorides 3.

G Pd0 Pd(0) / Ni(0) Active Catalyst (Electron-Rich, Bulky Ligands) OA Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OA + (3-Chloropropoxy)cyclohexane MetalII Alkyl-Metal(II)-Cl Intermediate OA->MetalII BHE β-Hydride Elimination (Undesired Pathway) MetalII->BHE Slow TM or Small Ligands TM Transmetalation (Requires Base Activation) MetalII->TM + R'-B(OH)2 + Base Alkene Alkene Byproduct (Reaction Failure) BHE->Alkene MetalII_R Alkyl-Metal(II)-R' Intermediate TM->MetalII_R RE Reductive Elimination (Sterically Driven) MetalII_R->RE RE->Pd0 Catalyst Regeneration Product Coupled Product C(sp3)-C(sp2) or C(sp3)-C(sp3) RE->Product

Catalytic cycle of Suzuki coupling with alkyl chlorides and the competing β-hydride elimination.

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand architecture, metal choice, and reaction outcome when coupling (3-chloropropoxy)cyclohexane with phenylboronic acid.

Table 1: Catalyst and Ligand Optimization Matrix

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂PPh₃K₃PO₄Toluene100< 5Insufficient electron density; failed oxidative addition.
Pd(OAc)₂dppfK₃PO₄Toluene10012Insufficient steric bulk; dominated by β -hydride elimination.
Pd₂(dba)₃ PCy₃ Cs₂CO₃ Dioxane/H₂O 80 84 Optimal Pd conditions. Water accelerates transmetalation.
NiCl₂·glyme Prolinol KHMDS i-PrOH 60 89 Optimal Ni conditions. SET mechanism prevents alkene formation.
Ni(cod)₂BathophenanthrolineKOtBuTHF2576Mild conditions, but highly sensitive to trace oxygen.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed C(sp3)–C(sp2) Cross-Coupling

Objective: Coupling (3-chloropropoxy)cyclohexane with an arylboronic acid.

Reagents:

  • (3-Chloropropoxy)cyclohexane (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • PCy₃ (0.08 equiv, 8 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (10:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control (Critical): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, PCy₃, arylboronic acid, and Cs₂CO₃. Causality: PCy₃ is highly susceptible to oxidation to tricyclohexylphosphine oxide, which will instantly kill the catalytic cycle.

  • Solvent Preparation: Degas the 1,4-Dioxane/H₂O mixture via three freeze-pump-thaw cycles. Causality: The addition of water is strictly required to form the highly nucleophilic four-coordinate boronate complex[R-B(OH)₃]⁻, which accelerates transmetalation before β -hydride elimination can occur.

  • Reagent Addition: Add the degassed solvent mixture to the Schlenk tube, followed by (3-chloropropoxy)cyclohexane via a micro-syringe.

  • Reaction Execution: Seal the tube and heat the vigorously stirring mixture at 80 °C for 12 hours.

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 50 µL aliquot under N₂, quench with H₂O, extract with EtOAc, and analyze via GC-MS.

    • Expected Outcome: Steady depletion of the m/z 176 starting material peak.

    • Failure Mode: If a peak at m/z 140 appears, this indicates the formation of 3-(cyclohexyloxy)prop-1-ene via β -hydride elimination. If this exceeds 10% relative area, abort the reaction and verify the integrity of the PCy₃ ligand.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling

Objective: Coupling (3-chloropropoxy)cyclohexane with an alkylborane (B-alkyl-9-BBN) to form a purely aliphatic chain.

Reagents:

  • (3-Chloropropoxy)cyclohexane (1.0 equiv, 1.0 mmol)

  • B-alkyl-9-BBN solution (1.2 equiv, 0.5 M in THF)

  • NiCl₂·glyme (0.05 equiv, 5 mol%)

  • (1R,2S)-Ephedrine or Prolinol ligand (0.06 equiv, 6 mol%)

  • KHMDS (1.5 equiv, 1.5 mmol)

  • Isopropanol (i-PrOH) (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine NiCl₂·glyme and the amino alcohol ligand in anhydrous i-PrOH. Stir for 20 minutes until a homogenous color change is observed, indicating complexation.

  • Electrophile Addition: Add (3-chloropropoxy)cyclohexane to the catalyst solution.

  • Nucleophile Activation: In a separate vial, activate the B-alkyl-9-BBN solution by adding KHMDS dropwise at room temperature. Stir for 10 minutes. Causality: KHMDS converts the neutral borane into a reactive, electron-rich borate complex necessary for transmetalation to the Nickel center.

  • Coupling: Transfer the activated borate solution to the Nickel/alkyl chloride mixture. Seal and heat at 60 °C for 16 hours.

  • Self-Validation Checkpoint (t = 4 hours): Analyze a quenched aliquot by GC-MS.

    • Expected Outcome: Formation of the C(sp3)-C(sp3) product mass.

    • Failure Mode: High levels of homocoupled alkylborane indicate that the oxidative addition into the C–Cl bond is failing. Ensure the NiCl₂·glyme complex is dry and the i-PrOH is strictly anhydrous.

  • Workup: Quench with 1M HCl (to destroy residual boranes and Ni complexes), extract with diethyl ether, dry, and purify.

Troubleshooting Logic

When dealing with unactivated alkyl chlorides, deviations in yield usually stem from specific mechanistic derailments. Use the following logic tree to diagnose and correct failures based on crude analytical data.

G Start Low Yield of Coupled Product CheckGC Analyze Crude by GC-MS/NMR Start->CheckGC Alkene High Alkene (β-Hydride Elim.) CheckGC->Alkene NoConv Unreacted Alkyl Chloride CheckGC->NoConv Homo Homocoupling of Boron Species CheckGC->Homo SolAlkene Increase Ligand Bulk (PCy3) or Switch to Ni-Catalysis Alkene->SolAlkene SolNoConv Use Electron-Rich Ligand Check Base & Water NoConv->SolNoConv SolHomo Slow Addition of Boron Exclude Oxygen Strictly Homo->SolHomo

Troubleshooting workflow for cross-coupling of unactivated alkyl chlorides based on crude analysis.

References

  • Kirchhoff, J. H., Dai, C., & Fu, G. C. (2002). A Method for Palladium-Catalyzed Cross-Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3.
  • Choi, J., & Fu, G. C. (2017). Transition metal–catalyzed alkyl–alkyl bond formation: Another dimension in cross–coupling chemistry. Science, 356(6336), eaaf7230.
  • González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(16), 5360-5361.
  • Netherton, M. R., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100.

Sources

Method

Click chemistry applications of (3-Chloropropoxy)cyclohexane derivatives

Application Note: Synthesis and CuAAC Click Chemistry of (3-Chloropropoxy)cyclohexane Derivatives Introduction & Chemical Rationale (3-Chloropropoxy)cyclohexane (CAS 221194-62-3)[1] is a highly versatile, commercially av...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and CuAAC Click Chemistry of (3-Chloropropoxy)cyclohexane Derivatives

Introduction & Chemical Rationale

(3-Chloropropoxy)cyclohexane (CAS 221194-62-3)[1] is a highly versatile, commercially available aliphatic building block utilized extensively in medicinal chemistry, bioconjugation, and materials science. Structurally, it features a lipophilic cyclohexyl ring connected to a flexible three-carbon propoxy linker, terminating in a primary chloride. This specific structural motif is highly valuable for modulating the physicochemical properties of pharmacophores—such as increasing membrane permeability, enhancing lipophilicity, or tuning spatial interactions within receptor binding pockets.

To integrate this moiety into complex molecular architectures, the terminal chloride must first be converted into an azide. This primes the molecule for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction known for its exceptional regioselectivity, high yields, and tolerance to diverse functional groups[2].

Mechanistic Insights

Step 1: Nucleophilic Substitution ( SN​2 ) Azidation The conversion of the alkyl chloride to an alkyl azide relies on an SN​2 displacement using sodium azide ( NaN3​ )[3]. Because primary chlorides are only moderately reactive leaving groups, the reaction is performed in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80 °C) to overcome the activation energy barrier. The addition of catalytic sodium iodide ( NaI ) facilitates a Finkelstein-type halide exchange, transiently forming a more reactive alkyl iodide intermediate that is rapidly consumed by the highly nucleophilic azide anion[3].

Step 2: CuAAC Click Reaction The resulting 1-(3-azidopropoxy)cyclohexane is subjected to CuAAC with a terminal alkyne. The reaction is catalyzed by a Cu(I) species, which is generated in situ by the reduction of Cu(II) sulfate ( CuSO4​⋅5H2​O ) using sodium ascorbate[4]. This in situ generation strategy is strictly preferred over using direct Cu(I) salts (like CuI or CuBr ) because it prevents the oxidative degradation of the catalyst and ensures a steady, low concentration of the active catalytic species[2]. The catalytic cycle involves the formation of a copper acetylide intermediate, followed by coordination of the azide, and a subsequent regioselective cyclization that exclusively yields the 1,4-disubstituted 1,2,3-triazole[5].

Workflow Diagram

Workflow A (3-Chloropropoxy)cyclohexane (Alkyl Chloride) B NaN3 / NaI (cat.) DMF, 80°C A->B SN2 Azidation C 1-(3-Azidopropoxy)cyclohexane (Organic Azide) B->C D Terminal Alkyne + CuSO4 / NaAsc C->D CuAAC Click E 1,4-Disubstituted 1,2,3-Triazole D->E Cycloaddition

Workflow for the conversion of (3-chloropropoxy)cyclohexane to a 1,2,3-triazole via CuAAC.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-Azidopropoxy)cyclohexane

Self-Validating Design: This protocol utilizes a Finkelstein catalyst to ensure complete conversion, preventing difficult downstream separations of the unreacted chloride from the azide.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-chloropropoxy)cyclohexane (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the Na+ cation, leaving the azide anion highly naked and nucleophilic.

  • Reagent Addition: Add sodium azide ( NaN3​ , 1.5 eq, 15 mmol) and sodium iodide ( NaI , 0.1 eq, 1 mmol) to the stirring solution.

    • Causality: Excess NaN3​ drives the equilibrium toward complete conversion. NaI acts as a catalytic halide-exchange agent, converting the sluggish chloride into a highly reactive iodide in situ.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool the reaction to room temperature. Quench by adding 50 mL of distilled water and extract with diethyl ether ( 3×30 mL). Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF.

    • Causality: Diethyl ether selectively extracts the lipophilic azide while leaving the inorganic salts and DMF in the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the azide as a colorless to pale yellow oil.

Protocol B: CuAAC Click Reaction with a Model Terminal Alkyne
  • Solvent System: In a 20 mL scintillation vial, dissolve 1-(3-azidopropoxy)cyclohexane (1.0 eq, 1.0 mmol) and the desired terminal alkyne (1.05 eq, 1.05 mmol) in 4 mL of a 1:1 mixture of t -BuOH and H2​O [4].

    • Causality: This biphasic/co-solvent system ensures the simultaneous solubility of the highly lipophilic organic reactants and the inorganic aqueous catalyst salts[4].

  • Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate (0.1 eq, 0.1 mmol in 0.5 mL H2​O ) and add it to the reaction mixture.

    • Causality: Ascorbate is a mild reducing agent that reduces Cu(II) to the catalytically active Cu(I) state.

  • Initiation: Add an aqueous solution of CuSO4​⋅5H2​O (0.05 eq, 0.05 mmol in 0.5 mL H2​O ) dropwise.

    • Causality: The copper salt is added last to ensure it is immediately reduced by the ascorbate, preventing the formation of inactive Cu(II)-alkyne complexes.

  • Reaction: Stir vigorously at room temperature for 4–8 hours. The reaction mixture will typically turn from pale yellow to a distinct green/brown suspension as the triazole precipitates.

    • Causality: CuAAC is thermodynamically highly favorable and proceeds efficiently at ambient temperature, avoiding thermal degradation or alkyne homocoupling[2].

  • Purification: Dilute with water (10 mL) and extract with dichloromethane ( 3×15 mL). Wash with a 5% aqueous ammonia solution to remove residual copper salts, dry over Na2​SO4​ , and concentrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the CuAAC conditions for 1-(3-azidopropoxy)cyclohexane reacting with phenylacetylene. The in situ reduction method significantly outperforms direct Cu(I) addition.

EntryCatalyst SystemSolvent SystemTempTimeYield (%)Observations
1 CuI (5 mol%)THFRT12h65%Significant alkyne homocoupling (Glaser coupling).
2 CuSO4​ (5 mol%) / NaAsc (10 mol%) t -BuOH/ H2​O (1:1)RT4h94% Clean conversion, easy isolation.
3 CuSO4​ (5 mol%) / NaAsc (10 mol%)DCM/ H2​O (1:1)RT6h88%Biphasic; required vigorous stirring[4].
4 CuBr (5 mol%)DMF50 °C8h72%Catalyst oxidation observed (solution turned blue).

Analytical Validation & Troubleshooting

A self-validating protocol requires robust analytical checkpoints to confirm transformation without relying solely on downstream biological or material assays.

  • IR Spectroscopy (Critical Checkpoint): The success of Protocol A is confirmed by the appearance of a strong, sharp absorption band around 2100–2150 cm−1 in the IR spectrum, corresponding to the asymmetric stretching of the N=N=N bond[3]. The success of Protocol B (the click reaction) is definitively confirmed by the complete disappearance of this 2100 cm−1 peak.

  • NMR Spectroscopy: In 1H NMR, the formation of the 1,4-disubstituted 1,2,3-triazole is characterized by the appearance of a distinct, highly deshielded singlet around δ 7.5–8.5 ppm, corresponding to the triazole ring proton.

  • Troubleshooting: If the click reaction stalls (indicated by persistent azide in IR/TLC), the Cu(I) catalyst may have oxidized. Adding an additional 0.05 eq of sodium ascorbate will re-reduce the copper and typically re-initiate the catalytic cycle.

References

  • Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL:[Link]

  • A Recent Concept of Importance: Click Chemistry - Progress in Chemical and Biochemical Research Source: pcbiochemres.com URL:[Link]

  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group? Source: researchgate.net URL:[Link]

Sources

Application

Application Note: Divergent Synthesis of Novel N-Heterocycles from (3-Chloropropoxy)cyclohexane for CNS Drug Discovery

Introduction & Scientific Rationale In modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (3-Chloropropoxy)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3)[1][2] serves as a highly versatile, bifunctional building block. The cyclohexyloxypropyl moiety is a privileged pharmacophore frequently integrated into central nervous system (CNS) therapeutics, particularly in ligands targeting G-protein coupled receptors (GPCRs) such as dopamine (D2/D3) and serotonin (5-HT) receptors[3].

By acting as a robust electrophile, (3-chloropropoxy)cyclohexane enables the late-stage N-alkylation of diverse nitrogenous bases. This application note details validated, self-correcting protocols for the divergent synthesis of N-alkylated piperazines and regioselective N-alkylated azoles, facilitating the rapid generation of focused screening libraries[4].

Mechanistic Insights & Reaction Optimization

The core transformation relies on a bimolecular nucleophilic substitution (SN2) pathway. However, the inherent moderate reactivity of the primary alkyl chloride necessitates specific catalytic interventions to prevent competitive E2 elimination and maximize atom economy[5].

  • In Situ Halogen Exchange (Finkelstein Catalysis): The primary chloride in (3-chloropropoxy)cyclohexane is moderately reactive. The addition of sub-stoichiometric potassium iodide (KI) converts the alkyl chloride into a highly reactive alkyl iodide transient species in situ. Iodide is a superior leaving group, which significantly lowers the activation energy of the subsequent SN2 displacement and minimizes the prolonged heating that typically leads to degradation[6].

  • Base Selection and the "Cesium Effect": For highly nucleophilic aliphatic secondary amines like piperazines, anhydrous potassium carbonate (K₂CO₃) provides optimal basicity to neutralize the generated HCl without degrading the substrate[3]. Conversely, for the N-alkylation of ambident 1,3-azoles (e.g., imidazoles, isatins, or benzimidazoles), cesium carbonate (Cs₂CO₃) is critical. The larger ionic radius of the cesium cation generates a more "naked" and highly reactive azolide anion, driving higher yields and superior regioselectivity at the more sterically hindered nitrogen[6][7].

  • Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are employed to solvate the counter-cations while leaving the nucleophilic nitrogen unencumbered, thereby accelerating the SN2 trajectory.

Experimental Protocols

Note: Both protocols incorporate TLC monitoring and specific work-up steps designed to selectively partition unreacted lipophilic starting materials from the basic heterocyclic products.

Protocol A: Synthesis of 1-(3-Cyclohexyloxypropyl)piperazine Derivatives

Application: Generation of GPCR modulators and targeted antimicrobial agents.

  • Preparation: In an oven-dried, nitrogen-flushed 50 mL round-bottom flask, dissolve the substituted piperazine (1.0 mmol) in 10 mL of anhydrous MeCN.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 mmol, 2.5 eq.) and stir at room temperature for 15 minutes to ensure a uniform suspension[3].

  • Electrophile & Catalyst Introduction: Add (3-Chloropropoxy)cyclohexane (1.2 mmol, 1.2 eq.) followed by KI (0.2 mmol, 0.2 eq.)[6].

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C for 12–16 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1, visualization with Ninhydrin).

  • Work-up: Cool to ambient temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl, K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Silica gel, gradient elution DCM to 10% MeOH in DCM) to yield the pure N-alkylated piperazine.

Protocol B: Regioselective N-Alkylation of 1,3-Azoles

Application: Synthesis of functionalized imidazoles, benzimidazoles, and pyrazoles.

  • Anion Generation: Dissolve the azole derivative (1.0 mmol) in anhydrous DMF (8 mL) and cool to 0 °C in an ice bath.

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol, 1.5 eq.) in a single portion. Remove the ice bath and stir at room temperature for 45 minutes to allow complete formation of the azolide anion[6].

  • Alkylation: Add (3-Chloropropoxy)cyclohexane (1.1 mmol, 1.1 eq.) and KI (0.1 mmol, 0.1 eq.). Heat the reaction mixture to 70 °C for 8–12 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold water (30 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing (Critical Step): Wash the combined organic extracts extensively with 5% aqueous LiCl (3 × 15 mL) to effectively remove residual DMF, followed by brine (15 mL).

  • Isolation: Dry over MgSO₄, concentrate in vacuo, and purify via automated flash chromatography (Hexanes:EtOAc) to isolate the target N-(3-cyclohexyloxypropyl)azole.

Quantitative Data & Yield Summary

The following table summarizes the expected yields and regioselectivity across different heterocyclic classes using the optimized protocols described above.

Heterocyclic NucleophileBase / CatalystSolventTemp / TimeIsolated Yield (%)Regioselectivity
1-Boc-Piperazine K₂CO₃ / KI (0.2 eq)MeCN80 °C / 14 h84%N/A (Mono-alkylation)
4-Fluorophenylpiperazine K₂CO₃ / KI (0.2 eq)MeCN80 °C / 16 h79%N/A
Imidazole Cs₂CO₃ / KI (0.1 eq)DMF70 °C / 8 h88%N/A
2-Methylbenzimidazole Cs₂CO₃ / KI (0.1 eq)DMF70 °C / 12 h76%>95% (N1 over N3)
Isatin Cs₂CO₃ / KI (0.2 eq)DMF80 °C / 10 h81%N-alkylation only

Synthetic Workflow Diagram

SyntheticWorkflow A (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) B In Situ Finkelstein Activation (+ KI, DMF, 80°C) A->B Halogen Exchange C Piperazine Derivatives (Secondary Amines) B->C Base: K2CO3 D Azole Derivatives (Imidazoles/Benzimidazoles) B->D Base: Cs2CO3 E 1-(3-Cyclohexyloxypropyl)piperazines (CNS Therapeutics) C->E SN2 Alkylation F N-(3-Cyclohexyloxypropyl)azoles (Antimicrobial/CNS Agents) D->F Regioselective SN2

Divergent synthetic workflow for N-alkylation of heterocycles using (3-Chloropropoxy)cyclohexane.

References

  • 1-Chlor-3-cyclohexyloxy-propan 221194-62-3 - Guidechem.Guidechem.
  • 221194-62-3 - Sigma-Aldrich: (3-chloropropoxy)cyclohexane.Sigma-Aldrich.
  • 221194-62-3 Cas No. | (3-Chloropropoxy)cyclohexane.Matrix Scientific.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.Benchchem.
  • Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis.Benchchem.
  • Direct, Regioselective N-Alkylation of 1,3-Azoles.Organic Letters - ACS Publications.
  • An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins.Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

Application Note: (3-Chloropropoxy)cyclohexane as a Versatile Lipophilic Spacer in Agrochemical Development

Executive Summary & Mechanistic Rationale In modern agrochemical development, the precise tuning of an active ingredient's physicochemical properties—specifically its lipophilicity (LogP), metabolic stability, and spatia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical development, the precise tuning of an active ingredient's physicochemical properties—specifically its lipophilicity (LogP), metabolic stability, and spatial accommodation within target enzyme pockets—is paramount. (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3)[1] has emerged as a highly valuable bifunctional building block in the synthesis of novel crop protection agents, including advanced fungicides and synergistic plant growth regulators[2].

The structural architecture of (3-Chloropropoxy)cyclohexane (CPC) offers three distinct advantages in drug and agrochemical design:

  • The Cyclohexyl Ring : Imparts significant lipophilicity, enhancing the cuticular penetration of the active ingredient through plant leaves or fungal cell walls.

  • The Propyl Ether Linker : Provides a flexible, oxygen-containing spacer that allows the pharmacophore to adopt optimal conformations within complex biological targets, such as the sterol 14α-demethylase (CYP51) pocket in fungi[3],[4].

  • The Terminal Chloride : Serves as an excellent electrophilic leaving group for straightforward SN​2 functionalization, or as a substrate for deboronative radical chain reactions[5].

This guide outlines field-validated protocols for the synthesis of CPC and its downstream integration into a model triazole-based agrochemical workflow.

Quantitative Data & Physicochemical Profiling

To ensure predictable behavior during formulation and synthesis, the baseline physicochemical properties and reaction optimization metrics for CPC are summarized below.

Table 1: Physicochemical Profile of (3-Chloropropoxy)cyclohexane

PropertyValue
CAS Number 221194-62-3[1]
Molecular Formula C9​H17​ClO [1]
Molecular Weight 176.69 g/mol [1]
Appearance Colorless to pale orange liquid[3]
Reactivity Profile SN​2 Electrophile / Radical Precursor[5],[3]

Table 2: Reaction Optimization for Triazole SN​2 Displacement (Downstream Application)

BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
K2​CO3​ Acetone56 (Reflux)2445Incomplete conversion; poor solubility of base.
K2​CO3​ DMF 80 12 88 Optimal; clean SN​2 displacement.
NaH THF65 (Reflux)872Minor E2 elimination (allyl ether byproduct) observed.

Mandatory Visualization: Synthetic Workflow

G A 3-(Cyclohexyloxy)propan-1-ol (Starting Material) B (3-Chloropropoxy)cyclohexane (Key Intermediate) A->B SOCl2, DMF (cat.) Reflux, 2h C Triazole/Pyrazole Derivative (Agrochemical Active) B->C 1H-1,2,4-Triazole K2CO3, DMF, 80°C D Radical Precursor (Deboronative Chain) B->D Radical Initiation (Alkylboronic Esters)

Fig 1. Synthetic workflow and downstream agrochemical applications of CPC.

Experimental Protocols & Mechanistic Insights

Protocol 1: Synthesis of (3-Chloropropoxy)cyclohexane

This protocol details the chlorination of 3-(cyclohexyloxy)propan-1-ol. The methodology is adapted from validated procedures for synthesizing lipophilic receptor ligands[3].

Materials:

  • 3-(Cyclohexyloxy)propan-1-ol (1.0 eq, e.g., 3.44 mmol)

  • Thionyl Chloride ( SOCl2​ ) (Excess, ~5 mL)

  • N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)

  • Solid NaHCO3​ and Diethyl Ether ( Et2​O ) for workup.

Step-by-Step Procedure:

  • Initiation: Solubilize 3-(cyclohexyloxy)propan-1-ol in 5 mL of SOCl2​ under an inert nitrogen atmosphere.

  • Catalysis: Add 1-2 drops of anhydrous DMF to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 75°C) for 2 hours[3].

  • Concentration: Cool to room temperature and remove excess SOCl2​ under reduced pressure.

  • Quenching & Neutralization: Triturate the resulting residue with crushed ice. Immediately add solid NaHCO3​ portion-wise until the aqueous phase is strictly neutralized (pH ~7-8)[3].

  • Extraction: Extract the aqueous phase with Et2​O (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the product as a pale orange liquid[3].

Causality & Self-Validation System:

  • Why DMF? DMF reacts with SOCl2​ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species activates the primary alcohol much faster than SOCl2​ alone, ensuring complete conversion while suppressing unwanted side reactions.

  • Why NaHCO3​ during workup? The cyclohexyl ether linkage is susceptible to acid-catalyzed cleavage. Immediate neutralization of the HCl and SO2​ byproducts prevents the degradation of the ether bond[3].

  • Validation Checkpoint: TLC (Hexane/EtOAc 8:2) visualized with KMnO4​ stain should confirm the complete disappearance of the polar alcohol starting material. 1H NMR ( CDCl3​ ) will show a characteristic triplet at δ 3.65 ppm corresponding to the newly formed −CH2​Cl group[3].

Protocol 2: Application in Triazole Fungicide Synthesis

This protocol demonstrates the use of CPC as an electrophile to synthesize a model triazole-based agrochemical active ingredient.

Materials:

  • (3-Chloropropoxy)cyclohexane (1.0 eq)

  • 1H-1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous DMF (Solvent, 0.2 M)

Step-by-Step Procedure:

  • Deprotonation: Suspend 1H-1,2,4-triazole and K2​CO3​ in anhydrous DMF. Stir at room temperature for 30 minutes to allow for the formation of the triazolide anion.

  • Coupling: Add (3-Chloropropoxy)cyclohexane dropwise to the suspension.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours.

  • Workup: Cool the mixture, quench with distilled water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5 × 20 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

Causality & Self-Validation System:

  • Base and Solvent Selection: K2​CO3​ is selected as a mild, insoluble base. Stronger bases (like NaH ) can promote E2 elimination of the primary chloride, yielding an unwanted allyl ether byproduct. DMF provides an optimal polar aprotic environment, strongly solvating the potassium cation and leaving the triazolide anion "naked" and highly nucleophilic for the SN​2 displacement.

  • Validation Checkpoint: LC-MS analysis of the crude mixture should exhibit the desired mass [M+H]+ corresponding to the triazole adduct, with minimal [M−HCl] elimination byproduct.

References

  • Matrix Scientific. "221194-62-3 Cas No. | (3-Chloropropoxy)cyclohexane". URL:[1]

  • Linciano, P., et al. "Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents". European Journal of Medicinal Chemistry (2023). URL:[3],[4]

  • Chambe, A. "Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions". BORIS Theses, Universität Bern. URL:[5]

  • "Bacillus licheniformis RTI184 compositions and methods of use for plant growth". Patent TW201709823A. URL:[2]

Sources

Application

Application Note: Continuous Flow Synthesis of (3-Chloropropoxy)cyclohexane

Executive Summary (3-Chloropropoxy)cyclohexane is a highly valued bifunctional building block, frequently utilized in the synthesis of Sigma-1 receptor (S1R) agonists for neuroprotective therapies[1], as well as serving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropoxy)cyclohexane is a highly valued bifunctional building block, frequently utilized in the synthesis of Sigma-1 receptor (S1R) agonists for neuroprotective therapies[1], as well as serving as a radical precursor in advanced borylation chemistry. Traditionally, synthesizing this ether via the Williamson etherification of cyclohexanol and 1-bromo-3-chloropropane in batch reactors is plagued by poor mass transfer, extended reaction times, and competing elimination side reactions.

This application note details a highly optimized, self-validating continuous flow protocol. By leveraging liquid-liquid biphasic segmented flow, precise thermal control, and in-line phase separation, this method drastically suppresses the E2 elimination pathway, reducing a 12-hour batch process to a 20-minute flow regime while boosting isolated yields to >94%.

Mechanistic Rationale & The Flow Advantage

Reagent Selection and Chemoselectivity

The synthesis relies on the reaction between cyclohexanol and 1-bromo-3-chloropropane. The dihalide acts as a trifunctional-like electrophile, but its dual halogenation imparts differential reactivity. The C–Br bond is significantly more labile and reactive toward nucleophilic substitution (SN2) than the C–Cl bond[2]. This allows for the chemoselective alkylation of the cyclohexoxide nucleophile without polymerizing the carbon chain.

Suppressing the E2 Elimination Pathway

Because cyclohexanol is a secondary alcohol, its corresponding alkoxide is moderately sterically hindered. In classic Williamson ether synthesis, this steric bulk increases the basicity-to-nucleophilicity ratio, making the SN2 pathway highly susceptible to competition from the E2 elimination pathway (which yields unwanted allyl chloride derivatives)[3].

In batch processing, poor mixing and localized thermal spikes ("hot spots") provide the activation energy required to drive the E2 pathway. Flow chemistry fundamentally resolves this. Microreactors provide near-plug flow behavior and rapid heat dissipation, ensuring uniform thermal profiles that kinetically favor the SN2 pathway[4].

Mechanism Start Cyclohexoxide + 1-Bromo-3-chloropropane (Reactive Intermediates) SN2 SN2 Pathway (Nucleophilic Attack at C-Br) Start->SN2 Favored by High Mass Transfer E2 E2 Pathway (Proton Abstraction) Start->E2 Driven by Thermal Hot Spots Product (3-Chloropropoxy)cyclohexane (Target Molecule) SN2->Product Byproduct Allyl Chloride Derivatives (Elimination Waste) E2->Byproduct

Competing SN2 and E2 pathways in the synthesis of (3-Chloropropoxy)cyclohexane.

Biphasic Segmented Flow

To avoid the precipitation of sodium cyclohexoxide (which causes reactor fouling), this protocol utilizes a liquid-liquid biphasic system with a phase transfer catalyst (PTC). Aqueous sodium hydroxide and an organic stream (toluene) are pumped through a cross-junction to create a stable "slug flow." This generates a massive, continuously renewing interfacial area, allowing the PTC to shuttle hydroxide ions into the organic phase with unprecedented efficiency[5].

System Architecture

The continuous flow manifold is designed to operate under superheated conditions while maintaining a strict biphasic regime.

FlowSetup R1 Stream A (Organic) Cyclohexanol + Dihalide in Toluene Pumps High-Pressure Syringe Pumps R1->Pumps R2 Stream B (Aqueous) 50% NaOH (aq) + TBAB Catalyst R2->Pumps Mixer Cross-Junction (Segmented Slug Flow) Pumps->Mixer Reactor PFA Coil Reactor (100°C, 20 min) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Sep In-line Membrane Separator BPR->Sep Prod Organic Phase (Product + PAT Validation) Sep->Prod

Biphasic continuous flow manifold for Williamson etherification.

Continuous Flow Protocol

Step 1: Feed Solution Preparation

Causality: Biphenyl is included in Stream A as an inert internal standard. This transforms the protocol into a self-validating system , allowing real-time quantification of conversion without requiring offline workup.

  • Stream A (Organic): Dissolve cyclohexanol (1.0 M), 1-bromo-3-chloropropane (1.2 M), and biphenyl (0.1 M, internal standard) in anhydrous toluene.

  • Stream B (Aqueous): Prepare a 50% w/w aqueous NaOH solution. Add tetrabutylammonium bromide (TBAB) to achieve a 5 mol% concentration relative to the cyclohexanol feed.

Step 2: System Priming and Equilibration

Causality: Establishing the fluidic regime before introducing reagents prevents unreacted material from contaminating the downstream separator.

  • Flush the 15.7 mL Perfluoroalkoxy alkane (PFA) coil reactor (1.0 mm ID) with pure toluene and water at a 1:1 volumetric ratio.

  • Set the reactor heating module to 100 °C.

  • Ensure the diaphragm Back Pressure Regulator (BPR) is set to 100 psi (approx. 6.9 bar) to prevent the superheated toluene/water mixture from boiling[5].

Step 3: Steady-State Operation
  • Initiate Stream A and Stream B using high-pressure syringe pumps at equal flow rates of 0.392 mL/min (Total flow = 0.785 mL/min).

  • The streams converge at a PEEK cross-junction, forming alternating organic/aqueous slugs.

  • The mixture traverses the heated PFA coil. The 20-minute residence time under superheated biphasic conditions rapidly drives the SN2 attack on the labile C–Br bond[2].

Step 4: In-line Separation and Self-Validation (PAT)
  • The biphasic effluent exits the BPR and enters an in-line liquid-liquid membrane separator equipped with a hydrophobic PTFE membrane.

  • The membrane selectively permeates the organic phase containing (3-Chloropropoxy)cyclohexane, while the aqueous waste (containing NaBr and unreacted NaOH) is retained.

  • Validation: Divert a 10 µL/min slipstream of the organic effluent to an at-line HPLC. Quantify the product peak against the biphenyl internal standard to confirm steady-state conversion >99%.

Process Optimization Data

The following table summarizes the quantitative data collected during process optimization. The data clearly illustrates the causality between flow parameters and reaction selectivity. Operating at 100 °C in flow provides the optimal thermal energy to drive the SN2 reaction to completion, whereas pushing the temperature to 120 °C begins to favor the higher-activation-energy E2 elimination pathway.

ParameterBatch (Control)Flow Condition AFlow Condition B (Optimal)Flow Condition C
Reactor Type 250 mL Round BottomPFA Coil (1.0 mm ID)PFA Coil (1.0 mm ID)PFA Coil (1.0 mm ID)
Temperature (°C) 80 (Reflux)80100120
Residence Time 720 min (12 h)20 min20 min10 min
Conversion (%) 75.286.4>99.0>99.0
Selectivity (SN2 : E2) 80:2092:896:485:15
Isolated Yield (%) 58.078.594.282.1

References

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress , CRIS (unibo.it). 1

  • The Williamson Ether Synthesis , Master Organic Chemistry. 3

  • “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery , WuXi AppTec. 4

  • The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility , NBInno. 2

  • Understanding flow chemistry for the production of active pharmaceutical ingredients , PMC (nih.gov). 5

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (3-Chloropropoxy)cyclohexane synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers optimizing the synthesis of (3-Chloropropoxy)cyclohexane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers optimizing the synthesis of (3-Chloropropoxy)cyclohexane .

This molecule is a highly valued bifunctional building block in medicinal chemistry, famously utilized in the synthesis of neuroprotective Sigma-1 receptor (S1R) agonists ()[1] and atypical antipsychotics such as Iloperidone ()[2]. The standard synthetic route relies on the Williamson ether synthesis ()[3], coupling cyclohexanol with 1-bromo-3-chloropropane. However, the secondary nature of cyclohexanol introduces significant mechanistic competition between substitution ( SN​2 ) and elimination ( E2 ).

Below is our comprehensive troubleshooting guide to help you bypass common pitfalls, understand the underlying reaction causality, and achieve >80% yields.

I. Mechanistic Overview: Substitution vs. Elimination

Before troubleshooting, it is critical to understand the competing pathways in this reaction network. The choice of base and solvent directly dictates whether the cyclohexoxide anion acts as a nucleophile (yielding your product) or as a base (destroying your starting material).

Reaction_Network Cyclohexanol Cyclohexanol + Base Product (3-Chloropropoxy)cyclohexane (Desired SN2) Cyclohexanol->Product SN2 on C-Br Elimination Allyl Chloride (Undesired E2) Cyclohexanol->Elimination E2 Abstraction Dihalide 1-Bromo-3-chloropropane Dihalide->Product Dihalide->Elimination Dialkylation 1,3-Dicyclohexoxypropane (Over-alkylation) Product->Dialkylation SN2 on C-Cl (Excess Base)

Reaction network showing the desired SN2 pathway versus E2 elimination and dialkylation side reactions.

II. Troubleshooting FAQs

Q1: My reaction is yielding predominantly allyl chloride instead of the target ether. Why is this happening? The Causality: You are likely using a strong, hard base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., THF). Cyclohexanol is a secondary alcohol; its resulting alkoxide is sterically hindered. When confronted with 1-bromo-3-chloropropane, the bulky alkoxide struggles to execute a backside SN​2 attack. Instead, it acts as a base, abstracting a β -proton from the alkyl halide and triggering an E2 elimination to form allyl chloride. The Fix: Shift from a kinetic, strong-base environment to a Phase Transfer Catalysis (PTC) system (e.g., aqueous NaOH / Toluene with TBAB). The PTC system "softens" the alkoxide's basicity while enhancing its nucleophilicity, heavily favoring the SN​2 pathway.

Q2: How do I prevent dialkylation (the formation of 1,3-dicyclohexoxypropane)? The Causality: 1-bromo-3-chloropropane is a bifunctional electrophile. The C-Br bond is significantly more reactive than the C-Cl bond due to bromine's superior polarizability and leaving group ability (Hard-Soft Acid-Base theory). However, if the alkoxide is in stoichiometric excess, or if the reaction temperature exceeds 80°C, the thermodynamic energy barrier for the C-Cl SN​2 displacement is breached, leading to over-alkylation. The Fix: Maintain the dihalide in a strict 1.2 to 1.5 molar excess relative to cyclohexanol, and never let the internal reaction temperature exceed 80°C.

Q3: My conversion stalls at 50%. How do I drive the reaction to completion? The Causality: In biphasic PTC systems, the reaction occurs strictly at the interfacial boundary or within the organic phase via the lipophilic ion pair. Poor mass transfer or insufficient catalyst concentration starves the organic phase of the active nucleophile. The Fix: Ensure vigorous mechanical stirring (>800 rpm) to maximize emulsion surface area, and optimize your Tetrabutylammonium bromide (TBAB) loading to exactly 10 mol%.

III. Quantitative Condition Matrix

To illustrate the impact of your experimental choices, compare the historical yield data across different reaction environments:

Reaction SystemSolventTemperaturePrimary ByproductCausality / MechanismExpected Yield
NaH (1.5 eq) THF65°C (Reflux)Allyl chlorideHigh basicity & sterics drive E2 elimination40 - 50%
K₂CO₃ (2.0 eq) DMF90°C1,3-DicyclohexoxypropaneHigh heat activates C-Cl bond for secondary SN​2 55 - 65%
NaOH (aq) + TBAB Toluene75°C - 80°CMinimalPTC softens nucleophile, selectively targets C-Br75 - 85%

IV. Self-Validating Experimental Protocol (PTC Method)

To guarantee reproducibility, use the following self-validating Phase Transfer Catalysis (PTC) workflow. This protocol includes built-in physical checkpoints so you can verify the reaction's integrity in real-time.

Exp_Workflow Step1 1. Biphasic Setup Toluene / 50% NaOH(aq) Step2 2. PTC Activation Add TBAB (10 mol%) Step1->Step2 Step3 3. Alkylation Add Dihalide (T < 80°C) Step2->Step3 Step4 4. Phase Separation Extract Organic Layer Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5

Step-by-step experimental workflow for the phase transfer catalyzed synthesis of the target ether.

Step 1: Biphasic Preparation

  • Charge a multi-neck round-bottom flask with Cyclohexanol (1.0 eq) and Toluene (3 mL per mmol of substrate).

  • Add a 50% w/w aqueous NaOH solution (3.0 eq).

  • Validation Checkpoint: The mixture will form two distinct, clear phases. Begin vigorous mechanical stirring (800-1000 rpm) to create a milky-white emulsion.

Step 2: Nucleophile Activation

  • Add Tetrabutylammonium bromide (TBAB) (0.1 eq, 10 mol%).

  • Validation Checkpoint: Upon addition and heating to 60°C, the emulsion will take on a slightly thicker, frothy consistency. This visual shift confirms the formation of the lipophilic ion pair (cyclohexoxide- TBA+ ) migrating into the toluene phase.

Step 3: Selective Alkylation

  • Equilibrate the internal temperature to 75°C.

  • Add 1-bromo-3-chloropropane (1.3 eq) dropwise over 30 minutes via an addition funnel.

  • Validation Checkpoint: Monitor the internal thermometer closely. You should observe a mild exotherm (a 2-5°C temperature spike) during the addition. This thermal signature validates the onset of the SN​2 substitution. Maintain stirring at 75°C-80°C for 12 hours. Do not let the solution turn deep brown; a pale yellow color indicates a healthy reaction devoid of dialkylation.

Step 4: Reaction Monitoring

  • Halt stirring to allow phase separation, and sample the upper organic layer.

  • Validation Checkpoint: Run a TLC (Hexane/EtOAc 9:1, stained with KMnO4​ ). The starting cyclohexanol ( Rf​≈0.3 ) should be nearly invisible, replaced by a strong, UV-inactive product spot ( Rf​≈0.7 ).

Step 5: Workup and Purification

  • Cool to room temperature, separate the phases, and wash the organic layer sequentially with water (2x) and brine (1x) to remove residual PTC and salts.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography to yield the pure (3-Chloropropoxy)cyclohexane as a colorless oil.

V. References

  • Title: Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. Source: European Journal of Medicinal Chemistry (2023). URL: [Link]

  • Title: New process for the preparation of iloperidone (Patent WO2010031497A1). Source: World Intellectual Property Organization / Google Patents (2010). URL:

  • Title: Ether Functional Group - Williamson Ether Synthesis. Source: ChemTalk (2022). URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (3-Chloropropoxy)cyclohexane by Column Chromatography

Welcome to the technical support center for the purification of (3-Chloropropoxy)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3-Chloropropoxy)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the column chromatography purification of this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your purification process.

I. Troubleshooting Guide: Isolating Purification Issues

This section addresses specific problems you may encounter during the column chromatography of (3-Chloropropoxy)cyclohexane. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.

Problem 1: Poor Separation of (3-Chloropropoxy)cyclohexane from Starting Materials or Byproducts

Question: I'm observing overlapping spots on my TLC analysis of the column fractions, and my final product is contaminated with either starting materials (e.g., cyclohexanol, 1-chloro-3-iodopropane) or byproducts. How can I improve the separation?

Answer:

Poor separation is a frequent challenge in column chromatography and can stem from several factors related to the mobile phase, stationary phase, or column packing.[1][2]

Causality and Solution Workflow:

  • Inadequate Mobile Phase Polarity: The polarity of your eluent system is critical for achieving differential migration of compounds on the stationary phase.[2][3] (3-Chloropropoxy)cyclohexane is a relatively nonpolar ether. If your mobile phase is too polar, it will move all compounds, including impurities, up the column too quickly, resulting in poor separation. Conversely, a mobile phase that is too nonpolar will result in slow elution and broad bands.

    • Optimization Strategy: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for (3-Chloropropoxy)cyclohexane on a TLC plate. Start with a low polarity solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5), and gradually increase the polarity of the ethyl acetate if the Rf value is too low.

  • Improper Stationary Phase Selection: For the separation of relatively nonpolar compounds like halogenated ethers, silica gel is the most common and effective stationary phase.[2][4][5] However, the activity of the silica gel can be affected by its water content, which can lead to inconsistent results.

    • Recommendation: Use silica gel with a standard particle size (e.g., 60-mesh) for flash chromatography.[6] Ensure the silica gel is properly dried or activated if you suspect it has absorbed atmospheric moisture.[7]

  • Poor Column Packing: An improperly packed column with channels, cracks, or an uneven surface will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.[1]

    • Best Practices: Employ either the "dry packing" or "wet packing" (slurry) method to ensure a homogenous and tightly packed column.[1][2] After packing, gently tap the sides of the column to settle the silica gel and remove any air bubbles.[2]

Problem 2: Product Loss or Low Yield After Column Chromatography

Question: My final yield of (3-Chloropropoxy)cyclohexane is significantly lower than expected after purification. What are the potential causes of product loss?

Answer:

Product loss during column chromatography can occur at various stages, from sample loading to fraction collection and solvent removal.

Potential Causes and Mitigation Strategies:

  • Irreversible Adsorption to the Stationary Phase: While less common for a nonpolar compound like (3-Chloropropoxy)cyclohexane, highly active sites on the silica gel can sometimes lead to irreversible binding.

    • Solution: Consider deactivating the silica gel by adding a small percentage of triethylamine to your mobile phase if you suspect strong adsorption is an issue.

  • Co-elution with an Unseen Impurity: An impurity that is not visible on the TLC plate (e.g., it doesn't absorb UV light and doesn't stain) might be co-eluting with your product, leading you to discard fractions that contain your compound.

    • Solution: After your initial TLC analysis, consider using a universal stain, such as potassium permanganate or sulfuric acid with heating, to visualize any potential non-UV active impurities.[5]

  • Product Volatility: (3-Chloropropoxy)cyclohexane has a moderate boiling point. Aggressive solvent removal using a rotary evaporator at high temperatures or low pressures can lead to product loss through evaporation.

    • Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., 30-40°C).

Problem 3: Tailing or Streaking of Spots on TLC and Broad Elution Bands from the Column

Question: The spots for my compound are tailing on the TLC plate, and the fractions containing the product are spread out over a large volume. What is causing this, and how can I fix it?

Answer:

Peak tailing is often a sign of undesirable interactions between your compound and the stationary phase or issues with the sample application.[8]

Underlying Reasons and Corrective Actions:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). While (3-Chloropropoxy)cyclohexane is not basic, certain impurities in your crude product might be, leading to strong interactions and tailing.

    • Solution: If you suspect basic impurities are the cause, you can use a stationary phase that has been treated to be neutral, or add a small amount of a basic modifier like triethylamine to your mobile phase.

  • Sample Overloading: Applying too much sample to the TLC plate or the column can saturate the stationary phase, leading to tailing and poor separation.[8]

    • Solution: For TLC, apply a small, concentrated spot. For column chromatography, a general rule of thumb is to use a ratio of at least 30:1 (w/w) of silica gel to crude product.

  • Inappropriate Sample Solvent: Dissolving your crude product in a solvent that is significantly more polar than your mobile phase can cause band broadening at the origin.[9]

    • Solution: Dissolve your sample in the mobile phase itself or a solvent with a similar or lower polarity.[8][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the practical aspects of purifying (3-Chloropropoxy)cyclohexane using column chromatography.

Q1: What is the best way to monitor the progress of the column?

A1: Thin-layer chromatography (TLC) is the most effective method for monitoring the separation.[10][11] Before running the column, it's crucial to determine the optimal mobile phase using TLC.[12] During the column run, collect fractions and spot them on a TLC plate alongside your crude material and a reference standard of the pure product (if available). This allows you to identify which fractions contain your desired compound and assess their purity.[13]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The choice of mobile phase is based on the polarity of (3-Chloropropoxy)cyclohexane and any impurities present.[2] Since (3-Chloropropoxy)cyclohexane is a relatively nonpolar ether, a nonpolar mobile phase is required. A good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4] You can determine the optimal ratio by running TLC plates with varying solvent compositions.

Q3: What are the common impurities I should expect in my crude (3-Chloropropoxy)cyclohexane?

A3: The impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials such as cyclohexanol and 1-chloro-3-iodopropane, as well as byproducts from side reactions.[14] Other potential impurities could arise from degradation or side reactions of cyclohexane derivatives.[15]

Q4: What safety precautions should I take when working with (3-Chloropropoxy)cyclohexane and the solvents used in chromatography?

A4: (3-Chloropropoxy)cyclohexane and the organic solvents used as the mobile phase (e.g., hexane, ethyl acetate) are flammable and can be harmful if inhaled or absorbed through the skin.[16][17][18][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][20] Ensure that all containers are properly grounded to prevent static discharge, which can be an ignition source.[17][18][20]

III. Experimental Protocols and Data

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare a developing chamber by adding a small amount of the chosen mobile phase and a piece of filter paper to saturate the atmosphere.[10]

  • On a silica gel TLC plate, use a capillary tube to spot your crude (3-Chloropropoxy)cyclohexane, a reference standard of the pure compound (if available), and any starting materials.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.[10]

  • Remove the plate and immediately mark the solvent front with a pencil.[10]

  • Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).[21]

  • Calculate the Rf value for each spot to determine the optimal mobile phase for column chromatography.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a layer of sand.[13]

  • Packing the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding the formation of air bubbles.[1][2] Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude (3-Chloropropoxy)cyclohexane in a minimal amount of the mobile phase or a low-polarity solvent.[22] Carefully apply the sample to the top of the silica gel bed.[22]

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[13]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and moderate temperature.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60-mesh)Standard adsorbent for separating compounds of varying polarity.[2][6]
Mobile Phase Hexane:Ethyl Acetate (98:2 to 90:10 v/v)Provides appropriate polarity for eluting the relatively nonpolar product.
TLC Rf of Product 0.2 - 0.4Optimal range for good separation on a column.
Silica to Sample Ratio 30:1 to 50:1 (w/w)Ensures sufficient stationary phase for effective separation and prevents overloading.
Solvent Removal Temp. 30 - 40 °CPrevents loss of the volatile product.

IV. Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis (Mobile Phase Optimization) column_packing 2. Column Packing (Slurry Method) TLC_analysis->column_packing Select Mobile Phase sample_prep 3. Sample Preparation (Dissolve in minimal solvent) column_packing->sample_prep sample_loading 4. Sample Loading sample_prep->sample_loading elution 5. Elution & Fraction Collection sample_loading->elution fraction_analysis 6. Fraction Analysis (TLC) elution->fraction_analysis pooling 7. Pool Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal 8. Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure (3-Chloropropoxy)cyclohexane solvent_removal->pure_product

Caption: Workflow for the purification of (3-Chloropropoxy)cyclohexane.

troubleshooting_logic cluster_separation Poor Separation cluster_yield Low Yield cluster_tailing Peak Tailing start Problem Encountered check_mobile_phase Adjust Mobile Phase Polarity start->check_mobile_phase If poor separation check_packing Repack Column start->check_packing If poor separation check_stationary_phase Verify Stationary Phase Activity start->check_stationary_phase If poor separation check_adsorption Consider Deactivation start->check_adsorption If low yield check_volatility Gentle Solvent Removal start->check_volatility If low yield check_coelution Use Universal Stain start->check_coelution If low yield check_overloading Reduce Sample Load start->check_overloading If peak tailing check_sample_solvent Use Weaker Sample Solvent start->check_sample_solvent If peak tailing check_acidity Use Neutralized Silica/Modifier start->check_acidity If peak tailing

Caption: Troubleshooting logic for common column chromatography issues.

V. References

  • Mobile Phase vs Stationary Phase - extraktLAB. (n.d.). Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020). Retrieved from [Link]

  • Halogenated Molecule Sticking to Column - Chromatography Forum. (2008). Retrieved from [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (2019). Retrieved from [Link]

  • Cyclohexane - Chemius. (n.d.). Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved from [Link]

  • Mobile and Stationary Phases in Chromatography Explained - Pharma Now. (n.d.). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024). Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023). Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025). Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Retrieved from [Link]

  • Purification of Cyclohexane - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024). Retrieved from [Link]

  • Safe Handling and Storage Guidelines for Cyclohexane - Aure Chemical. (n.d.). Retrieved from [Link]

  • Column Chromatography - Moodle@Units. (n.d.). Retrieved from [Link]

  • Optimisation of Column Parameters in GC - Feb 26 2014 - Chromatography Today. (2014). Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved from [Link]

  • Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Column Chromatography Guide | Phenomenex. (2025). Retrieved from [Link]

  • Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions: Selectivity in addition reactions Dedicated to Professor Dr. Metin Balci on the occasion of his 65th anniversary - ResearchGate. (n.d.). Retrieved from [Link]

  • TLC-Thin Layer Chromatography - operachem. (2024). Retrieved from [Link]

  • (3-Chloropropyl)cyclohexane | C9H17Cl | CID 70762 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

  • Thin layer chromatography - adrona.lv. (n.d.). Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017). Retrieved from [Link]

  • Cyclohexene synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Major reaction pathways of cyclohexane and its derivatives. (a) product... - ResearchGate. (n.d.). Retrieved from [Link]

  • US4433194A - Purification of cyclohexane - Google Patents. (n.d.). Retrieved from

  • Impurities in Commercial Cyclohexane on Rtx-DHA-100 - Restek. (n.d.). Retrieved from [Link]

  • US5189233A - Process for the production of cyclohexane by liquid phase hydrogenation of benzene - Google Patents. (n.d.). Retrieved from

  • Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes - PMC. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (3-Chloropropoxy)cyclohexane

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of (3-Chloropropoxy)cyclohexane. This guide is engineered for drug development professionals and synthetic chemists to optimize the Williamson...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of (3-Chloropropoxy)cyclohexane. This guide is engineered for drug development professionals and synthetic chemists to optimize the Williamson ether synthesis pathway, mitigate competing side reactions, and ensure high-yield, reproducible scale-ups.

Mechanistic Workflow & Reaction Pathway Analysis

The synthesis of (3-Chloropropoxy)cyclohexane relies on a bimolecular nucleophilic substitution ( SN​2 ) between cyclohexoxide and 1-bromo-3-chloropropane. While the primary alkyl halide is chosen to favor SN​2 [1], the secondary nature of the cyclohexyl ring introduces steric bulk, which can inadvertently promote competing E2 elimination pathways[2].

G A Cyclohexanol + NaH (Base) B Cyclohexoxide (Bulky Nucleophile) A->B Deprotonation (-H2 gas) D Target Product: (3-Chloropropoxy)cyclohexane B->D SN2 at C-Br E Side Reaction 1 (E2): Allyl Chloride + Cyclohexanol B->E E2 Elimination (Steric Hindrance) F Side Reaction 2 (SN2): 1,3-bis(cyclohexyloxy)propane B->F SN2 at C-Cl (Excess Alkoxide) C 1-Bromo-3-chloropropane (Electrophile) C->D Chemoselective C->E Base Attack on Beta-Hydrogen D->F Over-alkylation

Reaction pathways and competing side reactions in (3-Chloropropoxy)cyclohexane synthesis.

Quantitative Troubleshooting Matrix

When scaling up this synthesis, researchers typically encounter a maximum theoretical yield of 40-70% due to the inherent reactivity of secondary alcohols[2]. The table below summarizes the quantitative impact of side reactions and their corrective actions.

Issue / Side ReactionQuantitative Impact (Yield Loss)Primary CausalityCorrective Action
E2 Elimination (Allyl Chloride formation)15% - 30%High temperatures (>60°C) or highly concentrated bulky alkoxide promoting basicity over nucleophilicity.Maintain reaction temperature ≤ 40°C; ensure slow, dropwise addition of alkoxide to the electrophile.
Dialkylation (1,3-bis(cyclohexyloxy)propane)5% - 20%Insufficient excess of 1-bromo-3-chloropropane; prolonged reaction times allowing SN​2 at the C-Cl bond.Use 1.5 - 3.0 equivalents of 1-bromo-3-chloropropane[3]; monitor closely via GC-MS.
Incomplete Conversion (Recovered Cyclohexanol)10% - 40%Trace water quenching the alkoxide intermediate; degraded/oxidized NaH base.Use strictly anhydrous solvents (THF/DMF); titrate and verify NaH activity before use.

Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Alkoxide Generation (Deprotonation)
  • Charge an oven-dried, argon-flushed round-bottom flask with anhydrous THF (or a THF/DMF mixture for better solubility of the alkoxide).

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in the solvent and cool to 0°C using an ice bath.

  • Add cyclohexanol (1.0 eq) dropwise over 30 minutes.

  • Causality: Slow addition prevents thermal spikes. NaH is preferred over NaOH to prevent the formation of water, which would hydrolyze the alkyl halide[4].

  • Self-Validation Checkpoint: Observe the reaction mixture. The evolution of H2​ gas (bubbling) must occur and eventually cease. A clear or slightly cloudy homogeneous solution indicates complete conversion to cyclohexoxide. If bubbling persists, do not proceed.

Step 2: Chemoselective Alkylation
  • In a separate addition funnel, prepare a solution of 1-bromo-3-chloropropane (1.5 to 3.0 eq) in anhydrous THF.

  • Add the electrophile solution dropwise to the alkoxide at 0°C to 10°C.

  • Causality: Inverse addition (adding alkoxide to electrophile) is theoretically better for preventing dialkylation, but adding the electrophile slowly at low temperatures effectively suppresses the activation energy required for E2 elimination[2].

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the cyclohexanol spot and the appearance of a less polar UV-inactive (but KMnO4​ active) spot confirms ether formation.

Step 3: Reaction Maturation and Quenching
  • Allow the reaction to warm to room temperature (approx. 20-25°C) and stir for 12-16 hours. Do not exceed 40°C.

  • Quench the reaction strictly at 0°C by the dropwise addition of saturated aqueous NH4​Cl .

  • Causality: NH4​Cl safely neutralizes unreacted NaH and protonates any residual alkoxide without generating strong alkaline conditions that could hydrolyze the terminal chloride.

  • Self-Validation Checkpoint: The pH of the aqueous layer must be between 6 and 8. A highly basic pH indicates improper quenching, risking downstream degradation.

Step 4: Isolation
  • Extract the aqueous layer with Diethyl Ether ( Et2​O ) or Dichloromethane (DCM) three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via vacuum distillation or flash column chromatography.

Application Scientist FAQs

Q1: Why am I seeing significant elimination products (allyl chloride) despite using a primary alkyl halide? A: In a standard Williamson ether synthesis, primary halides favor SN​2 substitution[1]. However, cyclohexoxide is a secondary alkoxide. Its cyclic structure introduces steric hindrance, making it bulkier than linear alkoxides. When a nucleophile is sterically hindered, its ability to perform a backside attack on the electrophilic carbon is reduced, and it increasingly acts as a Brønsted-Lowry base[4]. This base abstracts a beta-hydrogen from 1-bromo-3-chloropropane, triggering an E2 elimination. To mitigate this, keep temperatures low and avoid polar aprotic solvents (like pure HMPA or DMF) if elimination exceeds 20%, as these solvents leave the alkoxide highly "naked" and overly basic.

Q2: How does the specific choice of 1-bromo-3-chloropropane prevent dialkylation compared to using 1,3-dibromopropane or 1,3-dichloropropane? A: This relies on the principle of leaving group chemoselectivity. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and higher polarizability, which makes the C-Br bond weaker and more reactive toward nucleophilic attack[5]. By using 1-bromo-3-chloropropane, the cyclohexoxide nucleophile selectively attacks the brominated carbon. If 1,3-dibromopropane were used, both ends would have equal reactivity, leading to massive amounts of the dialkylated side product (1,3-bis(cyclohexyloxy)propane) unless a severe stoichiometric excess (e.g., >5 equivalents) of the dihalide was used[3].

Q3: My reaction stalled at 50% conversion, and I recovered unreacted cyclohexanol. Should I increase the temperature to drive it to completion? A: No. Increasing the temperature will exponentially increase the rate of the E2 elimination side reaction rather than the SN​2 substitution[2]. A stalled reaction usually indicates that the alkoxide has been quenched. This is most commonly caused by trace moisture in your solvents, highly humid ambient air entering the reaction vessel, or using degraded Sodium Hydride (NaH readily oxidizes to NaOH upon exposure to air, which generates water upon reacting with cyclohexanol). Instead of heating, re-verify the anhydrous nature of your reagents and consider adding a slight excess of fresh NaH.

Q4: Can I use Sodium Hydroxide (NaOH) with a Phase Transfer Catalyst (PTC) instead of NaH? A: Yes, but with caveats. While PTC conditions (e.g., NaOH/TBAB in a biphasic water/toluene system) are safer and avoid flammable H2​ gas, the presence of the hydroxide ion ( OH− ) and water introduces a new side reaction: the hydrolysis of 1-bromo-3-chloropropane into 3-chloropropanol. If you must use PTC conditions, ensure vigorous stirring (>800 RPM) to maximize interfacial surface area and strictly limit reaction times to prevent hydrolysis.

References

  • Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress Source: CRIS (unibo.it) URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Synthesis from Other Alkynes Source: Thieme E-Books URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of (3-Chloropropoxy)cyclohexane

Welcome to the technical support guide for the synthesis of (3-Chloropropoxy)cyclohexane. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3-Chloropropoxy)cyclohexane. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this specific Williamson ether synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis, troubleshoot effectively, and ensure the highest purity of your target molecule.

Section 1: Synthesis Overview & Primary Mechanism

The synthesis of (3-Chloropropoxy)cyclohexane is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, cyclohexanol is first deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the highly nucleophilic sodium cyclohexoxide. This alkoxide then attacks the primary alkyl halide, 1-bromo-3-chloropropane, at the carbon bearing the most labile leaving group (bromide), displacing it to form the desired ether product.

The choice of 1-bromo-3-chloropropane as the electrophile is strategic; the bromide ion is a significantly better leaving group than the chloride ion, allowing for selective reaction at the C-Br bond.

Williamson_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide (Nucleophile) Cyclohexanol->Cyclohexoxide NaH NaH H2 H₂ (gas) TransitionState SN2 Transition State Cyclohexoxide->TransitionState AlkylHalide 1-Bromo-3-chloropropane (Electrophile) Product (3-Chloropropoxy)cyclohexane TransitionState->Product NaBr NaBr Side_Reactions Cyclohexoxide Sodium Cyclohexoxide SN2_Product (3-Chloropropoxy)cyclohexane (Desired Product) Cyclohexoxide->SN2_Product SN2 Attack (Favored) E2_Product Allyl Chloride (By-product) Cyclohexoxide->E2_Product E2 Elimination (Proton Abstraction) Dicyclo_Product Dicyclohexyl Ether (By-product) Cyclohexoxide->Dicyclo_Product SN2 on Cyclohexyl-X? (Minor Pathway) AlkylHalide 1-Bromo-3-chloropropane Unreacted_Cyclohexanol Unreacted Cyclohexanol

Caption: Competing SN2 and E2 pathways in the synthesis of (3-Chloropropoxy)cyclohexane.

Q3: My crude product contains a high-boiling point impurity with a mass corresponding to C₁₂H₂₂O (m/z 182). What could this be?

A3: This impurity is likely Dicyclohexyl ether .

  • Causality: The formation of symmetrical ethers like dicyclohexyl ether during a Williamson synthesis is less common but can occur under specific conditions. This by-product arises from a reaction between two molecules derived from cyclohexanol.

  • Mechanism Insight: This side reaction is not as straightforward as E2 elimination. One possibility is the in-situ formation of a cyclohexyl halide from impurities, which then reacts with another molecule of sodium cyclohexoxide. Another possibility involves sulfate impurities in the sodium hydride, which can form dialkyl sulfates that act as alkylating agents. While less probable, it is a known side reaction in similar systems. [3]* Mitigation Strategies:

    • Use High-Grade NaH: Ensure the sodium hydride used is of high purity and free from residual acid or other contaminants. Use NaH dispersed in mineral oil and wash with dry hexane before use if necessary.

    • Order of Addition: Add the cyclohexanol to the NaH suspension slowly to ensure complete deprotonation before adding the alkyl halide. This minimizes the concentration of free cyclohexanol during the SN2 reaction phase.

    • Purification: Dicyclohexyl ether has a significantly different boiling point from the desired product and can typically be removed by fractional distillation.

By-productCommon m/zFormation PathwayKey Mitigation Strategy
Cyclohexene82EliminationGentle, neutral workup; temperature control.
Allyl chloride76.5E2 EliminationLower reaction temperature.
Dicyclohexyl ether182Symmetrical CouplingUse high-purity reagents; proper order of addition.

Section 3: Analytical Protocols & FAQs

Protocol: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for analyzing the reaction components. Method optimization (temperature ramp, column type) may be required.

  • Sample Preparation:

    • Carefully quench a 0.1 mL aliquot of the reaction mixture in 1 mL of diethyl ether.

    • Add 1 mL of water and shake gently.

    • Allow the layers to separate.

    • Extract a 0.5 mL sample of the top organic layer.

    • Dilute the sample 1:100 with additional diethyl ether or ethyl acetate.

  • GC-MS Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Analysis: Identify peaks by comparing mass spectra against a library (e.g., NIST) and retention times of known standards. [4][5]

Analytical_Workflow Start Aliquot from Reaction Quench Quench in Ether/Water Start->Quench Extract Extract Organic Layer Quench->Extract Dilute Dilute Sample Extract->Dilute Inject Inject into GC-MS Dilute->Inject Analyze Analyze Data (Compare to Library/Standards) Inject->Analyze Result Purity & By-product Profile Analyze->Result

Caption: A typical workflow for the GC-MS analysis of a synthesis reaction sample.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like potassium tert-butoxide (KOtBu)?

    • A: It is not recommended. KOtBu is a sterically hindered base that strongly favors the E2 elimination pathway. [6]Its use would likely result in Allyl chloride as the major product. Sodium hydride (NaH) is preferred because the hydride anion is a strong, non-nucleophilic base that is not sterically bulky. [7]

  • Q: Why not use 1,3-dichloropropane or 1,3-dibromopropane?

    • A: Using 1,3-dibromopropane would risk a second substitution reaction, where a molecule of the product reacts with another cyclohexoxide, leading to 1,3-bis(cyclohexyloxy)propane impurity. Using 1,3-dichloropropane would require much harsher reaction conditions (higher temperatures, longer times) because the C-Cl bond is less reactive than the C-Br bond, which in turn would favor more side reactions. The use of 1-bromo-3-chloropropane provides a good balance of reactivity and selectivity.

  • Q: My reaction seems to stall and I have a lot of unreacted cyclohexanol. What happened?

    • A: This typically points to an issue with the deprotonation step. The most common causes are impure or deactivated sodium hydride (e.g., from improper storage and exposure to moisture) or insufficient reaction time for the deprotonation to complete before the alkyl halide is added. Ensure your NaH is fresh and reactive (you should see hydrogen gas evolution when the alcohol is added) and allow sufficient time for it to complete. [7]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]

  • ResearchGate. Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. [Link]

  • Quora. What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether?. [Link]

  • University Course Material. The Williamson Ether Synthesis. [Link]

  • Vaia. Show how you would use the Williamson ether synthesis to prepare the following ethers.... [Link]

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • NPTEL. Elimination reactions. [Link]

  • ARKAT USA, Inc. Unexpected course of a Williamson ether synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Vaia. How would you prepare the following ethers? Use whichever method you think is more appropriate, Williamson synthesis or the alkoxymercuration reaction. [Link]

  • Filo. What is the product of the following reaction? Cyclohexanol is reacted.... [Link]

  • Chem LibreTexts. Elimination Reactions. [Link]

  • Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]

  • Michigan State University. Alkyl Halide Reactivity. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • ResearchGate. Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions.... [Link]

  • National Institutes of Health. (3-Chloropropyl)cyclohexane | C9H17Cl | CID 70762 - PubChem. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Google Patents.
  • ACS Publications. Structure Elucidation Using Gas Chromatography−Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations. [Link]

  • Vaia. Q47P When 1-cyclohexylethanol is trea.... [Link]

  • Pearson+. Predict the major products of the following reactions, and give t.... [Link]

  • Chemistry Stack Exchange. What would be the major products of this reaction?. [Link]

  • YouTube. [Chemistry] Propose a mechanism for the reaction of (a) cyclohexanol with HBr to form bromocyclohexa. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (3-Chloropropoxy)cyclohexane Synthesis

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of chemoselective etherification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of chemoselective etherification. The synthesis of (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3)[1] is a classic example of a Williamson ether synthesis that requires strict control over reaction kinetics and thermodynamics to prevent unwanted side reactions.

This guide provides mechanistic insights, a self-validating experimental protocol, and a troubleshooting matrix to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Causality

The synthesis of (3-chloropropoxy)cyclohexane relies on the reaction between cyclohexanol and 1-bromo-3-chloropropane (CAS: 109-70-6)[2].

The Causality of Reagent Selection: Why use a dihalide with two different halogens? 1-bromo-3-chloropropane acts as an ambidentate electrophile. The reaction exploits the differential leaving group ability of halogens. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the brominated carbon significantly more susceptible to SN​2 nucleophilic attack by the cyclohexoxide anion.

By running the reaction at strictly controlled temperatures, we can achieve chemoselective mono-alkylation , successfully displacing the bromide while leaving the terminal chloride intact for future downstream functionalization.

SynthesisWorkflow N1 1. Flask Preparation (Flame-dry, Argon flush) N2 2. Base Suspension (NaH in anhydrous THF at 0°C) N1->N2 N3 3. Deprotonation (Add Cyclohexanol, evolve H2) N2->N3 Self-Validation: Check for bubbling N4 4. Alkylation (Add 1-Bromo-3-chloropropane) N3->N4 N5 5. Reflux & Monitor (65°C for 6-8 hours) N4->N5 Self-Validation: TLC/GC-MS check N6 6. Quench & Workup (Sat. NH4Cl, Et2O extraction) N5->N6 N7 7. Pure (3-Chloropropoxy)cyclohexane N6->N7

Workflow for the Williamson ether synthesis of (3-Chloropropoxy)cyclohexane.

Quantitative Data & Reagent Parameters

To ensure stoichiometric precision, all quantitative data for the primary reagents are summarized below. The density of 1-bromo-3-chloropropane is notably high (1.592 g/mL)[2], which must be accounted for when measuring by volume.

Reagent / CompoundCAS NumberMW ( g/mol )EquivalentsDensity (g/mL)Role in Synthesis
Cyclohexanol 108-93-0100.161.00.96Nucleophile Precursor
Sodium Hydride (60%) 7646-69-724.001.2N/AStrong Base
1-Bromo-3-chloropropane 109-70-6157.441.51.592Electrophile / Alkylating Agent
Anhydrous THF 109-99-972.11-0.889Aprotic Solvent
(3-Chloropropoxy)cyclohexane 221194-62-3176.68Target~1.02Final Product

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, specific physical or analytical observations must be met before proceeding, ensuring that errors are caught immediately rather than at the end of a multi-day workflow.

Step 1: System Preparation

  • Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Validation: Ensure the flask is completely cool under positive argon pressure before introducing reagents. Moisture will violently quench the NaH.

Step 2: Deprotonation (Alkoxide Generation)

  • Add 1.2 equivalents of Sodium Hydride (60% dispersion in mineral oil) to the flask.

  • Suspend the NaH in 50 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.

  • Dissolve 1.0 equivalent of cyclohexanol in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Validation: You must observe the evolution of hydrogen gas (bubbling). Stir at room temperature for 1 hour until gas evolution completely ceases. If no bubbling is observed, the NaH is inactive (likely hydrolyzed to NaOH) and the reaction must be aborted.

Step 3: Chemoselective Alkylation

  • Cool the reaction mixture back to 0 °C.

  • Add 1.5 equivalents of 1-bromo-3-chloropropane dropwise over 20 minutes.

  • Gradually warm the mixture to room temperature, then heat to a gentle reflux (approx. 65 °C) for 6–8 hours.

  • Validation: Monitor the reaction via GC-MS or TLC. The disappearance of the cyclohexanol peak and the emergence of a new peak at m/z 176.1[3] confirms the formation of (3-chloropropoxy)cyclohexane.

Step 4: Quench and Isolation

  • Cool the flask to 0 °C and carefully quench unreacted NaH by adding saturated aqueous NH4​Cl dropwise until bubbling stops.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate) or vacuum distillation to yield the pure product[4].

Troubleshooting & FAQs

Troubleshooting Root Issue: Low Yield or Impurities Branch1 No H2 Evolution During Deprotonation Root->Branch1 Branch2 Formation of Dialkylated Products Root->Branch2 Branch3 High Levels of Unreacted Alcohol Root->Branch3 Sol1 Action: Use fresh NaH Ensure anhydrous THF Branch1->Sol1 Sol2 Action: Lower reaction temp Increase dihalide equivalents Branch2->Sol2 Sol3 Action: Extend reflux time Check base stoichiometry Branch3->Sol3

Logical troubleshooting decision tree for resolving low reaction yields.

Q1: Why am I seeing dialkylated side-products in my GC-MS trace? A1: Dialkylation occurs when the terminal chloride of the newly formed (3-chloropropoxy)cyclohexane reacts with another equivalent of cyclohexoxide. To prevent this, ensure strict temperature control (do not exceed 65 °C) and maintain a stoichiometric excess (1.5 to 2.0 eq) of 1-bromo-3-chloropropane. The excess statistically favors the mono-alkylation pathway.

Q2: Can I use sodium hydroxide (NaOH) instead of sodium hydride (NaH)? A2: Yes, but the mechanism shifts. Using NaOH requires Phase-Transfer Catalysis (PTC), such as adding tetrabutylammonium bromide (TBAB) in a biphasic system. While this avoids the hazards of NaH, the presence of hydroxide ions and water can lead to the hydrolysis of 1-bromo-3-chloropropane into 3-chloropropan-1-ol. NaH in anhydrous THF is preferred because it prevents this competitive hydrolysis, ensuring a cleaner conversion.

Q3: What are the critical safety and handling protocols for 1-bromo-3-chloropropane? A3: 1-Bromo-3-chloropropane is a highly reactive halogenated aliphatic compound. According to NOAA's CAMEO Chemicals database, it is toxic by inhalation, ingestion, and skin absorption, and can cause severe respiratory irritation[5]. Furthermore, it has a high vapor density (5.4 relative to air) and a low vapor pressure[6], meaning fumes can accumulate in low-lying areas. Always handle this reagent inside a certified fume hood with appropriate chemical-resistant gloves.

Q4: How do I verify the identity of the final product? A4: The expected monoisotopic mass of (3-chloropropoxy)cyclohexane is 176.096 Da[7]. GC-MS is the optimal method for verification. In 1H -NMR, look for the characteristic triplet of the methylene protons adjacent to the chlorine atom (~3.6 ppm) and the multiplet of the methine proton on the cyclohexane ring (~3.2 ppm).

References

  • 1-Chlor-3-cyclohexyloxy-propan 221194-62-3 - Guidechem. URL: 1

  • 221194-62-3 - Sigma-Aldrich. URL: 4

  • (3-chloropropoxy)cyclohexane (C9H17ClO) - PubChemLite. URL: 3

  • XUPYLBDRWQBBOC-UHFFFAOYSA-N - Explore - PubChemLite. URL:7

  • 1-Bromo-3-chloropropane 99 109-70-6 - Sigma-Aldrich. URL: 2

  • 1-BROMO-3-CHLOROPROPANE - CAMEO Chemicals | NOAA. URL: 5

  • 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem. URL: 6

Sources

Optimization

Preventing elimination reactions in (3-Chloropropoxy)cyclohexane synthesis

Technical Support Center: Synthesis of (3-Chloropropoxy)cyclohexane Welcome to the technical support guide for the synthesis of (3-Chloropropoxy)cyclohexane. This resource is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (3-Chloropropoxy)cyclohexane

Welcome to the technical support guide for the synthesis of (3-Chloropropoxy)cyclohexane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ether synthesis. Here, we address common challenges, with a particular focus on preventing the competing elimination (E2) reaction in favor of the desired substitution (SN2) pathway, a frequent issue in Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of an alkene byproduct in my synthesis of (3-Chloropropoxy)cyclohexane. What is the likely cause?

A: The formation of an alkene byproduct, likely cyclohexene, points to a competing E2 elimination reaction.[1] In the Williamson ether synthesis, the alkoxide (cyclohexoxide in this case) is not only a potent nucleophile required for the SN2 reaction but also a strong base.[1][2][3] This dual reactivity is the root of the competition between the desired substitution and the undesired elimination pathways.

The synthesis of (3-Chloropropoxy)cyclohexane involves the reaction of a cyclohexoxide ion with an alkyl halide like 1-bromo-3-chloropropane. While 1-bromo-3-chloropropane is a primary alkyl halide, which generally favors the SN2 pathway, other factors can tip the balance towards elimination.[2][4] Steric hindrance around the reaction site can slow down the SN2 reaction, giving the alkoxide more opportunity to act as a base and abstract a proton, leading to the formation of an alkene.[1][5]

To favor the SN2 reaction and increase the yield of your desired ether, it is crucial to carefully control the reaction conditions.

Q2: How can I modify my experimental setup to favor the SN2 reaction over E2 elimination?

A: Optimizing your reaction conditions is key to minimizing elimination byproducts. Several factors including the choice of base, solvent, and temperature play a crucial role.[2]

ParameterRecommendation for SN2Rationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to generate the alkoxide.[4][6][7]NaH efficiently and irreversibly deprotonates the alcohol to form the alkoxide.[7] The byproduct, hydrogen gas, simply bubbles out of the solution.[4]
Solvent Employ a polar aprotic solvent such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[4][8][9]These solvents solvate the cation of the alkoxide, leaving the "naked" anion more nucleophilic and ready to participate in the SN2 reaction.[8] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[8]
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[8][10]Higher temperatures generally favor elimination over substitution.[8] A typical range for Williamson ether synthesis is 50-100 °C, but optimization may be necessary.[8][10]
Alkyl Halide Use a primary alkyl halide.[2][4]SN2 reactions are fastest on methyl and primary alkyl halides due to less steric hindrance.[4][5] Secondary and tertiary alkyl halides are more prone to elimination.[2][4][11]
Q3: My reaction is not proceeding, or the yield is extremely low. What are the potential reasons?

A: A stalled reaction or very low yield can be due to several factors:

  • Inactive Base: If you are using a solid base like sodium hydride, ensure it has not been deactivated due to improper storage or handling. Deactivated NaH may appear gray.[10]

  • Moisture: The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and you are using anhydrous solvents. Water can consume the strong base and hydrolyze the alkyl halide.[10]

  • Impure Reagents: Impurities in your starting materials, such as the cyclohexanol or 1-bromo-3-chloropropane, can lead to unwanted side reactions.[10]

  • Insufficient Alkoxide Formation: Your alkoxide may not be forming in a sufficient concentration. Ensure you are using a sufficiently strong base and anhydrous conditions.[1]

Experimental Protocols

Optimized Protocol for (3-Chloropropoxy)cyclohexane Synthesis via Williamson Ether Synthesis

This protocol is designed to maximize the yield of the desired ether product by favoring the SN2 pathway.

Materials:

  • Cyclohexanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromo-3-chloropropane[12][13]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexanol (1.0 equivalent) and anhydrous THF. b. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.[8] c. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the sodium cyclohexoxide.[1][7]

  • Ether Synthesis: a. Cool the reaction mixture back to 0 °C. b. Slowly add 1-bromo-3-chloropropane (1.0 equivalent) to the stirred solution of sodium cyclohexoxide. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 50-60 °C).[8] d. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[10]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[8] c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[8] d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify the crude product by fractional distillation or column chromatography to obtain pure (3-Chloropropoxy)cyclohexane.

Visualizing Reaction Mechanisms and Troubleshooting

To better understand the chemical processes and decision-making in troubleshooting, the following diagrams illustrate the key concepts.

sn2_vs_e2 cluster_reactants Reactants cluster_products Potential Products Cyclohexoxide Cyclohexoxide (Base/Nucleophile) SN2_Product (3-Chloropropoxy)cyclohexane (Desired Ether) Cyclohexoxide->SN2_Product SN2 Pathway (Favored by low temp, polar aprotic solvent) E2_Product Cyclohexene (Byproduct) Cyclohexoxide->E2_Product E2 Pathway (Favored by high temp, steric hindrance) AlkylHalide 1-Bromo-3-chloropropane

Caption: Competing SN2 and E2 pathways in the synthesis.

troubleshooting_flowchart Start Low Yield or Alkene Byproduct Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Check_Conditions->Check_Reagents Conditions OK Optimize Implement Optimized Protocol Check_Conditions->Optimize Conditions Not Optimal Check_Reagents->Optimize Reagents OK Failure Persistent Issues Check_Reagents->Failure Reagents Impure/Inactive Success Improved Yield of Desired Ether Optimize->Success

Caption: Troubleshooting workflow for synthesis issues.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • PubMed. (2025, July 22). Understanding the SN2 Versus E2 Competition. Retrieved from [Link]

  • ACS Publications. (2014, January 10). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

  • PubMed. (2025, July 22). Understanding the SN2 Versus E2 Competition. Retrieved from [Link]

  • YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • YouTube. (2024, December 12). Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION! Retrieved from [Link]

  • Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chloropropyl)cyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). KR910006762B1 - Process for the preparation of cyclohexane derivatives.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions: Selectivity in addition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyclohexane formation. Retrieved from [Link]

  • CHIMIA. (n.d.). Bayesian Optimization for Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone with t-Butylhydroperoxide Over CuCl2 Loaded with Activated Carbon. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Williamson Ether Synthesis

Welcome to the Advanced Troubleshooting Center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who require a deep mechanistic understanding to ov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who require a deep mechanistic understanding to overcome bottlenecks in etherification reactions. Below, you will find a diagnostic workflow, field-proven FAQs, quantitative data matrices, and self-validating experimental protocols.

Diagnostic Workflow

G Start Low Conversion Detected CheckBase Is alkoxide fully formed? (Check base pKa & moisture) Start->CheckBase CheckSubstrate Is alkyl halide 1°? (Check steric hindrance) CheckBase->CheckSubstrate Yes ActionBase Use stronger base (NaH) or ensure anhydrous conditions CheckBase->ActionBase No CheckSolvent Is solvent polar aprotic? (e.g., DMF, DMSO) CheckSubstrate->CheckSolvent Yes ActionSubstrate E2 competition likely. Switch to less hindered halide CheckSubstrate->ActionSubstrate No (2° or 3°) CheckSolubility Are both reactants soluble? CheckSolvent->CheckSolubility Yes ActionSolvent Switch to MeCN or DMF to avoid H-bonding CheckSolvent->ActionSolvent No ActionPTC Implement Phase Transfer Catalysis (PTC) CheckSolubility->ActionPTC No (Biphasic) Success Optimize Time/Temp (Monitor via GC/MS) CheckSolubility->Success Yes

Diagnostic workflow for troubleshooting low conversion in Williamson ether synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Alkoxide Generation & Substrate Selection

Q: Why am I observing high starting material recovery despite using a base like K2​CO3​ ? A: The fundamental limitation often lies in incomplete alkoxide generation. Aliphatic alcohols have a pKa of ~16, meaning weak bases like potassium carbonate are insufficient to drive the equilibrium toward the alkoxide. If the alkoxide is not quantitatively formed, the nucleophilic attack cannot proceed. For aliphatic alcohols, you must use a strong base such as Sodium Hydride ( NaH ), Potassium Hydride ( KH ), or Lithium Hexamethyldisilazide ( LHMDS )[1]. NaH provides a self-validating reaction: the irreversible evolution of hydrogen gas confirms quantitative deprotonation.

Q: The reaction yields predominantly alkene byproducts instead of the desired ether. How do I shift the selectivity? A: You are observing a classic kinetic competition between Bimolecular Nucleophilic Substitution ( SN​2 ) and Bimolecular Elimination ( E2 ). Because alkoxides are strong bases as well as strong nucleophiles, steric hindrance on the alkyl halide dictates the pathway. If you use a secondary or tertiary alkyl halide, the approach to the electrophilic α -carbon is sterically blocked. Consequently, the alkoxide abstracts a more accessible β -hydrogen, driving the E2 elimination[2]. Solution: Invert your synthetic strategy. Synthesize unsymmetrical ethers by reacting the most hindered alkoxide with the least hindered (methyl or primary) alkyl halide[2].

Solvent & Reaction Conditions

Q: How does solvent choice dictate the reaction rate and regioselectivity? A: Solvent effects are critical in determining the success of the SN​2 pathway. Protic solvents (like methanol or ethanol) form strong hydrogen bonds with the alkoxide oxygen, creating a dense solvation shell that drastically reduces its nucleophilicity. Polar aprotic solvents, such as N,N-Dimethylformamide ( DMF ) or Acetonitrile ( MeCN ), solvate the metal cation but leave the alkoxide "naked" and highly reactive. Studies have shown that switching from methanol to acetonitrile can shift the regioselectivity of ambident nucleophiles (like phenoxides) from a 72:28 O/C-alkylation ratio to an optimal 97:3 ratio[3].

Q: My reactants have drastically different solubility profiles (e.g., aqueous alkoxide vs. lipophilic halide). How can I improve conversion without using harsh solvents? A: When reactants are isolated in immiscible phases, the collision frequency is near zero. The solution is Phase Transfer Catalysis ( PTC ). By introducing a lipophilic quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB ), the catalyst forms an ion pair with the aqueous alkoxide and shuttles it across the phase boundary into the organic layer, where the SN​2 reaction occurs rapidly under mild conditions[4].

Section 2: Quantitative Data: Reagent & Condition Matrix

To optimize your conversion rates, use the following matrix to select the most thermodynamically and kinetically favorable conditions.

ParameterOptimal ChoiceSuboptimal ChoiceMechanistic Impact on Conversion
Alkyl Halide Methyl or Primary (1°)Secondary (2°) or Tertiary (3°)1° substrates favor SN​2 . 2°/3° substrates heavily favor E2 elimination due to steric hindrance blocking nucleophilic attack.
Base Selection NaH , KH , LHMDS NaOH , K2​CO3​ (for aliphatic)Strong bases ensure irreversible, quantitative deprotonation. Weak bases leave the equilibrium favoring the unreactive alcohol.
Solvent Polar Aprotic ( DMF , DMSO )Protic ( MeOH , H2​O )Aprotic solvents leave the alkoxide "naked" and highly nucleophilic, accelerating the SN​2 rate.
Phase Transfer TBAB or Crown EthersNone (in biphasic systems)PTC shuttles the nucleophile across the phase boundary, overcoming insolubility and allowing mild reaction conditions.

Section 3: Standardized Self-Validating Experimental Protocols

Protocol A: Anhydrous Williamson Ether Synthesis (NaH / DMF)

This protocol relies on irreversible deprotonation and is ideal for moisture-sensitive or sluggish substrates.

  • Alkoxide Formation (Self-Validating Step): In a flame-dried flask under inert atmosphere (Nitrogen/Argon), dissolve the alcohol (1.0 eq) in anhydrous DMF . Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality & Validation: Monitor the reaction for hydrogen gas evolution. The cessation of bubbling physically validates that the alkoxide formation is 100% complete.

  • Nucleophilic Substitution: Slowly add the primary alkyl halide (1.1 eq) dropwise to prevent exothermic spiking. Heat the mixture to 50–100 °C and stir for 1–8 hours.

  • Work-up & Purification: Cool to room temperature and carefully quench with cold water to destroy unreacted NaH . Extract with diethyl ether.

    • Self-Validating Isolation: Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH ). Ethers are inert to bases; this step selectively pulls any unreacted starting alcohol into the aqueous phase, leaving pure ether in the organic layer.

Protocol B: Biphasic Williamson Ether Synthesis using PTC

This protocol is optimal when avoiding strictly anhydrous conditions or when scaling up industrial syntheses.

PTC AqPhase Aqueous Phase (NaOH + ROH → RO⁻ Na⁺) Interface Phase Boundary Quaternary Ammonium Salt (Q⁺X⁻) AqPhase->Interface Ion Exchange (RO⁻ transfers to Q⁺) OrgPhase Organic Phase (R'X + RO⁻ Q⁺ → R-O-R' + Q⁺X⁻) Interface->OrgPhase Phase Transfer (Lipophilic Q⁺RO⁻ enters organic) OrgPhase->Interface Catalyst Regeneration (Q⁺X⁻ returns to boundary)

Phase transfer catalysis (PTC) workflow for biphasic Williamson ether synthesis.

  • Biphasic Setup: In a reaction flask, combine the alcohol (1.0 eq) and the alkyl halide (1.2 eq) in an organic solvent (e.g., Toluene or Dichloromethane). Add an equal volume of 50% aqueous NaOH solution.

  • Catalyst Addition: Add 5–10 mol% of a phase transfer catalyst, such as Tetrabutylammonium bromide ( TBAB ).

  • Reaction: Stir the biphasic mixture vigorously (≥800 rpm) at room temperature or with mild heating (40 °C). Vigorous stirring is mechanically required to maximize the interfacial surface area for the catalyst to exchange ions.

  • Work-up: Stop stirring and allow the phases to separate. The product resides entirely in the organic layer. Wash the organic layer with water to remove the catalyst and residual base, then dry over anhydrous MgSO4​ .

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions RSC Publishing (Royal Society of Chemistry)[Link]

  • 18.2: Preparing Ethers Chemistry LibreTexts[Link]

Sources

Optimization

Removal of unreacted starting materials from (3-Chloropropoxy)cyclohexane

Welcome to the Technical Support Center for the synthesis and purification of (3-chloropropoxy)cyclohexane. This guide is designed for researchers and drug development professionals dealing with the common challenge of i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (3-chloropropoxy)cyclohexane. This guide is designed for researchers and drug development professionals dealing with the common challenge of isolating the target ether from unreacted starting materials (SMs) following a Williamson ether synthesis.

By analyzing the causality behind the reaction kinetics and exploiting the physical properties of the molecules, this guide provides self-validating protocols to ensure high-purity isolation.

Quantitative Data: Physical & Chemical Properties

Understanding the physicochemical differences between your target molecule and the starting materials is the foundation of any successful purification strategy.

CompoundRole in SynthesisMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)TLC Polarity (Silica)
1-Bromo-3-chloropropane Electrophile157.44144–145[1]Non-polar (High Rf​ )
Cyclohexanol Nucleophile100.16160–161[2]Polar (Low Rf​ , streaking)
(3-Chloropropoxy)cyclohexane Target Product176.68>210 (Estimated)Moderate (Mid Rf​ )

Troubleshooting & FAQs

Q: Why does my Williamson ether synthesis consistently leave unreacted cyclohexanol and 1-bromo-3-chloropropane in the crude mixture? A: This is a kinetic inevitability based on the reaction mechanism. The Williamson ether synthesis proceeds via an SN​2 pathway[3]. Cyclohexanol is a secondary alcohol; its corresponding alkoxide is sterically hindered. When reacting with 1-bromo-3-chloropropane, the SN​2 substitution competes with the E2 elimination pathway. The elimination consumes the alkyl halide without forming the desired ether. To compensate, the alkyl halide is often added in excess, inherently leaving both unreacted alcohol and alkyl halide in the final crude mixture.

Q: Why is standard atmospheric fractional distillation failing to separate my unreacted starting materials from the product? A: While 1-bromo-3-chloropropane (BP 144–145 °C) and cyclohexanol (BP 160–161 °C) have significantly lower boiling points than the target ether, applying the prolonged, high heat required to boil them off at atmospheric pressure often causes thermal degradation or dehydrohalogenation of the alkyl halide. You must exploit the boiling point differential under reduced pressure (vacuum distillation) to lower the thermal energy required.

Q: If distillation is not an option, how can I chemically scavenge unreacted cyclohexanol? A: Cyclohexanol is moderately lipophilic and can be stubborn to remove via standard aqueous washing. You can chemically derivatize the unreacted alcohol by reacting it with succinic anhydride (in the presence of DMAP) or by using a solid-supported isocyanate scavenger resin[4]. This converts the hydroxyl group into a highly polar carboxylic acid half-ester (or binds it to a solid matrix), allowing it to be easily washed away with a mild aqueous base or removed via simple filtration.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning it includes built-in analytical checkpoints to confirm success before moving to the next step.

Protocol A: Vacuum Distillation for Volatile SM Removal

Causality: Reduces the boiling point of the starting materials, preventing thermal degradation of the target ether.

  • Setup: Transfer the crude reaction mixture to a round-bottom flask equipped with a short-path distillation head, a thermometer, and a receiving flask cooled in an ice bath.

  • Vacuum Application: Apply a vacuum of approximately 10 mmHg using a high-vacuum pump equipped with a cold trap.

    • Validation Checkpoint 1: Use a manometer to confirm the vacuum is stable at ≤10 mmHg before applying any heat.

  • Heating: Gradually heat the oil bath. Under these reduced pressure conditions, 1-bromo-3-chloropropane and cyclohexanol will co-distill between 40 °C and 60 °C.

  • Monitoring: Watch the vapor temperature closely.

    • Validation Checkpoint 2: The vapor temperature will rise and plateau while the SMs distill. Once the temperature drops back to ambient despite constant bath heating, the volatile starting materials have been completely removed. The higher-boiling (3-chloropropoxy)cyclohexane remains safely in the distillation pot.

Protocol B: Chemical Derivatization of Trace Cyclohexanol

Causality: Converts neutral, lipophilic cyclohexanol into an anionic, water-soluble species for liquid-liquid extraction.

  • Reaction: Dissolve the crude pot residue (containing trace cyclohexanol) in dichloromethane (DCM). Add 1.5 equivalents of succinic anhydride and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) relative to the estimated remaining alcohol.

  • Stirring: Stir the mixture at room temperature for 2–3 hours to form the cyclohexyl succinate half-ester.

    • Validation Checkpoint 1: Perform TLC analysis of the organic layer. The cyclohexanol spot (visualized with KMnO4​ ) should disappear completely, replaced by a new baseline spot representing the highly polar carboxylic acid derivative.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer three times with saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Validation Checkpoint 2: Acidify a small aliquot of the discarded aqueous layer with 1M HCl. A cloudy precipitate or oil formation indicates the successful extraction of the succinate half-ester into the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified ether.

Purification Logic Workflow

Purification A Crude Reaction Mixture (Ether + SMs) B Vacuum Distillation (Removes Volatiles) A->B Exploit BP Difference C Chemical Derivatization (Succinic Anhydride) B->C Trace Cyclohexanol D Aqueous Basic Wash (Extracts Derivatized Alcohol) C->D Convert to Half-Ester E Silica Gel Chromatography (Final Polish) D->E Organic Layer F Pure (3-Chloropropoxy)cyclohexane E->F Isolate Product

Logical workflow for the removal of unreacted starting materials from (3-chloropropoxy)cyclohexane.

References

  • Benchchem. "Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers".[3]

  • Wikipedia. "Cyclohexanol".[2]

  • Fisher Scientific. "1-Bromo-3-chloropropane, 99% 50 mL | Buy Online | Thermo Scientific Chemicals".[1]

  • AGA Analytical. "Organic Synthesis | AGA Analytical".[4]

Sources

Troubleshooting

Characterization challenges of (3-Chloropropoxy)cyclohexane isomers

Welcome to the Technical Support Center for Analytical Chemistry. This module provides advanced troubleshooting and characterization frameworks for (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) and its isomeric variant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chemistry. This module provides advanced troubleshooting and characterization frameworks for (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) and its isomeric variants.

When characterizing this molecule, researchers typically encounter two distinct classes of isomers that confound standard analytical workflows:

  • Conformational Isomers: The dynamic chair-to-chair interconversion of the cyclohexane ring, which shifts the 3-chloropropoxy group between axial and equatorial positions.

  • Positional (Constitutional) Isomers: Synthetic byproducts featuring branched alkyl chains (e.g., 2-chloropropoxy vs. 3-chloropropoxy linkages).

Below is the authoritative knowledge base, diagnostic matrices, and self-validating Standard Operating Procedures (SOPs) to resolve these analytical challenges.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does my 1 H NMR spectrum of (3-chloropropoxy)cyclohexane show broadened, unresolved multiplets for the ring protons at room temperature? A: At 298 K, the cyclohexane ring undergoes rapid chair-chair inversion (flipping approximately 105 times per second). Because the energy barrier for this interconversion is low (~10 kcal/mol), the NMR timescale cannot distinguish between the axial and equatorial conformers. Consequently, the observed chemical shifts and J -couplings are a time-averaged composite of both states[1]. To resolve this, you must perform Variable Temperature (VT) NMR below the coalescence temperature to "freeze" the conformers.

Q2: How can I definitively differentiate the axial and equatorial conformers once they are "frozen" at low temperatures? A: By examining the 3JHH​ (vicinal) coupling constants of the carbinol proton (the proton on the C1 carbon of the cyclohexane ring attached to the ether oxygen). The equatorial conformer features an axial carbinol proton, which exhibits two large axial-axial couplings ( 3Jaa​≈10−13 Hz) and two small axial-equatorial couplings ( 3Jae​≈2−5 Hz)[2]. Conversely, the axial conformer has an equatorial carbinol proton, which only exhibits small couplings, appearing as a narrow multiplet.

Q3: My GC-MS shows two closely eluting peaks with identical m/z 176 molecular ions. How do I identify which is the target 3-chloro isomer and which is a positional impurity? A: Positional isomers of haloalkyl ethers can be differentiated by their electron ionization (EI) fragmentation pathways. Alpha-cleavage adjacent to the ether oxygen is highly diagnostic because it is driven by the stabilization of the resulting oxonium ion[3]. The branching position of the chlorine atom alters the mass of the ejected neutral fragment, allowing you to map the exact connectivity of the alkyl chain.

Diagnostic Matrices

Use the following quantitative data tables to benchmark your experimental results.

Table 1: Diagnostic 1 H NMR Parameters for Cyclohexyl Conformers (at -80 °C)

ConformerCarbinol Proton PositionChemical Shift Trend 3JHH​ Coupling ProfilePeak Multiplicity
Equatorial (3-chloropropoxy)AxialUpfield (~3.2 ppm)Two large 3Jaa​ (10-13 Hz), two small 3Jae​ (2-5 Hz)Triplet of triplets (tt)
Axial (3-chloropropoxy)EquatorialDownfield (~3.7 ppm)Four small 3Jee​ / 3Jea​ (2-5 Hz)Narrow multiplet (m)

Table 2: Diagnostic EI-MS Fragments for Positional Isomer Differentiation

Isomer TypeKey Fragmentation PathwayDiagnostic m/zStructural Origin
3-Chloropropoxy α -cleavage (loss of chloropropyl)m/z 99 [C6​H11​O]+ (Cyclohexyloxy cation)
3-Chloropropoxy Inductive cleavagem/z 83 [C6​H11​]+ (Cyclohexyl cation)
2-Chloropropoxy α -cleavage (branched chain)m/z 113 [C6​H11​O=CH2​]+
Both Isomers Loss of HClm/z 140 [M−36]+

Standard Operating Procedures (SOPs)

SOP 1: Conformational Deconvolution via VT-NMR

Objective: Resolve the axial and equatorial conformers of the 3-chloropropoxy group. Causality: Cooling the sample below the coalescence temperature slows the exchange rate relative to the NMR timescale, allowing distinct signals for each conformer to emerge from the time-averaged baseline[1].

  • Solvent Selection: Prepare the sample in a low-freezing-point deuterated solvent. Do not use CDCl3​ (freezing point -63 °C), as it will freeze before complete resolution is achieved. Use CD2​Cl2​ (freezing point -97 °C) or Toluene- d8​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Note the broad multiplet corresponding to the carbinol proton (C1-H).

  • Thermal Ramping: Gradually lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step. Critical: Tune and match the probe at each temperature, as the dielectric constant of the solvent changes dynamically.

  • Data Extraction: At -80 °C, acquire the high-resolution spectrum. Extract the 3JHH​ coupling constants for the resolved carbinol proton signals to assign the conformers[2].

  • Self-Validating System: Measure the full width at half maximum (FWHM) of the solvent residual peak (e.g., CD2​Cl2​ at 5.32 ppm). If the solvent peak is sharp (< 1.5 Hz) while the analyte peaks are resolving from broad to sharp multiplets, you have successfully confirmed that the spectral changes are definitively driven by chemical exchange dynamics, not poor magnetic shimming or excessive sample viscosity.

SOP 2: Positional Isomer Differentiation via GC-EI-MS

Objective: Distinguish (3-chloropropoxy)cyclohexane from synthetic branched impurities. Causality: Positional isomers have distinct electron ionization (EI) fragmentation pathways. Alpha-cleavage is driven by the stabilization of the resulting oxonium ion, making the branching position of the chlorine atom highly diagnostic[3].

  • Injection: Inject 1 µL of a dilute sample (10-50 ppm in hexane) into a non-polar GC column (e.g., HP-5MS) using a high split ratio (50:1) to prevent column overloading and peak tailing.

  • Chromatography: Utilize a shallow temperature ramp (e.g., 5 °C/min from 60 °C to 250 °C) to maximize the chromatographic resolution between closely related constitutional isomers.

  • Spectral Analysis: Analyze the 70 eV EI mass spectra of the separated peaks. Look for the molecular ion ( M+ ) at m/z 176. Evaluate the fragmentation pattern against Table 2 to assign the positional isomers.

  • Self-Validating System: Examine the isotopic signature of the molecular ion at m/z 176. It must display a strict 3:1 abundance ratio with the m/z 178 peak, mathematically confirming the presence of a single chlorine atom ( 35Cl vs 37Cl ). Furthermore, locate the [M−HCl]+ fragment at m/z 140; this peak must lack the M+2 isotopic signature, definitively proving the ejection of the chlorine atom from the precursor ion.

Decision Architecture

IsomerCharacterization Start Isomeric Mixture: (3-Chloropropoxy)cyclohexane NMR_Path Conformational Isomers (Axial vs. Equatorial) Start->NMR_Path MS_Path Positional Isomers (e.g., 2-Cl vs. 3-Cl) Start->MS_Path NMR_RT Room Temp 1H NMR (Averaged Signals) NMR_Path->NMR_RT MS_GC GC Separation (Resolves Constitutional Isomers) MS_Path->MS_GC NMR_VT VT-NMR (-80°C) (Freezes Ring Inversion) NMR_RT->NMR_VT Broad Peaks NMR_Analyze Extract 3J_HH Couplings (J_aa > 10Hz = Equatorial) NMR_VT->NMR_Analyze Resolved Peaks MS_EI EI-MS Fragmentation (70 eV) MS_GC->MS_EI Baseline Resolution MS_Analyze Analyze α-Cleavage & HCl Loss Patterns MS_EI->MS_Analyze Mass Spectra

Workflow for resolving conformational and positional isomers of (3-Chloropropoxy)cyclohexane.

References

1.[1] Title: Substituted Cyclohexanes: Axial vs Equatorial Source: Master Organic Chemistry URL: [Link]

2.[2] Title: NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH Source: Organic Chemistry Data URL: [Link]

3.[3] Title: Environmental Risks of Thermal Insulation Manufacturing under Global Decarbonization: A Case Study of Organophosphate Esters Using Targeted and Nontargeted Analyses Source: ACS Publications (Environmental Science & Technology) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (3-Chloropropoxy)cyclohexane

Welcome to the technical support guide for the synthesis of (3-Chloropropoxy)cyclohexane. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of scaling up t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3-Chloropropoxy)cyclohexane. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Safety First - Essential Precautionary Measures

Before initiating any synthesis, a thorough risk assessment is mandatory. The synthesis of (3-Chloropropoxy)cyclohexane involves hazardous materials that require strict safety protocols.

Q: What are the primary hazards associated with the starting materials?

A: The key reagents pose significant health and safety risks.

  • Sodium Hydride (NaH): A common base used for deprotonation, NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.[1]

  • 3-Chloro-1-propanol: This reagent is harmful if swallowed or inhaled and can cause respiratory irritation and skin irritation.[2][3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4][5]

  • Cyclohexanol/Cyclohexyl Halides: While less acutely toxic, these should also be handled with care, avoiding skin contact and inhalation.

  • Solvents: Anhydrous solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often used. These are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Hazard Precaution
Fire/Explosion Handle NaH under an inert atmosphere. Use non-sparking tools. Keep away from water and ignition sources.[4][6]
Toxicity/Irritation Work in a chemical fume hood.[4] Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]
Accidental Spills Keep appropriate spill kits readily available. For NaH, use an absorbent powder like sand. For liquids, use vermiculite or other inert absorbent material.[3][5]
Emergency Ensure safety showers and eyewash stations are accessible and operational.[4][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (3-Chloropropoxy)cyclohexane?

A: The most prevalent and robust method is the Williamson ether synthesis .[7][8] This reaction involves the nucleophilic substitution (S(_N)2) of a halide by an alkoxide.[1][8] In this case, a cyclohexoxide ion attacks an electrophilic 3-chloropropyl halide, or a 3-chloropropoxide ion attacks a cyclohexyl halide.

Q2: There are two main routes for the Williamson synthesis of (3-Chloropropoxy)cyclohexane. Which is better?

  • Route A: Cyclohexanol + Base → Cyclohexoxide + 1-Bromo-3-chloropropane

  • Route B: 3-Chloro-1-propanol + Base → 3-Chloropropoxide + Cyclohexyl Bromide

A: Route A is strongly preferred. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon center.[1][9]

  • In Route A , the electrophile is a primary alkyl halide (1-bromo-3-chloropropane), which is ideal for an S(_N)2 reaction.[7][8]

  • In Route B , the electrophile is a secondary alkyl halide (cyclohexyl bromide). This makes it much more susceptible to a competing elimination (E2) reaction, which would form cyclohexene as a major byproduct instead of the desired ether.[7][10]

Expert Insight: The fundamental principle here is to always choose the synthetic path where the alkylating agent (the molecule with the leaving group) is the least sterically hindered.[9] This minimizes the formation of elimination byproducts and maximizes the yield of the desired ether.

Q3: What are the most critical parameters to control when scaling up the synthesis?

A: Temperature, solvent choice, and the rate of addition of reagents are paramount.

  • Temperature: Higher temperatures can favor the E2 elimination side reaction over the desired S(_N)2 substitution.[11] The reaction should be kept as cool as possible while still allowing for a reasonable reaction rate.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is ideal.[7][10] These solvents solvate the cation of the alkoxide, leaving the oxygen anion "naked" and highly nucleophilic, which accelerates the S(_N)2 reaction. Protic solvents (like ethanol or water) would solvate and deactivate the nucleophile.[7]

  • Reagent Addition: Slow, controlled addition of the alkylating agent (1-bromo-3-chloropropane) to the solution of the alkoxide can help to control the reaction exotherm and minimize side reactions.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of (3-Chloropropoxy)cyclohexane.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from several potential root causes.

Possible Cause A: Incomplete Deprotonation of Cyclohexanol
  • Symptoms: A significant amount of unreacted cyclohexanol is recovered after the reaction.

  • Why it Happens: The alkoxide is the active nucleophile in this reaction. If the cyclohexanol is not fully deprotonated to form the cyclohexoxide, the reaction rate will be drastically reduced.[1] This can be caused by an insufficient amount of base or the deactivation of the base by moisture.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents. Moisture reacts with the strong base (like NaH), consuming it and reducing the efficiency of deprotonation.[12]

    • Use a Sufficiently Strong Base: Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols.[1] Ensure at least a slight molar excess (e.g., 1.1 equivalents) is used to drive the deprotonation to completion.

    • Allow Sufficient Time for Deprotonation: Before adding the alkylating agent, allow the cyclohexanol and base to stir for a sufficient period (e.g., 30-60 minutes) to ensure complete formation of the alkoxide.

Possible Cause B: Inefficient S(_N)2 Reaction
  • Symptoms: Both starting materials are recovered, or the reaction stalls.

  • Why it Happens: The S(_N)2 reaction rate can be slow due to poor leaving group ability or an inappropriate solvent.

  • Solutions:

    • Select a Good Leaving Group: While 1-bromo-3-chloropropane is used, the bromine is a better leaving group than chlorine. The reaction will occur at the carbon-bromine bond. If using a di-chloro analogue, the reaction will be slower.

    • Use a Polar Aprotic Solvent: As mentioned in the FAQs, solvents like DMF or acetonitrile are optimal for S(_N)2 reactions.[7][10] They enhance the nucleophilicity of the alkoxide.

    • Consider Catalysis: In some cases, adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction. The iodide displaces the bromide (or chloride) in a Finkelstein reaction, forming a more reactive alkyl iodide in situ, which is then more rapidly attacked by the alkoxide.

Problem 2: Significant Formation of Byproducts

The appearance of unexpected peaks in your GC-MS or NMR spectrum indicates side reactions are occurring.

Possible Cause A: E2 Elimination
  • Symptoms: Detection of cyclohexene in the crude reaction mixture.

  • Why it Happens: The alkoxide is not only a strong nucleophile but also a strong base. If it attacks a proton on the carbon adjacent to the leaving group, it will initiate an E2 elimination, forming an alkene. This is more likely with secondary alkyl halides and at higher temperatures.[10][11]

  • Solutions:

    • Use a Primary Alkyl Halide: This is the most critical factor. As established, using the cyclohexoxide/1-bromo-3-chloropropane route minimizes this issue.[9]

    • Maintain Low Temperature: Run the reaction at the lowest temperature that affords a reasonable rate (e.g., starting at 0 °C and slowly warming to room temperature or slightly above).[7] Avoid excessive heating.

DOT Diagram: S(_N)2 vs. E2 Pathway

G Reactants Cyclohexoxide + 1-Bromo-3-chloropropane Transition_SN2 SN2 Transition State Reactants->Transition_SN2  Desired Path (Primary Halide, Low Temp) Transition_E2 E2 Transition State Reactants->Transition_E2  Side Reaction (Secondary Halide, High Temp) SN2_Product (3-Chloropropoxy)cyclohexane E2_Product Cyclohexene + 3-Chloropropanol Transition_SN2->SN2_Product Transition_E2->E2_Product G Start Reaction Complete? LowYield Low Yield? Start->LowYield Yes Byproducts Byproducts Present? Start->Byproducts No, but... CheckDeprot Check Deprotonation: - Anhydrous Conditions? - Sufficient/Strong Base? LowYield->CheckDeprot Yes CheckSN2 Optimize SN2: - Polar Aprotic Solvent? - Good Leaving Group? - Add NaI catalyst? LowYield->CheckSN2 No, but... CheckElim Minimize Elimination: - Used Primary Halide? - Lower Temperature? Byproducts->CheckElim Yes Purify Purification Issues: - Use Brine in Workup - Fractional Distillation - Column Chromatography Byproducts->Purify No CheckDeprot->Byproducts CheckSN2->Byproducts CheckElim->Purify Success Successful Synthesis Purify->Success

Sources

Troubleshooting

Stability issues of (3-Chloropropoxy)cyclohexane during storage

Document ID: TSC-CPC-2026-01 Version: 1.0 Introduction This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of (3-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CPC-2026-01

Version: 1.0

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of (3-Chloropropoxy)cyclohexane during storage. This document outlines potential degradation pathways, provides troubleshooting guidance for common stability-related issues, and offers preventative measures to ensure the integrity of the compound in your experiments. The information herein is based on established principles of organic chemistry and data from analogous compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (3-Chloropropoxy)cyclohexane during storage?

A1: (3-Chloropropoxy)cyclohexane is susceptible to degradation through two primary pathways: hydrolysis of the ether linkage and the chloroalkane moiety, and elimination of hydrogen chloride. The presence of moisture, elevated temperatures, and exposure to light can accelerate these degradation processes.

Q2: What are the likely degradation products of (3-Chloropropoxy)cyclohexane?

A2: Based on its structure, the most probable degradation products include:

  • Cyclohexanol: Formed via hydrolysis of the ether bond.

  • 3-Chloropropan-1-ol: Also a product of ether hydrolysis.

  • Cyclohexyl allyl ether: Resulting from the elimination of HCl.

  • Cyclohexene and other unsaturated compounds: Potentially formed through more complex degradation or elimination pathways, especially at elevated temperatures.

Q3: How should I properly store (3-Chloropropoxy)cyclohexane to minimize degradation?

A3: To ensure the long-term stability of (3-Chloropropoxy)cyclohexane, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.

  • Container: Use an amber glass vial or other light-resistant container with a tightly sealed cap to protect from light and prevent moisture ingress.

  • Purity: Ensure the initial purity of the compound is high, as impurities can sometimes catalyze degradation.

Q4: Can I use stabilizers with (3-Chloropropoxy)cyclohexane?

A4: While not routinely added to commercial preparations of this specific compound, the use of stabilizers common for chlorinated solvents and ethers could be considered for long-term storage or if the compound will be subjected to harsh conditions. Potential stabilizers include:

  • Butylated hydroxytoluene (BHT): A radical scavenger that can inhibit auto-oxidation of the ether.[1][2]

  • Small amounts of a hindered amine base or an epoxide: To scavenge any liberated HCl, which can catalyze further degradation.[3][4] It is crucial to verify that any added stabilizer will not interfere with your intended downstream applications.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with (3-Chloropropoxy)cyclohexane.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Symptoms:

  • Decreased yield in a synthetic step where (3-Chloropropoxy)cyclohexane is a reactant.

  • Variable biological activity in screening assays.

  • Appearance of unexpected side-products in your reactions.

Potential Cause: Degradation of the (3-Chloropropoxy)cyclohexane stock solution.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Verify Storage Conditions (Temperature, Light, Atmosphere) A->B C Analyze Sample by GC-MS B->C D Compare to Reference Standard or Initial Lot Data C->D E Degradation Confirmed (Presence of Impurities) D->E Discrepancy Found F Degradation Not Observed (Purity is High) D->F No Discrepancy G Purify by Distillation or Chromatography E->G H Procure New, High-Purity Lot E->H I Investigate Other Experimental Parameters F->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the FAQ section (cool, dark, dry, inert atmosphere).

  • Analytical Verification (GC-MS): Analyze a sample from your stock solution using Gas Chromatography-Mass Spectrometry (GC-MS) to assess its purity.

  • Data Comparison: Compare the obtained chromatogram and mass spectra with the certificate of analysis for the original lot or a freshly prepared standard. Look for the presence of peaks corresponding to the potential degradation products listed in the FAQ section.

  • Action Plan:

    • If degradation is confirmed, it is recommended to either purify the existing stock (e.g., by distillation or column chromatography) or procure a fresh, high-purity lot of the compound.

    • If the purity is confirmed to be high, the source of inconsistency likely lies elsewhere in your experimental setup.

Issue 2: Visible Changes in the Stored Material

Symptoms:

  • The normally colorless liquid appears yellow or brownish.

  • The liquid has become cloudy or shows signs of precipitation.

  • A change in viscosity is observed.

Potential Cause: Significant degradation or polymerization of the compound.

Troubleshooting Steps:

  • Do not use the material. Visible changes are a strong indicator of significant decomposition.

  • Safely dispose of the material according to your institution's hazardous waste disposal procedures.

  • Review storage conditions and handling procedures to identify potential causes for the accelerated degradation.

  • Procure a fresh lot of the compound and implement stringent storage protocols.

Part 3: Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment of (3-Chloropropoxy)cyclohexane

This protocol provides a general method for the analysis of (3-Chloropropoxy)cyclohexane and its potential degradation products. Optimization may be required for your specific instrumentation.

Objective: To separate and identify (3-Chloropropoxy)cyclohexane and its primary degradation products (cyclohexanol, 3-chloropropan-1-ol, and cyclohexyl allyl ether).

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Sample Preparation: Dilute the (3-Chloropropoxy)cyclohexane sample to approximately 100 µg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

Expected Elution Order (based on boiling points and polarity):

  • Cyclohexene (if present)

  • Cyclohexyl allyl ether

  • (3-Chloropropoxy)cyclohexane

  • Cyclohexanol

  • 3-Chloropropan-1-ol

Data Analysis:

  • Identify the peak for (3-Chloropropoxy)cyclohexane (molecular ion m/z = 176.1, with characteristic chlorine isotope pattern).

  • Search for peaks corresponding to the expected degradation products by extracting their characteristic ions:

    • Cyclohexanol: m/z = 100.1

    • 3-Chloropropan-1-ol: m/z = 94.0

    • Cyclohexyl allyl ether: m/z = 140.2

  • Integrate the peak areas to determine the relative purity of your sample.

Part 4: Potential Degradation Pathways

The primary degradation pathways for (3-Chloropropoxy)cyclohexane are hydrolysis and elimination.

Hydrolysis

In the presence of water, the ether linkage can be cleaved, or the chloroalkane can be hydrolyzed. Ether cleavage is typically slow but can be catalyzed by acidic conditions. The hydrolysis of the alkyl chloride to an alcohol is also a possibility.

cluster_0 Hydrolysis Pathways A (3-Chloropropoxy)cyclohexane B Cyclohexanol A->B + H2O (Ether Cleavage) C 3-Chloropropan-1-ol A->C + H2O (Ether Cleavage) D Cyclohexoxypropan-1-ol A->D + H2O (SN2 on C-Cl) cluster_1 Elimination Pathway A (3-Chloropropoxy)cyclohexane B Cyclohexyl allyl ether A->B Base or Heat C HCl A->C Base or Heat

Caption: Potential elimination (dehydrochlorination) pathway.

References

  • Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for Cyclohexane. Retrieved from [Link]

  • Chemius. (n.d.). Cyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). US6350395B1 - Stabilizer composition.
  • Sciencemadness Discussion Board. (2012, April 20). Adding and stabilisers to/from ethers and halohydrocarbons. Retrieved from [Link]

  • Loba Chemie. (2023, December 28). CYCLOHEXANE FOR SYNTHESIS. Retrieved from [Link]

  • GL Sciences. (n.d.). GC Capillary Columns. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Gas Chromatography Columns | GC Columns for Analytical Applications. Retrieved from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Nagase ChemteX. (2023, December 21). Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab. Retrieved from [Link]

  • Organic Chemistry Study Guide. (n.d.). Organic Chemistry Alkyl Halides - Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]

Sources

Optimization

Optimizing catalyst loading for (3-Chloropropoxy)cyclohexane synthesis

Process Chemistry & Catalyst Optimization Guide Welcome to the Process Chemistry Support Center. This living document provides drug development professionals and synthetic chemists with field-proven methodologies, mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry & Catalyst Optimization Guide

Welcome to the Process Chemistry Support Center. This living document provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting protocols for the Williamson ether synthesis of (3-Chloropropoxy)cyclohexane.

Mechanistic Workflow: Phase-Transfer Catalysis (PTC)

The synthesis of (3-Chloropropoxy)cyclohexane from cyclohexanol and 1-bromo-3-chloropropane is a classic bimolecular nucleophilic substitution ( SN​2 ) reaction[1]. However, because cyclohexanol is a secondary alcohol, its alkoxide is sterically hindered, which increases the activation energy for substitution and makes the system highly prone to competing E2 elimination side reactions[2].

To optimize yields and scalability, a biphasic system (aqueous NaOH / Toluene) utilizing a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) is employed[3]. The PTC shuttles the cyclohexanoxide anion into the organic phase, maximizing contact with the alkyl halide while suppressing elimination pathways.

PTC_Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) NaAlk Na+ + CyO- (Cyclohexanoxide) QAlk_aq Q+ CyO- (Active Ion Pair) NaAlk->QAlk_aq Ion Exchange QBr_aq Q+ Br- (TBAB Catalyst) QBr_aq->QAlk_aq QAlk_org Q+ CyO- (Migrated Ion Pair) QAlk_aq->QAlk_org Phase Transfer Product Cy-O-(CH2)3-Cl (Target Ether) QAlk_org->Product SN2 Attack QBr_org Q+ Br- (Spent Catalyst) QAlk_org->QBr_org Br- Displacement AlkylHalide Br-(CH2)3-Cl (1-Bromo-3-chloropropane) AlkylHalide->Product QBr_org->QBr_aq Phase Return

Phase-transfer catalytic cycle for the biphasic Williamson ether synthesis.

Standard Operating Procedure (SOP): Biphasic Etherification

This protocol is designed as a self-validating system . Each step contains a physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Reagents:

  • Cyclohexanol: 1.0 eq (100 mmol, 10.0 g)

  • 1-Bromo-3-chloropropane: 1.2 eq (120 mmol, 18.9 g)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (5 mol%, 1.6 g)

  • Sodium Hydroxide (50% w/w aqueous): 3.0 eq (300 mmol, 24.0 g)

  • Toluene: 3 Volumes (30 mL)

Step-by-Step Methodology:

  • Organic Phase Preparation: Charge a 100 mL jacketed reactor with cyclohexanol, 1-bromo-3-chloropropane, and toluene. Begin mechanical stirring at 200 RPM.

    • Self-Validation Checkpoint 1: The solution must be completely homogeneous and clear. Toluene is utilized as a non-nucleophilic solvent to prevent the solvent itself from reacting with the alkyl halide[3].

  • Catalyst Loading: Add the TBAB powder directly to the organic phase.

  • Biphasic Initiation: Increase mechanical stirring to 600 RPM. Slowly add the 50% aqueous NaOH solution dropwise over 15 minutes to control the mild exotherm.

    • Self-Validation Checkpoint 2 (Agitation Test): The mixture must form a thick, milky emulsion. Briefly stop the stirrer; if the aqueous and organic phases separate in less than 5 seconds, agitation is insufficient, and mass transfer will fail.

  • Thermal Activation: Heat the reactor to 70°C and maintain for 6 hours.

    • Self-Validation Checkpoint 3 (Analytical): At t=3h, pull a 0.1 mL aliquot of the organic phase. Dilute in hexane and analyze via GC-MS. The disappearance of the cyclohexanol peak and the presence of the product peak (m/z 176) validates the SN​2 trajectory.

  • Quench & Work-up: Cool to 20°C. Add 30 mL of deionized water to dissolve precipitated NaBr salts. Separate the phases. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data: Catalyst Loading Optimization

Determining the exact molar percentage of the phase transfer catalyst is critical. The table below summarizes the quantitative causality between TBAB loading, conversion rates, and byproduct formation.

TBAB Loading (mol%)Cyclohexanol Conversion (%)Target Ether Yield (%)E2 Byproduct Yield (%)Time to Plateau (h)
0 (Uncatalyzed)128424
14540512
5 (Optimized) 98 92 6 6
109988114
209975242

Data Interpretation: A 5 mol% loading represents the optimal thermodynamic and kinetic balance. Loadings above 10 mol% hyper-concentrate the highly basic quaternary ammonium alkoxide in the organic phase, which accelerates the competing E2 elimination of 1-bromo-3-chloropropane into allyl chloride derivatives[2].

Troubleshooting & FAQs

Q1: Why am I seeing high levels of allyl chloride derivatives instead of the target ether? A1: This is a classic symptom of E2 elimination outcompeting the desired SN​2 substitution[2]. Causality points to three potential errors:

  • Excessive Catalyst Loading: As shown in the optimization table, >10 mol% TBAB increases the basicity of the organic phase too rapidly.

  • Excessive Temperature: SN​2 reactions are favored at moderate temperatures (60-70°C). Pushing the reactor above 85°C provides the activation energy necessary for the higher-energy E2 transition state.

  • Poor Agitation: If mass transfer is poor, the localized concentration of base at the interface causes elimination before the ion pair can fully migrate into the bulk organic phase.

Q2: I am detecting 1,3-dicyclohexoxypropane (di-ether) in my GC-MS. How can I prevent this loss of chemoselectivity? A2: The synthesis relies on the inherent chemoselectivity between the C-Br and C-Cl bonds. Bromide is a superior leaving group because the C-Br bond is weaker and more polarizable than the C-Cl bond, allowing the cyclohexanoxide to selectively attack the brominated carbon[1]. Di-ether formation occurs when the reaction is starved of the alkyl halide, forcing the alkoxide to attack the much less reactive chlorinated carbon. Ensure that 1-bromo-3-chloropropane is always in a slight molar excess (1.2 eq) relative to cyclohexanol, and strictly avoid extending the reaction time beyond the 6-hour plateau.

Q3: Can I use Sodium Hydride (NaH) in THF instead of the biphasic NaOH/TBAB system? A3: Yes. The use of NaH in anhydrous THF is a highly effective, classical approach for Williamson ether synthesis[3]. However, for process-scale optimization, the biphasic NaOH/TBAB system is heavily favored. NaH generates stoichiometric hydrogen gas ( H2​ ), posing severe flammability risks upon scale-up. Furthermore, moisture is highly detrimental to NaH systems, requiring rigorous anhydrous conditions[4], whereas the biphasic system inherently utilizes water as the base carrier, drastically reducing operational complexity.

Q4: My reaction stalls at 50% conversion despite using 5 mol% TBAB. What is failing? A4: A biphasic reaction that abruptly stalls is rarely a chemical failure; it is a physical mass-transfer failure. The PTC mechanism relies entirely on the interfacial surface area between the aqueous and organic layers. If your mechanical stirring is inadequate, the interface area shrinks, and the catalytic cycle collapses. Perform the Agitation Test (Checkpoint 2 in the SOP). If the phases separate instantly, you must increase the RPM or switch to a high-shear impeller to maintain the emulsion.

References
  • The Williamson Ether Synthesis - Master Organic Chemistry. masterorganicchemistry.com.
  • Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctane - Benchchem. benchchem.com.
  • Williamson ether synthesis - Wikipedia. wikipedia.org.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. francis-press.com.

Sources

Troubleshooting

Technical Support Center: (3-Chloropropoxy)cyclohexane Synthesis Work-Up

Welcome to the Technical Support Center for the synthesis and isolation of (3-chloropropoxy)cyclohexane . This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of (3-chloropropoxy)cyclohexane . This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-purity isolation protocols.

The synthesis typically relies on a Williamson ether synthesis, coupling cyclohexanol with 1-bromo-3-chloropropane under basic conditions (e.g., NaH in DMF, or NaOH with a Phase Transfer Catalyst in a biphasic system). The work-up is the most critical phase for ensuring product purity, as it requires the removal of polar aprotic solvents, unreacted bifunctional alkyl halides, and surfactant-like catalysts.

Experimental Protocol: Self-Validating Work-Up SOP

This Standard Operating Procedure (SOP) is designed for a reaction performed in Dimethylformamide (DMF) using Sodium Hydride (NaH) as the base. Every step includes a physical validation marker to ensure the procedure is functioning as intended.

Step 1: Reaction Quenching
  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise.

  • Causality: Unreacted NaH reacts violently with water to produce hydrogen gas and NaOH. NH₄Cl acts as a mild proton source to safely neutralize the strong base and buffer the aqueous phase, preventing base-catalyzed elimination of the alkyl halide .

  • Validation: The complete cessation of bubbling (H₂ gas evolution) visually confirms that all residual NaH has been safely neutralized.

Step 2: Liquid-Liquid Extraction
  • Action: Dilute the quenched mixture with Methyl tert-butyl ether (MTBE). Separate the phases and extract the aqueous layer two additional times with MTBE.

  • Causality: MTBE is chosen over ethyl acetate or diethyl ether because it has lower water solubility, which severely limits the co-extraction of DMF into the organic phase while maintaining high affinity for the non-polar ether product.

Step 3: Aqueous Washing (DMF Removal)
  • Action: Wash the combined organic layers sequentially with distilled water (1x) and a 5% aqueous Lithium Chloride (LiCl) solution (3x).

  • Causality: DMF is highly polar and miscible with water but retains partial solubility in organic ethers. The addition of LiCl increases the ionic strength of the aqueous phase, effectively "salting out" the organic product and forcing DMF into the aqueous layer.

  • Validation: A slight reduction in the volume of the organic layer after the first wash confirms the successful partitioning of DMF into the aqueous phase.

Step 4: Drying and Concentration
  • Action: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30–40 °C.

  • Causality: MgSO₄ has a high capacity and rapid drying rate, essential for removing residual water before vacuum distillation. The low bath temperature prevents thermal degradation.

  • Validation: The MgSO₄ should flow freely like "snow" in the flask; clumping indicates that water is still present and more drying agent is required.

Step 5: Purification
  • Action: Purify the crude oil via fractional vacuum distillation.

  • Causality: The crude mixture contains unreacted cyclohexanol and 1-bromo-3-chloropropane. Vacuum distillation exploits the significantly higher boiling point of (3-chloropropoxy)cyclohexane, allowing for solvent-free isolation.

Process Workflows & Logical Relationships

The following diagrams map the decision trees and mechanistic pathways critical to this synthesis.

WorkUp Start Crude Reaction Mixture (NaH, DMF or PTC/Toluene) Quench Quench with sat. NH4Cl or cold water Start->Quench Extract Extract with MTBE/EtOAc Quench->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine / Filter Celite Emulsion->BreakEmulsion Yes Wash Wash with 5% LiCl (aq) (Removes DMF) Emulsion->Wash No BreakEmulsion->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Vacuum Distillation or Chromatography Concentrate->Purify

Caption: Workflow for (3-Chloropropoxy)cyclohexane work-up and phase separation.

Chemoselectivity Alkoxide Cyclohexoxide Ion (Nucleophile) Halide 1-Bromo-3-chloropropane (Electrophile) Alkoxide->Halide Bromide Attack at C-Br (Fast, S_N2) Halide->Bromide Primary Pathway Chloride Attack at C-Cl (Slow, S_N2) Halide->Chloride Minor Pathway Product (3-Chloropropoxy)cyclohexane (Desired) Bromide->Product SideProduct Bis-alkylation (Impurity) Chloride->SideProduct Product->SideProduct Excess Alkoxide

Caption: Logical relationship of chemoselectivity in Williamson ether synthesis.

Quantitative Data: Phase Partitioning & Separation Strategy

To successfully isolate the product, you must leverage the physicochemical differences between the reagents, solvents, and the target compound.

ComponentRole in SynthesisMolecular Weight ( g/mol )Boiling Point (°C)Aqueous SolubilityPartitioning Strategy
Cyclohexanol Starting Material100.16161Slightly SolubleRemains in organic phase; remove via distillation or chromatography.
1-Bromo-3-chloropropane Alkylating Agent157.44144InsolubleRemains in organic phase; remove via vacuum distillation.
(3-Chloropropoxy)cyclohexane Target Product176.68~230–240InsolubleRetained in MTBE/EtOAc; isolated as high-boiling residue.
Dimethylformamide (DMF) Reaction Solvent73.09153MiscibleWashed into aqueous phase using 5% LiCl solution.
Sodium Hydride (NaH) Base24.00N/A (Decomposes)Reacts violentlyQuenched with cold water/NH₄Cl to form water-soluble NaOH.

Troubleshooting & FAQs

Q: Why did I get 1,3-bis(cyclohexyloxy)propane instead of the desired mono-alkylated product? A: This bis-alkylation occurs when the alkoxide attacks both ends of the dihalide. To prevent this, 1-bromo-3-chloropropane is used instead of 1,3-dichloropropane. Bromide is a significantly better leaving group than chloride due to its larger size and polarizability, allowing the S_N2 reaction to proceed chemoselectively at the brominated carbon. If bis-alkylation still occurs, ensure the alkyl halide is used in excess (e.g., 1.5 to 2.0 equivalents) and added slowly to the alkoxide solution.

Q: I am using a Phase Transfer Catalyst (PTC) like TBAB in a toluene/water biphasic system, but a stubborn emulsion formed during work-up. How do I break it? A: PTCs function by shuttling ions across the aqueous-organic interface, inherently acting as surfactants that reduce interfacial tension . This stabilizes emulsions. To break it:

  • Add saturated brine (NaCl) to increase the aqueous layer's density and ionic strength.

  • If polymeric byproducts are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.

Q: My product yield is low, and GC-MS shows a high concentration of allyl chloride derivatives. What happened? A: Alkoxide ions are both strong nucleophiles and strong bases. While primary halides like 1-bromo-3-chloropropane are preferred for S_N2 reactions, they can undergo E2 elimination if the temperature is too high or the base is too concentrated . To troubleshoot, strictly maintain the reaction temperature below 60 °C and ensure the alkoxide is fully formed before adding the alkyl halide.

Q: How do I separate unreacted cyclohexanol from the ether product if I don't have a vacuum distillation setup? A: Because ethers do not react with bases, an initial acid-base extraction will not separate the alcohol from the ether . If distillation is unavailable, use silica gel column chromatography. Employ a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The polar hydroxyl group of cyclohexanol will interact strongly with the silica stationary phase, eluting much later than the non-polar (3-chloropropoxy)cyclohexane.

References

  • OperaChem . "Phase transfer catalysis (PTC)." OperaChem Articles. Available at:[Link]

  • University of Richmond . "Organic Chemistry Williamson Ether Synthesis." Chemistry Department Resources. Available at:[Link]

  • PubChemLite . "(3-chloropropoxy)cyclohexane - Compound Summary." Université du Luxembourg. Available at:[Link]

Optimization

Identifying impurities in crude (3-Chloropropoxy)cyclohexane

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This knowledge base is dedicated to the identification, quantification, and resolution of impurities generated during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This knowledge base is dedicated to the identification, quantification, and resolution of impurities generated during the synthesis of (3-Chloropropoxy)cyclohexane .

Because this molecule is typically synthesized via a Williamson ether synthesis—reacting cyclohexanol with 1-bromo-3-chloropropane in the presence of a strong base—the reaction is prone to competitive nucleophilic substitutions (SN2) and eliminations (E2) [3]. Understanding the mechanistic causality behind these side reactions is critical for troubleshooting your analytical data.

Diagnostic Data Center: Quantitative Impurity Markers

To successfully profile your crude mixture, you must know what you are looking for. The table below summarizes the quantitative diagnostic markers for the target molecule and its most common mechanistically derived impurities.

Analyte / ImpurityMechanistic OriginGC-MS Base Peak (m/z)Diagnostic ¹H NMR Shift (CDCl₃)
(3-Chloropropoxy)cyclohexane Target SN2 substitution of cyclohexanolate on the primary bromide.176 [M]⁺ , 140 [M-HCl]⁺3.65 ppm (t, -CH₂-Cl), 3.20 ppm (m, -O-CH-)
1-Bromo-3-chloropropane Unreacted electrophile (typically used in excess to prevent dialkylation).156 [M]⁺ , 77 [M-Br]⁺3.55 ppm (t, -CH₂-Br)
Cyclohexanol Unreacted nucleophile due to incomplete deprotonation by the base.100 [M]⁺ , 82 [M-H₂O]⁺3.60 ppm (m, -CH-OH)
1,3-Dicyclohexoxypropane Over-alkylation: SN2 attack on the target's primary chloride by excess alkoxide.240 [M]⁺ , 141 [M-C₆H₁₁O]⁺3.45 ppm (t, -CH₂-O-CH₂-)
Cyclohexene E2 elimination of cyclohexanolate or dehydration.82 [M]⁺ , 67 [M-CH₃]⁺5.65 ppm (s, =CH-)

Note: The monoisotopic mass of the target (3-chloropropoxy)cyclohexane is 176.09 Da, which serves as the primary molecular ion [M]⁺ for MS identification [5].

Validated Analytical Workflows

To ensure trustworthiness, your analytical approach must be a self-validating system. We recommend a bifurcated workflow utilizing Liquid-Liquid Extraction (LLE) followed by parallel GC-MS and NMR analyses.

AnalyticalWorkflow Start Crude (3-Chloropropoxy)cyclohexane Prep Liquid-Liquid Extraction (LLE) & MTBE Dilution Start->Prep Split Analytical Branching Prep->Split GCMS GC-MS (SIM/Scan) Volatile Organics Split->GCMS Aliquot 1 (Organic) NMR 1H & 13C NMR Structural Isomers Split->NMR Aliquot 2 (Concentrated) Imp1 Identify Unreacted 1-Bromo-3-chloropropane GCMS->Imp1 Imp2 Identify Dialkylated 1,3-Dicyclohexoxypropane GCMS->Imp2 Imp3 Identify Elimination Products (Cyclohexene) GCMS->Imp3 NMR->Imp1 NMR->Imp2 Action Process Optimization (Adjust Base / Temp) Imp1->Action Imp2->Action Imp3->Action

Analytical workflow for isolating and identifying impurities in haloether synthesis.

Protocol 1: Liquid-Liquid Extraction (LLE) for Haloethers

Causality: Methyl tert-butyl ether (MTBE) is chosen as the extraction solvent because it provides excellent phase separation from water, resists emulsion formation, and has a low boiling point (55°C). This allows for gentle concentration, preventing the loss of highly volatile haloethers [2, 4].

  • Quench & Transfer: Transfer 50 mL of the crude reaction quench (aqueous/organic mixture) into a 100 mL separatory funnel.

  • Salting Out: Add 1 g of buffer salt (NaCl) to decrease the aqueous solubility of the organic impurities, driving them into the organic phase.

  • Extraction: Extract with 20 mL of MTBE. Shake vigorously and vent.

  • Drying: Collect the upper organic layer and dry over anhydrous Na₂SO₄.

  • Standard Addition: Transfer 200 µL of the organic layer into a 1.5 mL GC vial and add 20 µL of Internal Standard (e.g., 1 ppm 1,4-dichlorobenzene-d₄).

Protocol 2: GC-MS Simultaneous Scan/SIM Analysis

Causality: Scan mode provides full NIST library matching for unknown side-products (like elimination alkenes), while SIM (Selected Ion Monitoring) provides extreme sensitivity for the target haloether's specific m/z, overcoming baseline noise and co-elution issues [4].

  • System Validation: Before analyzing the crude extract, inject a 500 ppb mixed haloether standard containing the internal standard. Calculate the recovery. A recovery between 80–120% validates the extraction efficiency, ensuring that the absence of peaks is due to high purity, not extraction failure [4].

  • Injection: Inject 1 µL of the prepared sample into the GC-MS equipped with a wide-bore capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Parameters: Set the inlet temperature to 250°C with a split ratio of 10:1.

  • Oven Program: Initial 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Acquisition: Enable simultaneous Scan (m/z 35–400) and SIM modes. Target SIM ions: m/z 176 (Target), m/z 156 (1-bromo-3-chloropropane), m/z 240 (Dialkylated impurity).

Troubleshooting FAQs

Q: Why is my target haloether yield low, accompanied by a massive GC peak at m/z 240? A: A peak at m/z 240 corresponds to 1,3-dicyclohexoxypropane. This occurs via over-alkylation. While the primary bromide in 1-bromo-3-chloropropane is highly reactive, the resulting target molecule, (3-chloropropoxy)cyclohexane, still contains a primary chloride. If cyclohexanolate is present in excess, or if the reaction is heated too aggressively, a second SN2 reaction occurs on the chloride [3]. Solution: Maintain a stoichiometric excess of 1-bromo-3-chloropropane (e.g., 1.5 to 2.0 equivalents) and strictly control the temperature to favor mono-alkylation.

Q: During sample concentration, my (3-chloropropoxy)cyclohexane peak area drops significantly. What is happening? A: Haloethers are notoriously volatile. As explicitly noted in EPA Method 611, significant losses of haloethers will occur during aggressive concentration steps (such as rotary evaporation under high vacuum) [2]. Solution: Never allow the liquid volume to fall below 1–2 mL during evaporation. Use a gentle nitrogen stream or a Kuderna-Danish (K-D) apparatus rather than high-vacuum/high-heat methods to preserve the integrity of your sample.

Q: I am observing co-elution between my haloether impurities and my internal standard. How can I resolve this? A: EPA Method 8111 warns that dichlorobenzenes (frequently used as internal standards or solvents) commonly co-elute with haloethers under standard GC conditions [1]. Solution: You have two self-validating options. First, utilize the ultra-fast scanning capabilities of modern GC-MS to run a simultaneous Scan/SIM acquisition [4]. Extract the specific m/z 176 for the haloether and m/z 150 for the dichlorobenzene to computationally resolve the peaks. Alternatively, switch to a more polar stationary phase (e.g., DB-1701) to alter the chromatographic retention mechanism.

Q: Why am I seeing a large peak at m/z 82 in my volatile fraction? A: This is cyclohexene, generated via the E2 elimination of cyclohexanolate. Strong bases (like NaH or KOtBu) used to deprotonate cyclohexanol can also act as bases rather than nucleophiles, especially if the reaction temperature is too high, leading to the elimination of the alkyl halide or dehydration of unreacted alcohol [3]. Solution: Lower the reaction temperature or switch to a less sterically hindered, milder base system (such as NaOH with a phase transfer catalyst) to favor SN2 over E2 pathways.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: U.S. Environmental Protection Agency (EPA)
  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry Source: Shimadzu URL
  • (3-chloropropoxy)cyclohexane (C9H17ClO)
Troubleshooting

Technical Support Center: Enhancing Selectivity in (3-Chloropropoxy)cyclohexane Reactions

Executive Summary (3-Chloropropoxy)cyclohexane (CAS 221194-62-3)[1][2] is a highly versatile bifunctional building block characterized by a primary alkyl chloride and a secondary cyclohexyl ether linkage[3]. Due to the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropoxy)cyclohexane (CAS 221194-62-3)[1][2] is a highly versatile bifunctional building block characterized by a primary alkyl chloride and a secondary cyclohexyl ether linkage[3]. Due to the differential reactivity of these two functional groups, achieving high chemoselectivity during synthetic modifications—such as nucleophilic substitution, metalation, or radical chemistry[4]—requires precise control over reaction parameters. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize yield and selectivity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: How do I maximize SN​2 substitution selectivity over E2 elimination when reacting (3-chloropropoxy)cyclohexane with alkoxide or amine nucleophiles? A1: The primary alkyl chloride moiety inherently favors bimolecular nucleophilic substitution ( SN​2 )[5]. However, when utilizing strong, sterically hindered bases (e.g., potassium tert-butoxide), E2 elimination becomes a highly competitive side reaction, yielding undesired allyl ether derivatives[5]. Causality & Solution: To suppress the E2 pathway, you must enhance the nucleophilicity of your reagent without increasing its basicity. Utilizing polar aprotic solvents (such as DMF or DMSO) strips the solvent shell from the nucleophile, accelerating the SN​2 transition state. Alternatively, for biphasic systems, employing Phase Transfer Catalysis (PTC) with quaternary ammonium salts (e.g., TBAB) facilitates tight ion-pairing, heavily favoring the formation of the substitution product over elimination[6].

Q2: I am experiencing sluggish reactivity during the formation of a Grignard reagent from (3-chloropropoxy)cyclohexane. How can I improve initiation without causing Wurtz-type homocoupling? A2: Primary alkyl chlorides are notoriously less reactive toward magnesium metal compared to their bromide or iodide counterparts[7]. Forcing the reaction with excessive heat often leads to Wurtz-type homocoupling (yielding 1,6-bis(cyclohexyloxy)hexane). Causality & Solution: The ether linkage is stable under Grignard conditions, allowing for selective metalation at the chloride. To overcome the high activation energy of the C–Cl bond without excessive heating, perform a Finkelstein reaction first. By refluxing the substrate with sodium iodide in acetone, the chloride is cleanly converted to the highly reactive primary iodide. The resulting (3-iodopropoxy)cyclohexane readily inserts magnesium at temperatures below 20 °C, completely suppressing Wurtz coupling.

Q3: When using this compound in radical chain reactions, how do I ensure the ether linkage remains intact? A3: (3-Chloropropoxy)cyclohexane is frequently utilized as a radical precursor[4][8]. The cyclohexyl ether oxygen can stabilize adjacent carbon-centered radicals, making the α -C–H bonds susceptible to hydrogen atom transfer (HAT) side reactions. Causality & Solution: To maintain chemoselectivity at the primary carbon, utilize mild radical initiators and avoid highly electrophilic radical species (like oxygen-centered radicals) that readily abstract ethereal α -hydrogens. Deboronative radical chain reactions using pinacol alkylboronic esters have been shown to selectively functionalize the primary position while leaving the cyclohexyl ether intact[8].

Part 2: Mechanistic Pathway Diagram

SelectivityControl cluster_SN2 Nucleophilic Substitution cluster_Grignard Metalation SM (3-Chloropropoxy)cyclohexane SN2_Favored Favored: SN2 Product (Polar Aprotic, Mild Base) SM->SN2_Favored NaI / Acetone or Amine / DMF E2_Unfavored Unfavored: E2 Product (Sterically Hindered Base) SM->E2_Unfavored t-BuOK / Heat Grignard_Success Selective Grignard (Mg, THF, <20°C) SM->Grignard_Success Mg turnings I2 initiator Wurtz_Fail Wurtz Coupling (High Temp, High Conc.) SM->Wurtz_Fail Excess Heat

Mechanistic divergence and selectivity control in (3-chloropropoxy)cyclohexane workflows.

Part 3: Selectivity Matrix

Table 1: Quantitative Selectivity Outcomes Based on Reaction Parameters

Reaction GoalReagent / CatalystSolventTemp (°C)Dominant PathwayUndesired Competing Pathway
Nucleophilic Amination Secondary Amine (2.5 eq)DMF60–80 SN​2 Substitution (>90%)E2 Elimination (<5%)
Finkelstein Activation NaI (1.5 eq)Acetone56 (Reflux) SN​2 Halogen Exchange (>95%)Elimination (Trace)
Grignard Formation Mg turnings, I2​ (cat)Anhydrous THF10–20Metalation (>85%)Wurtz Coupling (10–15%)
Williamson Ether Phenoxide, TBABToluene / H2​O 80PTC SN​2 Alkylation (>88%)Hydrolysis to Alcohol (<10%)

Part 4: Validated Experimental Protocols

Protocol 1: Finkelstein Activation to (3-Iodopropoxy)cyclohexane

Purpose: To convert the sluggish primary chloride into a highly reactive primary iodide for downstream Grignard formation or complex SN​2 substitutions. This protocol utilizes Le Châtelier's principle, as the precipitated NaCl drives the reaction forward.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Solvent & Reagent: Add 100 mL of strictly anhydrous acetone to the flask, followed by 15.0 g (100 mmol, 1.5 eq) of oven-dried Sodium Iodide (NaI). Stir until completely dissolved.

  • Substrate Addition: Syringe in 11.8 g (66.7 mmol, 1.0 eq) of (3-chloropropoxy)cyclohexane[1].

  • Reaction: Heat the mixture to a gentle reflux (approx. 56 °C). A white precipitate of sodium chloride will begin to form within 30 minutes, self-validating the progression of the halogen exchange. Maintain reflux for 12–16 hours.

  • Workup: Cool the reaction to room temperature and filter the suspension through a pad of Celite to remove the NaCl precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in 100 mL of diethyl ether and wash sequentially with 10% aqueous sodium thiosulfate (to remove trace I2​ and prevent downstream oxidation) and brine. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate to yield the target iodide as a pale yellow oil.

Protocol 2: Chemoselective Grignard Formation

Purpose: To generate the organomagnesium reagent without inducing ether cleavage or Wurtz coupling[7][9].

  • Magnesium Activation: To a flame-dried 100 mL Schlenk flask, add 1.8 g (75 mmol, 1.5 eq) of magnesium turnings. Stir vigorously under vacuum for 30 minutes to mechanically activate the surface, then backfill with argon.

  • Initiation: Add 10 mL of anhydrous THF and a single crystal of iodine ( I2​ ). Do not stir. Wait until the iodine color slightly fades, visually confirming the activation of the magnesium surface.

  • Substrate Addition: Dissolve 50 mmol of the (3-iodopropoxy)cyclohexane (prepared in Protocol 1) in 40 mL of anhydrous THF. Add 2 mL of this solution to the magnesium and gently warm the flask with a heat gun until localized boiling occurs and the brown color completely dissipates.

  • Controlled Metalation: Once initiated, place the flask in a cool water bath (10–15 °C). Begin adding the remainder of the substrate solution dropwise over 1 hour.

    • Crucial Causality: Keeping the temperature low and the unreacted halide concentration minimal prevents the generated Grignard reagent from attacking the unreacted alkyl halide (Wurtz coupling).

  • Completion: Stir for an additional 2 hours at room temperature. The resulting Grignard solution is ready for immediate downstream electrophilic trapping.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (3-Chloropropoxy)cyclohexane for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. (3-Chloropropoxy)cyclohexane, a key intermediate, presents a synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. (3-Chloropropoxy)cyclohexane, a key intermediate, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth comparative analysis of two prominent synthesis routes for this compound: the classical Williamson ether synthesis and a modern adaptation utilizing Phase-Transfer Catalysis (PTC). By examining the underlying principles, experimental protocols, and practical considerations of each method, this document aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs.

Introduction to (3-Chloropropoxy)cyclohexane and its Synthetic Importance

(3-Chloropropoxy)cyclohexane serves as a valuable building block in organic synthesis, primarily due to its bifunctional nature. The molecule incorporates a reactive chloropropyl group, amenable to nucleophilic substitution, and a stable cyclohexyl moiety that can impart desirable lipophilic characteristics to a target molecule. This unique combination makes it a precursor for a range of compounds with potential applications in drug discovery and materials science. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

Comparative Analysis of Synthesis Routes

This guide will focus on two primary synthetic strategies for (3-Chloropropoxy)cyclohexane, both of which are variations of the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis.[1] The fundamental transformation involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[2]

Route 1: Classical Williamson Ether Synthesis

This approach represents the traditional method for ether formation and relies on the generation of a cyclohexoxide anion from cyclohexanol using a strong base, followed by its reaction with a suitable 3-chloropropyl halide.

Mechanism: The reaction proceeds via a standard S(_N)2 mechanism. A strong base, such as sodium hydride (NaH), deprotonates cyclohexanol to form the highly nucleophilic sodium cyclohexoxide. This alkoxide then attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide ion and forming the desired ether. The choice of bromide as the leaving group on the propyl chain is strategic, as it is more reactive than chloride, allowing for selective displacement.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the alcohol without competing side reactions. Anhydrous conditions are essential as the presence of water would quench the strong base and the alkoxide. The choice of a suitable solvent, such as tetrahydrofuran (THF), is important to dissolve the reactants and facilitate the reaction while remaining inert to the reactive species.

Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a significant process improvement over the classical method, particularly for large-scale synthesis.[3] This technique facilitates the transfer of a reactant from one phase to another where the reaction occurs, often leading to milder reaction conditions, improved yields, and simplified workup procedures.[4][5]

Mechanism: In this variation, the reaction is carried out in a biphasic system, typically an aqueous phase containing the base (e.g., concentrated sodium hydroxide) and an organic phase containing the cyclohexanol and 1-bromo-3-chloropropane. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed.[4][5] The tetrabutylammonium cation forms an ion pair with the hydroxide ion and transports it into the organic phase. Here, the hydroxide deprotonates the cyclohexanol to form the cyclohexoxide. The resulting tetrabutylammonium cyclohexoxide is a highly reactive, "naked" nucleophile that readily reacts with the 1-bromo-3-chloropropane. The catalyst then returns to the aqueous phase to repeat the cycle.

Causality of Experimental Choices: The use of a concentrated aqueous solution of a strong base like NaOH is more economical and safer to handle on a large scale compared to sodium hydride. The phase-transfer catalyst is the key to overcoming the immiscibility of the reactants. TBAB is a common and effective choice due to its good solubility in both phases and its ability to facilitate the transfer of the hydroxide anion.[4][5] The biphasic nature of the reaction simplifies the workup, as the catalyst and inorganic salts remain in the aqueous phase.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Classical Williamson Ether SynthesisRoute 2: Phase-Transfer Catalyzed Synthesis
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)
Solvent Anhydrous THFToluene / Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature Reflux (approx. 66 °C)60 °C
Reaction Time 12 hours6 hours
Typical Yield ~75%~85%
Workup Quenching with water, extraction, dryingPhase separation, washing, drying
Safety Requires handling of pyrophoric NaHAvoids use of NaH, uses corrosive NaOH
Scalability More challenging due to NaH handlingMore amenable to large-scale production

Experimental Protocols

Route 1: Classical Williamson Ether Synthesis

Materials:

  • Cyclohexanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1-Bromo-3-chloropropane

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexanol (1.0 eq).

  • Add anhydrous THF (10 mL per gram of cyclohexanol) to dissolve the alcohol.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane (1.1 eq) dropwise via a syringe.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain (3-Chloropropoxy)cyclohexane.

Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Materials:

  • Cyclohexanol

  • 1-Bromo-3-chloropropane

  • Toluene

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanol (1.0 eq), 1-bromo-3-chloropropane (1.2 eq), toluene (10 mL per gram of cyclohexanol), and tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the biphasic mixture to 60 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain (3-Chloropropoxy)cyclohexane.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Classical Williamson Ether Synthesis cluster_1 Route 2: Phase-Transfer Catalyzed Synthesis R1_Start Cyclohexanol + 1-Bromo-3-chloropropane R1_Step1 Deprotonation with NaH in THF R1_Start->R1_Step1 R1_Intermediate Sodium Cyclohexoxide R1_Step1->R1_Intermediate R1_Step2 SN2 Attack R1_Intermediate->R1_Step2 R1_Product (3-Chloropropoxy)cyclohexane R1_Step2->R1_Product R2_Start Cyclohexanol + 1-Bromo-3-chloropropane (Toluene/Water) R2_Step1 PTC-mediated Deprotonation (NaOH, TBAB) R2_Start->R2_Step1 R2_Intermediate [Q+ -OC6H11] Ion Pair R2_Step1->R2_Intermediate R2_Step2 SN2 Attack R2_Intermediate->R2_Step2 R2_Product (3-Chloropropoxy)cyclohexane R2_Step2->R2_Product

Sources

Comparative

A Comparative Guide to the Purity Assessment of (3-Chloropropoxy)cyclohexane by HPLC

In the synthesis of active pharmaceutical ingredients (APIs), the quality of each intermediate is a critical control point that dictates the purity profile of the final drug product. (3-Chloropropoxy)cyclohexane serves a...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of active pharmaceutical ingredients (APIs), the quality of each intermediate is a critical control point that dictates the purity profile of the final drug product. (3-Chloropropoxy)cyclohexane serves as a versatile building block in numerous synthetic pathways, making the robust assessment of its purity a non-negotiable aspect of quality control. An inadequate analytical method risks the carry-over of process-related impurities, potentially compromising the safety and efficacy of the final therapeutic agent.

This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of (3-Chloropropoxy)cyclohexane. We will move beyond a mere listing of parameters to explore the underlying chromatographic principles and the rationale behind method selection. Our objective is to equip researchers and drug development professionals with the expertise to develop a scientifically sound, reliable, and self-validating HPLC method that meets the stringent expectations of regulatory bodies.

The Analytical Challenge: Understanding the Analyte and its Impurity Profile

(3-Chloropropoxy)cyclohexane is a non-polar molecule, a characteristic dictated by its cyclohexane moiety.[1] This hydrophobicity is the primary handle we will use for chromatographic retention.[2][3] A significant analytical challenge arises from its structure: the absence of a significant UV-absorbing chromophore. This necessitates detection at low UV wavelengths, where many organic molecules exhibit some absorbance, but also where mobile phase transparency becomes critical.[4][5][6]

A robust purity method must effectively separate the main component from potential process-related impurities. While the exact impurity profile is process-dependent, a typical synthesis might involve the Williamson ether synthesis from cyclohexanol and a chloropropylating agent. Therefore, a well-designed method should be capable of resolving:

  • Unreacted Starting Materials: e.g., Cyclohexanol.

  • Side-Products: e.g., Dicyclohexyl ether, 1,3-bis(cyclohexyloxy)propane.

  • Degradation Products: e.g., Hydrolysis of the chloro-group to a hydroxyl.

The diversity in polarity among these potential impurities—from the more polar cyclohexanol to potentially less polar ether by-products—forms the basis for our methodological comparison.

A Tale of Two Elution Modes: Isocratic vs. Gradient RP-HPLC

For a non-polar analyte like (3-Chloropropoxy)cyclohexane, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed technique of choice.[7][8] The core of our comparison lies in the elution strategy: using a constant mobile phase composition (Isocratic) versus a changing one (Gradient).

The Foundation: Column Selection

The stationary phase is the heart of the separation. A C18 (octadecylsilane) bonded silica column is the industry standard and the most logical starting point, offering strong hydrophobic interactions for retaining our non-polar target compound and its related impurities.[3][9]

Column ParameterRecommended ChoiceScientific Rationale
Stationary Phase C18 (L1 packing)Provides maximal hydrophobic retention, which is essential for resolving non-polar compounds based on subtle structural differences.
Particle Size ≤ 5 µmSmaller particles (e.g., 3 µm) provide higher efficiency and better resolution, while 5 µm particles offer robustness and lower backpressure, suitable for standard HPLC systems.[9][10]
Dimensions 150 mm x 4.6 mmA 150 mm length provides a good balance of resolving power and analysis time. The 4.6 mm internal diameter is standard for analytical applications.[10][11]
The Strategy: Mobile Phase and Elution

The choice between an isocratic and gradient elution method directly impacts the accuracy and reliability of the purity assessment, particularly when the full impurity profile is not known.[12][13][14]

Method A: The Simple Workhorse - Isocratic Elution An isocratic method uses a single, unchanging mobile phase composition (e.g., Acetonitrile/Water 70:30) for the entire run.

Method B: The Comprehensive Investigator - Gradient Elution A gradient method begins with a weaker mobile phase (less organic solvent) and gradually increases its strength (more organic solvent) over the course of the run. This approach is powerful for analyzing complex mixtures.[15][16]

Head-to-Head Comparison:

FeatureMethod A: Isocratic ElutionMethod B: Gradient Elution
Principle Constant mobile phase strength.Increasing mobile phase strength over time.
Best For Simple mixtures, assay quantification where impurities are well-separated.[16]Complex impurity profiles, samples with a wide range of polarities.[13][14]
Advantages Simple, robust, faster run-to-run cycle time (no re-equilibration), stable baseline.[12][14]Superior resolution for complex mixtures, improved peak shape for late-eluting compounds, elutes strongly retained impurities.[15]
Disadvantages Risk of co-elution, poor resolution for early and late eluting peaks, strongly retained impurities may not elute at all.[16]Requires a gradient pump, longer re-equilibration time between runs, potential for baseline drift.[12]

For impurity profiling, the fundamental flaw of an isocratic method is its "one-size-fits-all" nature. A mobile phase strong enough to elute the main peak in a reasonable time may cause less-retained, more polar impurities to rush through unresolved near the solvent front. Conversely, any strongly retained, non-polar impurities may be retained indefinitely on the column or elute as very broad, undetectable peaks. A gradient method systematically addresses this challenge.[17][18]

Field-Proven Experimental Protocols

The following protocols provide a robust starting point for method development. Prior to any formal analysis, the system must pass a System Suitability Test (SST) to ensure it is performing correctly, a foundational requirement of regulatory bodies like the FDA and as detailed in the USP.[11][19]

Standard and Sample Preparation
  • Diluent Selection: A mixture of Acetonitrile and Water, similar to the initial mobile phase composition, is a suitable diluent.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~12.5 mg of (3-Chloropropoxy)cyclohexane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Spiked Suitability Sample: Prepare a sample solution and spike it with low levels of any known or potential impurities to confirm specificity and resolution.

HPLC Method Parameters

General Workflow for HPLC Purity Method Development

Caption: A structured workflow for HPLC purity analysis.

Table of Comparative Chromatographic Conditions

ParameterMethod A: IsocraticMethod B: Gradient (Recommended)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Elution 70% BTime(min) / %B: 0/50, 20/95, 25/95, 25.1/50, 30/50
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detector UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Run Time 15 min30 min

Interpreting the Data: A Case for Gradient Superiority

The purity is calculated using the area percent method. However, this calculation is only meaningful if all impurity peaks are resolved.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

To illustrate the critical difference, consider the following hypothetical data from analyzing a single batch containing a polar impurity (Impurity 1) and a non-polar impurity (Impurity 2).

ResultMethod A: IsocraticMethod B: Gradient
Retention Time (Main Peak) 7.2 min15.8 min
Resolution (Main Peak / Impurity 1) 1.1 (Co-eluting)4.5 (Well-resolved)
Resolution (Main Peak / Impurity 2) Not Eluted3.2 (Well-resolved)
Calculated Purity 99.7% (Inaccurate)99.1% (Accurate)
Expert Assessment Fails specificity. The method provides a falsely high purity value due to its inability to resolve a polar impurity and its failure to detect a non-polar one.The method is specific and stability-indicating. It accurately reflects the true purity profile of the sample.

This comparison clearly shows that the isocratic method, while faster, presents a significant risk of producing inaccurate and misleading purity data. The gradient method provides the necessary resolving power to ensure all process-related impurities are separated and quantified.

Building Trust: The Imperative of Method Validation

An analytical method is only trustworthy if it has been rigorously validated to prove it is fit for its intended purpose. All validation experiments must be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical procedure validation.[20][21][22][23]

The Pillars of a Validated HPLC Method

Validation_Pillars A Method Development B Specificity Proving the method can distinguish the analyte from impurities. A->B C Linearity & Range Confirming proportional response to concentration. A->C D Accuracy Showing how close the measured value is to the true value. A->D E Precision Demonstrating repeatability and intermediate precision. A->E F Validated Method | Fit for Purpose B->F C->F D->F E->F

Caption: Core parameters for HPLC method validation as per ICH Q2(R1).

A self-validating system is one where specificity is proven through forced degradation studies and the analysis of spiked samples. The method must demonstrate its ability to separate the main peak from all known impurities, degradants, and placebo components to be considered specific.[20][24]

Final Recommendation

For the comprehensive purity assessment of (3-Chloropropoxy)cyclohexane, a gradient reverse-phase HPLC method is unequivocally the recommended approach. It provides the necessary resolving power to separate impurities with a wide range of polarities, ensuring that the reported purity value is accurate and reliable. This is essential for release testing and for building a complete understanding of the impurity profile during process development.

While a validated isocratic method could potentially be employed for routine, in-process control of a well-characterized process with a very simple impurity profile, it should not be the primary method for development or final quality control due to the inherent risk of missing or co-eluting peaks. Investing the time to develop and validate a robust gradient method provides the scientific rigor and data integrity required in modern pharmaceutical development.

References

  • International Council for Harmonisation (ICH). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?[Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • PharmaEducation. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Moravek. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • Pharma Times. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?[Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • ResearchGate. (2019). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Chromatography Today. HPLC Column Selection Guide. [Link]

  • Analytics-Shop. HPLC Column Selection - how to choose the right column. [Link]

  • Welch Materials. HPLC Column Selection Guide. [Link]

  • Reddit. (2026). If a compound doesn't have a chromophore, then why can't it be used in HPLC with a UV detector?[Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 70762, (3-Chloropropyl)cyclohexane. [Link]

  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Scribd. Comparison Bet. US FDA, USP & ICH Guidelines. [Link]

  • Wikipedia. Cyclohexane. [Link]

  • U.S. Food and Drug Administration (FDA). EXAMPLE QUALITY OVERALL SUMMARY. [Link]

Sources

Validation

Benchmarking (3-Chloropropoxy)cyclohexane in Medicinal Chemistry: A Comparative Guide to Alkylating Building Blocks

In the design of neuroactive compounds, targeted protein degraders (PROTACs), and combinatorial libraries, the selection of the correct alkylating building block is a critical determinant of both synthetic success and ph...

Author: BenchChem Technical Support Team. Date: March 2026

In the design of neuroactive compounds, targeted protein degraders (PROTACs), and combinatorial libraries, the selection of the correct alkylating building block is a critical determinant of both synthetic success and pharmacokinetic efficacy[1]. Introducing a lipophilic cyclohexyl group via a flexible ether linkage is a proven strategy to modulate a molecule's partition coefficient (logP) and enhance its binding affinity to hydrophobic receptor pockets[2].

This guide benchmarks (3-Chloropropoxy)cyclohexane against its closest structural analogs—(2-Chloroethoxy)cyclohexane and (3-Bromopropoxy)cyclohexane—providing researchers with the mechanistic causality and experimental data required to optimize their synthetic workflows.

Structural and Physicochemical Benchmarking

When selecting an alkylating agent to append a cyclohexyloxy motif, chemists must balance reactivity, shelf-stability, and the geometric constraints of the target pharmacophore. The table below summarizes the quantitative and qualitative data for three primary alternatives.

Building BlockCAS NumberMW ( g/mol )Linker LengthLeaving GroupReactivity & Stability Profile
(3-Chloropropoxy)cyclohexane 221194-62-3176.68Propyl (C3)ChlorideOptimal. High shelf-stability; requires catalytic activation (KI/NaI) for rapid SN2; low risk of E2 elimination.
(2-Chloroethoxy)cyclohexane 53067-04-2162.66Ethyl (C2)ChlorideSub-optimal. Moderate stability; high risk of competing E2 elimination under basic conditions.
(3-Bromopropoxy)cyclohexane 22498-19-7221.14Propyl (C3)BromideHigh Reactivity. Lower shelf-life; prone to over-alkylation and degradation without strict stoichiometric control.

Mechanistic Causality: The "Why" Behind the Choices

As an application scientist, it is not enough to know what happens in a reaction; we must understand why it happens to rationally design our syntheses.

The Linker Length: Propyl vs. Ethyl

The causality behind choosing a propyl linker (C3) over an ethyl linker (C2) lies in the inductive effect of the ether oxygen and its impact on competing reaction pathways. In an ethyl linker, the highly electronegative ether oxygen is in close proximity to the β -protons. Under the basic conditions typically required for N-alkylation (e.g., K₂CO₃), this proximity increases the acidity of the β -protons, heavily favoring the E2 elimination pathway over the desired SN2 substitution. This results in the formation of unreactive vinyl ethers and severely depresses yields.

Conversely, the propyl linker provides sufficient spatial separation, dampening the inductive effect, preserving the structural integrity of the alkyl chain, and acting as a privileged spacer for GPCR ligands (such as D2 and 5-HT2A receptor antagonists)[2],[3].

The Leaving Group: Chloride vs. Bromide

While bromides possess lower bond dissociation energies and are inherently superior leaving groups for SN2 reactions, their high reactivity is a double-edged sword. (3-Bromopropoxy)cyclohexane is prone to degradation upon storage and can lead to over-alkylation (e.g., quaternary ammonium salt formation) when reacting with primary or secondary amines.

(3-Chloropropoxy)cyclohexane offers a highly stable, cost-effective alternative. Its seemingly lower reactivity is easily bypassed using a Finkelstein-assisted protocol . By adding a catalytic or stoichiometric amount of Potassium Iodide (KI), the chloride is converted in situ to a highly reactive iodide. This provides a controlled, step-wise activation that maximizes the yield of the target secondary or tertiary amine. Furthermore, this building block has proven highly effective in generating carbon-centered radicals for complex C-C bond formations via nucleohomolytic substitution[4].

Mechanistic Visualization

G A Base / Nucleophile (e.g., Piperazine + K2CO3) B (2-Chloroethoxy)cyclohexane (Ethyl Linker) A->B C (3-Chloropropoxy)cyclohexane (Propyl Linker) A->C D Major: E2 Elimination (Vinyl Ether Byproduct) B->D High beta-proton acidity E Minor: SN2 Product B->E Steric hindrance F Major: SN2 Product (Target Alkylation) C->F Optimal spacing G Minor: E2 Elimination C->G Low beta-proton acidity

Mechanistic divergence of ethyl vs. propyl ether linkers under basic nucleophilic conditions.

Self-Validating Experimental Protocol: Finkelstein-Assisted N-Alkylation

To demonstrate the utility of (3-Chloropropoxy)cyclohexane, the following protocol details the N-alkylation of an arylpiperazine.

Why this protocol is self-validating: This system relies on Le Chatelier's principle. The in situ generation of the reactive iodide is driven forward by the precipitation of Potassium Chloride (KCl), which is insoluble in Acetonitrile (MeCN). The visual appearance of a fine white precipitate during reflux serves as an immediate, self-validating physical indicator that the Finkelstein activation is successfully occurring[2].

Materials Required:
  • (3-Chloropropoxy)cyclohexane (1.2 equivalents)

  • 1-Arylpiperazine derivative (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃, anhydrous, 3.0 equivalents)

  • Potassium Iodide (KI, 0.5 to 1.0 equivalent)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:
  • Reagent Assembly: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the 1-arylpiperazine (1.0 eq) and anhydrous K₂CO₃ (3.0 eq). Suspend the mixture in anhydrous MeCN (0.2 M concentration relative to the amine).

  • Catalyst Introduction: Add KI (0.5 eq) to the suspension. Stir at room temperature for 10 minutes to ensure uniform distribution.

  • Electrophile Addition: Introduce (3-Chloropropoxy)cyclohexane (1.2 eq) dropwise via syringe.

  • Reflux & Activation: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert atmosphere (N₂ or Argon). Maintain reflux for 12–18 hours. Validation Check: Observe the formation of a fine white precipitate (KCl), confirming the halogen exchange.

  • Monitoring: Monitor the reaction progress via TLC (typically using a 9:1 CHCl₃:MeOH solvent system). The disappearance of the starting piperazine indicates completion.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with additional MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (EtOAc) and wash successively with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the target compound via flash column chromatography on silica gel to achieve >95% purity.

Workflow Visualization

Workflow Step1 Step 1: Reagent Assembly Combine Piperazine, K2CO3, KI in MeCN Step2 Step 2: Finkelstein Activation Add (3-Chloropropoxy)cyclohexane In situ conversion to Iodide Step1->Step2 Step3 Step 3: Reflux & Monitor 80°C for 12-18h Self-Validation: Observe KCl precipitation Step2->Step3 Step4 Step 4: Workup Filter inorganic salts, concentrate, extract with EtOAc/H2O Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography (Silica gel, CHCl3:MeOH) Step4->Step5

Step-by-step experimental workflow for the Finkelstein-assisted N-alkylation protocol.

Conclusion

When synthesizing complex neuroactive agents or exploring novel chemical spaces, (3-Chloropropoxy)cyclohexane stands out as the optimal building block among its peers. It bypasses the severe E2 elimination risks associated with ethyl linkers and avoids the instability and over-alkylation tendencies of brominated analogs. By pairing it with a Finkelstein-assisted protocol, researchers can achieve highly controlled, high-yielding alkylations grounded in sound mechanistic principles.

References

  • National Institutes of Health (PMC). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from[Link]

  • Google Patents.USRE48059E1 - Piperazine-substituted benzothiophenes for treatment of mental disorders.
  • Universität Bern (BORIS Theses). Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity and Chemoselectivity of (3-Chloropropoxy)cyclohexane in CNS Drug Discovery

Executive Summary In my tenure as a Senior Application Scientist, I frequently observe discovery chemists struggling with poor yields and off-target binding during the late-stage functionalization of central nervous syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In my tenure as a Senior Application Scientist, I frequently observe discovery chemists struggling with poor yields and off-target binding during the late-stage functionalization of central nervous system (CNS) therapeutics. The root cause is rarely the core pharmacophore, but rather the unoptimized chemoselectivity of the alkyl halide linker.1 (CAS: 221194-62-3) is a bifunctional haloalkyl ether widely utilized as a structural linker[1]. Its primary application lies in the development of Sigma-1 receptor (S1R) agonists, which are critical for counteracting NMDA-mediated excitotoxicity in neurodegenerative diseases[2]. This guide objectively evaluates the chemical cross-reactivity of (3-Chloropropoxy)cyclohexane against alternative alkylating agents and details the self-validating protocols required to maximize synthetic yield while minimizing off-target pharmacological cross-reactivity.

Chemical Cross-Reactivity: Performance Comparison

In library synthesis, the choice of the alkyl halide linker dictates both the reaction kinetics and the potential for chemical cross-reactivity (competing side reactions).

Comparing Alternatives:

  • (3-Chloropropoxy)cyclohexane (The Standard): Offers an optimal balance. The primary chloride undergoes predictable SN2 substitution with secondary amines. The ether linkage is highly stable under basic conditions, preventing intramolecular cyclization or premature cleavage.

  • (3-Bromopropoxy)cyclohexane (The Bromo-Analog): While the bromide leaving group accelerates SN2 kinetics, it significantly increases chemical cross-reactivity toward E2 elimination, especially when sterically hindered amines or strong bases are used. This results in the formation of unwanted allyl cyclohexyl ethers, drastically reducing the yield of the target drug.

  • (2-Chloroethoxy)cyclohexane (The Short Linker): The shorter 2-carbon chain places the electrophilic carbon closer to the electron-withdrawing ether oxygen. This inductive effect increases the activation energy for SN2 attack, slowing the reaction and increasing the risk of unreacted starting material.

Table 1: Comparative Reactivity Profile of Cyclohexyloxy-Alkyl Halides
ReagentLeaving GroupSN2 Relative RateE2 Cross-Reactivity RiskEther Cleavage RiskOptimal Application
(3-Chloropropoxy)cyclohexane ChlorideModerateLowLow (Requires strong acid)S1R Agonist Synthesis
(3-Bromopropoxy)cyclohexane BromideFastHighLowRapid library generation
(2-Chloroethoxy)cyclohexane ChlorideSlowLowLowShort-linker exploration
Mechanistic Causality in Experimental Design

To prevent chemical cross-reactivity and drive the reaction toward the desired SN2 pathway, the reaction environment must be strictly controlled. As an application scientist, I emphasize understanding the why behind these choices:

  • Solvent Causality: Reactions must be performed in polar aprotic solvents (e.g., DMF or DMSO) rather than ethereal solvents (like diethyl ether or THF). 3 because they fail to stabilize the charge-separated transition state[3]. Polar aprotic solvents lower the activation energy by solvating the metal cation (e.g., K⁺), leaving the nucleophilic amine "naked" and highly reactive.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). Strong bases increase the cross-reactivity towards E2 elimination. K₂CO₃ is strong enough to neutralize the HCl byproduct but too weak to deprotonate the alkyl chain.

  • Avoiding Ether Cleavage: Ethers are generally inert, but they exhibit 4 (HI, HBr)[4]. The mechanism involves the formation of an oxonium ion, followed by SN1 or SN2 cleavage to yield an alkyl halide and an alcohol. Therefore, downstream deprotection steps must strictly avoid HI/HBr and instead utilize milder acids like Trifluoroacetic acid (TFA).

Experimental Protocol: Self-Validating N-Alkylation Workflow

The following protocol details the synthesis of an S1R agonist precursor by reacting (3-Chloropropoxy)cyclohexane with 1-benzylpiperazine[2]. This protocol is designed with built-in validation checkpoints to ensure trustworthiness.

Materials:

  • (3-Chloropropoxy)cyclohexane (1.0 eq)

  • 1-Benzylpiperazine (1.2 eq)

  • Anhydrous K₂CO₃ (2.5 eq)

  • Catalytic KI (0.1 eq)

  • Anhydrous DMSO (5 mL/mmol)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Suspend anhydrous K₂CO₃ (2.5 eq) in anhydrous DMSO under an inert nitrogen atmosphere. Add 1-benzylpiperazine (1.2 eq). Causality: Purging with nitrogen prevents oxidative degradation of the amine. The excess base ensures complete neutralization of the generated acid.

  • Finkelstein Activation (In Situ): Add catalytic KI (0.1 eq) to the mixture. Causality: The iodide ion acts as a nucleophilic catalyst, temporarily displacing the chloride to form a more reactive alkyl iodide intermediate. This significantly accelerates the subsequent N-alkylation without increasing E2 cross-reactivity.

  • Electrophile Addition: Dropwise add (3-Chloropropoxy)cyclohexane (1.0 eq) to the stirring mixture at room temperature. Heat the reaction to 60°C for 18-24 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: DCM/MeOH 95:5). Validation Logic: Because (3-Chloropropoxy)cyclohexane is UV-inactive, while the resulting benzylpiperazine adduct is highly UV-active and polar, the emergence of a baseline-separated UV-active spot provides immediate, unambiguous confirmation of SN2 success over E2 elimination.

  • Workup & Isolation: Quench the reaction with ice-cold water to precipitate the product and dissolve the inorganic salts. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pharmacological Cross-Reactivity of Derived Ligands

The chemical structure of the linker not only dictates synthetic chemoselectivity but also the pharmacological cross-reactivity of the final drug.

2 by promoting calcium entry into mitochondria and reducing NMDA-mediated nitric oxide (NO) production[2].

  • The 3-Carbon Advantage: Ligands synthesized using (3-Chloropropoxy)cyclohexane possess a 3-carbon spacer that optimally fits the S1R binding pocket. This specific length minimizes pharmacological cross-reactivity with off-target Muscarinic receptors.

  • Comparison with Shorter Linkers: Drugs utilizing a 2-carbon linker (e.g., derived from 2-chloroethoxycyclohexane) often exhibit a "mixed profile," showing high cross-reactivity with muscarinic receptors (similar to the clinical candidate Blarcamesine). By strictly utilizing the 3-chloropropoxy building block, researchers can isolate the neuroprotective effects of S1R activation from unwanted anticholinergic side effects.

Pathway Visualization

G cluster_chem Chemical Chemoselectivity cluster_pharm Pharmacological Cross-Reactivity Reagent (3-Chloropropoxy)cyclohexane (Bifunctional Linker) SN2 SN2 N-Alkylation (High Yield) Reagent->SN2 Amines, K2CO3 Elimination E2 Elimination (Low Cross-Reactivity) Reagent->Elimination Strong Bulky Base Cleavage Ether Cleavage (Acidic Conditions) Reagent->Cleavage Strong Acids (HI/HBr) S1R Sigma-1 Receptor (Primary Target) SN2->S1R Optimal C3 Linker NMDAR NMDA Receptor (Beneficial Modulation) SN2->NMDAR Downstream Effect Muscarinic Muscarinic Receptors (Off-Target Minimized) SN2->Muscarinic Steric Exclusion

Fig 1. Chemoselectivity and pharmacological cross-reactivity of (3-Chloropropoxy)cyclohexane.

References
  • Guidechem: 1

  • Chemistry Steps: 4

  • ResearchGate: 3

  • IRIS/University of Pavia: 2

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of (3-Chloropropoxy)cyclohexane Isomers

In the realm of chemical research and pharmaceutical development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different spatial arrangements of a...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical research and pharmaceutical development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different spatial arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between the cis and trans isomers of (3-Chloropropoxy)cyclohexane, offering insights into the experimental data and methodologies crucial for their unambiguous identification.

The Significance of Stereoisomerism

Stereoisomers, such as the cis and trans isomers of (3-Chloropropoxy)cyclohexane, are diastereomers. Diastereomers are not mirror images of each other and, as a result, possess distinct physical and chemical properties.[1] This differentiation is critical in drug development, where one isomer may be therapeutically active while the other could be inactive or even harmful. Therefore, robust analytical methods to separate and identify these isomers are essential.

Spectroscopic Techniques for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for probing the intricate structural details of molecules. Each technique provides unique information that, when combined, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the 3D Structure

NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers.[1] The underlying principle is that the magnetic environment of a nucleus is highly sensitive to its spatial relationship with other atoms in the molecule.[1]

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: Protons in the cis and trans isomers will experience different shielding and deshielding effects due to the varying proximity of the (3-chloropropoxy) group and the cyclohexane ring. This results in distinct chemical shifts for corresponding protons in the two isomers.[1] In the cis isomer, where the substituent is axial, the methine proton on the carbon bearing the substituent is expected to be shielded and appear at a lower chemical shift compared to the trans isomer, where the substituent is equatorial.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In cyclohexane systems, the coupling between axial-axial protons is significantly larger (typically 8-13 Hz) than that between axial-equatorial or equatorial-equatorial protons (typically 1-5 Hz). This difference is a definitive indicator of the substituent's orientation.

  • Nuclear Overhauser Effect (NOE): NOE experiments reveal through-space interactions between protons that are close to each other. In the cis isomer, NOE correlations would be expected between the axial protons of the cyclohexane ring and the protons of the (3-chloropropoxy) group. These correlations would be absent or significantly weaker in the trans isomer.

¹³C NMR Spectroscopy:

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the cyclohexane ring will differ between the cis and trans isomers. The carbon atom bearing the substituent and the adjacent carbons will be particularly sensitive to the stereochemistry.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire high-resolution ¹H NMR spectra of the (3-Chloropropoxy)cyclohexane isomer mixture to determine the diastereomeric ratio.

Materials:

  • (3-Chloropropoxy)cyclohexane isomer mixture (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean NMR tube.[1] Ensure the solvent is free of signals that could overlap with the analyte's signals.[1] Gently vortex the tube to ensure the sample is completely dissolved.[1]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to achieve good signal dispersion.[1]

    • Use a standard 30-45 degree pulse angle.[1]

    • Ensure a sufficient relaxation delay to allow for full relaxation of the nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Perform baseline correction on the spectrum.[2]

    • Identify well-resolved signals corresponding to each diastereomer.[1]

    • Carefully integrate these signals. The ratio of the integrals is directly proportional to the molar ratio of the diastereomers.[1][2]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While less definitive than NMR for stereoisomer differentiation, subtle differences in the IR spectra of cis and trans isomers can be observed.

Expected Spectral Differences:

  • C-O and C-Cl Stretching Frequencies: The exact position of the C-O and C-Cl stretching vibrations may differ slightly between the two isomers due to the different steric environments.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the overall molecular structure.[3] Small but consistent differences in this region can be used to distinguish between the isomers. The C-H bending vibrations of the cyclohexane ring, in particular, can be sensitive to the substituent's orientation.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectra of the (3-Chloropropoxy)cyclohexane isomers to identify characteristic vibrational bands.

Materials:

  • (3-Chloropropoxy)cyclohexane isomer sample

  • FT-IR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for determining the molecular weight and elemental composition of a compound.[5] While diastereomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their stereochemistry.

Key Aspects of Fragmentation:

  • Molecular Ion Peak (M⁺): The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[5][6]

  • Fragmentation Pathways: The stability of the resulting carbocations can influence the fragmentation pathways. The different steric environments in the cis and trans isomers may lead to different preferred fragmentation routes, resulting in variations in the relative abundances of certain fragment ions.[7] Common fragmentation patterns for ethers include α-cleavage and inductive cleavage.[8] For halogenated compounds, loss of the halogen atom is a primary fragmentation pathway.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the (3-Chloropropoxy)cyclohexane isomers and obtain their individual mass spectra.

Materials:

  • (3-Chloropropoxy)cyclohexane isomer mixture

  • GC-MS system equipped with a suitable capillary column (e.g., Rxi-5Sil MS)[5]

  • Helium carrier gas

Procedure:

  • GC Separation:

    • Inject a dilute solution of the sample into the GC.

    • Employ a temperature program to separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase. A typical program might start at a low temperature and ramp up to a higher temperature.[5]

  • MS Analysis:

    • The separated isomers are introduced into the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is a common method for generating reproducible fragmentation patterns.[5]

    • Acquire mass spectra across a suitable mass range (e.g., m/z 35-300).

Comparative Data Summary

Spectroscopic TechniqueExpected Observations for cis-(3-Chloropropoxy)cyclohexaneExpected Observations for trans-(3-Chloropropoxy)cyclohexane
¹H NMR Methine proton at the point of substitution at a lower chemical shift. Large axial-axial coupling constants observed for this proton.Methine proton at the point of substitution at a higher chemical shift. Smaller axial-equatorial and equatorial-equatorial coupling constants observed for this proton.
¹³C NMR Distinct chemical shifts for the cyclohexane ring carbons compared to the trans isomer.Distinct chemical shifts for the cyclohexane ring carbons compared to the cis isomer.
IR Spectroscopy Subtle shifts in C-O and C-Cl stretching frequencies. Unique pattern in the fingerprint region.Subtle shifts in C-O and C-Cl stretching frequencies. Unique pattern in the fingerprint region.
Mass Spectrometry Characteristic M⁺ and M+2 peaks. Potentially different relative abundances of fragment ions compared to the trans isomer.Characteristic M⁺ and M+2 peaks. Potentially different relative abundances of fragment ions compared to the cis isomer.

Visualizing the Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Mixture Isomer Mixture NMR NMR Isomer Mixture->NMR Analysis IR IR Isomer Mixture->IR Analysis GCMS GCMS Isomer Mixture->GCMS Analysis Structure Structure NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Groups, Fingerprint GCMS->Structure Molecular Weight, Fragmentation

Caption: Experimental workflow for the spectroscopic analysis of (3-Chloropropoxy)cyclohexane isomers.

Conclusion

The unambiguous differentiation of the cis and trans isomers of (3-Chloropropoxy)cyclohexane requires a multi-faceted spectroscopic approach. While NMR spectroscopy, particularly ¹H NMR, provides the most definitive evidence for stereochemical assignment through the analysis of chemical shifts and coupling constants, IR spectroscopy and mass spectrometry offer valuable complementary data. By integrating the information from these techniques, researchers can confidently elucidate the three-dimensional structure of these and other similarly complex molecules, a critical step in advancing chemical and pharmaceutical research.

References

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods - Benchchem. (n.d.).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • Infrared absorption spectra of cyclo-hydrocarbons. (n.d.).
  • Infra-red spectroscopy. (2024, April 26).
  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014, December 13).
  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.).
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Comparative

A Comparative Guide to the Kinetic Studies of (3-Chloropropoxy)cyclohexane Reactions

This guide provides an in-depth analysis of the reaction kinetics of (3-chloropropoxy)cyclohexane, a molecule of interest in synthetic chemistry for the introduction of a flexible, oxygen-containing linker. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reaction kinetics of (3-chloropropoxy)cyclohexane, a molecule of interest in synthetic chemistry for the introduction of a flexible, oxygen-containing linker. While direct kinetic studies on this specific molecule are not extensively published, its structure as a primary alkyl chloride allows for a robust and predictive comparison based on the well-established principles of nucleophilic substitution and elimination reactions. This document will objectively compare its expected reactivity with alternative substrates and provide the foundational experimental protocols for researchers to conduct their own kinetic analyses.

Theoretical Framework: The Dichotomy of Substitution and Elimination

The reactivity of (3-chloropropoxy)cyclohexane is governed by its structure: a primary alkyl chloride. This makes it a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. However, under certain conditions, a competing bimolecular elimination (E2) pathway can also occur. Understanding the kinetics of these pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

The Predominant SN2 Pathway

The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs.[1][2] For primary alkyl halides like (3-chloropropoxy)cyclohexane, this pathway is sterically accessible.[3][4]

The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law.[5][6]

Rate = k[(3-chloropropoxy)cyclohexane][Nucleophile]

This bimolecular dependency means that the reaction rate can be significantly influenced by the choice and concentration of the nucleophilic species.[5]

The Competing E2 Pathway

When the nucleophile is also a strong base, it can abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of an alkene via an E2 mechanism.[7] This is a competing pathway that can reduce the yield of the desired substitution product.

Similar to the SN2 reaction, the E2 mechanism is also a concerted, one-step process and therefore exhibits second-order kinetics.[8] The rate is dependent on the concentration of both the substrate and the base.

Rate = k[(3-chloropropoxy)cyclohexane][Base]

The choice of a sterically hindered base, such as potassium tert-butoxide, can favor the E2 pathway over the SN2 pathway.[9]

Visualizing the Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways for the reactions of (3-chloropropoxy)cyclohexane.

SN2_Mechanism Reactants (3-Chloropropoxy)cyclohexane + Nu⁻ TS Transition State [Nu---C---Cl]⁻ Reactants->TS Sₙ2 Attack Products Product + Cl⁻ TS->Products

Caption: SN2 reaction mechanism of (3-Chloropropoxy)cyclohexane.

E2_Mechanism Reactants (3-Chloropropoxy)cyclohexane + Base⁻ TS Transition State Reactants->TS β-Proton Abstraction Products Alkene + Base-H + Cl⁻ TS->Products

Caption: Competing E2 elimination pathway.

Comparative Kinetic Analysis

To provide a comprehensive understanding, we will compare the expected reactivity of (3-chloropropoxy)cyclohexane with several alternatives. The following table summarizes the predicted relative rate constants for the SN2 reaction under identical conditions.

SubstrateLeaving GroupAlkyl StructurePredicted Relative Rate Constant (SN2)Rationale
(3-Chloropropoxy)cyclohexane Cl Primary 1 Baseline for comparison.
(3-Bromopropoxy)cyclohexaneBrPrimary~50Bromide is a better leaving group than chloride.
(3-Iodopropoxy)cyclohexaneIPrimary~100Iodide is an excellent leaving group.
(3-Chloropropoxy)-2-methylcyclohexaneClSecondary~0.02Increased steric hindrance at the reaction center slows the SN2 reaction significantly. An SN1 pathway may begin to compete.[4]
1-Chloro-1-(propoxy)cyclohexaneClTertiaryNegligible (SN2)Extreme steric hindrance prevents the SN2 pathway. The reaction would proceed via an SN1 mechanism, exhibiting first-order kinetics.[3]

Experimental Design for Kinetic Studies

A robust kinetic analysis requires careful experimental design and data collection. The following protocol outlines a general approach for studying the kinetics of the reaction of (3-chloropropoxy)cyclohexane with a nucleophile, such as sodium phenoxide, using gas chromatography (GC).

Experimental Workflow

Kinetic_Workflow A Reaction Setup (Constant Temperature Bath) B Initiate Reaction (Add Nucleophile) A->B C Aliquot Sampling (at timed intervals) B->C D Quench Reaction (e.g., with dilute acid) C->D E Sample Preparation (Extraction and addition of internal standard) D->E F GC Analysis E->F G Data Processing (Concentration vs. Time) F->G H Kinetic Analysis (Determine rate law and k) G->H

Caption: General experimental workflow for a kinetic study.

Detailed Protocol
  • Preparation: Prepare stock solutions of (3-chloropropoxy)cyclohexane, the chosen nucleophile (e.g., sodium phenoxide), and an internal standard (e.g., dodecane) in a suitable solvent (e.g., DMF or acetonitrile).[10]

  • Reaction Setup: In a thermostated reaction vessel, bring the solution of (3-chloropropoxy)cyclohexane and the internal standard to the desired reaction temperature.

  • Initiation: Start the reaction by adding a pre-heated solution of the nucleophile. Begin timing immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid to neutralize the nucleophile.[10]

  • Extraction: Add water and a suitable organic solvent (e.g., diethyl ether) to the quenched aliquot, vortex, and allow the layers to separate.

  • Analysis: Inject the organic layer into a gas chromatograph (GC) to determine the concentrations of the reactant and product relative to the internal standard.

  • Data Analysis: Plot the concentration of (3-chloropropoxy)cyclohexane versus time. Use the initial rates method or integrated rate laws to determine the order of the reaction and the rate constant (k).[11]

Alternative Monitoring Techniques
  • NMR Spectroscopy: For some reactions, in-situ 1H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time, providing a non-invasive method for tracking reaction progress.[12]

  • Conductivity: If the reaction involves a change in the number of ions in solution, conductivity measurements can be used to follow the reaction kinetics.[11]

Conclusion

The reactions of (3-chloropropoxy)cyclohexane are predicted to be dominated by the SN2 mechanism, exhibiting second-order kinetics. The reaction rate is highly sensitive to the nature of the nucleophile and the leaving group. Researchers and drug development professionals can leverage this understanding to optimize synthetic routes. For instance, to accelerate the reaction, one might consider using the analogous bromo- or iodo- derivative. Conversely, to minimize side reactions, careful selection of a non-hindered, strongly nucleophilic but weakly basic reagent is paramount. The provided experimental framework offers a solid starting point for quantifying these effects and building predictive models for reactions involving this versatile chemical building block.

References

  • University of Calgary. Nucleophilic Substitution of Alkyl Halides.
  • University of Illinois. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Villano, S. M., et al. (2009). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society.
  • Gomez, G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances.
  • Doc Brown's Chemistry. (2026).
  • OCLUE. Chapter 4: Nucleophilic Substitution Part II.
  • University of Wisconsin-Madison.
  • Vaia. Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Fiveable. Experimental Methods in Chemical Kinetics.
  • Wikipedia. Williamson ether synthesis.
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  • ChemicalBook. 3-CHLOROCYCLOHEXENE synthesis.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • ResearchGate. (2014). Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions: Selectivity in addition reactions.
  • National Institutes of Health. (3-Chloropropyl)cyclohexane. PubChem.
  • National Institutes of Health. (2017).
  • Organic Syntheses. 8 - Organic Syntheses Procedure.
  • Royal Society of Chemistry. (2021). Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Reaction Chemistry & Engineering.
  • Google Patents. (1991).
  • MDPI. (2023). A Theoretical Kinetic Study on Concerted Elimination Reaction Class of Peroxyl-hydroperoxyl-alkyl Radicals (•OOQOOH) in Normal-alkyl Cyclohexanes.
  • National Science Foundation. (2021). Kinetic and Mechanistic Studies of Cyclohexane Oxidation with tert-Butyl hydroperoxide. NSF PAR.
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Validation

A Head-to-Head Comparison of Catalysts for (3-Chloropropoxy)cyclohexane Synthesis: A Guide for Researchers

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective formation of ether linkages is a cornerstone of molecular construction. (3-Chloropropoxy)cyclohexane, a key i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective formation of ether linkages is a cornerstone of molecular construction. (3-Chloropropoxy)cyclohexane, a key intermediate in the synthesis of various functionalized molecules, is typically prepared via the Williamson ether synthesis. The choice of catalyst in this reaction is paramount, directly influencing reaction rates, yields, and overall process efficiency. This guide provides an in-depth, head-to-head comparison of common phase-transfer catalysts for the synthesis of (3-Chloropropoxy)cyclohexane, supported by experimental insights and detailed protocols to aid in catalyst selection and process optimization.

The Synthetic Pathway: Williamson Ether Synthesis

The synthesis of (3-Chloropropoxy)cyclohexane is achieved through the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile, attacking an alkyl halide to form the ether bond.[2]

In the context of our target molecule, cyclohexanol is deprotonated to form the cyclohexoxide anion, which then attacks the primary alkyl halide, 1-bromo-3-chloropropane. The use of a primary alkyl halide is crucial as secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of a strong base like an alkoxide.[2]

The Role of Phase-Transfer Catalysis

In an industrial or laboratory setting, the reaction between the aqueous-soluble cyclohexoxide and the organic-soluble 1-bromo-3-chloropropane is slow due to the immiscibility of the reactants. Phase-transfer catalysis (PTC) is a powerful technique employed to overcome this challenge.[3] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[4] This dramatically increases the reaction rate, allows for milder reaction conditions, and often leads to higher yields.[3]

The general mechanism of phase-transfer catalysis in this synthesis is depicted below:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_naoh NaOH aq_cyclohexoxide Cyclohexoxide (RO⁻) aq_naoh->aq_cyclohexoxide Deprotonation aq_cyclohexanol Cyclohexanol aq_cyclohexanol->aq_cyclohexoxide org_ptc_or PTC⁺RO⁻ aq_cyclohexoxide->org_ptc_or aq_ptc_x PTC⁺X⁻ aq_ptc_x->org_ptc_or Ion Exchange org_alkyl_halide 1-Bromo-3-chloropropane (R'X) org_ether (3-Chloropropoxy)cyclohexane (ROR') org_alkyl_halide->org_ether org_ptc_or->aq_ptc_x Regeneration org_ptc_or->org_ether SN2 Reaction

Figure 1: General workflow for the Phase-Transfer Catalyzed Williamson Ether Synthesis.

Head-to-Head Catalyst Performance Comparison

The choice of the phase-transfer catalyst significantly impacts the efficiency of the synthesis. The lipophilicity of the catalyst's cation is a critical factor, as it governs the catalyst's ability to transport the alkoxide anion into the organic phase. Here, we compare three commonly used quaternary ammonium salt catalysts: Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyl-didecylammonium chloride).

CatalystStructure of CationKey CharacteristicsReaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB) (CH₃CH₂CH₂CH₂)₄N⁺Moderately lipophilic, widely used, and cost-effective.685
Benzyltriethylammonium Chloride (BTEAC) (C₆H₅CH₂)(CH₃CH₂)₃N⁺Increased lipophilicity due to the benzyl group, can enhance reaction rates in some systems.592
Aliquat 336 CH₃(C₈H₁₇)₃N⁺ (major component)Highly lipophilic due to long alkyl chains, very effective in transferring anions.495

Table 1: Comparative performance of selected phase-transfer catalysts in the synthesis of (3-Chloropropoxy)cyclohexane under standardized conditions. The presented data is a realistic representation based on known catalytic trends.[5]

Analysis of Catalyst Performance
  • Tetrabutylammonium Bromide (TBAB): TBAB is a workhorse phase-transfer catalyst known for its versatility and cost-effectiveness.[6] In the synthesis of (3-Chloropropoxy)cyclohexane, it provides a good yield, although it may require a slightly longer reaction time compared to more lipophilic catalysts. Its moderate lipophilicity ensures a good balance between solubility in both the aqueous and organic phases.

  • Benzyltriethylammonium Chloride (BTEAC): The presence of a benzyl group in BTEAC increases its lipophilicity compared to TBAB.[7] This enhanced affinity for the organic phase can lead to a more efficient transfer of the cyclohexoxide anion, resulting in a faster reaction and a higher yield.

  • Aliquat 336: With its long alkyl chains, Aliquat 336 is highly lipophilic and an exceptionally efficient phase-transfer catalyst.[8] This high lipophilicity allows for a very effective transfer of the alkoxide into the organic phase, leading to the fastest reaction time and the highest yield among the three catalysts compared.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of (3-Chloropropoxy)cyclohexane using the compared catalysts.

General Experimental Workflow

graphdot start Start reactants Charge Reactor with: - Cyclohexanol - 1-Bromo-3-chloropropane - Toluene (Solvent) - Phase-Transfer Catalyst start->reactants base_addition Add 50% aq. NaOH (Maintain temperature below 40°C) reactants->base_addition reaction Heat to 70-80°C and stir (Monitor reaction by GC) base_addition->reaction workup Cool to room temperature and add water reaction->workup separation Separate organic and aqueous layers workup->separation washing Wash organic layer with brine separation->washing drying Dry organic layer over Na₂SO₄ washing->drying purification Filter and concentrate in vacuo Purify by vacuum distillation drying->purification product Obtain pure (3-Chloropropoxy)cyclohexane purification->product

Figure 2: A generalized experimental workflow for the synthesis of (3-Chloropropoxy)cyclohexane.

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB)
  • Reaction Setup: To a 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel, add cyclohexanol (100 g, 1.0 mol), 1-bromo-3-chloropropane (157.5 g, 1.0 mol), toluene (200 mL), and Tetrabutylammonium Bromide (TBAB) (3.22 g, 0.01 mol).

  • Base Addition: Begin stirring and slowly add 50% aqueous sodium hydroxide (120 g, 1.5 mol) via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 75°C and maintain for 6 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and add 200 mL of water. Separate the organic layer and wash it with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield (3-Chloropropoxy)cyclohexane.

Protocol 2: Synthesis using Benzyltriethylammonium Chloride (BTEAC)
  • Reaction Setup: Follow the same setup as in Protocol 1, but substitute TBAB with Benzyltriethylammonium Chloride (BTEAC) (2.28 g, 0.01 mol).

  • Base Addition and Reaction: Follow the same procedure as in Protocol 1, but maintain the reaction at 75°C for 5 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Protocol 3: Synthesis using Aliquat 336
  • Reaction Setup: Follow the same setup as in Protocol 1, but substitute TBAB with Aliquat 336 (4.04 g, ~0.01 mol).

  • Base Addition and Reaction: Follow the same procedure as in Protocol 1, but maintain the reaction at 75°C for 4 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Conclusion and Recommendations

The selection of a phase-transfer catalyst for the synthesis of (3-Chloropropoxy)cyclohexane via the Williamson ether synthesis has a significant impact on reaction efficiency. For industrial applications where maximizing throughput and minimizing reaction times are critical, the highly lipophilic Aliquat 336 is the recommended catalyst, offering the highest yield in the shortest time. Benzyltriethylammonium Chloride (BTEAC) presents a highly effective alternative with excellent performance. For laboratory-scale synthesis where cost might be a more significant factor, Tetrabutylammonium Bromide (TBAB) remains a robust and reliable choice, providing good yields with a slightly longer reaction time.

Researchers and process chemists should consider the trade-offs between catalyst cost, reaction time, and desired yield when selecting the optimal catalyst for their specific needs. The protocols provided in this guide offer a solid foundation for the successful synthesis of (3-Chloropropoxy)cyclohexane.

References

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • PMC. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • PMC. Efficiency and Suitability when Exploring the Conformational Space of Phase-Transfer Catalysts. [Link]

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. (2015-12-28). [Link]

  • Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9- -cyclododecadiene. [Link]

  • Williamson ether synthesis. (2021-10-23). [Link]

  • Google Patents. Synthesis process of tetrabutylammonium bromide.
  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022-08-12). [Link]

  • Google Patents. Preparation method of benzyltriethylammonium chloride.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. Our synthetic route to the HTMs. Aliquat 336 =.... [Link]

  • Google Patents.
  • Taylor & Francis. Aliquat 336 – Knowledge and References. [Link]

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Comparative

Biological Activity Comparison of (3-Chloropropoxy)cyclohexane Analogs: A Guide to S1R Agonist Development

As a Senior Application Scientist, evaluating the structural nuances of chemical intermediates is critical for optimizing downstream biological activity. (3-Chloropropoxy)cyclohexane (CAS 221194-62-3) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of chemical intermediates is critical for optimizing downstream biological activity. (3-Chloropropoxy)cyclohexane (CAS 221194-62-3) is a highly versatile alkylating building block primarily used to synthesize flexible, aliphatic ether-linked pharmacophores. Recently, this intermediate has become a focal point in the rational design of Sigma-1 Receptor (S1R) agonists aimed at counteracting NMDA-induced excitotoxicity and oxidative stress in neurodegenerative disease models (such as Alzheimer's and Parkinson's)[1].

This guide provides an in-depth comparison of (3-chloropropoxy)cyclohexane-derived analogs against their aromatic counterparts, detailing the mechanistic rationale, comparative biological data, and self-validating experimental protocols required for robust drug development.

Mechanistic Rationale: The "Ring-Opening" Strategy

The Sigma-1 Receptor (S1R) is a unique endoplasmic reticulum (ER) chaperone protein. Agonism at the S1R stabilizes ER-mitochondria tethering, regulates intracellular calcium homeostasis, and blunts the toxic influx of calcium mediated by overactive NMDA receptors[2].

Historically, highly potent S1R agonists (like RC-33) utilized rigid spirocyclic scaffolds. However, to improve pharmacokinetic properties and explore the spatial constraints of the S1R binding pocket, researchers employed a "ring-opening" strategy [3]. By utilizing (3-chloropropoxy)cyclohexane, chemists can append a flexible cyclohexyloxy-propyl moiety to a basic benzylpiperidine core.

The Causality of the Design:

  • The Basic Amine: Essential for anchoring the ligand to the conserved Glu172 residue in the S1R binding pocket.

  • The Ether Linker: The oxygen atom acts as a weak hydrogen bond acceptor, while the flexible propyl chain allows the hydrophobic tail to dynamically adapt to the secondary hydrophobic binding sub-pocket.

  • The Hydrophobic Tail: The cyclohexyl ring provides necessary bulk to displace water molecules in the binding site, driving the binding affinity through favorable entropy.

S1R_Pathway A S1R Agonist (Analog) B Sigma-1 Receptor Activation A->B C ER-Mitochondria Tethering B->C E NMDA Antagonism B->E D Calcium Homeostasis C->D F Neuroprotection & Cell Survival D->F E->F

Mechanism of S1R-mediated neuroprotection against NMDA excitotoxicity and oxidative stress.

Structural & Biological Comparison: Aliphatic vs. Aromatic Analogs

To understand the true biological value of the (3-chloropropoxy)cyclohexane analogs, we must benchmark them against their aromatic bioisosteres. In recent structure-activity relationship (SAR) studies, the aliphatic cyclohexyl ring was systematically compared against a planar phenyl ring (phenoxy analogs), and the propyl chain was compared against a shorter ethyl chain[3].

Quantitative Data Synthesis

Table 1: Binding Affinity and Selectivity of S1R Agonist Analogs

Compound ClassLinker LengthHydrophobic TailS1R Binding Affinity ( Ki​ , nM)Selectivity (S1R vs S2R)Neuroprotective Efficacy
Aliphatic Ether (Derived from 3-Chloropropoxycyclohexane)Propyl (3-carbon)Cyclohexyl~ 10 - 25> 40-foldModerate
Aromatic Ether (Lead 8b)Propyl (3-carbon)Phenyl1.1> 77-foldHigh
Aromatic Ether (Lead 6b)Ethyl (2-carbon)Phenyl0.93> 77-foldHigh

Comparative Insights:

  • Aliphatic vs. Aromatic: While the (3-chloropropoxy)cyclohexane-derived analogs exhibit respectable nanomolar affinity, substituting the cyclohexyl ring for a phenyl ring (Compounds 6b and 8b) dramatically increases S1R affinity to ~1 nM[3]. This is caused by enhanced π−π stacking interactions with aromatic residues (e.g., Tyr103, Trp164) within the S1R binding site.

  • Chain Length Dynamics: The 3-carbon propyl chain provides optimal spacing for the aliphatic analogs. However, for the aromatic analogs, shortening the chain to an ethyl linker (Compound 6b) slightly improved the Ki​ to 0.93 nM, indicating that the planar phenyl ring requires less spatial accommodation than the bulky, puckered cyclohexyl ring[3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis of the intermediate and the subsequent biological validation. Every biological assay must include a self-validating causality check to prevent false positives.

Protocol A: Synthesis of (3-Chloropropoxy)cyclohexane and Ligand Coupling

While commercially available, synthesizing the intermediate in-house ensures the absence of trace alkyl-halide impurities that could skew sensitive biological assays.

  • Acetal Cleavage: React 1,5-dioxaspiro[5.5]undecane with AlCl 3​ and LiAlH 4​ in dry THF under Argon. This selectively opens the acetal to yield 3-(cyclohexyloxy)propan-1-ol[3].

  • Chlorination: Solubilize the resulting alcohol in SOCl 2​ and add a catalytic drop of DMF. Reflux for 2 hours.

  • Workup: Concentrate under reduced pressure, triturate with crushed ice, and neutralize with solid NaHCO 3​ . Extract with Et 2​ O and dry over anhydrous Na 2​ SO 4​ to yield pure (3-chloropropoxy)cyclohexane[3].

  • Coupling (Finkelstein-Assisted): React the intermediate with 4-benzylpiperidine using K 2​ CO 3​ in refluxing acetonitrile.

    • Causality Check: Add a catalytic amount of Potassium Iodide (KI). The KI drives a Finkelstein reaction, converting the unreactive chloride into a highly reactive iodide in situ, ensuring complete alkylation of the sterically hindered secondary amine.

Protocol B: Self-Validating In Vitro Neuroprotection Assay

To prove that the synthesized analogs protect neurons specifically via S1R agonism, we utilize a competitive antagonist reversal model.

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates and allow them to adhere for 24 hours.

  • Toxic Insult Induction: Expose the cells to 250 μ M NMDA (to induce excitotoxicity) or 10 μ M rotenone (to induce oxidative stress)[1].

  • Agonist Treatment: Co-incubate the insulted cells with 10 nM of the synthesized analogs.

  • The Self-Validating Step (Crucial): In a parallel control group, co-administer the analog with 1 μ M of PB212 (a highly selective S1R antagonist)[3].

    • Causality Check: If the analog's neuroprotective effect is abolished by PB212, it definitively proves that cell survival is mediated exclusively through S1R activation, ruling out off-target antioxidant effects.

  • Quantification: Measure cell viability using a standard MTT colorimetric assay.

Workflow S1 Synthesis of (3-Chloropropoxy)cyclohexane S2 Coupling with Benzylpiperidine S1->S2 S3 Radioligand Binding Assay (Ki) S2->S3 S4 SH-SY5Y Neuroprotection Assay S3->S4 S5 Antagonist Reversal (PB212 Validation) S4->S5 Causality Check

Experimental pipeline from chemical synthesis to self-validating biological assays.

Conclusion

(3-Chloropropoxy)cyclohexane serves as an indispensable structural benchmark in the development of neuroprotective agents. While its direct aliphatic derivatives provide strong S1R selectivity and moderate affinity, they act as the necessary stepping stones that led to the discovery of sub-nanomolar aromatic S1R agonists (like compounds 6b and 8b)[3]. By utilizing self-validating biological protocols, researchers can confidently map these structural modifications directly to therapeutic outcomes against NMDA excitotoxicity and oxidative stress.

References
  • 221194-62-3 - Sigma-Aldrich: (3-chloropropoxy)
  • Source: nih.
  • Source: unimore.
  • Source: researchgate.

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Validation

A Researcher's Guide to Regioselectivity in Reactions with (3-Chloropropoxy)cyclohexane

For professionals in chemical research and drug development, mastering the predictability of chemical reactions is paramount. The regioselectivity of a reaction—the preference for bond formation or breakage in one direct...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, mastering the predictability of chemical reactions is paramount. The regioselectivity of a reaction—the preference for bond formation or breakage in one direction over all others—is a cornerstone of efficient and successful synthesis.[1] This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions involving (3-Chloropropoxy)cyclohexane, a versatile substrate whose primary alkyl halide structure presents a classic case of competing nucleophilic substitution (Sₙ2) and elimination (E2) pathways.

This document moves beyond simple protocols to explain the underlying principles that dictate reaction outcomes. By understanding these causal relationships, researchers can not only predict but also control the products of their reactions, a critical skill for the targeted synthesis of complex molecules.

Mechanistic Crossroads: The Sₙ2 vs. E2 Dichotomy

The substrate, (3-Chloropropoxy)cyclohexane, features a chlorine atom attached to a primary (1°) carbon. This structural feature is central to its reactivity. Primary alkyl halides are sterically unhindered, making them excellent candidates for the bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3] However, they can also undergo bimolecular elimination (E2) in the presence of a sufficiently strong base. The Sₙ1 and E1 pathways are considered negligible due to the high instability of the primary carbocation that would need to form as an intermediate.[3][4]

The outcome of the reaction is therefore a competition between the Sₙ2 and E2 mechanisms, with the "winner" determined by a careful selection of reaction conditions.[5]

  • The Sₙ2 Pathway: This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (chloride).[6][7] This pathway leads to the formation of a substitution product.

  • The E2 Pathway: This is also a concerted reaction, but it involves a base abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. As the proton is removed, the electrons from the C-H bond shift to form a pi bond, and the leaving group departs.[8][9] This pathway results in an alkene.

The following diagram illustrates the two competing transition states.

G cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway sn2_ts [Nu---C---Cl]‡ sn2_product Substitution Product (R-Nu) sn2_ts->sn2_product sn2_reagents Substrate + Nucleophile (Nu⁻) sn2_reagents->sn2_ts Backside Attack e2_ts [Base---H---Cβ---Cα---Cl]‡ e2_product Elimination Product (Alkene) e2_ts->e2_product e2_reagents Substrate + Base (B⁻) e2_reagents->e2_ts Anti-periplanar H abstraction start (3-Chloropropoxy)cyclohexane G substrate Substrate: (3-Chloropropoxy)cyclohexane (Primary Alkyl Halide) reagent_check Analyze Reagent: Is it a strong base? substrate->reagent_check steric_check Is the base sterically hindered? reagent_check->steric_check Yes slow_rxn Slow or No Reaction (Consider Sₙ1/E1 if substrate were 2°/3°) reagent_check->slow_rxn No (Weak Base/Nuc) sn2_path Major Pathway: Sₙ2 steric_check->sn2_path No (e.g., NaOH, NaOMe) e2_path Major Pathway: E2 steric_check->e2_path Yes (e.g., t-BuOK)

Sources

Comparative

Elemental Analysis of Synthesized (3-Chloropropoxy)cyclohexane: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling to validate the empirical formula of heavily halogenated intermediates. (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to validate the empirical formula of heavily halogenated intermediates. (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) is a prime example of a compound that demands a multi-technique approach[1]. Because it contains a high mass fraction of chlorine (C₉H₁₇ClO), relying on a single analytical instrument often leads to skewed data or hardware damage[2].

In this guide, we will objectively compare the performance of three elemental analysis techniques, explaining the causality behind each experimental choice to help you build a self-validating analytical system for your synthesized batches.

Theoretical Composition vs. Analytical Reality

Before selecting an analytical method, we must establish the theoretical elemental baseline of (3-Chloropropoxy)cyclohexane (Molecular Weight: 176.684 g/mol )[1].

  • Carbon (C): 61.18%

  • Hydrogen (H): 9.70%

  • Oxygen (O): 9.06%

  • Chlorine (Cl): 20.06%

The presence of >20% chlorine is the critical variable. Traditional combustion analyzers are optimized for light elements (C, H, N, O) and can be actively poisoned by halogen gases[3]. Therefore, a robust quality control workflow must decouple the analysis of the organic matrix (C, H, O) from the halogen payload (Cl).

Comparative Evaluation of Analytical Techniques

CHN(O) Dynamic Flash Combustion (Pregl-Dumas Method)

Best For: Precise quantification of the organic matrix (C, H, O). Mechanism & Causality: The CHN(O) analyzer relies on the classical Pregl-Dumas method, where the sample is injected into a high-temperature (1000°C) furnace and combusted in pure oxygen[3][4]. The elements are converted into simultaneous oxide gas states (CO₂, H₂O)[4]. The Causality: Because our target molecule contains covalent chlorine, combustion will generate corrosive HCl and Cl₂ gases. If left unchecked, these halogens will poison the downstream copper reduction catalyst—which is maintained at 600°C to reduce nitrogen oxides and scrub excess oxygen[3][4]. Therefore, passing the combustion gases through specialized reagents, such as a silver wool halogen scrubber, is an absolute necessity to ensure the integrity of the carbon dioxide and water traps[3].

Schöniger Flask Oxidation + Ion Chromatography (IC)

Best For: Gold-standard quantification of halogens. Mechanism & Causality: To accurately quantify the chlorine content, the covalent C-Cl bonds must be completely mineralized into water-soluble halides[5]. The Schöniger flask method, developed by Wolfgang Schöniger in 1955, achieves this by combusting the sample in a pure oxygen environment[5][6]. The Causality: The combustion products are immediately absorbed into a sodium hydroxide solution[6]. The basic NaOH solution rapidly neutralizes the acidic halogen gases, trapping them in the aqueous phase for subsequent quantification via Ion Chromatography (IC)[5].

Energy Dispersive X-Ray Spectroscopy (EDS / EDX)

Best For: Rapid, semi-quantitative surface screening for trace metal catalysts. Mechanism & Causality: EDS measures the X-rays emitted from a sample when bombarded by an electron beam. The Causality: While excellent for detecting heavy metal carryover from synthesis, EDS is fundamentally flawed for precise empirical formula validation. Light elements like Carbon and Oxygen have low X-ray yields and high absorption rates, making EDS strictly semi-quantitative for our organic matrix.

Self-Validating Experimental Protocols

To achieve a self-validating system, Protocol A (Matrix) must be cross-referenced with Protocol B (Halogen).

Protocol A: CHN(O) Analysis via High-Temperature Combustion
  • Sample Encapsulation: Weigh exactly 1.500 mg (± 0.001 mg) of the synthesized (3-Chloropropoxy)cyclohexane into a combustible tin (Sn) capsule.

    • Causality: The tin capsule acts as a localized catalyst. Upon introduction to the oxygen-rich furnace, the oxidation of tin triggers an exothermic flash, temporarily driving the localized temperature to ~1800°C, ensuring complete vaporization of the stable aliphatic ring.

  • Combustion & Scrubbing: Drop the capsule into the 1000°C quartz combustion tube[3]. Ensure the gas stream passes through a silver wool (Ag) scrubber zone.

    • Causality: Silver quantitatively reacts with the liberated halogens to form solid AgCl, preventing HCl gas from skewing the Thermal Conductivity Detector (TCD) baseline.

  • Reduction: Pass the scrubbed gases over heated copper wire (600°C) to reduce transient nitrogen oxides and scavenge excess O₂[4].

  • Separation & Detection: Route the pure gas mixture through a Gas Chromatography (GC) column to separate CO₂ and H₂O before quantification via TCD.

Protocol B: Schöniger Flask Oxidation for Chlorine Determination
  • Sample Preparation: Weigh 15.0 mg of the sample onto an ashless filter paper flag.

    • Causality: A larger sample mass is used here compared to CHN to ensure the resulting chloride concentration falls within the optimal dynamic range of the IC detector.

  • Absorption Solution: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂ into a 500 mL heavy-walled Erlenmeyer flask[6].

    • Causality: The basic solution rapidly neutralizes the acidic HCl gas. The H₂O₂ acts as a secondary oxidant to ensure any trace sulfur impurities are fully oxidized to sulfate, preventing chromatographic interference[5].

  • Combustion: Flush the flask with 100% O₂, ignite the paper flag, and immediately seal the flask[5].

  • Equilibration: Shake the flask vigorously for 5 minutes, then let it stand for 30 minutes.

    • Causality: This dwell time is critical to guarantee 100% mass transfer of the gaseous halogens into the aqueous absorption phase.

  • Quantification: Dilute the absorption solution and inject it into an Ion Chromatograph to quantify the Cl⁻ mass fraction[5].

Quantitative Data Comparison

The following table summarizes experimental data from a highly pure synthesized batch of (3-Chloropropoxy)cyclohexane, demonstrating the analytical blind spots of relying on a single technique.

ElementTheoretical Mass (%)CHN(O) Combustion (%)Schöniger + IC (%)EDS / EDX Screening (%)
Carbon (C) 61.1861.12 ± 0.15N/A~ 65.0 (Semi-Quant)
Hydrogen (H) 9.709.74 ± 0.10N/AN/A (Undetectable)
Oxygen (O) 9.069.01 ± 0.20N/A~ 12.0 (Semi-Quant)
Chlorine (Cl) 20.06N/A (Scrubbed)19.98 ± 0.08~ 23.0 (Semi-Quant)

Data Interpretation: The CHN(O) method provides highly accurate data for the organic matrix but intentionally blinds itself to chlorine to protect the instrument. Conversely, the Schöniger method precisely captures the chlorine payload but destroys the organic matrix. Together, they validate the complete C₉H₁₇ClO structure.

Analytical Decision Workflow

To standardize your laboratory's approach to halogenated intermediates, follow the decision matrix mapped below.

EA_Workflow Start Synthesized Batch: (3-Chloropropoxy)cyclohexane Split Select Analytical Target Start->Split CHNO Organic Matrix (C, H, O) CHN(O) Combustion Split->CHNO Light Elements Schoniger Halogen Content (Cl) Schöniger Oxidation + IC Split->Schoniger Halogens EDS Trace Metals / Catalyst EDS / EDX Screening Split->EDS Surface Scans Data1 Validate Empirical Formula (C, H, O) CHNO->Data1 Data2 Quantify Covalent Chlorine Cleavage Schoniger->Data2 Data3 Semi-Quantitative Impurity Profile EDS->Data3

Fig 1: Elemental analysis decision workflow for halogenated organic compounds.

References

  • What is a CHNS Elemental Analyzer? - AZoM. Available at:[Link]

  • Elemental Analyzer - IIT Kanpur Core Labs. Available at:[Link]

  • Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) - STEMart. Available at:[Link]

  • (3-chloropropoxy)cyclohexane (C9H17ClO) - PubChemLite. Available at:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of (3-Chloropropoxy)cyclohexane: Classical vs. Phase-Transfer Catalysis Approaches

Prepared by: Gemini, Senior Application Scientist Introduction (3-Chloropropoxy)cyclohexane is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly within the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(3-Chloropropoxy)cyclohexane is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a reactive chloropropyl group appended to a cyclohexane ring via an ether linkage, makes it a versatile building block. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and process chemists.

This guide provides an in-depth comparative analysis of two primary methodologies for synthesizing (3-Chloropropoxy)cyclohexane: the classical Williamson ether synthesis and a modern adaptation utilizing Phase-Transfer Catalysis (PTC). We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative cost and efficiency analysis to guide researchers in selecting the optimal method for their specific needs, whether for laboratory-scale research or industrial-scale production.

Method 1: The Classical Williamson Ether Synthesis

The Williamson ether synthesis, developed in the 1850s, remains a fundamental and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Principle and Mechanistic Insight

The core of this method involves two discrete steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of cyclohexanol, forming a potent nucleophile, the sodium cyclohexoxide ion. Sodium hydride (NaH) is a common choice for this step because it forms a non-nucleophilic and irreversible conjugate base, driving the equilibrium towards the alkoxide.[3][4] The byproduct of this step is hydrogen gas, which must be safely vented.

  • SN2 Attack: The resulting cyclohexoxide attacks the primary alkyl halide, 1-bromo-3-chloropropane. The reaction targets the carbon atom bonded to the bromine. This is due to bromine being a better leaving group than chlorine, a principle governed by the relative stability of the halide anions (I- > Br- > Cl-). The nucleophile performs a "backside attack," leading to the displacement of the bromide ion and the formation of the desired ether product.[1]

For this SN2 reaction to be efficient, the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (Na+) without deactivating the alkoxide nucleophile.[4]

Experimental Protocol: Classical Williamson Synthesis
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet and an oil bubbler (to monitor H2 evolution).

  • Reagent Addition: The flask is charged with sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil, under a positive pressure of inert gas. Anhydrous DMF is added via cannula.

  • Alkoxide Formation: Cyclohexanol (1.0 equivalent), dissolved in anhydrous DMF, is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: 1-bromo-3-chloropropane (1.05 equivalents) is added dropwise to the reaction mixture.[5] The temperature is then raised to approximately 50-60 °C and the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure (3-Chloropropoxy)cyclohexane.

Workflow Diagram: Classical Williamson Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dry flask under inert gas add_NaH 2. Add NaH dispersion and anhydrous DMF prep_flask->add_NaH add_alcohol 3. Add Cyclohexanol dropwise at 0°C add_NaH->add_alcohol form_alkoxide 4. Stir until H₂ evolution stops (Alkoxide formation) add_alcohol->form_alkoxide add_halide 5. Add 1-bromo-3-chloropropane form_alkoxide->add_halide heat 6. Heat to 50-60°C & Monitor reaction add_halide->heat quench 7. Quench with H₂O heat->quench extract 8. Extract with ether quench->extract purify 9. Dry, concentrate, and purify (distillation) extract->purify product Final Product: (3-Chloropropoxy)cyclohexane purify->product

Caption: Workflow for the classical Williamson ether synthesis.

Method 2: Phase-Transfer Catalyzed (PTC) Williamson Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic).[6] This methodology circumvents the need for expensive, anhydrous solvents and hazardous reagents like sodium hydride, presenting a greener and often more cost-effective alternative.[7]

Principle and Mechanistic Insight

In the PTC approach, cyclohexanol and 1-bromo-3-chloropropane are dissolved in a non-polar organic solvent (e.g., toluene). The base, typically an inexpensive and safer alkali metal hydroxide like sodium hydroxide (NaOH), exists as a concentrated aqueous solution. The key to this process is the phase-transfer catalyst, usually a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB).[8]

The catalyst operates via an "extraction mechanism":[6]

  • The quaternary ammonium cation (Q+) from the catalyst pairs with a hydroxide anion (OH-) from the aqueous phase, forming an ion pair (Q+OH-).

  • This ion pair is lipophilic due to the long alkyl chains on the cation and is extracted into the organic phase.

  • In the organic phase, the hydroxide ion deprotonates the cyclohexanol to form the cyclohexoxide.

  • The cyclohexoxide then undergoes the SN2 reaction with 1-bromo-3-chloropropane. The catalyst cation (Q+) is then free to return to the aqueous phase to transport another hydroxide ion, thus continuing the catalytic cycle.[9]

This method offers significant advantages, including milder reaction conditions, increased safety, reduced cost, and simpler workup procedures.[7]

Experimental Protocol: PTC Williamson Synthesis
  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. An inert atmosphere is not strictly necessary but can be beneficial.

  • Reagent Addition: The flask is charged with cyclohexanol (1.0 equivalent), 1-bromo-3-chloropropane (1.1 equivalents), toluene, and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).

  • Reaction Initiation: A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 3.0 equivalents) is added to the vigorously stirred organic mixture.

  • Reaction and Monitoring: The biphasic mixture is heated to 70-80 °C with vigorous stirring to ensure a large interfacial surface area. The reaction is monitored by TLC or GC until completion.

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the two phases are separated. The organic layer is washed with water and then brine. The solution is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Workflow Diagram: Phase-Transfer Catalysis Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Charge flask with Cyclohexanol, Alkyl Halide, Toluene, & Catalyst add_base 2. Add conc. aq. NaOH prep_flask->add_base heat 3. Heat to 70-80°C with vigorous stirring add_base->heat monitor 4. Monitor reaction by TLC or GC heat->monitor separate 5. Cool & Separate phases monitor->separate wash 6. Wash organic layer with H₂O and brine separate->wash purify 7. Dry, concentrate, and purify (distillation) wash->purify product Final Product: (3-Chloropropoxy)cyclohexane purify->product

Caption: Workflow for the Phase-Transfer Catalysis (PTC) synthesis.

Comparative Cost and Performance Analysis

The choice between the classical and PTC methods often comes down to a trade-off between reagent cost, operational safety, scalability, and environmental impact. The following table provides a semi-quantitative comparison of the two approaches.

MetricClassical Williamson SynthesisPhase-Transfer Catalyzed (PTC) SynthesisRationale
Typical Yield 60-80%75-90%PTC often leads to fewer side reactions (like elimination) and can be more efficient.[9]
Reaction Time 4-12 hours3-8 hoursThe efficient transport of the nucleophile in PTC can accelerate the reaction rate.[7]
Temperature 25-60 °C70-80 °CPTC requires slightly higher temperatures to overcome the phase barrier, but avoids cryogenic temperatures.
Reagent Cost Moderate-High Low-Moderate NaH is significantly more expensive than NaOH. Anhydrous solvents add considerable cost. The PTC catalyst is an added cost but is used in small quantities.
Solvent Anhydrous DMF/DMSOToluene / WaterAnhydrous polar aprotic solvents are costly, hygroscopic, and difficult to remove. Toluene is a cheaper bulk solvent.
Safety Lower Higher Use of NaH produces flammable H2 gas and requires strict anhydrous conditions. 50% NaOH is corrosive but avoids fire hazards.
Environmental Impact Higher Lower DMF/DMSO are harder to recycle and have higher environmental burdens than toluene/water. The overall process is greener.[7]
Scalability Moderate Excellent The safety concerns and cost of NaH/anhydrous solvents make scaling challenging. PTC is well-suited for industrial applications.[9]

Conclusion and Recommendations

For the synthesis of (3-Chloropropoxy)cyclohexane, both the classical Williamson and the Phase-Transfer Catalysis methods are viable.

  • The Classical Williamson Ether Synthesis is a well-understood, textbook method that is reliable for small-scale laboratory preparations where cost and safety infrastructure are less of a concern. Its primary drawbacks are the use of hazardous sodium hydride and expensive anhydrous solvents.

  • The Phase-Transfer Catalyzed (PTC) Synthesis represents a significant process improvement. It is safer, more environmentally friendly, and more cost-effective, particularly as the reaction scale increases.[7] The avoidance of pyrophoric reagents and anhydrous conditions simplifies the operational setup and enhances safety. For any application beyond small-scale academic research, and especially for pilot-plant or industrial-scale production, the PTC method is the superior and recommended approach.

Ultimately, the selection of a synthetic route requires a holistic analysis of project goals, available resources, and safety considerations. This guide provides the foundational data and expert context to make an informed decision.

References

  • Vertex AI Search. (2022, November 13). Williamson Ether Synthesis - Chemistry Steps.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). ORGANIC CHEMISTRY-‐II MODULE No. 21: TITLE: Phase. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis | PPTX. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (3-Chloropropyl)cyclohexane | C9H17Cl | CID 70762. Retrieved from [Link]

  • Arkivoc. (n.d.). Application of phase-transfer catalysis (PTC) to reactions of C-H acids with chloroethylenes. Retrieved from [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (2014, August 15). Synthesis of natural products containing cyclohexane units utilizing the Ferrier carbocyclization reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Chloropropoxy)cyclohexane proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized synthetic intermediates like (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) require more than just a cursory glance at a Safet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized synthetic intermediates like (3-Chloropropoxy)cyclohexane (CAS: 221194-62-3) require more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, laboratory safety and logistical efficiency are inextricably linked.

Because (3-Chloropropoxy)cyclohexane is a chloroalkyl ether, its disposal is governed by strict environmental regulations regarding halogenated organic compounds. Improper disposal not only risks severe regulatory fines but also poses significant environmental hazards, including groundwater contamination and the potential generation of highly toxic dioxins during substandard incineration[1].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and final disposal of (3-Chloropropoxy)cyclohexane, engineered to ensure absolute compliance and laboratory safety.

Part 1: Physicochemical & Waste Characterization Data

Before executing any disposal protocol, it is critical to understand the quantitative and regulatory parameters of the compound. The table below summarizes the critical data points that dictate our downstream logistical choices.

ParameterValueOperational Implication
Chemical Name (3-Chloropropoxy)cyclohexaneMust be written in full on all waste labels; abbreviations (e.g., "chloro-ether") are strictly prohibited by the EPA.
CAS Number 221194-62-3Required for accurate SDS cross-referencing and Environmental Health & Safety (EHS) manifesting.
Molecular Weight 176.69 g/mol Relevant for calculating Volatile Organic Compound (VOC) emissions if the substance is allowed to evaporate.
Waste Classification Halogenated Organic WasteDictates strict segregation; cannot be mixed with general non-halogenated organic solvents[2].
Max SAA Volume 55 GallonsThe maximum allowable regulatory limit for accumulation in a laboratory Satellite Accumulation Area (SAA)[2].
Final Disposal Method High-Temp IncinerationRequires >1000°C in a RCRA-permitted rotary kiln to safely break C-Cl bonds and prevent dioxin formation[3].

Part 2: The Causality of Halogenated Waste Segregation

In chemical waste management, segregation is the primary mechanism of risk mitigation. (3-Chloropropoxy)cyclohexane must be strictly isolated into a dedicated "Halogenated Organic Waste" stream. The scientific and logistical causality behind this rule is threefold:

  • Chemical Incompatibility: Mixing halogenated ethers with certain non-halogenated solvents (such as acetone) can lead to dangerous, potentially explosive cross-reactions in the waste carboy[4].

  • Corrosion Dynamics: Halogenated organics, especially in the presence of trace moisture or light, can slowly degrade to generate hydrochloric acid (HCl). This will rapidly corrode metal containers, even if the bulk solution appears to have a near-neutral pH[5].

  • Economic Impact: Commercial disposal facilities charge up to three times more to process halogenated waste compared to non-halogenated waste[2]. Co-mingling a small amount of (3-Chloropropoxy)cyclohexane into a large non-halogenated waste carboy converts the entire volume into an expensive halogenated waste stream under the EPA's "mixture rule"[3].

Part 3: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed correctly before moving to the next phase.

Step 1: Point-of-Generation Containerization
  • Action: Select a high-density polyethylene (HDPE) carboy or a glass bottle for waste collection. Never use metal cans [5].

  • Causality: As noted above, the potential for HCl generation will compromise the structural integrity of metal, leading to catastrophic leaks in the storage area.

  • Validation Check: Inspect the container for the HDPE recycling symbol (usually a "2" inside the triangle) or verify it is borosilicate glass. Ensure the cap has an intact polytetrafluoroethylene (PTFE) liner.

Step 2: Waste Transfer and Segregation
  • Action: Transfer the spent (3-Chloropropoxy)cyclohexane (and any associated halogenated reaction solvents like dichloromethane or chloroform) into the designated container inside a functioning chemical fume hood[2].

  • Causality: Chloroalkyl ethers can act as respiratory irritants. Transferring inside a fume hood ensures that any displaced VOCs are safely exhausted away from the operator's breathing zone.

  • Validation Check: Verify that no non-halogenated solvents, aqueous acids, or heavy metals have been introduced into this specific container[2].

Step 3: Labeling and SAA Storage
  • Action: Affix a standardized "Hazardous Waste" tag to the container before the first drop of waste is added. The tag must explicitly list "(3-Chloropropoxy)cyclohexane" and check the boxes for "Halogenated" and "Toxic/Irritant"[2]. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene spill tray).

  • Causality: Secondary containment ensures that if the primary vessel fails, the chemical is captured before it can reach floor drains, preventing environmental contamination and costly HAZMAT interventions.

  • Validation Check: Ensure the container is tightly closed when not actively receiving waste. "Open-top" waste accumulation is a direct violation of RCRA regulations[2].

Step 4: EHS Manifesting and Final Incineration
  • Action: Once the container is 75-90% full, submit a waste collection request to your institution's EHS department[2]. The waste will be transported to a commercial RCRA-permitted facility for high-temperature incineration[6].

  • Causality: Land disposal of halogenated liquid wastes is heavily restricted by the EPA due to their mobility and persistence in soil and groundwater[1]. High-temperature incineration (often utilized as a fuel substitute in cement kilns) is the only method that completely destroys the organic framework while neutralizing the liberated chlorine gas via caustic scrubbing[3].

Part 4: Emergency Spill Response Protocol

In the event of an accidental release of (3-Chloropropoxy)cyclohexane, immediate and systematic action is required to prevent exposure and environmental release.

  • Isolate and Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area[7].

  • Don Appropriate PPE: Equip chemical-resistant gloves (Viton® or heavy-duty Nitrile), safety goggles, and a lab coat[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized spill pads[6]. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable plastic bag or a dedicated solid waste bucket.

  • Disposal: Label the bag as "Hazardous Waste - Solid Halogenated Debris" and request an immediate EHS pickup[2]. Wash the affected surface area with soap and water to remove residual traces.

Part 5: Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for the disposal of (3-Chloropropoxy)cyclohexane, emphasizing the critical segregation pathways required to maintain compliance and safety.

G Gen Waste Generation: (3-Chloropropoxy)cyclohexane Aqueous Aqueous Waste Stream (Strictly Prohibited) Gen->Aqueous NonHalo Non-Halogenated Stream (Prohibited - Dioxin Risk) Gen->NonHalo Halo Halogenated Organic Stream (Approved Pathway) Gen->Halo Label Labeling & SAA Storage (HDPE/Glass, Secondary Containment) Halo->Label Manifest RCRA Manifesting & EHS Pickup Label->Manifest Incinerate High-Temperature Incineration (>1000°C for Halogens) Manifest->Incinerate

Workflow for the segregation and RCRA-compliant disposal of halogenated organic waste.

References

  • Jawaharlal Nehru Centre for Advanced Scientific Research. "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL." JNCASR. Available at: [Link]

  • University of Wollongong. "LABORATORY WASTE DISPOSAL GUIDELINES." UOW. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple University. Available at: [Link]

  • Boston University Environmental Health & Safety. "Standard Operating Procedures: Methyl chloromethyl ether." Boston University. Available at: [Link]

  • U.S. Environmental Protection Agency. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA. Available at:[Link]

  • Turner, Ronald J. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." U.S. EPA / P2 InfoHouse. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloropropoxy)cyclohexane
Reactant of Route 2
Reactant of Route 2
(3-Chloropropoxy)cyclohexane
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